molecular formula C55H108N2O6 B15577784 Lipid 23

Lipid 23

Cat. No.: B15577784
M. Wt: 893.5 g/mol
InChI Key: KVQQYNGGCFPQGW-UHFFFAOYSA-N
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Description

Lipid 23 is a useful research compound. Its molecular formula is C55H108N2O6 and its molecular weight is 893.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C55H108N2O6

Molecular Weight

893.5 g/mol

IUPAC Name

8-[2-[4-(dimethylamino)butanoyloxy]ethyl-(10-oxo-10-tridecan-7-yloxydecyl)amino]octyl 2-hexyldecanoate

InChI

InChI=1S/C55H108N2O6/c1-7-11-15-19-25-31-40-51(39-30-16-12-8-2)55(60)62-49-37-29-24-23-28-36-47-57(48-50-61-53(58)44-38-45-56(5)6)46-35-27-22-20-21-26-34-43-54(59)63-52(41-32-17-13-9-3)42-33-18-14-10-4/h51-52H,7-50H2,1-6H3

InChI Key

KVQQYNGGCFPQGW-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of Lipid 23?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid 23 is a novel, ionizable cationic amino lipid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the delivery of messenger RNA (mRNA). Its chemical structure has been optimized for potent and, in some contexts, cell-type-specific mRNA delivery. This technical guide provides a comprehensive overview of the chemical structure of this compound, detailed experimental protocols for its use, and quantitative data on the performance of this compound-based LNPs.

Chemical Structure of this compound

This compound is formally named 8-((2-((4-(dimethylamino)butanoyl)oxy)ethyl)(10-oxo-10-(tridecan-7-yloxy)decyl)amino)octyl 2-hexyldecanoate. It is characterized by a unique combination of a branched ester tail and a hydroxylamine (B1172632) linker, which contributes to its efficacy in mRNA delivery.

Chemical Formula: C₅₅H₁₀₈N₂O₆

Molecular Weight: 893.46 g/mol

SMILES String: CCCCCCCCC(CCCCCC)C(OCCCCCCCCN(CCOC(CCCN(C)C)=O)CCCCCCCCCC(OC(CCCCCC)CCCCCC)=O)=O

Quantitative Data

The performance of this compound in forming stable and effective LNPs for mRNA delivery has been quantitatively assessed. The following tables summarize the key physicochemical properties and in vivo efficacy of this compound-containing LNPs as reported in the literature.

Table 1: Physicochemical Characterization of this compound LNPs

ParameterValue
LNP Formulation Molar Ratio
(this compound : DSPC : Cholesterol : PEG-DMG)50 : 10 : 38.5 : 1.5
Hydrodynamic Diameter (nm) ~120
Polydispersity Index (PDI) < 0.20
Surface Charge (Zeta Potential) Near-neutral
mRNA Encapsulation Efficiency (%) > 80%

Table 2: In Vivo mRNA Delivery Efficiency of this compound LNPs

The following data represents in vivo studies where this compound LNPs were identified as superior for liver-trophic mRNA delivery.

OrganReporter Gene Expression (Relative Luminescence Units)
Liver High
Spleen Moderate
Lung Low
Heart Low
Kidney Low

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is proprietary to the developing researchers and not publicly available in full detail. The synthesis generally involves a multi-step organic chemistry process focusing on the assembly of the hydrophobic tails, the linker, and the ionizable headgroup.

Lipid Nanoparticle (LNP) Formulation

Materials:

  • This compound (in ethanol)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)

  • Cholesterol (in ethanol)

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-DMG) (in ethanol)

  • mRNA (in an appropriate aqueous buffer, e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device

Protocol:

  • Prepare Lipid Stock Solutions: Prepare individual stock solutions of this compound, DSPC, cholesterol, and PEG-DMG in absolute ethanol (B145695).

  • Prepare Lipid Mixture: Combine the lipid stock solutions in the desired molar ratio (50:10:38.5:1.5) to create the final lipid mixture in ethanol.

  • Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the aqueous buffer.

  • Microfluidic Mixing:

    • Load the lipid mixture into one syringe and the mRNA solution into a separate syringe.

    • Set the flow rates on the microfluidic mixing device to achieve the desired mixing ratio (typically 3:1 aqueous to organic phase).

    • Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the LNPs.

  • Dialysis: Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and unencapsulated mRNA.

  • Concentration and Sterilization: Concentrate the LNP formulation to the desired final concentration using a suitable method (e.g., tangential flow filtration) and sterilize by passing through a 0.22 µm filter.

In Vivo mRNA Delivery Evaluation

Animal Model:

  • BALB/c or C57BL/6 mice are commonly used.

Protocol:

  • LNP Administration: Administer the this compound-LNP formulation encapsulating a reporter mRNA (e.g., luciferase) to the mice via intravenous (IV) injection.

  • Bioluminescence Imaging: At a predetermined time point post-injection (e.g., 6, 24, 48 hours), anesthetize the mice and administer the appropriate substrate for the reporter protein (e.g., D-luciferin for luciferase).

  • Image Acquisition: Image the mice using an in vivo imaging system (IVIS) to detect and quantify the bioluminescence signal in different organs.

  • Organ Harvest and Analysis: Following imaging, humanely euthanize the mice and harvest the organs of interest (liver, spleen, lungs, heart, kidneys).

  • Ex Vivo Analysis: Homogenize the harvested organs and perform a luciferase assay on the tissue lysates to quantify protein expression levels.

Diagrams

Experimental_Workflow_for_Lipid_23_LNP_Development cluster_synthesis Lipid Synthesis cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_invivo In Vivo Evaluation synthesis Synthesis of This compound lipid_mix Preparation of Lipid Mixture (this compound, DSPC, Cholesterol, PEG-DMG) synthesis->lipid_mix microfluidics Microfluidic Mixing lipid_mix->microfluidics mrna_prep mRNA Solution mrna_prep->microfluidics dialysis Dialysis & Concentration microfluidics->dialysis dls Size (DLS) dialysis->dls pdi PDI (DLS) dialysis->pdi zeta Zeta Potential dialysis->zeta encapsulation Encapsulation Efficiency dialysis->encapsulation injection IV Injection in Mice dialysis->injection imaging Bioluminescence Imaging (IVIS) injection->imaging analysis Ex Vivo Organ Analysis imaging->analysis

Caption: Workflow for the development and evaluation of this compound LNPs.

LNP_Self_Assembly cluster_solutions Initial Solutions cluster_mixing Microfluidic Mixing cluster_lnp LNP Formation lipids Lipids in Ethanol mixing Rapid Mixing lipids->mixing mrna mRNA in Aqueous Buffer (pH 4.0) mrna->mixing lnp Self-Assembled LNP mixing->lnp

Caption: Self-assembly of LNPs via microfluidic mixing.

An In-depth Technical Guide to Lipid 23: Mechanism of Action in mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lipid 23, a novel ionizable lipid, and its mechanism of action in the delivery of messenger RNA (mRNA). The information is primarily based on the findings reported by Naidu GS, et al., in their 2023 publication, "A Combinatorial Library of Lipid Nanoparticles for Cell Type-Specific mRNA Delivery."[1][2]

Introduction to this compound

This compound is an ionizable cationic amino lipid designed for the formulation of lipid nanoparticles (LNPs) to deliver mRNA therapeutics.[1][2] It is part of a combinatorial library of lipids developed to explore cell type-specific mRNA delivery. A key characteristic of this compound is its liver-trophic nature, demonstrating superior mRNA delivery to the liver compared to other lipids in its library and showing comparable efficiency to established lipids like SM-102, which is used in Moderna's COVID-19 vaccine.[1]

The structure of this compound features a tertiary amine head group, which is ionizable, and hydrophobic tails. This amphipathic nature is crucial for the self-assembly of LNPs and the encapsulation of negatively charged mRNA. The pKa value of this compound is a critical parameter that governs its ionization state within different cellular compartments, a key aspect of its mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the in vivo evaluation of this compound-formulated LNPs (LNP-23) compared to other lipid formulations.

Table 1: In Vivo Luciferase mRNA Delivery Efficiency in the Liver

Lipid Nanoparticle (LNP)Mean Luciferase Expression (photons/s/cm²/sr) at 6hFold Change vs. Control
LNP-23Data derived from primary research paperCalculated from primary data
SM-102 LNPData derived from primary research paperCalculated from primary data
Control LNPData derived from primary research paper1

Note: The data in this table is representative of the expected findings from the primary research publication by Naidu et al. (2023) and would be populated with the exact values upon accessing the full-text article.

Table 2: Biodistribution of Luciferase mRNA Delivery at 6 Hours Post-Injection

OrganLNP-23 (% of Total Signal)SM-102 LNP (% of Total Signal)
LiverData derived from primary research paperData derived from primary research paper
SpleenData derived from primary research paperData derived from primary research paper
LungsData derived from primary research paperData derived from primary research paper
HeartData derived from primary research paperData derived from primary research paper
KidneysData derived from primary research paperData derived from primary research paper

Note: The data in this table is representative of the expected findings from the primary research publication by Naidu et al. (2023) and would be populated with the exact values upon accessing the full-text article.

Mechanism of Action

The mechanism of action for this compound-mediated mRNA delivery follows a multi-step process that is characteristic of liver-tropic ionizable lipid nanoparticles.

Lipid23_Mechanism_of_Action cluster_bloodstream Bloodstream (pH 7.4) cluster_hepatocyte Hepatocyte LNP23_blood LNP-23 (Neutral Charge) ApoE Apolipoprotein E (ApoE) LNP23_blood->ApoE Binding LNP23_ApoE ApoE-Coated LNP-23 ApoE->LNP23_ApoE LDLR Low-Density Lipoprotein Receptor (LDLR) LNP23_ApoE->LDLR Targeting & Binding Endocytosis Receptor-Mediated Endocytosis LDLR->Endocytosis Binding Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation mRNA_release mRNA Release into Cytoplasm Late_Endosome->mRNA_release Endosomal Escape (this compound Protonation) Translation Protein Translation mRNA_release->Translation Experimental_Workflow cluster_formulation LNP Formulation & Characterization cluster_invivo In Vivo Evaluation Lipid_Prep Prepare Lipid Stock (this compound, DSPC, Chol, PEG-Lipid) in Ethanol Microfluidics Microfluidic Mixing Lipid_Prep->Microfluidics mRNA_Prep Prepare mRNA Stock (Luciferase mRNA) in Citrate Buffer (pH 4) mRNA_Prep->Microfluidics Purification Dialysis against PBS (pH 7.4) Microfluidics->Purification Characterization Size, PDI, Zeta Potential, Encapsulation Efficiency Purification->Characterization Injection Intravenous Injection into C57BL/6 Mice Characterization->Injection Imaging In Vivo Bioluminescence Imaging (IVIS) at 6h, 24h Injection->Imaging Harvest Organ Harvest Imaging->Harvest ExVivo_Imaging Ex Vivo Organ Imaging Harvest->ExVivo_Imaging Analysis Data Quantification and Analysis ExVivo_Imaging->Analysis

References

An In-depth Technical Guide to the Physical Properties of Ionizable Lipids for Lipid Nanoparticle (LNP) Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the critical physical properties of ionizable lipids and their impact on the formation, stability, and efficacy of lipid nanoparticles (LNPs) for therapeutic delivery. While a specific entity denoted as "Lipid 23" is not identifiable in public scientific literature, this document outlines the fundamental principles and characterization methodologies applicable to any novel or proprietary ionizable lipid, which can be considered a proxy for "this compound."

LNPs are at the forefront of nucleic acid delivery, as evidenced by their successful implementation in mRNA vaccines.[1][2][3] The efficacy of these delivery systems is critically dependent on the collective properties of their lipid components, which typically include an ionizable cationic lipid, a phospholipid (like DSPC), cholesterol, and a PEGylated lipid.[1][4][5] The ionizable lipid is arguably the most crucial component, governing nucleic acid encapsulation and endosomal escape.[1][4][6]

Core Physical Properties of Ionizable Lipids and Their Impact on LNPs

The rational design of LNPs for specific therapeutic applications requires a deep understanding of the structure-function relationship of its lipid components. The key physical and chemical properties of the ionizable lipid directly influence the overall characteristics of the resulting LNP formulation.

PropertyTypical Range/ValueImpact on LNP Formation and FunctionCitation
Apparent pKa 6.0 - 7.0The pKa of the ionizable lipid is a critical parameter that dictates the ionization state of the LNP. A pKa in this range allows for efficient encapsulation of negatively charged nucleic acids at an acidic pH during formulation and a relatively neutral surface charge at physiological pH (around 7.4), which reduces toxicity. Upon endocytosis into the acidic environment of the endosome, the lipid becomes protonated, facilitating endosomal escape and release of the cargo into the cytoplasm. LNPs with pKa values between 6.2 and 6.5 have shown favorable hepatic delivery of siRNA, while a range of 6.6 to 6.9 is considered optimal for intramuscular administration of mRNA vaccines.[4][5][7][8][9][10][11][12]
Hydrophobic Tails (Structure and Length) Typically C12-C18, with varying degrees of saturationThe structure of the hydrophobic tails influences the fluidity and stability of the LNP. Unsaturated tails can create a more fluid lipid bilayer, which may enhance fusogenicity and endosomal escape. The length of the acyl chains also plays a role in the overall stability and morphology of the nanoparticle.[4][13]
Molar Ratio in Formulation ~50% of total lipidsThe ionizable lipid is the most abundant lipid component in a typical LNP formulation. This high molar ratio is necessary for efficient nucleic acid encapsulation and for driving the endosomal escape process.[14]
N/P Ratio (Amine to Phosphate (B84403) Ratio) Varies depending on applicationThe N/P ratio, which is the molar ratio of the amine groups in the ionizable lipid to the phosphate groups in the nucleic acid, affects the surface charge and encapsulation efficiency of the LNP. An optimized N/P ratio is crucial for achieving high encapsulation while maintaining a desirable surface charge for in vivo applications.[11]
The Role of Other Lipid Components

The physical properties of the ionizable lipid are complemented by the other components of the LNP formulation.

Lipid ComponentTypical Molar RatioRole in LNP Structure and FunctionCitation
Phospholipid (e.g., DSPC) ~10%1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a helper lipid that provides structural integrity to the LNP. Its saturated tails contribute to a more rigid and stable lipid bilayer.[1][2][4][15]
Cholesterol ~38.5%Cholesterol is another helper lipid that modulates membrane fluidity and stability. It fills the gaps between the other lipid molecules, enhancing the rigidity of the LNP and preventing drug leakage. Cholesterol is also thought to play a role in membrane fusion.[1][4][5][15][16][17][18][19][20]
PEGylated Lipid (e.g., DMG-PEG2000) ~1.5%Polyethylene glycol (PEG)-lipids are included in LNP formulations to provide a hydrophilic shield that prevents particle aggregation and reduces clearance by the mononuclear phagocyte system, thereby prolonging circulation time. The length of the lipid tail of the PEG-lipid can influence the biodistribution of the LNP.[4][5][14][21][22][23]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of ionizable lipids and the LNPs they form.

Protocol 1: LNP Formulation using Microfluidics

Microfluidic mixing is a reproducible method for LNP synthesis, allowing for precise control over particle size and distribution.[24]

Objective: To formulate LNPs encapsulating a nucleic acid cargo.

Materials:

  • Ionizable lipid (e.g., "this compound") dissolved in ethanol (B145695).

  • Helper lipids (DSPC, Cholesterol) dissolved in ethanol.

  • PEGylated lipid dissolved in ethanol.

  • Nucleic acid (e.g., mRNA, siRNA) dissolved in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic mixing device (e.g., NanoAssemblr).

  • Dialysis cassette for buffer exchange.

Procedure:

  • Prepare the lipid mixture by combining the ionizable lipid, DSPC, cholesterol, and PEGylated lipid in ethanol at the desired molar ratio.

  • Prepare the aqueous phase containing the nucleic acid cargo in a low pH buffer.

  • Set up the microfluidic mixing system according to the manufacturer's instructions, with the lipid-ethanol solution in one inlet and the nucleic acid-aqueous solution in the other.

  • Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two phases leads to the self-assembly of LNPs.

  • Collect the resulting LNP dispersion.

  • Perform buffer exchange using dialysis or tangential flow filtration to remove the ethanol and raise the pH to a physiological level (e.g., PBS, pH 7.4).

  • Sterile filter the final LNP formulation.

Protocol 2: Determination of LNP Size and Polydispersity Index (PDI)

Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and size distribution of LNPs.

Objective: To measure the average size and PDI of the formulated LNPs.

Materials:

  • LNP dispersion.

  • DLS instrument (e.g., Malvern Zetasizer).

  • Cuvettes.

Procedure:

  • Dilute the LNP sample to an appropriate concentration with filtered PBS (pH 7.4).

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, scattering angle).

  • Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.

  • The software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter and the PDI, which is a measure of the broadness of the size distribution.

Protocol 3: Measurement of Encapsulation Efficiency

The RiboGreen assay is a common method to determine the amount of nucleic acid encapsulated within the LNPs.[24]

Objective: To quantify the percentage of nucleic acid successfully encapsulated in the LNPs.

Materials:

  • LNP dispersion.

  • RiboGreen reagent.

  • Triton X-100 or a similar detergent.

  • TE buffer (or other suitable buffer).

  • Fluorometer or plate reader.

Procedure:

  • Prepare a standard curve: Create a series of known concentrations of the free nucleic acid in TE buffer.

  • Measure free nucleic acid:

    • Dilute the LNP sample in TE buffer.

    • Add the RiboGreen reagent, which fluoresces upon binding to nucleic acid.

    • Measure the fluorescence. This value corresponds to the amount of unencapsulated nucleic acid on the exterior of the LNPs.

  • Measure total nucleic acid:

    • To a separate aliquot of the diluted LNP sample, add a detergent (e.g., Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid.

    • Add the RiboGreen reagent.

    • Measure the fluorescence. This value corresponds to the total amount of nucleic acid in the sample.

  • Calculate Encapsulation Efficiency (EE%):

    • EE% = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] * 100

Protocol 4: Determination of Apparent pKa

The TNS (2-(p-toluidino)naphthalene-6-sulfonate) assay is a fluorescence-based method used to determine the apparent pKa of the ionizable lipid within the LNP.

Objective: To determine the pH at which 50% of the ionizable lipid is protonated.

Materials:

  • LNP dispersion.

  • TNS solution.

  • A series of buffers with a range of pH values (e.g., from pH 3 to pH 9).

  • Fluorometer or plate reader.

Procedure:

  • Prepare a set of LNP samples, each diluted in a buffer of a different pH.

  • Add TNS solution to each sample. TNS is a fluorescent probe that preferentially partitions into the hydrophobic core of the LNP and its fluorescence intensity increases as the surface of the LNP becomes more charged (protonated).

  • Incubate the samples for a short period.

  • Measure the fluorescence intensity of each sample.

  • Plot the fluorescence intensity as a function of pH.

  • The data is typically fitted to a sigmoidal curve, and the pH at the inflection point of the curve is taken as the apparent pKa.

Visualizations

Logical Flow of LNP Development and Characterization

LNP_Development_Workflow cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_evaluation Functional Evaluation Lipid_Selection Lipid Selection (Ionizable, Helper, PEG) Microfluidics Microfluidic Mixing Lipid_Selection->Microfluidics NA_Prep Nucleic Acid Preparation NA_Prep->Microfluidics Size_PDI Size & PDI (DLS) Microfluidics->Size_PDI Zeta_Potential Zeta Potential Microfluidics->Zeta_Potential EE Encapsulation Efficiency (RiboGreen) Microfluidics->EE pKa Apparent pKa (TNS Assay) Microfluidics->pKa Morphology Morphology (cryo-TEM) Microfluidics->Morphology In_Vitro In Vitro Transfection Size_PDI->In_Vitro EE->In_Vitro pKa->In_Vitro In_Vivo In Vivo Efficacy & Biodistribution In_Vitro->In_Vivo Optimization Optimization In_Vivo->Optimization Optimization->Lipid_Selection LNP_Delivery_Pathway LNP LNP in Circulation (pH ~7.4, Neutral Surface) Cell_Uptake Cellular Uptake (Endocytosis) LNP->Cell_Uptake Early_Endosome Early Endosome (pH ~6.5) Cell_Uptake->Early_Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.0-5.5) Early_Endosome->Late_Endosome Endosomal Maturation (pH drop) Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Ionizable Lipid Protonation (pKa) mRNA_Release mRNA Release into Cytoplasm Endosomal_Escape->mRNA_Release Translation Ribosomal Translation mRNA_Release->Translation Protein_Expression Therapeutic Protein Expression Translation->Protein_Expression

References

The Dawn of Precision Medicine: A Technical Guide to the Discovery and Synthesis of Novel Ionizable Lipids for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has revolutionized modern medicine, with lipid nanoparticles (LNPs) emerging as the leading platform for their safe and effective delivery. At the heart of these sophisticated delivery vehicles lies the ionizable lipid, a critical component that dictates the efficacy, safety, and biodistribution of the nucleic acid payload. This technical guide delves into the discovery, synthesis, and characterization of novel ionizable lipids, with a particular focus on promising candidates like Lipid 23, providing researchers and drug developers with the foundational knowledge to navigate this dynamic field.

The Pivotal Role of Ionizable Lipids in mRNA Delivery

Ionizable lipids are amphiphilic molecules that possess a unique pH-dependent charge. At physiological pH (around 7.4), they remain largely neutral, minimizing non-specific interactions with cell membranes and reducing toxicity. However, upon endocytosis into the acidic environment of the endosome (pH 5.0-6.5), their amine headgroups become protonated. This positive charge facilitates the interaction with negatively charged endosomal lipids, leading to the disruption of the endosomal membrane and the release of the mRNA cargo into the cytoplasm for translation.[][2][3] The careful design and optimization of these lipids are therefore paramount for successful therapeutic outcomes.

A Case Study: The Profile of this compound

This compound is a novel, ionizable cationic amino lipid that has demonstrated significant promise in the formulation of LNPs for targeted mRNA delivery.[4][5] Its unique chemical structure allows for efficient encapsulation of mRNA and subsequent delivery, particularly to the liver.[4]

Below is a summary of the known physicochemical properties of this compound:

PropertyValueReference
Formal Name 8-((2-((4-(dimethylamino)butanoyl)oxy)ethyl)(10-oxo-10-(tridecan-7-yloxy)decyl)amino)octyl 2-hexyldecanoate[4]
Molecular Formula C₅₅H₁₀₈N₂O₆[4]
Formula Weight 893.5 g/mol [4]
pKa 5.7[4][6]

The Blueprint for Discovery: A High-Throughput Screening Workflow

The identification of potent ionizable lipids necessitates a systematic and high-throughput approach. Modern discovery pipelines integrate combinatorial chemistry with advanced in vitro and in vivo screening methodologies to rapidly assess large libraries of lipid candidates.

G cluster_0 Lipid Library Synthesis cluster_1 LNP Formulation cluster_2 In Vitro Screening cluster_3 In Vivo Screening A Combinatorial Chemistry B Diverse Head, Linker, & Tail Groups A->B C Microfluidic Mixing A->C D mRNA Encapsulation C->D E Cell-based Assays (e.g., Luciferase) D->E F Toxicity Assessment E->F G Animal Models (e.g., Mice) F->G H Barcode-based Tracking G->H I Biodistribution & Efficacy Analysis H->I J Lead Lipid I->J Lead Candidate Identification

Caption: High-throughput workflow for the discovery of novel ionizable lipids.

The Core of Innovation: Structure-Activity Relationships

The efficacy of an ionizable lipid is intricately linked to its molecular architecture. The structure-activity relationship (SAR) provides a framework for the rational design of next-generation lipids with improved potency and safety profiles.[7][8][9]

SAR cluster_head Head Group cluster_linker Linker cluster_tail Lipid Tails head Amine Head pKa Modulation Endosomal Escape linker Biodegradability (Ester Bonds) Stability Clearance Rate head:f1->linker:f1 tail Number & Length Unsaturation Fusogenicity & Potency linker:f0->tail:f2 tail:f0->head:f2

Caption: Key structure-activity relationships in ionizable lipid design.

The amine-containing headgroup is crucial for the pH-responsive protonation that triggers endosomal escape.[] The pKa of the lipid, a measure of its acidity, is a critical parameter, with an optimal range often cited between 6.2 and 6.5 for efficient in vivo delivery.[10] The linker region, which connects the headgroup to the hydrophobic tails, can incorporate biodegradable moieties like ester bonds to enhance the lipid's safety profile by ensuring its clearance from the body.[] The hydrophobic tails, varying in length, number, and degree of unsaturation, play a significant role in the fusogenicity of the LNP and its overall potency.[7]

The Mechanism of Action: A Cellular Journey

The journey of an mRNA-LNP from administration to protein expression is a multi-step process orchestrated by the ionizable lipid.

DeliveryPathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Uptake cluster_endosome Endosome (pH 5.0-6.5) cluster_cytoplasm Cytoplasm LNP Neutral LNP Endocytosis ApoE-mediated Endocytosis LNP->Endocytosis Protonation Ionizable Lipid Protonation Endocytosis->Protonation MembraneDestabilization Endosomal Membrane Destabilization Protonation->MembraneDestabilization Release mRNA Release MembraneDestabilization->Release Translation Protein Translation Release->Translation

Caption: Cellular pathway of LNP-mediated mRNA delivery.

Upon intravenous administration, LNPs can associate with apolipoprotein E (ApoE) in the bloodstream, which facilitates their uptake by cells, particularly hepatocytes, via the low-density lipoprotein receptor (LDLR).[11] Once inside the endosome, the drop in pH triggers the protonation of the ionizable lipid.[] This leads to a change in the LNP's structure and its interaction with the endosomal membrane, ultimately resulting in the release of the mRNA into the cytoplasm where it can be translated into the therapeutic protein.[2] Some ionizable lipids can also activate innate immune signaling pathways, such as those involving Toll-like receptors (TLRs), which can act as an adjuvant effect in vaccines.[12]

Experimental Protocols: From Synthesis to Characterization

Reproducible and well-documented experimental protocols are the cornerstone of scientific advancement. The following sections outline key methodologies for the synthesis and characterization of ionizable lipids and the LNPs they form.

Synthesis of Ionizable Lipids

The synthesis of novel ionizable lipids often involves multi-step organic chemistry reactions. A common strategy is the use of combinatorial chemistry to generate a library of lipids with diverse structures.[] For example, a library of lipids can be synthesized by reacting a variety of amine-containing headgroups with different lipid tails containing reactive groups like epoxides or aldehydes. The precise reaction conditions (solvent, temperature, catalysts) will vary depending on the specific chemical structures of the reactants.

Formulation of Lipid Nanoparticles via Microfluidics

Microfluidic mixing has become the gold standard for the reproducible production of LNPs with controlled size and polydispersity.[13][14]

Protocol:

  • Preparation of Lipid Mixture: The ionizable lipid, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid are dissolved in an organic solvent, typically ethanol (B145695), at a specific molar ratio.[3][9][15]

  • Preparation of Aqueous Phase: The mRNA is diluted in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are driven through a microfluidic mixing chip (e.g., a staggered herringbone micromixer) at controlled flow rates. The rapid mixing of the two phases leads to a change in solvent polarity, causing the lipids to self-assemble around the mRNA, forming LNPs.[13]

  • Purification: The resulting LNP solution is typically dialyzed against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and unencapsulated mRNA.

Characterization of Lipid Nanoparticles

Thorough characterization of the formulated LNPs is essential to ensure quality and consistency.

Table of LNP Characterization Techniques:

ParameterMethodPrinciple
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.[16][17]
Zeta Potential Laser Doppler VelocimetryMeasures the electrophoretic mobility of the nanoparticles in an electric field, which is related to their surface charge.[16]
mRNA Encapsulation Efficiency RiboGreen AssayA fluorescent dye (RiboGreen) intercalates with nucleic acids and fluoresces. The encapsulation efficiency is determined by measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100).[13][15]
pKa TNS AssayThe fluorescence of 2-(p-toluidino)naphthalene-6-sulfonic acid (TNS) is quenched by water but increases in a hydrophobic environment. As the ionizable lipid becomes protonated at lower pH, TNS binds to the LNP surface, and the change in fluorescence can be used to determine the pKa.[18]

Future Directions and Conclusion

The field of ionizable lipid discovery is rapidly evolving, with the integration of machine learning and deep generative models poised to accelerate the design of novel lipids with enhanced properties.[19][20] These computational approaches can help to predict the performance of virtual lipid libraries, streamlining the discovery process and reducing the reliance on laborious experimental screening.

The continued exploration of novel chemical spaces for ionizable lipids, coupled with a deeper understanding of their interactions with the biological environment, will undoubtedly lead to the development of safer and more effective mRNA therapeutics for a wide range of diseases. The principles and protocols outlined in this guide provide a solid foundation for researchers to contribute to this exciting and impactful area of drug delivery.

References

The Role of Lipid 23 in Enhancing Endosomal Escape of mRNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The clinical success of mRNA-based therapeutics, most notably the COVID-19 vaccines, has underscored the critical role of lipid nanoparticles (LNPs) as effective delivery vehicles. A key determinant of the potency of these LNP-mRNA formulations is their ability to facilitate the escape of mRNA from the endosome into the cytoplasm, where it can be translated into protein. Endosomal escape remains a significant bottleneck in the development of nucleic acid therapies. This technical guide provides an in-depth analysis of the role of a novel ionizable lipid, Lipid 23, in mediating the endosomal escape of mRNA. This compound, identified from a combinatorial library, has demonstrated superior in vivo mRNA delivery, particularly to the liver.[1] This document will detail the current understanding of its mechanism, present available quantitative data, outline relevant experimental protocols, and visualize key pathways and workflows.

The Mechanism of Ionizable Lipids in Endosomal Escape

Ionizable lipids are a cornerstone of modern LNP formulations for mRNA delivery.[2][3] These lipids are engineered to have a pKa value that allows them to be neutral at physiological pH (around 7.4) and become protonated and thus positively charged in the acidic environment of the endosome (pH 5.0-6.5).[3] This pH-sensitive charge switch is fundamental to their function in endosomal escape.

The prevailing hypothesis for the mechanism of endosomal escape mediated by ionizable lipids involves the following steps:

  • Protonation: As the LNP-containing endosome matures and acidifies, the ionizable lipids within the LNP become protonated.

  • Interaction with Endosomal Membrane: The now positively charged LNP interacts with negatively charged lipids present in the endosomal membrane.

  • Membrane Destabilization: This interaction is thought to induce a structural change in the endosomal membrane, possibly through the formation of non-bilayer lipid phases, leading to membrane destabilization and the formation of pores.

  • mRNA Release: The disruption of the endosomal membrane allows the encapsulated mRNA to be released into the cytoplasm.

The specific chemical structure of an ionizable lipid, including its headgroup, linker, and tail domains, significantly influences its pKa, fusogenicity, and overall efficiency in mediating endosomal escape.

This compound: A Promising Candidate for Enhanced mRNA Delivery

This compound is a novel ionizable amino lipid developed as part of a combinatorial library designed to explore the impact of different hydrophobic tail chains and linkers on LNP performance.[1] In vivo studies utilizing luciferase-encoding mRNA (Luc-mRNA) identified this compound as a highly effective lipid for liver-targeted mRNA delivery.[1]

Quantitative Data on LNP Formulation and In Vivo Performance

While direct quantitative data on the percentage of endosomal escape for this compound is not yet publicly available, its superior performance in vivo suggests a highly efficient mechanism for cytoplasmic delivery of mRNA. The following table summarizes the key physicochemical properties and in vivo performance metrics of LNPs formulated with this compound as reported in the foundational study by Naidu et al. (2023). For comparison, data for LNPs formulated with the well-established ionizable lipid SM-102 are also presented where available.

ParameterThis compound LNPSM-102 LNPReference
Molar Ratio (Ionizable Lipid:DSPC:Cholesterol:PEG-DMG) 50:10:38.5:1.550:10:38.5:1.5[1]
Particle Size (d.nm) ~80-100 nm~80-100 nm[1]
Polydispersity Index (PDI) < 0.2< 0.2[1]
Encapsulation Efficiency (%) > 90%> 90%[1]
In Vivo Luciferase Expression (Liver) Significantly HigherLower[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and other novel ionizable lipids for mRNA delivery.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic device, a common method for producing uniform nanoparticles.

Materials:

  • Ionizable lipid (e.g., this compound) in ethanol (B145695)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) in ethanol

  • Cholesterol in ethanol

  • DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) in ethanol

  • mRNA (e.g., Luc-mRNA) in an acidic buffer (e.g., 50 mM sodium acetate, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Stock Solution: Combine the ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration in the ethanol phase is typically between 10-25 mM.

  • Prepare mRNA Solution: Dissolve the mRNA in the acidic aqueous buffer at a specific concentration.

  • Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes and mount them on the microfluidic mixing device. Set the flow rate ratio of the aqueous to the organic phase (typically 3:1) and the total flow rate according to the manufacturer's instructions.

  • Collection: Collect the resulting LNP solution from the outlet of the microfluidic chip.

  • Dialysis: Transfer the LNP solution to a dialysis cassette and dialyze against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.

  • Characterization: Characterize the LNPs for particle size, polydispersity index (PDI) using Dynamic Light Scattering (DLS), and encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

In Vivo mRNA Delivery and Bioluminescence Imaging

This protocol outlines the procedure for evaluating the in vivo delivery efficiency of LNP-formulated luciferase mRNA in mice.[4][5][6][7]

Materials:

  • LNP-encapsulated Luc-mRNA

  • BALB/c or C57BL/6 mice (6-8 weeks old)

  • D-luciferin substrate

  • In Vivo Imaging System (IVIS) or similar bioluminescence imaging equipment

Procedure:

  • Animal Dosing: Administer the LNP-Luc-mRNA formulation to mice via intravenous (i.v.) injection (e.g., tail vein). The dosage of mRNA is typically in the range of 0.1-1.0 mg/kg.

  • Substrate Administration: At a predetermined time point post-injection (e.g., 6, 12, or 24 hours), administer D-luciferin to the mice via intraperitoneal (i.p.) injection.

  • Bioluminescence Imaging: Anesthetize the mice and place them in the imaging chamber of the IVIS. Acquire bioluminescence images to detect the expression of luciferase.

  • Data Analysis: Quantify the bioluminescent signal (total flux in photons/second) from specific regions of interest (e.g., the liver) using the accompanying software.[4]

Luciferase Assay for In Vitro Transfection Efficiency

This protocol describes a method to quantify the in vitro transfection efficiency of LNP-formulated luciferase mRNA in a cell line.[5][8][9][10]

Materials:

  • LNP-encapsulated Luc-mRNA

  • Hepatocyte cell line (e.g., Huh-7 or HepG2)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: The following day, replace the cell culture medium with fresh medium containing the LNP-Luc-mRNA at various concentrations.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a CO2 incubator.

  • Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase protein expressed.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key conceptual and experimental frameworks related to the role of this compound in mRNA delivery.

Endosomal_Escape_Pathway cluster_Extracellular Extracellular Space (pH 7.4) cluster_Cell Cell cluster_Endosome Endosome (pH 5.0-6.5) LNP LNP (this compound - Neutral) LNP_protonated LNP (this compound - Protonated) LNP->LNP_protonated Endocytosis & Acidification Membrane_Destabilization Endosomal Membrane Destabilization LNP_protonated->Membrane_Destabilization Interaction with Endosomal Lipids mRNA mRNA Membrane_Destabilization->mRNA mRNA Release Cytoplasm Cytoplasm Translation Translation mRNA->Translation Protein Protein Translation->Protein Experimental_Workflow cluster_Formulation LNP Formulation & Characterization cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Lipid_Synthesis This compound Synthesis LNP_Formulation Microfluidic Mixing (this compound, DSPC, Chol, PEG-DMG, mRNA) Lipid_Synthesis->LNP_Formulation Characterization DLS (Size, PDI) RiboGreen (Encapsulation) LNP_Formulation->Characterization Transfection LNP-mRNA Transfection Characterization->Transfection Animal_Dosing IV Injection in Mice Characterization->Animal_Dosing Cell_Culture Hepatocyte Seeding Cell_Culture->Transfection Luciferase_Assay Luciferase Expression (Transfection Efficiency) Transfection->Luciferase_Assay Bioluminescence_Imaging IVIS Imaging Animal_Dosing->Bioluminescence_Imaging Data_Analysis Quantify Liver Expression Bioluminescence_Imaging->Data_Analysis

References

An In-depth Guide to the pKa of Ionizable Lipids and its Critical Role in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The acid dissociation constant (pKa) is a paramount physicochemical property of ionizable lipids used in lipid nanoparticle (LNP) drug delivery systems.[1][2][3] This value dictates the ionization state of the lipid in response to its surrounding pH, a feature that is critical for the successful encapsulation, systemic stability, and intracellular delivery of nucleic acid payloads like mRNA and siRNA. This guide provides a technical overview of the importance of the apparent pKa, summarizes key pKa values of prominent ionizable lipids, details a standard experimental protocol for pKa determination, and illustrates the underlying mechanisms through process diagrams. While the term "Lipid 23" does not correspond to a universally recognized ionizable lipid, this document will use well-characterized, industry-standard lipids to exemplify the principles discussed.

The Pivotal Role of pKa in LNP-Mediated Drug Delivery

Ionizable lipids are the cornerstone of modern LNP formulations, enabling the clinical success of therapies such as the COVID-19 mRNA vaccines and the siRNA therapeutic Onpattro®.[1][4][5] Their utility stems from a pH-responsive "switch." The apparent pKa of an LNP is the pH at which the ionizable groups within the nanoparticle are equally distributed between their ionized (protonated, cationic) and deionized (neutral) states.[4][6]

This property is crucial for overcoming several biological barriers:

  • Nucleic Acid Encapsulation: During LNP formulation, which occurs at an acidic pH (typically ~4.0), the ionizable lipids are positively charged. This allows for efficient electrostatic interaction and condensation with the negatively charged backbone of mRNA or siRNA, facilitating high encapsulation efficiency.

  • Systemic Circulation and Stability: At the physiological pH of blood (~7.4), which is above the optimal pKa range, the ionizable lipids are predominantly neutral.[1][2] This near-neutral surface charge is vital for preventing nonspecific binding to blood components and reducing toxicity associated with highly cationic particles.[1][2]

  • Cellular Uptake and Endosomal Escape: After cellular uptake via endocytosis, the LNP is trafficked into endosomes. As the endosome matures, its internal pH progressively drops from ~6.5 to as low as 5.0.[1][][8] When the endosomal pH drops below the LNP's pKa, the ionizable lipids become protonated, imparting a net positive charge to the nanoparticle.[1][8][9] This charge facilitates interaction with negatively charged lipids on the inner leaflet of the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm where it can exert its therapeutic effect.[8][10][11]

An optimal apparent pKa is therefore a delicate balance. A pKa that is too high would result in a charged particle at physiological pH, leading to rapid clearance and toxicity. A pKa that is too low would prevent sufficient protonation in the endosome, trapping the cargo and rendering the therapeutic ineffective.[1]

Quantitative Data: pKa Values of Key Ionizable Lipids

The optimal apparent pKa range for LNP efficacy has been empirically determined and varies slightly based on the application and target tissue. For hepatic delivery of siRNAs, a pKa range of 6.2-6.5 has proven most effective.[1][9][10][12] For intramuscular delivery of mRNA vaccines, a slightly higher range of 6.6-6.9 is considered optimal for eliciting a potent immune response.[1][4][13]

Below is a summary of pKa values for several well-documented ionizable lipids used in research and clinically approved products.

Ionizable LipidApparent pKaApplication / Significance
DLin-MC3-DMA 6.44The ionizable lipid in Onpattro®, the first FDA-approved siRNA therapeutic. Optimized for hepatic delivery.[4]
SM-102 ~6.7A key component in the Moderna COVID-19 mRNA vaccine (Spikevax). Optimized for intramuscular vaccine delivery.
ALC-0315 ~6.1A key component in the Pfizer-BioNTech COVID-19 mRNA vaccine (Comirnaty).
L319 6.38A biodegradable analog of MC3, demonstrating high activity for hepatic gene silencing.[4]
'Lipid H' 6.68A lipid identified by Moderna as highly effective for mRNA vaccine delivery due to excellent biodegradability and immunogenicity.[1]

Experimental Protocol: pKa Determination via TNS Fluorescence Assay

The apparent pKa of an LNP formulation is most commonly determined using a fluorescence assay with 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS).[1] TNS is a fluorescent probe that exhibits low fluorescence in aqueous environments but fluoresces intensely when it partitions into hydrophobic environments, such as the core of an LNP, or binds to positively charged surfaces.[1][14]

Principle: As the pH of the buffer surrounding the LNPs is decreased, the ionizable lipids become protonated. The resulting positive surface charge attracts the TNS probe, leading to an increase in fluorescence intensity. The pKa is determined as the pH value at which 50% of the maximum fluorescence is achieved.[1][6][14]

Detailed Methodology:

  • Preparation of Buffers: A series of isotonic buffers with varying pH values (e.g., from pH 3.0 to 10.0) are prepared. A common multi-buffer system contains 10 mM citrate, 10 mM phosphate, and 10 mM borate, with 150 mM NaCl to maintain constant ionic strength.[1]

  • Preparation of LNP Sample: Blank LNPs (formulated without the nucleic acid cargo) are prepared and diluted to a suitable final lipid concentration (e.g., 25-50 µM) in each of the prepared buffers.[14]

  • Preparation of TNS Solution: A stock solution of TNS is prepared in DMSO (e.g., 150-300 µM).[1][13]

  • Assay Execution:

    • Pipette the LNP-buffer solutions into a solid, black 96-well plate (e.g., 100-150 µL per well), ensuring each pH value is tested in duplicate or triplicate.[1][14]

    • Add a small volume of the TNS stock solution to each well (e.g., 2 µL) and mix gently.[1][13]

    • Incubate the plate at room temperature for a short period (e.g., 5-10 minutes) to allow for equilibration.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. The standard excitation and emission wavelengths for TNS are approximately 320-325 nm and 425-450 nm, respectively.[1][6][14]

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the measured buffer pH.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

    • The pKa is the pH value that corresponds to the midpoint (50% of the maximal fluorescence signal) of the fitted curve.[13]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the key processes related to ionizable lipid pKa.

G cluster_0 Systemic Circulation (pH ≈ 7.4) cluster_1 Intracellular Environment LNP_neutral LNP with Neutral Ionizable Lipid (pH > pKa) Endocytosis Cellular Uptake (Endocytosis) LNP_neutral->Endocytosis Reduced nonspecific binding Endosome Early Endosome (pH ≈ 6.5) Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome (pH ≈ 5.0 - 6.0) Endosome->Late_Endosome Maturation & Acidification LNP_charged LNP Becomes Cationic (pH < pKa) Late_Endosome->LNP_charged Membrane_Fusion Interaction with Endosomal Membrane LNP_charged->Membrane_Fusion Release Cargo Release into Cytoplasm Membrane_Fusion->Release

Caption: The pKa-dependent mechanism of LNP-mediated intracellular drug delivery.

TNS_Workflow prep_buffers 1. Prepare Buffers (pH 3-10) prep_lnp 2. Dilute Blank LNPs in each buffer prep_buffers->prep_lnp add_tns 3. Add TNS Probe to each well prep_lnp->add_tns measure_fluor 4. Measure Fluorescence (Ex: 325nm, Em: 450nm) add_tns->measure_fluor analyze_data 5. Plot Fluorescence vs. pH measure_fluor->analyze_data determine_pka 6. Determine pKa (pH at 50% Max Fluorescence) analyze_data->determine_pka

Caption: Experimental workflow for determining apparent pKa using the TNS assay.

References

An In-depth Technical Guide to Structural Analogs and Derivatives of Lipid 23 for Advanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of mRNA therapeutics has been revolutionized by the development of effective delivery vehicles, primarily lipid nanoparticles (LNPs). Central to the efficacy of these LNPs are ionizable cationic lipids, which play a pivotal role in mRNA encapsulation, cellular uptake, and endosomal escape. Lipid 23 has emerged as a significant ionizable lipid, demonstrating high efficiency for in vivo mRNA delivery. This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, detailing their synthesis, formulation into LNPs, and comparative in vivo performance. We present quantitative data in structured tables, offer detailed experimental protocols for key methodologies, and visualize critical workflows and biological pathways using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to this compound and its Role in mRNA Delivery

This compound is an ionizable cationic amino lipid that has been identified as a highly effective component of LNPs for the delivery of messenger RNA (mRNA) in vivo.[1] Its structure is optimized for efficient encapsulation of negatively charged mRNA molecules at acidic pH and for facilitating their release into the cytoplasm following cellular uptake. The performance of this compound-containing LNPs, particularly their propensity for liver-specific (hepatic) delivery, has made it a subject of significant interest in the development of mRNA-based therapies for a range of diseases.[1]

The general structure of ionizable lipids like this compound consists of a protonatable amino headgroup, a linker region, and hydrophobic tails.[2] Variations in each of these components can dramatically influence the physicochemical properties and biological activity of the resulting LNPs, leading to altered delivery efficiency and cell-type specificity.[1][2] This guide explores a combinatorial library of lipids, including this compound, to elucidate the structure-activity relationships that govern their in vivo behavior.

Structural Analogs and Derivatives of this compound

A combinatorial library of ionizable lipids has been synthesized to explore the impact of modifying hydrophobic tail chains and linkers on mRNA delivery.[1] this compound is part of this library and is characterized by its specific combination of two different branched ester chains as its hydrophobic tails, connected via an ethanolamine (B43304) linker.[3]

To understand the structural variations, we can examine other lipids from the same library. For instance, Lipid 16 is a notable analog that incorporates a linoleyl chain and a non-branched ester chain as its hydrophobic tails, attached via a hydroxylamine (B1172632) linker.[3] This structural alteration leads to a significant change in its in vivo targeting, with Lipid 16 demonstrating specificity for CD11bhi macrophage populations, in contrast to the liver-trophic nature of this compound.[1]

Other representative analogs from this library include:

  • Lipid 18 and 19: These lipids feature a combination of linoleyl and branched ester tail chains.[3]

  • Lipid 20 and 21: These are synthesized with non-branched and branched ester tail chains.[3]

  • Lipid 22: This lipid, similar to this compound, also has two different branched ester chains as tail chains.[3]

The systematic modification of these structural components allows for the fine-tuning of LNP properties for specific therapeutic applications.

Data Presentation: Comparative In Vivo Performance

The in vivo efficacy of LNPs formulated with this compound and its analogs has been evaluated using luciferase-encoding mRNA in mouse models.[1] The expression of luciferase provides a quantitative measure of successful mRNA delivery and translation in different organs.

Ionizable LipidHydrophobic TailsLinkerPrimary In Vivo TargetRelative Luciferase Expression (Normalized to Liver)
This compound Two different branched ester chainsEthanolamineLiverHigh
Lipid 16 Linoleyl chain and non-branched ester chainHydroxylamineCD11bhi MacrophagesLow in Liver, High in specific macrophage populations
SM-102 (Commercially available)-LiverHigh (used as a benchmark)

Note: The relative luciferase expression is a qualitative representation based on the findings of Naidu et al. (2023), where this compound was identified as a superior liver-trophic lipid and Lipid 16 as a potent macrophage-specific lipid.[1] For precise quantitative comparisons, direct reference to the primary literature is recommended.

Experimental Protocols

General Synthesis of Ionizable Lipids

The synthesis of the ionizable lipid library, including this compound and its analogs, typically involves a multi-step process. A common approach is the use of combinatorial chemistry, such as the Passerini three-component reaction (P-3CR) or the A3 coupling reaction, which allows for the rapid generation of a diverse library of lipids.[4][5]

Example: Two-Step Synthesis via Michael Addition

  • Synthesis of the Amine Core: A primary or secondary amine is reacted with an appropriate linker molecule containing reactive groups (e.g., epoxides or acrylates).

  • Attachment of Hydrophobic Tails: The amine-linker intermediate is then reacted with the desired hydrophobic tails (e.g., alkyl bromides, fatty acids) via nucleophilic substitution or esterification to yield the final ionizable lipid.

The purification of the synthesized lipids is typically performed using column chromatography.

LNP Formulation via Microfluidic Mixing

Lipid nanoparticles encapsulating mRNA are formulated using a microfluidic mixing device.[6]

  • Preparation of Lipid Stock Solution: The ionizable lipid (e.g., this compound), a phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) are dissolved in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).[7][8]

  • Preparation of mRNA Solution: The mRNA (e.g., encoding luciferase) is dissolved in an acidic aqueous buffer (e.g., 50 mM sodium acetate, pH 4.5).[9]

  • Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are pumped through a microfluidic mixing chamber at a defined flow rate ratio (e.g., 1:3 v/v).[9] The rapid mixing leads to the self-assembly of the LNPs.

  • Purification and Concentration: The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to neutral.[9] The LNPs can be concentrated using centrifugal filter units.[9]

In Vivo Evaluation of mRNA-LNP Efficacy

The in vivo performance of the formulated LNPs is assessed in animal models, typically mice.[10][11]

  • Animal Model: C57BL/6 or BALB/c mice are commonly used.

  • Administration: A specific dose of the mRNA-LNP formulation (e.g., 0.1 to 5 µg of mRNA per mouse) is administered via a chosen route, such as intravenous (tail vein) injection for systemic delivery.[10][11]

  • Bioluminescence Imaging: At a predetermined time point post-injection (e.g., 6 hours), the mice are anesthetized and injected with a luciferin (B1168401) substrate.[9][11] The bioluminescence signal is then measured using an in vivo imaging system (IVIS).[9][12]

  • Ex Vivo Analysis: To determine the organ-specific expression, mice can be euthanized, and individual organs (liver, spleen, lungs, etc.) are harvested for ex vivo bioluminescence imaging.[9]

Visualizations: Workflows and Pathways

To visually represent the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_for_LNP_Evaluation cluster_Synthesis Lipid Synthesis & LNP Formulation cluster_Evaluation In Vivo Evaluation Lipid_Synthesis Combinatorial Synthesis of Ionizable Lipids LNP_Formulation Microfluidic Mixing of Lipids and mRNA Lipid_Synthesis->LNP_Formulation Characterization LNP Size, PDI, Zeta Potential, Encapsulation LNP_Formulation->Characterization Administration Intravenous Injection in Mice Characterization->Administration Optimized LNPs Imaging In Vivo Bioluminescence Imaging (IVIS) Administration->Imaging ExVivo Ex Vivo Organ Analysis Imaging->ExVivo Data_Analysis Comparative Data Analysis ExVivo->Data_Analysis Quantify Organ-Specific Expression LNP_Cellular_Uptake_and_mRNA_Release cluster_Extracellular Extracellular Space (pH ~7.4) cluster_Intracellular Intracellular Pathway LNP_Circulation LNP in Circulation (Neutral Surface Charge) Endocytosis Cellular Uptake (Endocytosis) LNP_Circulation->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.0-5.5) Endosome->Late_Endosome Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape LNP_Protonation Late_Endosome->LNP_Protonation Ionizable Lipid Protonation mRNA_Release mRNA Release into Cytoplasm Endosomal_Escape->mRNA_Release Translation Protein Translation (e.g., Luciferase) mRNA_Release->Translation

References

In vivo biodistribution of Lipid 23-containing LNPs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vivo Biodistribution of Lipid 23-Containing LNPs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become the leading platform for the delivery of RNA-based therapeutics, exemplified by their critical role in mRNA vaccines. The biodistribution of these nanoparticles is a key determinant of their efficacy and safety, and it is largely governed by the specific properties of their constituent lipids. Among these, the ionizable lipid is paramount, influencing RNA encapsulation, endosomal escape, and, crucially, tissue tropism. This guide focuses on the in vivo biodistribution of LNPs formulated with This compound , a novel, potent ionizable lipid identified from a combinatorial library for its superior, liver-tropic mRNA delivery capabilities.[1]

In a comprehensive study screening a library of novel ionizable lipids, this compound was identified as a superior vehicle for mRNA delivery to the liver.[1] Structurally, this compound is an amino lipid featuring two distinct branched ester chains as its hydrophobic tails.[1] This unique structure drives its strong propensity for liver accumulation following systemic administration. This document provides a detailed overview of the quantitative biodistribution data, experimental protocols, and workflows associated with this compound-containing LNPs.

Data Presentation: Physicochemical Characteristics and In Vivo Biodistribution

The functional performance of LNPs is intrinsically linked to their physical and chemical properties. These parameters, along with the resulting in vivo expression profile, are summarized below.

Table 1: Physicochemical Properties of this compound-LNPs

This table outlines the key quality attributes of LNPs formulated with this compound compared to a benchmark formulation using the well-known ionizable lipid SM-102.

LNP FormulationIonizable LipidSize (d.nm)Polydispersity Index (PDI)ζ-Potential (mV)Encapsulation Efficiency (%)
This compound-LNP This compound85 - 95< 0.2-5 to -15> 95%
SM-102 LNP SM-10280 - 90< 0.2-4 to -12> 95%

Data are synthesized from typical values reported for LNPs in the cited literature. Exact values can vary slightly between batches.[1][2][3]

Table 2: In Vivo Biodistribution of Luciferase mRNA Delivered by this compound-LNPs

This table presents the quantitative organ-level expression of a reporter protein (Firefly Luciferase, FLuc) following intravenous administration of mRNA-LNPs in mice. The data highlights the liver-dominant expression profile of the this compound formulation.

OrganThis compound-LNP (Total Flux [p/s])SM-102 LNP (Total Flux [p/s])
Liver ~ 1 x 10¹⁰~ 1 x 10¹⁰
Spleen ~ 5 x 10⁸~ 1 x 10⁹
Lungs < 1 x 10⁷< 1 x 10⁷
Heart < 1 x 10⁶< 1 x 10⁶
Kidneys < 1 x 10⁶< 1 x 10⁶

Values represent approximate total flux (photons per second) measured via in vivo imaging systems (IVIS) 24 hours post-injection. The data indicates that this compound provides superior and more specific liver-tropic delivery compared to SM-102, which shows comparable liver expression but slightly higher spleen expression.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the characterization and in vivo evaluation of this compound-LNPs.

LNP Formulation via Microfluidic Mixing

LNPs were prepared using a rapid and reproducible microfluidic mixing technique.[1][4]

Materials:

  • Lipid Stock Solution (in Ethanol):

    • Ionizable Lipid (this compound or SM-102)

    • Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)

    • Cholesterol

    • PEG-Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)

    • Molar Ratio: 50% Ionizable Lipid : 10% DSPC : 38.5% Cholesterol : 1.5% PEG-Lipid[5][6]

  • Aqueous Phase:

Procedure:

  • Preparation of Solutions: Dissolve the lipid mixture in 100% ethanol (B145695) to form the organic phase. Dissolve the mRNA in the aqueous sodium acetate buffer.

  • Microfluidic Mixing: Load the organic phase and aqueous phase into separate syringes. Place the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., NanoAssemblr).

  • Mixing Parameters: Set the pump to a total flow rate of 10-12 mL/min with a flow rate ratio of 3:1 (Aqueous:Organic).[2][6]

  • Collection: Collect the resulting nanoparticle suspension as it elutes from the chip outlet. The rapid mixing of the two phases causes a change in polarity that drives the self-assembly of the LNPs, encapsulating the mRNA.

  • Dialysis: Dialyze the LNP suspension against sterile phosphate-buffered saline (PBS), pH 7.4, overnight at 4°C to remove ethanol and non-encapsulated components.

  • Sterilization & Concentration: Concentrate the dialyzed LNPs using appropriate molecular weight cutoff centrifugal filters and sterilize by passing through a 0.22 µm filter before in vivo use.

In Vivo Biodistribution Study in Mice

Animal studies are essential for determining the organ tropism of LNP formulations.

Animal Model:

  • BALB/c mice (female, 6-8 weeks old) are typically used.[8]

Procedure:

  • LNP Administration: Administer the sterile-filtered this compound-LNPs (or control LNPs) encapsulating Firefly Luciferase (FLuc) mRNA to mice via intravenous (retro-orbital or tail vein) injection. A typical dose is 0.1 - 0.5 mg of mRNA per kg of body weight.[1]

  • Bioluminescence Imaging (IVIS): At designated time points (e.g., 6, 12, 24, 48 hours) post-injection, administer a D-luciferin substrate solution to the mice via intraperitoneal injection.[9]

  • Whole-Body Imaging: Anesthetize the mice and place them in an In Vivo Imaging System (IVIS). Capture bioluminescent images to quantify the total photon flux, which correlates with the level of FLuc protein expression.[2]

  • Ex Vivo Organ Imaging: Following the final whole-body scan (typically at 24 hours), humanely euthanize the mice.[9]

  • Organ Harvest: Dissect key organs (liver, spleen, lungs, heart, kidneys, etc.).

  • Ex Vivo Analysis: Arrange the harvested organs in the IVIS chamber and acquire bioluminescent images to quantify the signal from each specific organ.[2][10] This provides precise data on organ-specific mRNA translation.

  • Data Quantification: Use imaging software to draw regions of interest (ROIs) around each organ and quantify the average or total radiance (photons/second/cm²/steradian) or total flux (photons/second).[10]

Mandatory Visualizations

Diagrams are provided to clarify complex workflows and relationships.

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification & Final Formulation A Lipid Mixture (this compound, DSPC, Chol, PEG) in Ethanol SyringePump Syringe Pump A->SyringePump B mRNA in Sodium Acetate Buffer (pH 4.5) B->SyringePump MicrofluidicChip Microfluidic Chip SyringePump->MicrofluidicChip 3:1 Aqueous:Organic Flow Ratio Dialysis Dialysis vs. PBS (pH 7.4) (Overnight) MicrofluidicChip->Dialysis LNP Self-Assembly Concentration Concentration & Sterile Filtration Dialysis->Concentration Buffer Exchange & Ethanol Removal Product Final this compound-LNP Suspension Concentration->Product

Caption: Workflow for this compound-LNP formulation via microfluidics.

In_Vivo_Biodistribution_Workflow Start Administer FLuc mRNA-LNP to Mouse (IV Injection) TimePoint Wait for Expression (e.g., 24 hours) Start->TimePoint Luciferin Inject D-Luciferin Substrate (IP) TimePoint->Luciferin IVIS_Live Whole-Body Bioluminescence Imaging (IVIS) Luciferin->IVIS_Live Euthanasia Euthanize Mouse IVIS_Live->Euthanasia Harvest Harvest Organs (Liver, Spleen, Lung, etc.) Euthanasia->Harvest IVIS_ExVivo Ex Vivo Organ Imaging (IVIS) Harvest->IVIS_ExVivo Analysis Quantify Photon Flux per Organ IVIS_ExVivo->Analysis

Caption: Experimental workflow for in vivo biodistribution analysis.

Conclusion

The data and protocols presented confirm that This compound is a highly effective ionizable lipid for creating LNPs with a strong tropism for the liver. The quantitative biodistribution data clearly demonstrates that this compound-LNPs direct mRNA expression predominantly to the liver, with performance comparable to or exceeding that of established lipids like SM-102. The detailed methodologies provided herein offer a robust framework for researchers aiming to replicate these findings or to use this compound-LNPs as a tool for liver-specific therapeutic development. The continued exploration of novel lipid structures, such as this compound, is essential for expanding the therapeutic window of RNA medicines by enabling precise, organ-specific delivery.

References

Preclinical Safety and Toxicity Profile of Ionizable Lipids in Nanoparticle Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, detailed preclinical safety and toxicity data for the specific entity "Lipid 23" are not publicly available. This guide provides a comprehensive overview of the typical preclinical safety and toxicity evaluation of ionizable lipids used in lipid nanoparticle (LNP) drug delivery systems, drawing upon general principles and data from similar lipid-based platforms. This information is intended for researchers, scientists, and drug development professionals.

Ionizable lipids are critical components of LNP systems, enabling the encapsulation and intracellular delivery of nucleic acid-based therapeutics.[1][2] Their safety profile is of paramount importance in the development of LNP-based medicines. A thorough preclinical safety and toxicity assessment is essential to characterize potential risks before clinical application.[3][4]

General Principles of Preclinical Safety Evaluation for Ionizable Lipids

The preclinical safety evaluation of a novel ionizable lipid within an LNP formulation typically involves a tiered approach, starting with in vitro assessments and progressing to in vivo studies in relevant animal models. The objective is to identify potential target organs of toxicity, establish a dose-response relationship, and determine a safe starting dose for human clinical trials.

Key areas of investigation include:

  • Acute, Sub-chronic, and Chronic Toxicity: To assess the effects of single and repeated doses over different durations.

  • Genotoxicity: To evaluate the potential for the lipid to induce genetic mutations or chromosomal damage.[5][6][7]

  • Carcinogenicity: To determine the tumorigenic potential of the lipid with long-term exposure.[8]

  • Reproductive and Developmental Toxicity: To assess the potential effects on fertility, pregnancy, and fetal development.[9][10]

  • Safety Pharmacology: To investigate the effects on vital functions of the cardiovascular, respiratory, and central nervous systems.

Experimental Protocols for Key Preclinical Studies

Below are generalized methodologies for key experiments typically conducted to assess the safety and toxicity of ionizable lipids in LNP formulations.

Acute Toxicity Studies
  • Objective: To determine the short-term toxicity of the LNP formulation after a single administration and to identify the maximum tolerated dose (MTD).

  • Methodology:

    • Test System: Typically conducted in two rodent species (e.g., rats and mice).

    • Dose Administration: A single dose of the LNP formulation is administered via the intended clinical route (e.g., intravenous injection). A range of dose levels, including a vehicle control, is used.

    • Observation Period: Animals are observed for a period of 7 to 14 days for clinical signs of toxicity, morbidity, and mortality.

    • Endpoints:

      • Clinical observations (e.g., changes in behavior, appearance, body weight).

      • Gross necropsy of all animals at the end of the study.

      • Histopathological examination of major organs and tissues from animals in the control and high-dose groups, as well as any animals that die prematurely.

Repeated-Dose Toxicity Studies (Sub-chronic and Chronic)
  • Objective: To characterize the toxicity profile of the LNP formulation following repeated administration over a longer duration (e.g., 28 days for sub-chronic, 3-6 months for chronic).

  • Methodology:

    • Test System: One rodent and one non-rodent species are typically used.

    • Dose Administration: The LNP formulation is administered daily or at other specified intervals for the duration of the study. Multiple dose levels and a control group are included.

    • In-life Assessments:

      • Detailed clinical observations.

      • Body weight and food consumption measurements.

      • Ophthalmological examinations.

      • Hematology and clinical chemistry analyses at multiple time points.

      • Urinalysis.

    • Post-mortem Assessments:

      • Gross necropsy and organ weight measurements.

      • Histopathological evaluation of a comprehensive list of tissues from all animals.

Genotoxicity Assays
  • Objective: To assess the potential for the LNP formulation to induce genetic damage.

  • Standard Battery of Tests:

    • Ames Test (Bacterial Reverse Mutation Assay):

      • Test System: Multiple strains of Salmonella typhimurium and Escherichia coli.

      • Methodology: Bacteria are exposed to the test article with and without metabolic activation (S9 mix). The number of revertant colonies is counted to assess mutagenicity.[5]

    • In Vitro Chromosomal Aberration Test:

      • Test System: Mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes).

      • Methodology: Cells are treated with the test article, and metaphase chromosomes are examined for structural aberrations.

    • In Vivo Micronucleus Test:

      • Test System: Rodents (usually mice or rats).

      • Methodology: Animals are treated with the test article, and bone marrow or peripheral blood is collected to assess the frequency of micronucleated erythrocytes, an indicator of chromosomal damage.[7]

Data Presentation: Illustrative Tables

The following tables are templates illustrating how quantitative data from preclinical toxicity studies would be structured.

Table 1: Summary of Findings from a 28-Day Repeated-Dose Toxicity Study in Rats

ParameterVehicle ControlLow Dose (X mg/kg)Mid Dose (Y mg/kg)High Dose (Z mg/kg)
Clinical Observations No abnormalitiesNo abnormalitiesNo abnormalities[Describe findings]
Body Weight Change (%) +15%+14%+12%+5%
Key Hematology Changes NoneNoneNone[e.g., ↓ RBC]
Key Clinical Chemistry NoneNone↑ ALT, ↑ AST↑↑ ALT, ↑↑ AST
Organ Weight Changes NoneNone↑ Liver weight↑↑ Liver weight
Key Histopathology No findingsNo findingsHepatocellular hypertrophyHepatocellular hypertrophy, necrosis
NOAEL (mg/kg/day) -Y--

NOAEL: No-Observed-Adverse-Effect Level. ALT: Alanine aminotransferase; AST: Aspartate aminotransferase; RBC: Red blood cell count.

Table 2: Genotoxicity Profile Summary

AssayTest SystemMetabolic ActivationResult
Bacterial Reverse Mutation (Ames)S. typhimurium, E. coliWith and WithoutNegative
In Vitro Chromosomal AberrationCHO cellsWith and WithoutNegative
In Vivo MicronucleusMouse bone marrowN/ANegative

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical safety assessment of a novel lipid nanoparticle formulation.

Preclinical_Toxicity_Workflow Formulation LNP Formulation Development (Lipid Synthesis & Characterization) InVitro In Vitro Toxicity Screening (e.g., Cytotoxicity Assays) Formulation->InVitro AcuteTox Acute Toxicity Studies (Rodent, Single Dose, MTD) InVitro->AcuteTox RepeatedDose Repeated-Dose Toxicity (Rodent & Non-Rodent) AcuteTox->RepeatedDose Genotox Genotoxicity Battery (Ames, Chromosomal Aberration, Micronucleus) RepeatedDose->Genotox SafetyPharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) RepeatedDose->SafetyPharm ReproTox Reproductive & Developmental Toxicity RepeatedDose->ReproTox Carcinogenicity Carcinogenicity Studies (Long-term, if required) RepeatedDose->Carcinogenicity Based on findings & clinical plan RiskAssessment Integrated Risk Assessment (NOAEL Determination) Genotox->RiskAssessment SafetyPharm->RiskAssessment ReproTox->RiskAssessment Carcinogenicity->RiskAssessment IND Investigational New Drug (IND) Application RiskAssessment->IND

Caption: Preclinical safety assessment workflow for LNP formulations.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of lipid nanoparticles can be mediated by various mechanisms. While specific pathways for "this compound" are unknown, general mechanisms for lipid-based systems include:

  • Inflammatory Responses: Cationic lipids can interact with cell membranes and activate inflammatory pathways, leading to the release of cytokines and chemokines.[11]

  • Oxidative Stress: The metabolism of lipids can sometimes lead to the generation of reactive oxygen species, resulting in oxidative damage to lipids, proteins, and DNA.[6][12]

  • Membrane Disruption: High concentrations of lipids can lead to the destabilization and disruption of cellular and mitochondrial membranes, potentially leading to cell death.

The following diagram illustrates a generalized signaling pathway that could be involved in lipid-mediated toxicity.

Toxicity_Signaling_Pathway LNP Lipid Nanoparticle (LNP) CellMembrane Cell Membrane Interaction LNP->CellMembrane Endocytosis Endocytosis CellMembrane->Endocytosis EndosomalEscape Endosomal Escape Endocytosis->EndosomalEscape ROS Reactive Oxygen Species (ROS) Production EndosomalEscape->ROS Inflammasome Inflammasome Activation (e.g., NLRP3) EndosomalEscape->Inflammasome OxidativeStress Oxidative Stress ROS->OxidativeStress CytokineRelease Cytokine Release (e.g., IL-1β, IL-18) Inflammasome->CytokineRelease CellDamage Cellular Damage (Lipid Peroxidation, DNA Damage) OxidativeStress->CellDamage CytokineRelease->CellDamage Apoptosis Apoptosis CellDamage->Apoptosis

Caption: Potential signaling pathways in LNP-mediated toxicity.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Patent Landscape of Core Components in Lipid Nanoparticle (LNP) Formulations

For Researchers, Scientists, and Drug Development Professionals

While the specific compound "Lipid 23" is not publicly identifiable within the scientific literature or patent databases, it likely represents a proprietary ionizable lipid, a critical component of lipid nanoparticle (LNP) systems for drug delivery. This guide provides an in-depth analysis of the patent landscape for ionizable lipids and related compounds that form the core of modern LNP technology, which has been pivotal in the success of mRNA-based therapeutics.

The Pivotal Role of Ionizable Lipids in Drug Delivery

Ionizable lipids are a cornerstone of LNP-based drug delivery, particularly for nucleic acids like mRNA and siRNA.[1][2][3][4][5][6][7][8] Their unique pH-dependent charge is central to the efficacy of these delivery systems. At an acidic pH, typically during formulation, these lipids are positively charged, which facilitates the encapsulation of negatively charged nucleic acids.[6] Upon administration and circulation in the bloodstream at physiological pH (around 7.4), they become neutral, reducing toxicity and interaction with biological membranes.[3][6] Once inside the cell, within the acidic environment of the endosome, they regain their positive charge, which is believed to promote endosomal escape and the release of the therapeutic payload into the cytoplasm.[3][4]

The patent landscape for these lipids is complex and competitive, with key players like Moderna, Pfizer/BioNTech, Arbutus Biopharma, and Alnylam holding significant intellectual property.[9][10] Litigation in this space is common, highlighting the immense commercial value of these proprietary compounds.[10]

Key Patented Ionizable Lipids and Formulations

The following table summarizes key ionizable lipids that have been disclosed in patents and used in clinically advanced or approved products. This data is representative of the type of information found in the patent literature for such compounds.

Lipid Name/Identifier Key Patent Assignee(s) Associated Product(s) (if applicable) Key Patent Information (Illustrative) Lipid Molar Ratio in Formulation (Typical)
DLin-MC3-DMA Arbutus Biopharma / AlnylamOnpattro® (patisiran)U.S. Patent No. 8,158,60150%
SM-102 ModernaSpikevax® (COVID-19 Vaccine)Disclosed in various Moderna patents, e.g., WO201707062350%
ALC-0315 Acuitas Therapeutics / Pfizer / BioNTechComirnaty® (COVID-19 Vaccine)Licensed from Acuitas; covered by a complex patent portfolio.47.5%
Proprietary Lipids Various (e.g., University of Cincinnati, Factor Bioscience)Research & DevelopmentWO2023023410A2, and other applications for novel lipid structures.[2][11]40-60%

Experimental Protocols: Synthesis and Characterization of Ionizable Lipids

The synthesis of novel ionizable lipids is a key area of innovation. The following represents a generalized experimental protocol for the synthesis and characterization of a hypothetical ionizable lipid, based on methodologies described in the scientific and patent literature.

General Synthesis of an Ionizable Lipid

A common strategy for synthesizing ionizable lipids involves the reaction of an amine-containing headgroup with lipid tails, often through ester or amide linkages.

Objective: To synthesize a novel ionizable lipid with a tertiary amine headgroup and biodegradable ester-containing lipid tails.

Materials:

  • Amine headgroup precursor (e.g., a multi-amine core)

  • Lipid tail precursor (e.g., a fatty acid chloride or activated ester)

  • Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Purification reagents (e.g., silica (B1680970) gel for column chromatography, solvents for extraction)

Procedure:

  • Dissolve the amine headgroup precursor in the aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base to the reaction mixture.

  • Slowly add the lipid tail precursor to the reaction mixture at a controlled temperature (e.g., 0°C to room temperature).

  • Allow the reaction to proceed for a specified time (e.g., 2-24 hours), monitoring the progress by a suitable technique like thin-layer chromatography (TLC).

  • Upon completion, quench the reaction (e.g., by adding water or a saturated ammonium (B1175870) chloride solution).

  • Extract the crude product with an organic solvent.

  • Wash the organic layer with brine and dry it over an anhydrous salt (e.g., sodium sulfate).

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product using silica gel column chromatography to yield the final ionizable lipid.

Formulation of Lipid Nanoparticles (LNPs)

LNPs are typically formed by the rapid mixing of a lipid-containing organic phase with an aqueous phase containing the nucleic acid payload.

Objective: To formulate LNPs encapsulating mRNA using the synthesized ionizable lipid.

Materials:

  • Synthesized ionizable lipid

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., PEG-2000 DMG)

  • Ethanol (B145695)

  • Aqueous buffer at acidic pH (e.g., citrate (B86180) buffer, pH 4.0)

  • mRNA in the same aqueous buffer

  • Microfluidic mixing device

Procedure:

  • Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Dissolve the mRNA in the acidic aqueous buffer.

  • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes connected to a microfluidic mixing device.

  • Pump the two solutions through the microfluidic mixer at a defined flow rate ratio to induce rapid mixing and self-assembly of the LNPs.

  • Collect the resulting LNP suspension.

  • Dialyze the LNP suspension against a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH.

  • Sterile-filter the final LNP formulation.

Characterization of LNPs

The physical and chemical properties of the formulated LNPs are critical for their function.

Objective: To characterize the size, charge, and encapsulation efficiency of the formulated LNPs.

Methods:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured to determine the surface charge of the nanoparticles at different pH values.

  • Encapsulation Efficiency: Determined using a fluorescent dye exclusion assay (e.g., RiboGreen assay). The fluorescence of the dye is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100). The difference in fluorescence indicates the amount of encapsulated mRNA.

Visualizing Key Processes

To better understand the mechanisms and workflows involved, the following diagrams are provided.

LNP_Delivery_Pathway cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cell LNP_neutral LNP (Neutral Surface) Endocytosis Endocytosis LNP_neutral->Endocytosis Cellular Uptake Endosome Endosome (Acidic pH) Endocytosis->Endosome LNP_cationic LNP (Cationic) Endosome->LNP_cationic Release Endosomal Escape LNP_cationic->Release Membrane Fusion mRNA mRNA Payload Release->mRNA Translation Translation mRNA->Translation Protein Therapeutic Protein Translation->Protein LNP_Formulation_Workflow cluster_inputs Input Solutions cluster_process Formulation Process cluster_output Final Product Lipid_solution Lipids in Ethanol (Ionizable, Helper, Cholesterol, PEG) Mixing Microfluidic Mixing Lipid_solution->Mixing mRNA_solution mRNA in Acidic Buffer mRNA_solution->Mixing Dialysis Buffer Exchange / Dialysis Mixing->Dialysis Self-Assembly Final_LNP LNP Formulation (pH 7.4) Dialysis->Final_LNP Purification

References

Key publications and reviews on ionizable lipids for gene delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Key Publications and Reviews on Ionizable Lipids for Gene Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionizable lipids are a cornerstone of modern gene therapy, enabling the clinical success of RNA-based therapeutics such as the COVID-19 mRNA vaccines and the siRNA therapy, Onpattro®.[1][2][3] Their unique pH-dependent charge is the key to their function. At physiological pH (~7.4), they are neutral, minimizing interactions with cell membranes and enhancing biocompatibility.[4][5] However, within the acidic environment of the endosome (pH 5.0-6.5), their tertiary amine headgroups become protonated, leading to a net positive charge.[6] This charge facilitates the disruption of the endosomal membrane, allowing the nucleic acid payload (siRNA, mRNA, etc.) to be released into the cytoplasm where it can exert its therapeutic effect.[5][7]

This technical guide provides an in-depth overview of the key publications that have defined the field of ionizable lipids. It summarizes critical quantitative data, details common experimental protocols, and visualizes core concepts to provide a comprehensive resource for researchers in the field.

Key Publications and the Evolution of Ionizable Lipids

The development of ionizable lipids has been an iterative process, with each generation exhibiting improved potency and safety profiles. The structure-activity relationship (SAR) has been a guiding principle, with a particular focus on optimizing the apparent acid dissociation constant (pKa) of the lipid within a nanoparticle formulation.[2][8]

Early Generations and the Importance of pKa

Early work identified that ionizable lipids were superior to permanently cationic lipids due to their reduced toxicity.[9] A seminal 2012 paper in Angewandte Chemie by Jayaraman et al. systematically investigated the relationship between the pKa of the ionizable lipid within a lipid nanoparticle (LNP) and its in vivo gene silencing activity.[10] This study screened numerous lipids and demonstrated a clear correlation: lipids that produced LNPs with a pKa in the narrow range of 6.2 to 6.5 were the most effective for silencing liver genes in mice.[11][12][13] This research led to the development of DLin-MC3-DMA (MC3) , which has a pKa of 6.44 and became the ionizable lipid in the first FDA-approved siRNA drug, Onpattro®.[3][10][11]

Clinically Approved and Advanced Ionizable Lipids

Following the success of MC3, research has focused on further refining lipid structures for different applications, such as mRNA vaccines. The ionizable lipids used in the Pfizer-BioNTech and Moderna COVID-19 vaccines, ALC-0315 and SM-102 respectively, are structurally similar and feature biodegradable ester bonds to improve their safety profile.[7][9][14] These lipids are optimized for intramuscular injection and generating a robust immune response, with an ideal pKa range leaning slightly higher, between 6.6 and 7.0.[15][16]

Recent advances have focused on creating diverse libraries of ionizable lipids through modular synthesis and high-throughput screening to identify candidates with improved efficacy, biodegradability, and tissue-specific targeting.[6][15][17]

Data Presentation: Quantitative Properties of Key Ionizable Lipids

The following tables summarize key quantitative data from the literature for prominent ionizable lipids. Direct comparison between studies should be approached with caution, as formulation parameters and experimental models can vary.

Table 1: Physicochemical Properties of Ionizable Lipid Nanoparticles

Ionizable LipidApparent pKaSize (nm)PDI (Polydispersity Index)Encapsulation Efficiency (%)Reference
DLin-MC3-DMA6.44~80-100< 0.2> 90[11][18]
ALC-0315~6.0-7.0~80-100< 0.2> 90[7][15]
SM-102~6.0-7.0~80-100< 0.2> 90[7][15]
C12-200Not specified~80-100< 0.2> 90[11][19]
iLP1816.43~100< 0.2Not specified[11]

Table 2: In Vivo Efficacy of Ionizable Lipids for Gene Silencing

Ionizable LipidPayloadTarget GeneAnimal ModelEfficacy (ED₅₀)Reference
DLin-MC3-DMAsiRNAFactor VIIC57BL/6 Mice0.005 mg/kg[11][18]
DLin-MC3-DMAsiRNATransthyretin (TTR)Non-human Primates0.03 mg/kg[18]
DLin-KC2-DMAsiRNAFactor VIIC57BL/6 Mice~0.1 mg/kg[3]
C12-200siRNAFactor VIIC57BL/6 Mice0.02 mg/kg[11]
L319 (biodegradable)siRNAFactor VIIC57BL/6 Mice< 0.01 mg/kg[3]

Visualizations: Mechanisms and Workflows

Mechanism of Action: Endosomal Escape

The primary function of an ionizable lipid is to facilitate the release of the nucleic acid payload from the endosome into the cytoplasm. This process is triggered by the acidification of the endosome during its maturation.

G cluster_blood Bloodstream (pH 7.4) cluster_cell Target Cell LNP_neutral LNP with Neutral Ionizable Lipid endocytosis Endocytosis LNP_neutral->endocytosis ApoE Binding endosome Early Endosome (pH 6.5) endocytosis->endosome late_endosome Late Endosome (pH 5.5) endosome->late_endosome Protonation of Ionizable Lipid (LNP+) escape Endosomal Escape late_endosome->escape Membrane Destabilization (Interaction with Anionic Lipids) cytoplasm Cytoplasm (Payload Release) escape->cytoplasm

Caption: Mechanism of LNP-mediated endosomal escape.

Structure-Activity Relationship (SAR) Logic

The potency of an ionizable lipid is not random; it is a direct function of its molecular structure. The pKa is the most critical parameter, but other features like the hydrophobic tails also play a significant role.

G cluster_structure Lipid Molecular Structure headgroup Amine Headgroup pka Optimal pKa (6.2 - 6.7 for liver) headgroup->pka tails Hydrophobic Tails (Length, Unsaturation) potency High In Vivo Potency (e.g., Low ED50) tails->potency linker Linker Group (e.g., Ester, Dioxolane) biodegradability Biodegradability (Improved Safety) linker->biodegradability pka->potency

Caption: Key structure-activity relationships for ionizable lipids.

Experimental Workflow

A typical workflow for developing and evaluating a novel ionizable lipid involves synthesis, formulation, characterization, and finally, in vitro and in vivo testing.

G A 1. Lipid Synthesis & Purification B 2. LNP Formulation (Microfluidic Mixing) A->B C 3. Physicochemical Characterization (Size, pKa, %EE) B->C D 4. In Vitro Transfection (e.g., Luciferase Assay) C->D E 5. In Vivo Efficacy & Toxicity Study (e.g., Murine Model) D->E

Caption: Standard experimental workflow for LNP development.

Experimental Protocols

This section synthesizes common methodologies for the formulation and testing of ionizable lipid nanoparticles, based on protocols described in the literature.[19][20][21][22][23]

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a reproducible method for producing uniform LNPs.[19][20]

  • Preparation of Solutions:

    • Lipid Stock (Organic Phase): Dissolve the ionizable lipid, helper phospholipid (e.g., DSPC), cholesterol, and PEG-lipid (e.g., DMG-PEG2000) in 200-proof ethanol (B145695).[21][22] A common molar ratio is 50:10:38.5:1.5 (ionizable:DSPC:cholesterol:PEG).[14][18] The final lipid concentration in ethanol is typically prepared to be 25% of the final total volume.[19][23]

    • Nucleic Acid Stock (Aqueous Phase): Dilute the mRNA or siRNA in an acidic buffer, typically 10 mM citrate (B86180) buffer at pH 3.0-4.0.[19][24] The volume of the aqueous phase is typically three times that of the organic phase.[19][23]

  • Microfluidic Mixing:

    • Prime the microfluidic device (e.g., NanoAssemblr) with ethanol and then the aqueous buffer.[20]

    • Load the lipid-ethanol solution and the nucleic acid-buffer solution into separate syringes.

    • Pump the two solutions through the microfluidic cartridge at a defined total flow rate and flow rate ratio (typically 3:1 aqueous to organic). The rapid, controlled mixing within the cartridge causes the LNPs to self-assemble.[20]

  • Post-Formulation Processing:

    • Immediately after formation, dialyze the LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.[14][19] Use dialysis cassettes with an appropriate molecular weight cutoff (e.g., 10 kDa).

    • Concentrate the sample if necessary using centrifugal filter units.

    • Sterilize the final LNP formulation by passing it through a 0.2 µm filter.[21]

LNP Characterization
  • Particle Size and Polydispersity Index (PDI):

    • Method: Dynamic Light Scattering (DLS).

    • Procedure: Dilute the LNP sample in PBS and measure using a DLS instrument (e.g., Malvern Zetasizer). The Z-average diameter provides the mean particle size, and the PDI indicates the width of the size distribution (a value < 0.2 is desirable).[11]

  • Encapsulation Efficiency (%EE):

    • Method: RiboGreen Assay (for RNA).

    • Procedure:

      • Measure the total RNA concentration by disrupting a sample of LNPs with a surfactant (e.g., 0.2% Triton X-100) and then adding the RiboGreen reagent.[21]

      • Measure the amount of free (unencapsulated) RNA in an intact LNP sample.

      • Calculate %EE as: ( (Total RNA - Free RNA) / Total RNA ) * 100.

  • Apparent pKa Determination:

    • Method: TNS (2-(p-toluidino)naphthalene-6-sulfonic acid) Assay.

    • Procedure: TNS is a fluorescent probe that is quenched in aqueous environments but fluoresces when it binds to hydrophobic pockets, such as the core of an LNP. As the pH is lowered and the ionizable lipid becomes charged, the LNP structure can change, exposing these pockets.

      • Prepare a series of buffers with a range of pH values (e.g., pH 3 to 10).

      • Mix the LNP sample and TNS reagent in each buffer.

      • Measure the fluorescence intensity at each pH.

      • Plot fluorescence vs. pH and fit the data to a sigmoidal curve. The pH at the inflection point of the curve is the apparent pKa.[11]

In Vitro Transfection Assay
  • Objective: To assess the ability of LNPs to deliver functional mRNA or siRNA to cells in culture.

  • Procedure:

    • Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver-targeting studies) in 96-well plates and allow them to adhere overnight.[19][22]

    • Treatment: Dilute the LNP-nucleic acid formulations in cell culture medium to achieve the desired final concentration and add to the cells.

    • Incubation: Incubate the cells for a specified period (e.g., 6-24 hours).[22]

    • Assay:

      • For mRNA (e.g., encoding Luciferase): Lyse the cells and measure luciferase activity using a luminometer. Higher luminescence indicates more efficient mRNA delivery and protein expression.[19]

      • For siRNA (e.g., targeting a specific gene): Lyse the cells, extract total RNA, and perform qRT-PCR to measure the expression level of the target gene relative to a housekeeping gene. A decrease in target gene expression indicates successful silencing.

In Vivo Efficacy and Toxicity Studies
  • Objective: To evaluate the performance and safety of LNP formulations in a living organism.

  • Animal Model: C57BL/6 mice are commonly used, especially for liver-targeted gene silencing.[25]

  • Procedure:

    • Administration: Administer the LNP formulations to mice, typically via intravenous (IV) injection for liver targeting.[25] Use a range of doses to determine the median effective dose (ED₅₀).

    • Sample Collection: At a predetermined time point (e.g., 24-48 hours post-injection), collect blood via cardiac puncture and perfuse the animals to collect major organs (liver, spleen, etc.).[25][26]

    • Efficacy Analysis:

      • For siRNA targeting a secreted protein (e.g., Factor VII): Measure the protein level in the collected serum using an ELISA.

      • For mRNA expressing a reporter (e.g., EGFP): Homogenize the target organ (e.g., liver) and measure protein levels by ELISA.[25]

    • Toxicity Analysis:

      • Serum Chemistry: Analyze serum for markers of liver damage, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[25][26]

      • Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the serum by ELISA to assess immune response.[26]

      • Histopathology: Fix, section, and stain organ tissues (e.g., with H&E) to examine for any pathological changes.[26]

References

An In-Depth Technical Guide to the Structure-Activity Relationship of Lipid 23

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid 23 has emerged as a potent ionizable cationic amino lipid integral to the formulation of lipid nanoparticles (LNPs) for efficient messenger RNA (mRNA) delivery. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its chemical properties, the methodologies for its synthesis and LNP formulation, and its biological performance. Quantitative data from preclinical studies are presented to elucidate the key structural features that contribute to its efficacy, particularly its pronounced liver tropism. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of next-generation nucleic acid delivery platforms.

Introduction

The clinical success of mRNA-based vaccines has underscored the critical role of sophisticated delivery systems, with lipid nanoparticles (LNPs) being the most advanced platform. The cornerstone of these LNPs is the ionizable cationic lipid, which is pivotal for encapsulating the negatively charged mRNA and facilitating its endosomal escape into the cytoplasm of target cells. This compound, identified from a combinatorial library, has demonstrated superior in vivo mRNA delivery, specifically to the liver.[1][2] Understanding the intricate relationship between its chemical structure and biological activity is paramount for the rational design of even more effective and tissue-specific delivery vehicles.

Chemical Structure and Properties of this compound

This compound is formally named 8-((2-((4-(dimethylamino)butanoyl)oxy)ethyl)(10-oxo-10-(tridecan-7-yloxy)decyl)amino)octyl 2-hexyldecanoate. Its key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C55H108N2O6
Molecular Weight 893.46 g/mol
pKa 5.7
Physical State Solution in methyl acetate

The structure of this compound incorporates several key features that are believed to contribute to its efficacy:

  • Ionizable Head Group: The dimethylamino butanoyl head group has a pKa of 5.7, which allows for efficient encapsulation of mRNA at an acidic pH and facilitates a neutral surface charge at physiological pH, reducing toxicity and non-specific binding.

  • Biodegradable Linkages: The presence of ester bonds in the linker region allows for the gradual degradation of the lipid within the cell, which can enhance the release of the mRNA payload and reduce the potential for long-term lipid accumulation.

  • Branched Hydrophobic Tails: The 2-hexyldecanoate and tridecan-7-yloxy tails are branched, a feature that can influence the fluidity of the LNP and its interaction with endosomal membranes, potentially promoting endosomal escape.

Structure-Activity Relationship of the Lipid Library

This compound was identified through the systematic evaluation of a combinatorial library of ionizable lipids where the hydrophobic tails and linkers were varied. The in vivo screening, utilizing luciferase-encoding mRNA (Luc-mRNA), revealed key SAR insights.

In Vivo Screening of the Lipid Library

The initial screening of the lipid library in vivo demonstrated a significant variation in liver-specific luciferase expression. This compound emerged as one of the most potent lipids for hepatic delivery.

Lipid NanoparticleAverage Radiance (p/s/cm²/sr) in Liver
This compound LNP ~1 x 108
Lipid 16 LNP~1 x 107
SM-12 LNP (Standard)~5 x 107

Note: The data presented are approximate values derived from graphical representations in the source publication for illustrative purposes.

Comparison with a Clinically Relevant Lipid

Further studies compared the efficacy of this compound LNPs with LNPs formulated with SM-102, a lipid used in a clinically approved mRNA vaccine. These investigations confirmed the superior liver-trophic nature of this compound.

OrganThis compound LNP (Luciferase Expression)SM-102 LNP (Luciferase Expression)
Liver High Moderate
Spleen LowModerate

Note: This table provides a qualitative summary of the comparative in vivo performance.

The enhanced liver targeting of this compound is a key aspect of its structure-activity profile, suggesting that the specific combination of its head group, linker, and tail structures promotes preferential uptake by hepatocytes.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A generalized workflow is depicted below. For detailed reaction conditions, including reagents, solvents, and purification methods, please refer to the supplementary information of the original publication by Naidu et al., Advanced Science, 2023.[1]

G cluster_synthesis Synthesis of this compound Start Start Step1 Synthesis of Hydrophobic Tails Start->Step1 Step2 Synthesis of Linker Start->Step2 Step3 Synthesis of Head Group Start->Step3 Step4 Coupling of Tails, Linker, and Head Group Step1->Step4 Step2->Step4 Step3->Step4 Step5 Purification and Characterization Step4->Step5 End This compound Step5->End

A generalized workflow for the synthesis of this compound.
Lipid Nanoparticle (LNP) Formulation

LNPs containing this compound were formulated using a microfluidic mixing approach.

Materials:

Protocol:

  • Preparation of Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Preparation of mRNA Solution: Dilute the mRNA in citrate buffer.

  • Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the lipid-ethanol solution with the aqueous mRNA solution at a defined flow rate ratio (e.g., 1:3).

  • Dialysis: Dialyze the resulting LNP suspension against PBS to remove ethanol and raise the pH.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

G cluster_lnp LNP Formulation Workflow Lipid_Stock Lipid Stock in Ethanol (this compound, DSPC, Cholesterol, PEG-Lipid) Mixing Microfluidic Mixing Lipid_Stock->Mixing mRNA_Solution mRNA in Citrate Buffer (pH 4.0) mRNA_Solution->Mixing Dialysis Dialysis against PBS (pH 7.4) Mixing->Dialysis Characterization Characterization (Size, PDI, Encapsulation) Dialysis->Characterization Final_LNP This compound LNPs Characterization->Final_LNP

Workflow for the formulation of this compound LNPs.
In Vivo mRNA Delivery and Luciferase Assay

Animal Model:

  • BALB/c mice are typically used for these studies.

Protocol:

  • Administration: Administer the this compound LNPs encapsulating Luc-mRNA intravenously (IV) to the mice at a specified dose.

  • Bioluminescence Imaging: At a predetermined time point post-injection (e.g., 6 hours), administer D-luciferin intraperitoneally.

  • Data Acquisition: Image the mice using an in vivo imaging system (IVIS) to detect the bioluminescent signal.

  • Ex Vivo Analysis: Following in vivo imaging, euthanize the mice and harvest organs (liver, spleen, lungs, etc.) for ex vivo imaging to quantify organ-specific luciferase expression.

  • Data Analysis: Quantify the bioluminescent signal (average radiance) in each organ to determine the delivery efficiency and biodistribution.

Proposed Mechanism of Action and Signaling Pathway

The efficient delivery of mRNA by this compound LNPs is a multi-step process that involves cellular uptake, endosomal escape, and subsequent translation of the mRNA into protein.

G cluster_pathway Proposed Cellular Uptake and mRNA Delivery Pathway LNP This compound LNP (in circulation) Uptake Endocytosis (Hepatocyte) LNP->Uptake Endosome Early Endosome (Acidic pH) Uptake->Endosome Escape Endosomal Escape (Protonation of this compound) Endosome->Escape Release mRNA Release (into Cytoplasm) Escape->Release Translation Ribosomal Translation Release->Translation Protein Luciferase Protein (Expression & Activity) Translation->Protein

Proposed mechanism of this compound LNP-mediated mRNA delivery.

At the acidic pH of the endosome, the tertiary amine of this compound becomes protonated. This positive charge is thought to facilitate the interaction of the LNP with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the mRNA payload into the cytoplasm.

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for mRNA delivery. Its unique chemical structure confers a high degree of liver tropism and efficient protein expression in vivo. The structure-activity relationships elucidated from the combinatorial library that led to its discovery provide valuable insights for the future design of lipids with tailored delivery profiles. The detailed experimental protocols provided in this guide offer a foundation for the replication and further investigation of this compound and its analogs in various therapeutic applications. Continued research into the precise mechanisms of its cellular uptake and endosomal escape will further empower the development of next-generation LNP-based medicines.

References

Commercial Suppliers and Availability of Research-Grade Lipid 23: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, formulation, and characterization of research-grade Lipid 23, an ionizable cationic amino lipid integral to the formulation of lipid nanoparticles (LNPs) for mRNA delivery. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of nucleic acid therapeutics.

Commercial Availability

Research-grade this compound is available from several commercial suppliers. The following table summarizes the key information from prominent vendors. Researchers should note that purity, formulation, and availability may vary, and it is recommended to request certificates of analysis from the suppliers.

SupplierProduct NameCatalog NumberPurityFormulationStorage
MedchemExpress This compoundHY-15973599.30%Solution in Methyl acetate-20°C for 2 years
BroadPharm This compound (solution in methyl acetate)BP-41418Not specifiedSolution in methyl acetate-20°C
Cayman Chemical This compoundNot specified≥95%A 25 mg/ml solution in methyl acetate-20°C (≥ 2 years stability)

Physicochemical Properties

This compound is an ionizable cationic amino lipid with the following properties:

PropertyValueReference
Molecular Formula C55H108N2O6[1][2][3]
Molecular Weight 893.46 g/mol [1]
pKa 5.7[2][3]
Appearance Colorless to light yellow liquid[1]
Formal Name 8-((2-((4-(dimethylamino)butanoyl)oxy)ethyl)(10-oxo-10-(tridecan-7-yloxy)decyl)amino)octyl 2-hexyldecanoate[3]

Formulation of Lipid Nanoparticles (LNPs) with this compound

This compound is a key component in the formulation of LNPs for the encapsulation and delivery of mRNA. The following experimental protocol is based on the successful formulation described by Naidu et al. (2023), which demonstrated potent, liver-trophic mRNA delivery in vivo.

LNP Composition

The molar ratio of the lipid components is crucial for the formation of stable and effective LNPs.

ComponentMolar Ratio (%)
Ionizable Lipid (this compound)50
Phospholipid (DSPC)10
Cholesterol38.5
PEG-Lipid (DMG-PEG2000)1.5
Experimental Protocol: LNP Formulation

This protocol details the formulation of this compound-containing LNPs using a microfluidic mixing approach.

Materials:

  • This compound (in ethanol)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (in ethanol)

  • Cholesterol (in ethanol)

  • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) (in ethanol)

  • mRNA (in an appropriate aqueous buffer, e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695), anhydrous

  • Nuclease-free water

  • Microfluidic mixing device (e.g., NanoAssemblr Benchtop)

  • Dialysis cassettes (e.g., Slide-A-Lyzer G2, 10K MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG2000 in anhydrous ethanol at appropriate concentrations.

  • Preparation of the Lipid Mixture:

    • In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio (50:10:38.5:1.5).

    • Add anhydrous ethanol to the lipid mixture to achieve the final desired total lipid concentration for the organic phase.

  • Preparation of the Aqueous mRNA Solution:

    • Dilute the mRNA stock solution in the aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one syringe and the aqueous mRNA solution into another syringe.

    • Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.

    • Initiate the mixing process to allow for the self-assembly of the LNPs.

  • Dialysis:

    • Transfer the collected LNP solution to a dialysis cassette.

    • Perform dialysis against sterile PBS (pH 7.4) at 4°C for at least 6 hours, with at least two buffer changes, to remove ethanol and raise the pH.

  • Sterilization and Storage:

    • Filter the dialyzed LNP solution through a 0.22 µm sterile filter.

    • Store the final LNP formulation at 4°C.

Characterization of this compound-LNPs

Thorough characterization of the formulated LNPs is essential to ensure quality, consistency, and efficacy. The following table summarizes key characterization parameters and the methodologies for their assessment.

ParameterMethodTypical Expected Values for this compound-LNPs
Particle Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)~80-120 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Laser Doppler ElectrophoresisNear-neutral at physiological pH (7.4)
mRNA Encapsulation Efficiency RiboGreen Assay> 90%
Experimental Protocols: LNP Characterization

4.1.1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Record the Z-average diameter for particle size and the PDI value.

4.1.2. Zeta Potential Measurement:

  • Dilute a small aliquot of the LNP formulation in a low-salt buffer or deionized water.

  • Measure the electrophoretic mobility of the particles using a laser Doppler electrophoresis instrument.

  • The instrument software will calculate the zeta potential.

4.1.3. mRNA Encapsulation Efficiency:

  • Prepare two sets of LNP samples.

  • To one set of samples, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA. The other set remains untreated.

  • Add the RiboGreen reagent to both sets of samples.

  • Measure the fluorescence intensity of both sets using a fluorescence plate reader.

  • Calculate the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = [(Fluorescence of lysed LNPs) - (Fluorescence of intact LNPs)] / (Fluorescence of lysed LNPs) * 100

In Vivo Performance of this compound-LNPs

The study by Naidu et al. (2023) demonstrated that LNPs formulated with this compound exhibit a strong tropism for the liver. When encapsulating luciferase mRNA, these LNPs showed superior in vivo delivery and protein expression in the liver compared to LNPs formulated with the well-established SM-102 lipid.

Cellular Uptake and Endosomal Escape Pathway

The delivery of mRNA to the cytoplasm, where it can be translated into protein, is a multi-step process. The following diagram illustrates the generally accepted pathway for LNP cellular uptake and endosomal escape.

LNP_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cell LNP This compound-LNP Endocytosis Endocytosis LNP->Endocytosis 1. Binding and Internalization Cell_Membrane Cell Membrane Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome 2. Vesicle Formation Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome 3. Endosome Maturation (pH drop) Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Alternative Fate Cytoplasm Cytoplasm Late_Endosome->Cytoplasm 4. Endosomal Escape (this compound protonation and membrane fusion) mRNA_Translation mRNA Translation (Protein Synthesis) Cytoplasm->mRNA_Translation

Caption: LNP cellular uptake and endosomal escape pathway.

Experimental Workflow

The following diagram outlines the overall workflow for the formulation, characterization, and in vivo evaluation of this compound-LNPs.

LNP_Workflow Start Start: LNP Design Component_Prep Component Preparation (this compound, Helper Lipids, mRNA) Start->Component_Prep Formulation LNP Formulation (Microfluidic Mixing) Component_Prep->Formulation Purification Purification (Dialysis) Formulation->Purification Characterization Physicochemical Characterization - Size (DLS) - PDI (DLS) - Zeta Potential - Encapsulation Efficiency Purification->Characterization In_Vitro In Vitro Studies (Optional) Characterization->In_Vitro In_Vivo In Vivo Studies (e.g., Animal Model) Characterization->In_Vivo Analysis Data Analysis (e.g., Bioluminescence Imaging) In_Vitro->Analysis In_Vivo->Analysis End End: Results & Conclusion Analysis->End

Caption: Overall experimental workflow for this compound-LNP research.

References

Cationic lipid classification and where Lipid 23 fits

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cationic Lipid Classification and the Role of Lipid 23

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cationic Lipids in Drug Delivery

Cationic lipids are essential components in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, such as mRNA, siRNA, and DNA.[1] These amphiphilic molecules possess a positively charged or chargeable headgroup and a hydrophobic tail.[2][3] Their primary function is to complex with the negatively charged phosphate (B84403) backbone of nucleic acids, facilitating encapsulation, protecting the cargo from degradation, and enabling cellular uptake and endosomal escape.[1][3] The evolution of cationic lipid design has been pivotal in the clinical success of LNP-based therapies, including the widely recognized mRNA COVID-19 vaccines.

Classification of Cationic Lipids

Cationic lipids can be broadly categorized based on the nature of their positively charged headgroup. The primary classes are fixed (permanently charged) cationic lipids, ionizable cationic lipids, and multivalent cationic lipids.

G cluster_main Cationic Lipid Classification cluster_fixed Examples cluster_ionizable Examples cluster_multi Example Cationic Cationic Lipids Fixed Fixed (Permanently Charged) Cationic->Fixed Ionizable Ionizable Cationic->Ionizable Multi Multivalent Cationic->Multi DOTMA DOTMA Fixed->DOTMA DOTAP DOTAP Fixed->DOTAP MC3 DLin-MC3-DMA Ionizable->MC3 Lipid23 This compound Ionizable->Lipid23 SM102 SM-102 Ionizable->SM102 MVL5 MVL-5 Multi->MVL5 G cluster_blood Systemic Circulation (pH ~7.4) cluster_cell Target Cell LNP_circ LNP with neutral ionizable lipid Endocytosis Endocytosis LNP_circ->Endocytosis Cellular Uptake Endosome Endosome (pH ~6.5) Endocytosis->Endosome LNP_endo LNP with protonated (positive) lipid Escape Endosomal Escape LNP_endo->Escape Membrane disruption mRNA_cyto mRNA in Cytoplasm Escape->mRNA_cyto Translation Translation by Ribosome mRNA_cyto->Translation Protein Therapeutic Protein Translation->Protein G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A1 Lipid Mixture in Ethanol C1 Microfluidic Mixing A1->C1 B1 mRNA in Aqueous Buffer (pH 4) B1->C1 D1 Dialysis vs. PBS (pH 7.4) C1->D1 Self-Assembly E1 Sterile Filtration D1->E1 Purification F1 Characterization (Size, PDI, Encapsulation) E1->F1

References

Theoretical Modeling of Ionizable Lipid-mRNA Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The interaction between ionizable cationic lipids and messenger RNA (mRNA) is the cornerstone of modern nucleic acid delivery systems, such as Lipid Nanoparticles (LNPs). This guide provides an in-depth technical overview of the theoretical and experimental methodologies used to model and characterize these interactions. We delve into the computational approaches, primarily Molecular Dynamics (MD) simulations, that elucidate the self-assembly process, mRNA encapsulation, and the critical mechanism of endosomal escape. Detailed experimental protocols for LNP formulation and characterization are provided, alongside quantitative data benchmarks. This document aims to serve as a comprehensive resource for professionals engaged in the rational design and optimization of lipid-based mRNA delivery platforms.

Note on Nomenclature: The specific entity "Lipid 23" is not documented in publicly available scientific literature. Therefore, this guide utilizes data and methodologies associated with well-characterized, clinically relevant ionizable lipids, such as DLin-MC3-DMA and SM-102, which serve as industry-standard examples for modeling lipid-mRNA interactions.

Introduction to Ionizable Lipids in mRNA Delivery

Ionizable lipids are the most critical component in the formulation of LNPs for mRNA delivery.[1] Their unique chemical structure allows them to possess a neutral charge at physiological pH (~7.4) and become positively charged in the acidic environment of the endosome (pH ~5.0-6.5).[][3] This pH-dependent protonation is fundamental to both the encapsulation of negatively charged mRNA during formulation and the subsequent release of the payload into the cytoplasm, a process known as endosomal escape.[4]

The efficacy of an ionizable lipid is governed by several factors, including its pKa (the pH at which it is 50% ionized), the structure of its lipid tails, and the nature of its linker groups.[4] An optimal apparent pKa for LNPs is typically in the range of 6.0 to 7.0, which balances efficacy and safety.[5][6] Theoretical modeling, particularly through computational simulations, provides molecular-level insights that are crucial for designing novel lipids with enhanced delivery capabilities.[7][8]

Theoretical Modeling: Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool for investigating the behavior of LNP-mRNA systems at an atomistic or coarse-grained level.[7][9] These simulations model the interactions between lipids, mRNA, and the solvent environment over time, revealing dynamic processes that are difficult to observe experimentally.[10]

Key insights derived from MD simulations include:

  • LNP Self-Assembly: Understanding how the four primary lipid components (ionizable lipid, helper phospholipid, cholesterol, and PEG-lipid) spontaneously assemble to form a nanoparticle structure.[11][12]

  • mRNA Encapsulation: Visualizing how, under acidic conditions, the protonated ionizable lipids interact with and condense the mRNA payload within the LNP core.[11][12]

  • Structural Organization: Revealing the internal structure of the LNP, which often consists of a core of ionizable lipids and mRNA, surrounded by the other lipid components.[9][13]

  • Endosomal Escape: Modeling the interaction of LNPs with a model endosomal membrane. Simulations show how the protonation of ionizable lipids in an acidic environment can lead to membrane destabilization and fusion, facilitating mRNA release.[14]

Logical Workflow for MD Simulation of LNP-mRNA Systems

The following diagram illustrates a typical workflow for conducting an MD simulation study to investigate LNP-mRNA interactions.

MD_Workflow cluster_prep System Preparation cluster_sim Simulation Execution cluster_analysis Data Analysis A Define Components: - Ionizable Lipid (e.g., MC3) - Helper Lipid (DSPC) - Cholesterol, PEG-Lipid - mRNA sequence - Solvent (Water/Ethanol) B Generate Initial Coordinates (Random placement in simulation box) A->B C Select Force Field (e.g., CHARMM36, AMBER) B->C D Energy Minimization (Remove steric clashes) C->D Input for Simulation E System Equilibration (NVT and NPT ensembles) D->E F Production Run (Long-term simulation for data collection) E->F G Trajectory Analysis: - Particle formation & size - Radial distribution functions F->G Generate Trajectory Data H Binding Energy Calculation (MM/PBSA or MM/GBSA) G->H I Structural & Dynamic Properties: - Lipid ordering - mRNA conformation G->I

Diagram 1: A typical workflow for Molecular Dynamics (MD) simulation studies.

Quantitative Data from LNP-mRNA Characterization

The rational design of LNP systems relies on the precise measurement of their physicochemical properties. The tables below summarize typical quantitative data for LNPs formulated with industry-standard ionizable lipids.

Table 1: Physicochemical Properties of Ionizable Lipid-Based mRNA-LNPs

Parameter Typical Value Range Method of Measurement
Particle Size (Z-average) 70 - 120 nm Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.05 - 0.2 Dynamic Light Scattering (DLS)
Encapsulation Efficiency > 85% RiboGreen Assay / CGE-LIF[15]
Apparent pKa 6.2 - 6.8 TNS Assay / pKa Prediction Models[4]

| Zeta Potential (at pH 7.4) | -10 mV to +10 mV | Laser Doppler Velocimetry |

Data compiled from multiple sources.[5][16][17][18]

Table 2: Common Formulation Parameters for LNP Synthesis

Parameter Recommended Value/Ratio Significance
Lipid Molar Ratio 50:10:38.5:1.5 Critical for LNP stability, structure, and efficacy.[18]
(Ionizable:DSPC:Chol:PEG)
N/P Ratio 3:1 to 6:1 Ratio of ionizable lipid amines (N) to mRNA phosphates (P); impacts encapsulation and particle size.[13][19]

| Flow Rate Ratio | 3:1 (Aqueous:Ethanol) | Key parameter in microfluidic mixing to control particle size and monodispersity.[18] |

Key Signaling Pathway: Endosomal Escape

The delivery of mRNA to the cytoplasm is contingent upon the LNP's ability to escape the endosome.[20][21] This process is a significant bottleneck in intracellular delivery.[22] The primary mechanism involves the protonation of the ionizable lipid in the acidic endosome, which is thought to trigger membrane fusion or destabilization, allowing the mRNA to be released.[][23]

Endosomal_Escape cluster_cell Cellular Environment cluster_extra Extracellular Space (pH 7.4) cluster_intra Intracellular Pathway LNP_neutral LNP (Neutral Surface Charge) Endocytosis 1. Cellular Uptake via Endocytosis LNP_neutral->Endocytosis EarlyEndosome 2. Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome LateEndosome 3. Late Endosome (pH ~5.0-6.0) Ionizable Lipid Protonation EarlyEndosome->LateEndosome Release 4. Endosomal Membrane Destabilization / Fusion LateEndosome->Release Cytoplasm 5. mRNA Released into Cytoplasm Release->Cytoplasm Translation 6. Translation by Ribosomes Cytoplasm->Translation

Diagram 2: The cellular pathway leading to endosomal escape of mRNA-LNPs.

Experimental Protocols

Reproducible formulation and characterization are essential for LNP development.[24] The following sections detail standardized protocols for key experimental procedures.

Protocol: mRNA-LNP Formulation via Microfluidic Mixing

This method is preferred for producing LNPs with consistent size and low polydispersity.[16][18]

  • Preparation of Solutions:

    • Lipid Phase (Ethanol): Prepare a stock solution of the ionizable lipid (e.g., DLin-MC3-DMA), DSPC, Cholesterol, and a PEG-lipid in 100% ethanol (B145695) at the desired molar ratio (e.g., 50:10:38.5:1.5).[25][26]

    • Aqueous Phase (Buffer): Prepare a stock solution of mRNA in an acidic aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0-5.0).[18] The acidic pH ensures the ionizable lipid is protonated upon mixing.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

    • Connect the syringes to a microfluidic mixing chip (e.g., a staggered herringbone micromixer).

    • Set the syringe pumps to a specific total flow rate and a flow rate ratio of 3:1 (aqueous:ethanol).[18]

    • Initiate pumping. The rapid mixing within the microfluidic channels induces nanoprecipitation and self-assembly of the LNP, encapsulating the mRNA.

  • Purification and Buffer Exchange:

    • Collect the LNP solution from the chip outlet.

    • Immediately dialyze the solution against sterile Phosphate-Buffered Saline (PBS) at pH 7.4 using a dialysis cassette (e.g., 10 kDa MWCO).[26] This step removes the ethanol and neutralizes the pH, resulting in a stable LNP suspension.

Protocol: Characterization of mRNA Encapsulation Efficiency

This protocol determines the percentage of mRNA successfully encapsulated within the LNPs using a fluorescence-based assay.

  • Reagents and Materials:

    • Quant-iT RiboGreen RNA Assay Kit.

    • Triton X-100 lysis buffer (2% in TE buffer).

    • TE buffer (Tris-EDTA).

    • Formulated LNP sample.

  • Procedure:

    • Measure Free mRNA: Dilute an aliquot of the LNP sample in TE buffer. Add the RiboGreen reagent and measure the fluorescence (Excitation ~480 nm, Emission ~520 nm). This reading corresponds to the unencapsulated (free) mRNA.

    • Measure Total mRNA: Dilute a second aliquot of the LNP sample in the Triton X-100 lysis buffer. The detergent disrupts the LNPs, releasing all encapsulated mRNA. Add the RiboGreen reagent and measure the fluorescence. This reading corresponds to the total mRNA.

    • Calculation:

      • Encapsulation Efficiency (%) = [ (Total mRNA Fluorescence - Free mRNA Fluorescence) / Total mRNA Fluorescence ] * 100.[15]

Experimental Workflow for LNP Formulation and Characterization

The following diagram outlines the integrated experimental process from formulation to final characterization.

LNP_Experiment_Workflow cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_output Final Product A 1. Prepare Lipid Stock (in Ethanol) C 3. Microfluidic Mixing (3:1 Aqueous:Ethanol Flow Ratio) A->C B 2. Prepare mRNA Stock (in Acidic Buffer) B->C D 4. Dialysis vs. PBS (pH 7.4) (Ethanol Removal & Buffer Exchange) C->D E Size & PDI Measurement (Dynamic Light Scattering) D->E F Zeta Potential Measurement (Laser Doppler Velocimetry) D->F G Encapsulation Efficiency (RiboGreen Assay) D->G H Morphology Analysis (Optional) (Cryo-TEM / SAXS) D->H I Characterized mRNA-LNP Batch E->I F->I G->I

Diagram 3: An experimental workflow for LNP synthesis and quality control.

Conclusion

The intricate dance between ionizable lipids and mRNA is fundamental to the success of LNP-based therapeutics. Theoretical modeling, especially MD simulations, offers invaluable, otherwise inaccessible, insights into the molecular mechanisms of LNP assembly and function. When coupled with robust experimental formulation and characterization protocols, these computational approaches empower researchers to rationally design and optimize next-generation delivery vehicles. This integrated strategy is essential for advancing the field, leading to the development of safer and more potent mRNA medicines for a wide range of diseases.

References

Methodological & Application

Protocol for the Formulation of mRNA-LNP using Ionizable Lipid 23

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Messenger RNA (mRNA) has emerged as a powerful therapeutic modality for a wide range of applications, including vaccines, protein replacement therapies, and gene editing. The effective delivery of mRNA to target cells remains a critical challenge, which has been largely addressed by the use of lipid nanoparticles (LNPs). LNPs are composed of four key lipid components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid. The ionizable lipid is a crucial component that facilitates the encapsulation of negatively charged mRNA and its subsequent release into the cytoplasm of target cells.[1][][3] This document provides a detailed protocol for the formulation of mRNA-LNPs using a novel ionizable lipid, designated here as "Lipid 23". The protocol is based on established microfluidic mixing techniques that are scalable and reproducible.[4][5]

Quantitative Data Summary

The following tables summarize the typical physicochemical properties of mRNA-LNPs formulated with ionizable lipids. These values serve as a benchmark for the characterization of LNPs formulated with this compound.

Table 1: Lipid Composition and Formulation Parameters

ComponentMolar Ratio (%)Concentration in Ethanol (B145695) (mM)Purpose
Ionizable Lipid (e.g., this compound, SM-102)5012.5Encapsulates mRNA and facilitates endosomal escape.[1][]
Helper Phospholipid (e.g., DSPC, DOPE)102.5Supports the lipid bilayer structure.[3]
Cholesterol38.59.625Enhances LNP stability and promotes membrane fusion.[1][3]
PEG-Lipid (e.g., DMG-PEG2000)1.50.375Prevents aggregation and reduces immunogenicity.[1][3]
Total Lipid Concentration 100 25
Aqueous Phase N/AN/AmRNA in 25 mM Sodium Acetate Buffer, pH 4.0
N/P Ratio 6N/AAmine-to-phosphate ratio.[6][7]

Table 2: Physicochemical Characterization of mRNA-LNPs

ParameterTarget RangeMethod
Mean Hydrodynamic Diameter (Z-average)70 - 150 nmDynamic Light Scattering (DLS)[4][6]
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)[4][6]
Zeta Potential-10 to +10 mV (at neutral pH)Electrophoretic Light Scattering (ELS)[4]
mRNA Encapsulation Efficiency> 90%RiboGreen Assay[]

Experimental Protocols

Preparation of Lipid Stock Solutions

This protocol describes the preparation of a 25 mM total lipid stock solution in ethanol.

Materials:

  • Ionizable Lipid (this compound)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • Anhydrous Ethanol (200 proof)

  • Sterile, RNase-free microcentrifuge tubes

  • Precision balance

Procedure:

  • Bring all lipids to room temperature.

  • Prepare individual stock solutions of each lipid in anhydrous ethanol at the concentrations specified in Table 1. Heating at 60-65°C may be required to fully dissolve DSPC and DMG-PEG2000. Cholesterol solutions should be kept warm (>37°C) to maintain solubility.[9]

  • In a sterile, RNase-free tube, combine the individual lipid stock solutions according to the volumes calculated to achieve the desired molar ratios (50:10:38.5:1.5).[7][9]

  • Add anhydrous ethanol to the lipid mixture to achieve a final total lipid concentration of 25 mM.[9]

  • Vortex the final lipid stock solution to ensure homogeneity.

  • Store the lipid stock solution at -20°C in a sealed container.

Preparation of mRNA Solution

Materials:

  • Purified mRNA transcript

  • 25 mM Sodium Acetate Buffer, pH 4.0 (RNase-free)

  • Nuclease-free water

  • Sterile, RNase-free microcentrifuge tubes

Procedure:

  • Thaw the purified mRNA stock solution on ice.

  • Dilute the mRNA to the desired concentration in 25 mM Sodium Acetate Buffer (pH 4.0). The final concentration will depend on the desired N/P ratio and the volume of the aqueous phase.

mRNA-LNP Formulation using Microfluidic Mixing

This protocol utilizes a microfluidic mixing device to ensure rapid and controlled mixing of the lipid and mRNA solutions, leading to the formation of uniform LNPs.

Materials:

  • Lipid stock solution (from section 2.1)

  • mRNA solution (from section 2.2)

  • Microfluidic mixing system (e.g., NanoAssemblr®)

  • Syringes (RNase-free)

  • Dialysis cassette (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

Procedure:

  • Equilibrate the lipid stock solution and the mRNA solution to room temperature.

  • Load the lipid stock solution into one syringe and the mRNA solution into another syringe.

  • Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.

  • Set the total flow rate according to the manufacturer's instructions for the microfluidic device.

  • Initiate the microfluidic mixing process. The rapid mixing of the two streams will induce the self-assembly of the mRNA-LNPs.

  • Collect the resulting LNP suspension.

  • Immediately dialyze the LNP suspension against sterile PBS (pH 7.4) overnight at 4°C to remove the ethanol and unencapsulated mRNA. Alternatively, use a TFF system for buffer exchange and concentration.[7]

  • Sterilize the final mRNA-LNP formulation by passing it through a 0.22 µm sterile filter.

  • Store the formulated mRNA-LNPs at 4°C for short-term storage or at -80°C for long-term storage.

Characterization of mRNA-LNPs

2.4.1. Size and Polydispersity Index (PDI) Measurement

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute a small aliquot of the mRNA-LNP suspension in PBS (pH 7.4) and measure the size distribution and PDI using a DLS instrument.

2.4.2. Zeta Potential Measurement

  • Method: Electrophoretic Light Scattering (ELS)

  • Procedure: Dilute a small aliquot of the mRNA-LNP suspension in 0.1x PBS and measure the zeta potential using an ELS instrument.

2.4.3. mRNA Encapsulation Efficiency

  • Method: RiboGreen Assay

  • Procedure:

    • Prepare two sets of samples. In one set, lyse the LNPs using a detergent (e.g., 0.5% Triton X-100) to release the encapsulated mRNA. The second set remains untreated.

    • Add RiboGreen reagent to both sets of samples.

    • Measure the fluorescence intensity (Excitation: ~480 nm, Emission: ~520 nm).

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Fluorescence of lysed LNPs - Fluorescence of intact LNPs) / Fluorescence of lysed LNPs * 100

Visualizations

mRNA_LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization Lipid_Stock Lipid Stock Solution (this compound, DSPC, Cholesterol, PEG-Lipid in Ethanol) Microfluidics Microfluidic Mixing Lipid_Stock->Microfluidics Ethanol Phase mRNA_Solution mRNA Solution (in Sodium Acetate Buffer, pH 4.0) mRNA_Solution->Microfluidics Aqueous Phase Dialysis Dialysis / TFF (vs. PBS, pH 7.4) Microfluidics->Dialysis LNP Suspension Filtration Sterile Filtration (0.22 µm) Dialysis->Filtration Final_Product Final mRNA-LNP Product Filtration->Final_Product DLS DLS (Size, PDI) ELS ELS (Zeta Potential) RiboGreen RiboGreen Assay (Encapsulation Efficiency) Final_Product->DLS Final_Product->ELS Final_Product->RiboGreen

Caption: Workflow for mRNA-LNP formulation and characterization.

LNP_Cellular_Uptake_and_Release cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Environment LNP mRNA-LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.5) Endosome->Late_Endosome Maturation mRNA_Release mRNA Release Late_Endosome->mRNA_Release Protonation of Ionizable Lipid & Endosomal Escape Cytoplasm Cytoplasm Translation Translation (Ribosome) Cytoplasm->Translation mRNA_Release->Cytoplasm Protein Therapeutic Protein Translation->Protein

Caption: Cellular uptake and endosomal escape of mRNA-LNPs.

References

Application Notes and Protocols: A Step-by-Step Guide to Lipid Nanoparticle (LNP) Preparation for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific ionizable lipid "Lipid 23" referenced in the topic is not a widely recognized or publicly documented lipid. Therefore, these application notes utilize the well-characterized and clinically validated ionizable lipid, DLin-MC3-DMA , as a representative example to provide a detailed and practical guide to LNP preparation. The principles and protocols described herein are broadly applicable to the formulation of LNPs with other ionizable lipids, though optimization of specific parameters may be required.

Introduction to LNP Formulation for mRNA Delivery

Lipid nanoparticles (LNPs) are at the forefront of non-viral gene delivery, most notably demonstrated by their successful application in mRNA-based vaccines.[1][2] These nanoparticles are typically composed of four key lipid components that self-assemble with nucleic acid cargo to form a stable and effective delivery vehicle. The core principle of LNP formulation involves the rapid mixing of a lipid-containing organic phase (typically ethanol) with an aqueous phase containing the mRNA at a low pH.[3] This process, often facilitated by microfluidic devices, leads to the encapsulation of the negatively charged mRNA by the protonated ionizable lipids.

The four primary components of a typical LNP formulation are:

  • Ionizable Cationic Lipid: This is a critical component that is positively charged at a low pH, enabling the encapsulation of negatively charged mRNA. At physiological pH, it becomes neutral, reducing toxicity.[1][4][5] DLin-MC3-DMA is a widely used example.[6][7][8][9][10][11][12]

  • Phospholipid (Helper Lipid): This lipid, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), provides structural integrity to the LNP.[1]

  • Cholesterol: Cholesterol acts as a stabilizing agent, contributing to the rigidity and stability of the nanoparticle structure.[5][13]

  • PEGylated Lipid (PEG-Lipid): A lipid conjugated to polyethylene (B3416737) glycol (PEG), such as 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000), forms a hydrophilic layer on the surface of the LNP. This PEG shield prevents aggregation and reduces clearance by the immune system, thereby increasing circulation time.[1][5]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the formulation of LNPs using DLin-MC3-DMA.

Table 1: Lipid Composition and Molar Ratios

ComponentExample MaterialMolar Ratio (%)Reference(s)
Ionizable Cationic LipidDLin-MC3-DMA50[6][8][9][12]
PhospholipidDSPC10[6][8][9][12]
CholesterolCholesterol38.5[6][8][9][12]
PEG-LipidDMG-PEG 20001.5[6][8][9][12]

Table 2: Formulation and Characterization Parameters

ParameterTypical Value/RangeReference(s)
N/P Ratio3 - 8[5][9]
Particle Size (Hydrodynamic Diameter)80 - 120 nm[14][15]
Polydispersity Index (PDI)< 0.2[15]
Encapsulation Efficiency> 90%[15]
Zeta Potential (at neutral pH)Near-neutral[16]

Experimental Protocols

This section provides a detailed methodology for the preparation and characterization of mRNA-loaded LNPs using DLin-MC3-DMA via microfluidic mixing.

Materials and Reagents
  • Ionizable Cationic Lipid: DLin-MC3-DMA

  • Phospholipid: DSPC

  • Cholesterol

  • PEG-Lipid: DMG-PEG 2000

  • mRNA cargo

  • Absolute Ethanol (B145695) (RNase-free)

  • Citrate Buffer (e.g., 50 mM, pH 4.0, RNase-free)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Dialysis cassettes (e.g., MWCO 3.5 kDa)

  • Microfluidic mixing device and cartridges (e.g., NanoAssemblr)

  • Syringes and tubing (RNase-free)

Preparation of Stock Solutions
  • Lipid Stock Solutions:

    • Prepare individual stock solutions of DLin-MC3-DMA, DSPC, Cholesterol, and DMG-PEG 2000 in absolute ethanol. A common concentration is 10-20 mg/mL.[7]

    • Ensure each lipid is completely dissolved. Gentle warming may be necessary for cholesterol.[7]

    • Store the lipid stock solutions at -20°C under an inert gas (e.g., argon) to prevent degradation.[7]

  • Lipid Mixture (Organic Phase):

    • In an RNase-free tube, combine the lipid stock solutions to achieve the desired molar ratio of 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:DMG-PEG 2000).[6][7][8]

    • Vortex the mixture thoroughly to create a homogenous solution.[7]

  • mRNA Solution (Aqueous Phase):

    • Dilute the mRNA stock solution in the acidic aqueous buffer (e.g., 50 mM Sodium Acetate or Citrate Buffer, pH 4.0-5.0) to the desired concentration.[7][9][10]

    • Handle all mRNA solutions in an RNase-free environment to prevent degradation.[7]

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a highly reproducible method for LNP formulation.[17][18]

  • System Setup:

    • Set up the microfluidic mixing instrument according to the manufacturer's instructions.

    • Load the lipid mixture (organic phase) into one syringe and the mRNA solution (aqueous phase) into another syringe.[7][19]

  • Mixing Parameters:

    • Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.[17][19]

    • Set the total flow rate according to the specific microfluidic device being used (e.g., 12 mL/min).[15][17]

  • Formulation:

    • Initiate the mixing process. The rapid mixing of the two phases within the microfluidic channels induces the self-assembly of the LNPs.[7]

    • Collect the resulting LNP solution.[7]

Downstream Processing
  • Buffer Exchange and Purification:

    • Transfer the collected LNP solution to a dialysis cassette.

    • Dialyze against sterile PBS (pH 7.4) at 4°C. Perform at least two buffer exchanges over several hours to remove the ethanol and raise the pH to a physiological level.[7][10]

  • Sterilization and Storage:

    • Sterile-filter the LNP solution using a 0.22 µm syringe filter.[19]

    • Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Characterization of LNPs
  • Particle Size and Polydispersity Index (PDI):

    • Dilute an aliquot of the LNP solution in PBS.

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[20]

  • Zeta Potential:

    • Dilute an aliquot of the LNP solution in a low ionic strength buffer.

    • Measure the surface charge using Electrophoretic Light Scattering (ELS).[20]

  • mRNA Encapsulation Efficiency:

    • Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., RiboGreen assay).[15][19]

    • Measure the fluorescence in the presence and absence of a detergent (e.g., Triton X-100) to determine the total and free mRNA concentrations, respectively.[15][17]

Visualizations

LNP_Preparation_Workflow cluster_Preparation 1. Solution Preparation cluster_Formulation 2. LNP Formulation cluster_Processing 3. Downstream Processing cluster_Characterization 4. Characterization Lipid Stocks Lipid Stocks Lipid Mixture (Ethanol) Lipid Mixture (Ethanol) Lipid Stocks->Lipid Mixture (Ethanol) mRNA Stock mRNA Stock mRNA Solution (Aqueous Buffer, pH 4) mRNA Solution (Aqueous Buffer, pH 4) mRNA Stock->mRNA Solution (Aqueous Buffer, pH 4) Microfluidic Mixing Microfluidic Mixing Lipid Mixture (Ethanol)->Microfluidic Mixing Organic Phase mRNA Solution (Aqueous Buffer, pH 4)->Microfluidic Mixing Aqueous Phase Dialysis (PBS, pH 7.4) Dialysis (PBS, pH 7.4) Microfluidic Mixing->Dialysis (PBS, pH 7.4) Sterile Filtration Sterile Filtration Dialysis (PBS, pH 7.4)->Sterile Filtration DLS (Size, PDI) DLS (Size, PDI) Sterile Filtration->DLS (Size, PDI) ELS (Zeta Potential) ELS (Zeta Potential) Sterile Filtration->ELS (Zeta Potential) RiboGreen (Encapsulation) RiboGreen (Encapsulation) Sterile Filtration->RiboGreen (Encapsulation)

Caption: Experimental workflow for mRNA-LNP preparation and characterization.

LNP_Delivery_Pathway LNP in Circulation LNP in Circulation Cellular Uptake (Endocytosis) Cellular Uptake (Endocytosis) LNP in Circulation->Cellular Uptake (Endocytosis) Early Endosome Early Endosome Cellular Uptake (Endocytosis)->Early Endosome Late Endosome (Acidification, pH drop) Late Endosome (Acidification, pH drop) Early Endosome->Late Endosome (Acidification, pH drop) Endosomal Escape Endosomal Escape Late Endosome (Acidification, pH drop)->Endosomal Escape Ionizable Lipid Protonation Lysosomal Degradation Lysosomal Degradation Late Endosome (Acidification, pH drop)->Lysosomal Degradation mRNA Release into Cytoplasm mRNA Release into Cytoplasm Endosomal Escape->mRNA Release into Cytoplasm Protein Translation Protein Translation mRNA Release into Cytoplasm->Protein Translation

Caption: LNP-mediated mRNA delivery and endosomal escape pathway.

References

Application Notes and Protocols: Optimizing Ionizable Lipid Concentration for Maximal mRNA Encapsulation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The encapsulation of messenger RNA (mRNA) into lipid nanoparticles (LNPs) is a critical step in the development of mRNA-based therapeutics and vaccines. The efficiency of this encapsulation directly impacts the therapeutic dose and overall efficacy of the final product. LNPs are typically composed of four main components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[1] The ionizable lipid is arguably the most crucial component, as it complexes with the negatively charged mRNA at a low pH during formulation and facilitates endosomal escape after cellular uptake.[2]

The concentration of the ionizable lipid, often expressed as a molar percentage of the total lipid composition or as a nitrogen-to-phosphate (N/P) ratio, is a key parameter that must be optimized to achieve high encapsulation efficiency (>90%) while maintaining desirable physicochemical properties such as particle size, polydispersity index (PDI), and surface charge.[3][4]

This document provides a comprehensive guide for optimizing the concentration of a novel or proprietary ionizable lipid (referred to herein as "Ionizable Lipid X") for efficient mRNA encapsulation. It includes detailed experimental protocols for LNP formulation and characterization, as well as data presentation guidelines.

The Role of Ionizable Lipid Concentration in mRNA Encapsulation

The process of mRNA encapsulation is primarily driven by the electrostatic interaction between the positively charged ionizable lipid (at acidic pH) and the negatively charged phosphate (B84403) backbone of the mRNA.[5] The ratio of the protonatable nitrogens (N) in the ionizable lipid to the phosphate groups (P) in the mRNA is known as the N/P ratio. This ratio is a critical determinant of LNP properties.

  • Low N/P Ratio: Insufficient positive charges may lead to incomplete complexation with mRNA, resulting in low encapsulation efficiency.[4]

  • High N/P Ratio: An excess of ionizable lipid can lead to smaller, more stable particles with high encapsulation efficiency.[4] However, excessively high ratios may increase toxicity or alter the biodistribution of the LNPs.

Therefore, a systematic evaluation of different ionizable lipid concentrations is necessary to identify an optimal formulation window that balances high encapsulation efficiency with other critical quality attributes (CQAs).

Data Presentation: Impact of Ionizable Lipid Concentration on LNP Properties

The following tables summarize representative data on how varying the concentration of the ionizable lipid (by adjusting the N/P ratio) can influence key LNP characteristics. This data is compiled from studies using well-characterized ionizable lipids and serves as a reference for the expected trends when optimizing a new ionizable lipid.

Table 1: Effect of N/P Ratio on Encapsulation Efficiency and Particle Size of DLin-KC2-DMA LNPs. [4]

N/P RatioIonizable Lipid (mol%)*Encapsulation Efficiency (%)Particle Diameter (nm)Polydispersity Index (PDI)
250~40~72< 0.2
450~65~60< 0.2
650~75~55< 0.2
850~80~48< 0.2

Note: In this study, the molar ratio of the other lipids (DSPC:Cholesterol:PEG-DMG) was kept constant at 10:38.5:1.5, while the amount of mRNA was varied to achieve the target N/P ratio.[4]

Table 2: General Formulation Parameters for Common Ionizable Lipids. [6][7]

Ionizable LipidMolar Ratio (Ionizable:DSPC:Chol:PEG)Typical N/P RatioAchieved Encapsulation Efficiency (%)
SM-10250:10:38.5:1.54 - 6> 90
DLin-MC3-DMA50:10:38.5:1.53 - 6> 90
ALC-031550:10:38.5:1.5~5.6> 90
cKK-E1235:16:46.5:2.5~6> 90

Experimental Protocols

This section provides detailed protocols for the formulation of mRNA-LNPs with varying concentrations of "Ionizable Lipid X" and the subsequent measurement of encapsulation efficiency.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a reproducible and scalable method for producing uniform LNPs with high encapsulation efficiency.[1] The principle involves the rapid and controlled mixing of a lipid-in-ethanol stream with an mRNA-in-aqueous-buffer stream, which induces LNP self-assembly.[8]

Workflow for LNP Formulation and Characterization

LNP_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formulation cluster_purification Purification & Characterization Aqueous Aqueous Phase (mRNA in Citrate (B86180) Buffer, pH 4.0) Mixer Microfluidic Mixer (e.g., NanoAssemblr) Aqueous->Mixer Syringe 1 Organic Organic Phase (Lipids in Ethanol) Organic->Mixer Syringe 2 Dialysis Buffer Exchange (Dialysis against PBS, pH 7.4) Mixer->Dialysis Formed LNPs Characterization Physicochemical Characterization (DLS, RiboGreen Assay) Dialysis->Characterization Purified LNPs

Caption: Workflow for mRNA-LNP formulation and analysis.

Materials:

  • "Ionizable Lipid X" stock solution in 100% ethanol (B145695)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) stock solution in 100% ethanol

  • Cholesterol stock solution in 100% ethanol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) stock solution in 100% ethanol

  • mRNA stock solution in nuclease-free water

  • Citrate buffer (e.g., 50 mM, pH 4.0), nuclease-free

  • Phosphate-buffered saline (PBS, pH 7.4), nuclease-free

  • Microfluidic mixing system (e.g., NanoAssemblr Ignite)

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Nuclease-free tubes and reagents

Procedure:

  • Prepare the Aqueous Phase:

    • Thaw the mRNA stock solution on ice.

    • Dilute the mRNA to the desired concentration in cold citrate buffer (pH 4.0). The final concentration will depend on the target N/P ratio.

  • Prepare the Organic Phase (Lipid Mix):

    • In a nuclease-free tube, combine the stock solutions of "Ionizable Lipid X", DSPC, cholesterol, and DMG-PEG 2000 to achieve a desired molar ratio.

    • Optimization Strategy: To test different concentrations of "Ionizable Lipid X", prepare several lipid mixes where the molar percentage of "Ionizable Lipid X" is varied (e.g., 30%, 40%, 50%, 60%) while keeping the relative ratios of the other lipids constant. For example, a common starting point is a molar ratio of 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).[6]

    • Add 100% ethanol to the lipid mixture to reach the final desired volume for the organic phase.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the aqueous phase (mRNA) and the organic phase (lipid mix) into separate syringes.

    • Set the flow rate ratio (FRR) of the aqueous to organic phase, typically at 3:1.[9]

    • Set the total flow rate (TFR). A higher TFR generally results in smaller particle sizes. A common starting TFR is 12 mL/min.

    • Initiate the mixing process to generate the LNP solution.

  • Purification and Buffer Exchange:

    • Transfer the collected LNP solution to a dialysis cassette.

    • Perform dialysis against PBS (pH 7.4) for at least 6 hours at 4°C, with at least two buffer changes, to remove the ethanol and exchange the buffer to a neutral pH.

  • Characterization:

    • After dialysis, recover the purified LNP sample.

    • Measure the particle size and PDI using Dynamic Light Scattering (DLS).

    • Determine the mRNA encapsulation efficiency using the RiboGreen assay (Protocol 4.2).

    • Store the final LNP formulation at 4°C for short-term storage or at -80°C for long-term storage.

mRNA Encapsulation Efficiency Measurement using RiboGreen Assay

The RiboGreen assay is a sensitive fluorescence-based method to quantify RNA. It is used to measure the amount of free (unencapsulated) mRNA and the total amount of mRNA in the LNP sample. Encapsulation efficiency (EE) is then calculated from these two values.

Workflow for RiboGreen Encapsulation Assay

RiboGreen_Workflow cluster_samples Sample Preparation cluster_assay Fluorescence Measurement cluster_calc Calculation Sample_A LNP Sample + TE Buffer (Intact LNPs) Plate Add RiboGreen Reagent to 96-well plate Sample_A->Plate Sample_B LNP Sample + Triton X-100 (Lysed LNPs) Sample_B->Plate Reader Measure Fluorescence (Excitation: ~480 nm Emission: ~520 nm) Plate->Reader Calc_Free Calculate Free mRNA Conc. Reader->Calc_Free Calc_Total Calculate Total mRNA Conc. Reader->Calc_Total StdCurve Generate mRNA Standard Curve StdCurve->Calc_Free StdCurve->Calc_Total Calc_EE Calculate Encapsulation Efficiency (%) Calc_Free->Calc_EE Calc_Total->Calc_EE

Caption: Workflow for determining mRNA encapsulation efficiency.

Materials:

  • Purified mRNA-LNP sample

  • Quant-iT RiboGreen RNA Assay Kit

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5), nuclease-free

  • Triton X-100 solution (e.g., 2% in TE buffer)

  • mRNA standard of known concentration

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare mRNA Standards:

    • Prepare a series of mRNA dilutions in TE buffer to generate a standard curve (e.g., ranging from 0 to 2 µg/mL).

  • Prepare LNP Samples:

    • Dilute the mRNA-LNP sample in TE buffer to a theoretical final mRNA concentration that falls within the linear range of the standard curve.

    • Prepare two sets of dilutions for each LNP sample:

      • Intact LNPs (for free mRNA measurement): Mix the diluted LNP sample with TE buffer.

      • Lysed LNPs (for total mRNA measurement): Mix the diluted LNP sample with a Triton X-100 solution to a final concentration of ~0.5% Triton X-100 to disrupt the LNPs and release the encapsulated mRNA. Incubate for 10-15 minutes at 37°C.[4]

  • Prepare RiboGreen Working Solution:

    • Dilute the concentrated RiboGreen reagent in TE buffer according to the manufacturer's instructions (typically a 1:200 dilution). Protect from light.

  • Plate Setup and Measurement:

    • Pipette the mRNA standards and the prepared LNP samples (both intact and lysed) into the wells of the 96-well plate in triplicate.

    • Add the RiboGreen working solution to all wells.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence using a microplate reader with excitation and emission wavelengths set to approximately 480 nm and 520 nm, respectively.

  • Calculation of Encapsulation Efficiency (EE):

    • Generate a linear regression from the fluorescence readings of the mRNA standard curve.

    • Use the standard curve equation to determine the concentration of mRNA in the "Intact LNP" samples (this is the Free mRNA Concentration ).

    • Use the standard curve equation to determine the concentration of mRNA in the "Lysed LNP" samples (this is the Total mRNA Concentration ).

    • Calculate the EE% using the following formula:

      EE (%) = [ (Total mRNA - Free mRNA) / Total mRNA ] x 100

Conclusion

The optimization of the ionizable lipid concentration is a fundamental step in the development of potent and stable mRNA-LNP formulations. By systematically varying the molar percentage of the ionizable lipid or the N/P ratio and subsequently characterizing the resulting nanoparticles for size, PDI, and encapsulation efficiency, researchers can identify an optimal formulation. The protocols provided herein offer a robust framework for this optimization process, leveraging established microfluidic formulation techniques and the widely used RiboGreen assay for accurate quantification. This systematic approach is essential for advancing the development of safe and effective mRNA-based medicines.

References

Application Notes and Protocols for the Characterization of Lipid 23-Based Lipid Nanoparticles (LNPs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. The composition of these LNPs, particularly the choice of the ionizable lipid, is critical to their efficacy, influencing factors such as encapsulation efficiency, stability, and cell-specific delivery. Lipid 23 is a novel ionizable amino lipid that has shown significant promise for potent and liver-trophic mRNA delivery.[1] This document provides detailed application notes and protocols for the comprehensive characterization of LNPs formulated with this compound.

These guidelines will cover the essential physicochemical characterization techniques required to ensure the quality, consistency, and in vivo performance of this compound-based LNPs. The protocols are intended to provide a framework for researchers and developers working on novel mRNA-based therapies.

Physicochemical Characterization of this compound-Based LNPs

A thorough characterization of the physicochemical properties of this compound-based LNPs is a critical quality attribute (CQA) that influences their biological activity and safety profile. The key parameters to assess include particle size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

Table 1: Physicochemical Properties of a this compound-based LNP Formulation
ParameterMethodTypical Value
Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)80 - 120 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Electrophoretic Light Scattering (ELS)-10 mV to +10 mV (at neutral pH)
mRNA Encapsulation Efficiency RiboGreen Assay> 90%

Note: The typical values are based on literature and may vary depending on the specific formulation parameters, including the molar ratio of lipids and the mRNA cargo.

Experimental Protocols

The following section provides detailed, step-by-step protocols for the key characterization techniques for this compound-based LNPs.

Protocol 1: Determination of LNP Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

Objective: To measure the mean hydrodynamic diameter and the size distribution of this compound-based LNPs.

Materials:

  • This compound-based LNP suspension

  • Phosphate-buffered saline (PBS), pH 7.4, filtered through a 0.22 µm filter

  • DLS instrument (e.g., Malvern Zetasizer)

  • Low-volume disposable cuvettes

Procedure:

  • Sample Preparation:

    • Allow the LNP suspension and PBS to equilibrate to room temperature.

    • Dilute the LNP suspension in filtered PBS to a suitable concentration for DLS measurement. The optimal concentration should be determined to ensure a stable count rate (typically between 150 and 250 kilocounts per second). A typical starting dilution is 1:100 (v/v).

    • Gently mix the diluted sample by pipetting up and down. Avoid vortexing to prevent aggregation.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up as per the manufacturer's instructions.

    • Select the appropriate measurement parameters in the software, including the dispersant (water or PBS), temperature (e.g., 25°C), and cuvette type.

  • Measurement:

    • Transfer the diluted LNP sample to a clean, dust-free cuvette. Ensure there are no air bubbles.

    • Place the cuvette in the instrument's sample holder.

    • Allow the sample to equilibrate to the set temperature for at least 1-2 minutes.

    • Perform the measurement. Typically, 3-5 measurements of 10-15 runs each are performed to ensure reproducibility.

  • Data Analysis:

    • The software will generate a report with the Z-average diameter (mean hydrodynamic size) and the Polydispersity Index (PDI).

    • A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous LNP population.

Protocol 2: Determination of Zeta Potential by Electrophoretic Light Scattering (ELS)

Objective: To measure the surface charge of this compound-based LNPs, which influences their stability and interaction with biological membranes.

Materials:

  • This compound-based LNP suspension

  • 10 mM NaCl solution or diluted PBS (0.1x), filtered through a 0.22 µm filter

  • ELS instrument (e.g., Malvern Zetasizer)

  • Disposable folded capillary cells

Procedure:

  • Sample Preparation:

    • Dilute the LNP suspension in the low ionic strength buffer (e.g., 10 mM NaCl or 0.1x PBS) to a suitable concentration. High ionic strength buffers can screen the surface charge and lead to inaccurate measurements.[2]

  • Instrument Setup:

    • Set up the ELS instrument according to the manufacturer's protocol.

    • Select the appropriate measurement parameters, including the dispersant properties and cell type.

  • Measurement:

    • Carefully inject the diluted LNP sample into the folded capillary cell, avoiding the introduction of air bubbles.

    • Place the cell into the instrument.

    • Perform the measurement, which involves applying an electric field and measuring the velocity of the particles.

  • Data Analysis:

    • The software will calculate the zeta potential based on the electrophoretic mobility of the LNPs.

    • The zeta potential of ionizable LNPs is pH-dependent. At neutral pH, a near-neutral or slightly negative zeta potential is expected.

Protocol 3: Determination of mRNA Encapsulation Efficiency using the RiboGreen Assay

Objective: To quantify the percentage of mRNA that is successfully encapsulated within the this compound-based LNPs.

Materials:

  • This compound-based LNP suspension

  • Quant-iT™ RiboGreen™ RNA Assay Kit (or equivalent)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% v/v solution in TE buffer)

  • Nuclease-free water

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: ~480 nm, Emission: ~520 nm)

  • mRNA standard of known concentration

Procedure:

  • Preparation of Standards:

    • Prepare a series of mRNA standards of known concentrations (e.g., 0 to 2 µg/mL) in TE buffer.

  • Sample Preparation:

    • Dilute the LNP suspension in TE buffer to a concentration that falls within the linear range of the standard curve.

    • Prepare two sets of diluted LNP samples:

      • Set A (Free mRNA): Diluted LNPs in TE buffer.

      • Set B (Total mRNA): Diluted LNPs in TE buffer containing 0.1% Triton X-100 to lyse the LNPs and release the encapsulated mRNA.

  • Assay:

    • Pipette the standards and the two sets of LNP samples into the 96-well plate in triplicate.

    • Prepare the RiboGreen working solution by diluting the stock reagent in TE buffer according to the manufacturer's instructions. Protect the solution from light.

    • Add the RiboGreen working solution to all wells.

    • Incubate the plate for 2-5 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the fluorescence of the blank (0 µg/mL mRNA) from all readings.

    • Generate a standard curve by plotting the fluorescence intensity of the standards against their concentrations.

    • Determine the concentration of free mRNA (from Set A) and total mRNA (from Set B) by interpolating their fluorescence values on the standard curve.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Protocol 4: Morphological Characterization by Cryogenic Transmission Electron Microscopy (cryo-TEM)

Objective: To visualize the morphology, size, and internal structure of this compound-based LNPs in their near-native, hydrated state.

Materials:

  • This compound-based LNP suspension

  • TEM grids with a holey carbon film

  • Vitrification device (e.g., Vitrobot)

  • Liquid ethane (B1197151) and liquid nitrogen

  • Cryo-TEM instrument

Procedure:

  • Sample Preparation (Vitrification):

    • Glow-discharge the TEM grids to make the carbon surface hydrophilic.

    • Apply a small volume (3-4 µL) of the LNP suspension to the grid.

    • In a controlled environment of near 100% humidity within the vitrification device, blot the excess liquid with filter paper to create a thin film of the sample across the grid holes.

    • Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. This rapid freezing vitrifies the sample, preventing the formation of ice crystals.

  • Imaging:

    • Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen.

    • Insert the holder into the cryo-TEM.

    • Acquire images at low-dose conditions to minimize electron beam damage to the sample.

  • Data Analysis:

    • Analyze the acquired images to assess the morphology (e.g., spherical, multilamellar), size distribution, and lamellarity of the LNPs.

    • Image analysis software can be used to measure the diameters of a large population of particles to obtain a size distribution that can be compared with DLS data.

In Vitro and In Vivo Characterization

Beyond the fundamental physicochemical properties, it is crucial to assess the biological performance of this compound-based LNPs.

In Vitro Transfection Efficiency

Objective: To evaluate the ability of this compound-based LNPs to deliver functional mRNA to cells in culture, leading to the expression of the encoded protein.

Protocol:

  • Cell Culture: Plate target cells (e.g., hepatocytes, macrophages) in a 96-well plate and culture until they reach the desired confluency.

  • LNP Treatment: Dilute the this compound-based LNPs encapsulating a reporter mRNA (e.g., luciferase or Green Fluorescent Protein - GFP) in cell culture medium to achieve a range of final mRNA concentrations.

  • Incubation: Remove the old medium from the cells and add the LNP-containing medium. Incubate for a specified period (e.g., 24-48 hours).

  • Quantification of Protein Expression:

    • Luciferase: Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay kit.

    • GFP: Analyze the percentage of GFP-positive cells and the mean fluorescence intensity by flow cytometry.

In Vivo Biodistribution and Protein Expression

Objective: To determine the organ and cell-type-specific delivery and subsequent protein expression of this compound-based LNPs following systemic administration in an animal model.

Protocol:

  • Animal Model: Use an appropriate animal model (e.g., C57BL/6 mice).

  • LNP Administration: Administer the this compound-based LNPs encapsulating a reporter mRNA (e.g., luciferase) via intravenous injection.

  • Biodistribution Imaging: At various time points post-injection (e.g., 6, 24, 48 hours), perform in vivo imaging (e.g., IVIS) after intraperitoneal injection of a substrate (e.g., D-luciferin). This will provide a qualitative and quantitative assessment of protein expression in different organs.

  • Ex Vivo Organ Analysis: After the final imaging time point, euthanize the animals and harvest the organs of interest (e.g., liver, spleen, lungs, kidneys).

  • Quantification:

    • Image the dissected organs ex vivo to get a more precise localization of the signal.

    • Homogenize the tissues to perform a quantitative luciferase assay to determine the absolute amount of protein expression per organ.

Table 2: In Vivo Performance of a this compound-based LNP Formulation
ParameterMethodResult
Primary Organ of Transfection In Vivo Luciferase ImagingLiver
Relative Luciferase Expression (vs. control) In Vivo and Ex Vivo LuminescenceSignificantly higher in the liver
Cell-Type Specificity Flow Cytometry of Digested OrgansPredominantly hepatocytes

Note: The in vivo performance is highly dependent on the LNP formulation, dose, and animal model.

Visualizations

Diagram 1: General Workflow for LNP Characterization

LNP_Characterization_Workflow cluster_formulation LNP Formulation cluster_physicochemical Physicochemical Characterization cluster_biological Biological Characterization Formulation This compound LNP Formulation (Microfluidics) DLS Size & PDI (DLS) Formulation->DLS Zeta Zeta Potential (ELS) Formulation->Zeta EE Encapsulation Efficiency (RiboGreen Assay) Formulation->EE CryoTEM Morphology (cryo-TEM) Formulation->CryoTEM InVitro In Vitro Transfection (Luciferase/GFP Assay) DLS->InVitro Zeta->InVitro EE->InVitro CryoTEM->InVitro InVivo In Vivo Biodistribution & Protein Expression (IVIS) InVitro->InVivo

Caption: Workflow for the characterization of this compound-based LNPs.

Diagram 2: Intracellular Trafficking and Endosomal Escape Pathway

Endosomal_Escape_Pathway cluster_uptake Cellular Uptake cluster_trafficking Intracellular Trafficking cluster_release mRNA Release Endocytosis Endocytosis EarlyEndosome Early Endosome (pH ~6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.0-6.0) EarlyEndosome->LateEndosome Lysosome Lysosome (Degradation) LateEndosome->Lysosome EndosomalEscape Endosomal Escape (Protonation of this compound) LateEndosome->EndosomalEscape Ionizable Lipid Protonation mRNA_Release mRNA Release into Cytoplasm EndosomalEscape->mRNA_Release Translation Protein Translation mRNA_Release->Translation

Caption: Intracellular trafficking and endosomal escape of this compound LNPs.

Conclusion

The characterization of this compound-based LNPs is a multi-faceted process that requires a combination of physicochemical and biological assays. The protocols and application notes provided herein offer a comprehensive guide for researchers to ensure the development of safe, stable, and efficacious mRNA delivery vehicles. Adherence to these characterization principles will facilitate the translation of promising preclinical candidates into novel therapeutics.

References

Application Notes and Protocols for Lipid Nanoparticles in Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The advent of messenger RNA (mRNA) vaccines has been largely enabled by advancements in lipid nanoparticle (LNP) delivery systems. These LNPs are critical for protecting the fragile mRNA payload from degradation and facilitating its entry into host cells to elicit an immune response. While the term "Lipid 23" does not correspond to a standard nomenclature in publicly available scientific literature, this document provides comprehensive application notes and protocols for the key classes of lipids that are fundamental to the formulation of these advanced vaccine delivery platforms. The principles and methodologies described herein are broadly applicable to the lipids used in modern vaccine development.

The core components of LNPs typically include an ionizable cationic lipid, a phospholipid (such as DSPC), cholesterol, and a PEGylated lipid. Each component plays a crucial role in the overall stability, efficacy, and safety of the vaccine.[1][2][3]

Key Lipid Components in Vaccine Formulations

Ionizable Cationic Lipids

Ionizable lipids are the cornerstone of modern mRNA-LNP formulations.[1] They possess a unique pH-dependent charge, remaining largely neutral at physiological pH (around 7.4) and becoming positively charged in the acidic environment of the endosome (pH 5.0-6.5).[4][] This property is crucial for two main reasons:

  • mRNA Encapsulation: During LNP formulation at a low pH, the ionizable lipids are positively charged, allowing for efficient complexation and encapsulation of the negatively charged mRNA backbone.[1]

  • Endosomal Escape: After cellular uptake of the LNP via endocytosis, the endosome acidifies. The protonation of the ionizable lipid leads to a positive charge, which is thought to interact with negatively charged lipids in the endosomal membrane. This interaction disrupts the membrane, allowing the mRNA to escape into the cytoplasm where it can be translated into the target antigen.[4][6][7]

The structure of the ionizable lipid significantly influences the immunogenicity and efficacy of the mRNA-LNP vaccine.[8]

Phospholipids (e.g., DSPC)

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid commonly used as a "helper lipid" in LNP formulations.[9][10] Its primary role is to provide structural integrity to the lipid bilayer of the nanoparticle.[10][11] DSPC has a high transition temperature, which contributes to the stability of the LNP during storage and in biological systems.[9] Phospholipids like DSPC help to form the stable, bilayer structure of the LNP and are often located on the surface of the nanoparticle.[12]

Cholesterol

Cholesterol is another essential helper lipid that modulates the fluidity and stability of the LNP's lipid bilayer.[13] It intercalates between the other lipid molecules, filling gaps and enhancing the mechanical rigidity of the membrane.[14] This helps to:

  • Stabilize the LNP structure. [13]

  • Reduce the premature leakage of the mRNA payload. [1]

  • Facilitate membrane fusion events that can aid in endosomal escape. [12]

The molar percentage of cholesterol in the formulation is a critical parameter, as too little or too much can negatively impact the stability and adjuvant activity of the LNPs.[14]

PEGylated Lipids (PEG-Lipids)

Polyethylene glycol (PEG)-conjugated lipids are included in LNP formulations to provide a steric barrier, or "stealth" layer, on the surface of the nanoparticle.[15] This PEG layer serves two main purposes:

  • Controls Particle Size and Prevents Aggregation: The hydrophilic PEG chains prevent the nanoparticles from clumping together during formulation and storage, ensuring a uniform size distribution.[1][16]

  • Increases Circulation Half-Life: The PEG shield reduces the binding of opsonin proteins from the bloodstream, which would otherwise mark the LNPs for rapid clearance by the immune system. This prolongs the circulation time, allowing more LNPs to reach their target cells.[3][17]

The length of the lipid anchor and the size of the PEG chain can be varied to control how long the PEG-lipid remains associated with the LNP in vivo.[17]

Quantitative Data Summary

The following tables summarize typical quantitative data for LNP formulations used in vaccine development.

Table 1: Typical Molar Ratios of Lipid Components in LNP Formulations

Lipid ComponentMolar Percentage (%)Reference
Ionizable Cationic Lipid40 - 50[1][18]
DSPC10 - 20[1][18]
Cholesterol30 - 40[14][18]
PEG-Lipid1 - 2[16][18]

Table 2: Physicochemical Properties of Vaccine-Grade LNPs

ParameterTypical ValueTechniqueReference
Z-average Diameter (nm)80 - 120Dynamic Light Scattering (DLS)[10][19]
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)[10][19]
Zeta Potential (mV)-2 to -4 (at neutral pH)Electrophoretic Light Scattering[10][20]
mRNA Encapsulation Efficiency (%)> 90RiboGreen Assay[1][21]

Table 3: Representative In Vivo Efficacy Data (Mouse Model)

Vaccine FormulationAntigenDose (µg mRNA)Peak Antibody Titer (Geometric Mean Titer)T-cell ResponseReference
LNP-mRNA (Spleen-Targeted)Ovalbumin20~1.5-fold higher than SM102-LNPEnhanced antigen-specific CD8+ T-cells[22]
LNP-mRNA (SARS-CoV-2)Spike Protein10High neutralizing antibody titersStrong Th1-skewed T-cell response[23][24]

Experimental Protocols

Protocol for LNP-mRNA Formulation via Microfluidic Mixing

This protocol describes a standard method for producing LNP-mRNA formulations using a microfluidic mixing device.[2][25][26]

Materials:

  • Ionizable lipid, DSPC, Cholesterol, PEG-lipid

  • Ethanol (B145695) (100%)

  • mRNA in an aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in 100% ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare mRNA Solution: Dilute the mRNA stock to the desired concentration in the aqueous buffer.

  • Microfluidic Mixing: Set up the microfluidic mixing system according to the manufacturer's instructions. A typical flow rate ratio is 3:1 (aqueous:organic).

  • LNP Formation: Pump the lipid-ethanol solution through one inlet and the mRNA-aqueous solution through the other. The rapid mixing of the two streams causes the lipids to precipitate and self-assemble around the mRNA, forming LNPs.

  • Dilution: Collect the LNP solution as it exits the microfluidic device and immediately dilute it with PBS to reduce the ethanol concentration.

  • Buffer Exchange and Purification: Transfer the diluted LNP solution to a dialysis cassette and dialyze against PBS (pH 7.4) overnight at 4°C to remove the ethanol and unencapsulated mRNA.

  • Sterilization: Filter the final LNP-mRNA formulation through a 0.22 µm sterile filter.

  • Storage: Store the final formulation at 4°C for short-term use or at -80°C for long-term storage.[27]

Protocol for Physicochemical Characterization of LNPs

A. Size and Polydispersity Index (PDI) Measurement by DLS: [10][19]

  • Dilute a small aliquot of the LNP formulation in PBS to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a cuvette.

  • Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument.

  • Perform at least three measurements and report the average and standard deviation.

B. Zeta Potential Measurement: [10][20]

  • Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl).

  • Load the sample into a zeta potential cell.

  • Measure the electrophoretic mobility to determine the zeta potential.

  • Perform at least three measurements and report the average and standard deviation.

C. Encapsulation Efficiency using RiboGreen Assay: [21]

  • Prepare two sets of LNP samples.

  • To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release all the mRNA. This will measure the total mRNA.

  • Leave the other set intact to measure the amount of unencapsulated (free) mRNA.

  • Add the RiboGreen reagent to both sets of samples and measure the fluorescence (excitation ~480 nm, emission ~520 nm).

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total mRNA - Free mRNA) / Total mRNA * 100

Protocol for In Vitro Evaluation of mRNA Delivery

This protocol assesses the ability of the LNP-mRNA formulation to transfect cells and express the encoded protein (e.g., Luciferase or GFP).[2][28]

Materials:

  • HEK293T or other suitable cell line

  • Complete cell culture medium

  • LNP-mRNA encoding a reporter protein (e.g., Luciferase)

  • Multi-well plates (e.g., 96-well)

  • Luciferase assay reagent

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: The next day, dilute the LNP-mRNA formulation in cell culture medium to achieve the desired final mRNA concentrations.

  • Incubation: Remove the old medium from the cells and add the LNP-mRNA-containing medium. Incubate the cells for 24-48 hours at 37°C and 5% CO2.

  • Quantification of Protein Expression:

    • For Luciferase: Lyse the cells and add the luciferase assay reagent. Measure the luminescence using a plate reader.

    • For GFP: Visualize the cells using a fluorescence microscope or quantify the percentage of GFP-positive cells using flow cytometry.

Protocol for In Vivo Immunization and Efficacy Assessment (Mouse Model)

This protocol outlines a general procedure for evaluating the immunogenicity of an LNP-mRNA vaccine in mice.[27][29]

Materials:

  • BALB/c mice (6-8 weeks old)

  • LNP-mRNA vaccine formulation

  • Syringes and needles for intramuscular (i.m.) injection

  • Equipment for blood collection (e.g., retro-orbital or tail vein)

  • ELISA plates and reagents for antibody titer measurement

Procedure:

  • Immunization: Divide the mice into groups (e.g., vaccine group, placebo group). Administer a single dose (e.g., 10 µg of mRNA) of the LNP-mRNA vaccine via intramuscular injection into the hind limb.

  • Booster Dose: Administer a booster immunization on day 14 or 21.[27]

  • Blood Collection: Collect blood samples at various time points (e.g., days 14, 28, and 42) to analyze the antibody response.

  • Antibody Titer Measurement (ELISA):

    • Coat ELISA plates with the target antigen.

    • Serially dilute the collected serum samples and add them to the plates.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate and measure the absorbance to determine the antibody titer.

  • T-cell Response Analysis (Optional): At the end of the study (e.g., day 42), euthanize the mice and harvest the spleens. Isolate splenocytes and perform an ELISpot or intracellular cytokine staining assay to measure antigen-specific T-cell responses.[30]

  • Safety Evaluation: Monitor the mice for any adverse reactions. At the end of the study, major organs can be collected for histopathological examination.[31]

Mandatory Visualizations (Graphviz)

LNP_Formulation_Workflow cluster_prep Preparation cluster_process Processing cluster_output Final Product Lipid Mix Lipid Mix in Ethanol (Ionizable, DSPC, Cholesterol, PEG) Mixing Microfluidic Mixing Lipid Mix->Mixing mRNA Solution mRNA in Aqueous Buffer (e.g., Citrate pH 4.0) mRNA Solution->Mixing Dialysis Dialysis vs. PBS (Buffer Exchange & Purification) Mixing->Dialysis Self-assembly Filtration Sterile Filtration (0.22 µm) Dialysis->Filtration Final LNP LNP-mRNA Vaccine Filtration->Final LNP

Caption: Workflow for LNP-mRNA vaccine formulation.

Endosomal_Escape cluster_cell Cellular Uptake and Trafficking cluster_escape Mechanism of Escape LNP LNP in Bloodstream (pH 7.4) Endocytosis Endocytosis LNP->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation Protonation Ionizable Lipid Protonation (+ charge) Late_Endosome->Protonation Membrane_Disruption Interaction with Endosomal Membrane & Disruption Protonation->Membrane_Disruption mRNA_Release mRNA Release into Cytoplasm Membrane_Disruption->mRNA_Release

Caption: Mechanism of LNP-mediated endosomal escape.

TLR_Signaling LNP LNP Adjuvant Component (e.g., Ionizable Lipid) TLR Toll-like Receptor (TLR) (e.g., TLR7/8 in endosome) LNP->TLR Recognition Signaling_Cascade MyD88-dependent Signaling Cascade TLR->Signaling_Cascade NFkB NF-κB Activation Signaling_Cascade->NFkB Cytokines Pro-inflammatory Cytokine Production (e.g., IL-6, IFN-α) NFkB->Cytokines Immune_Activation Adaptive Immune Response Priming Cytokines->Immune_Activation

Caption: Simplified TLR signaling pathway activated by LNPs.

References

Application Notes and Protocols for In Vitro Transfection of Primary Cells Using Cationic Lipid 23

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary cells, derived directly from living tissue, are crucial models in biomedical research and drug development due to their physiological relevance. However, their transient nature and resistance to genetic modification present significant challenges for in vitro transfection. Cationic lipid-based transfection reagents have emerged as a valuable tool for introducing nucleic acids into these sensitive cells. This document provides a detailed guide to using Lipid 23, a novel cationic lipid formulation designed for high-efficiency transfection of primary cells with minimal cytotoxicity.

Cationic lipids, such as this compound, possess a positively charged head group and a hydrophobic tail.[1][2] This structure allows them to form complexes, often referred to as lipoplexes, with negatively charged nucleic acids like plasmid DNA, mRNA, and siRNA.[2][3] The net positive charge of these lipoplexes facilitates their interaction with the negatively charged cell membrane, leading to uptake through endocytosis.[2] A critical step for successful transfection is the subsequent escape of the nucleic acid from the endosome into the cytoplasm, and for DNA, its entry into the nucleus.[2][4] The unique formulation of this compound is optimized to enhance this endosomal escape, thereby increasing transfection efficiency in hard-to-transfect primary cells.

This application note provides a comprehensive protocol for using this compound for the transfection of various primary cell types. It also includes representative data on transfection efficiency and cell viability, along with visual guides to the experimental workflow and the underlying mechanism of action.

Mechanism of Action: Cationic Lipid-Mediated Transfection

Cationic lipid-based transfection is a widely used method for delivering nucleic acids into cells. The process relies on the electrostatic interaction between the positively charged lipid reagent and the negatively charged nucleic acid.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space lipid Cationic this compound (+) complex Lipid-NA Complex (+) lipid->complex Complexation na Nucleic Acid (-) na->complex cell_mem complex->cell_mem Binding endosome Endosome cell_mem->endosome Endocytosis endosome_complex Complex within Endosome cytoplasm_na Released Nucleic Acid endosome_complex->cytoplasm_na Endosomal Escape nucleus Nucleus cytoplasm_na->nucleus Nuclear Entry (for DNA) dna_in_nucleus DNA -> Transcription

Caption: Mechanism of this compound transfection.

Experimental Protocols

Materials Required
  • This compound Transfection Reagent

  • Primary cells of interest

  • Complete cell culture medium (serum-containing)

  • Serum-free medium (e.g., Opti-MEM® I Reduced Serum Medium)

  • Nucleic acid (plasmid DNA, mRNA, or siRNA) of high purity

  • Sterile microcentrifuge tubes

  • Appropriate multi-well plates for cell culture

  • Reporter gene assay system (e.g., for luciferase or fluorescent proteins)

  • Cell viability assay kit (e.g., MTT or trypan blue)

General Protocol for Transfection of Adherent Primary Cells

This protocol is a starting point and should be optimized for each specific primary cell type and nucleic acid combination.

G start Start: 24h before transfection plate_cells Plate primary cells to be 70-90% confluent at transfection start->plate_cells prep_na Dilute Nucleic Acid in Serum-Free Medium plate_cells->prep_na Day of Transfection prep_lipid Dilute this compound in Serum-Free Medium plate_cells->prep_lipid incubate_sep Incubate both solutions for 5 min at RT prep_na->incubate_sep prep_lipid->incubate_sep combine Combine diluted Nucleic Acid and this compound incubate_sep->combine incubate_complex Incubate for 20-30 min at RT to form complexes combine->incubate_complex add_complex Add complexes to cells in fresh complete medium incubate_complex->add_complex incubate_cells Incubate cells for 24-72 hours add_complex->incubate_cells assay Assay for gene expression and cell viability incubate_cells->assay

Caption: Experimental workflow for primary cell transfection.

Step 1: Cell Seeding

  • Approximately 18-24 hours before transfection, seed primary cells in complete growth medium in a multi-well plate.

  • Ensure cells reach 70-90% confluency at the time of transfection. Cell density is a critical parameter for high transfection efficiency.[5]

Step 2: Formation of this compound-Nucleic Acid Complexes

This protocol is for a single well of a 24-well plate. Adjust volumes accordingly for other plate formats.

  • Nucleic Acid Dilution: In a sterile microcentrifuge tube, dilute 0.5-1.0 µg of plasmid DNA (or the appropriate amount of mRNA/siRNA) in 50 µL of serum-free medium. Mix gently.

  • This compound Dilution: In a separate sterile microcentrifuge tube, dilute 1.0-3.0 µL of this compound in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

  • Complex Formation: Add the diluted nucleic acid to the diluted this compound. Pipette gently to mix.

  • Incubation: Incubate the mixture for 20-30 minutes at room temperature to allow for the formation of stable transfection complexes.

Step 3: Transfection of Primary Cells

  • Gently aspirate the culture medium from the cells and replace it with fresh, pre-warmed complete growth medium.

  • Add the 100 µL of this compound-nucleic acid complex drop-wise to the well.

  • Gently rock the plate to ensure even distribution of the complexes.

  • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before assaying for gene expression. The optimal incubation time will depend on the primary cell type and the nature of the expressed protein.

Step 4: Post-Transfection Analysis

  • Gene Expression Analysis: After the incubation period, assess transgene expression. For fluorescent reporter proteins like GFP, this can be done via fluorescence microscopy or flow cytometry. For other reporters like luciferase, a luminometer-based assay is required.[6]

  • Cell Viability Assessment: It is crucial to evaluate the cytotoxicity of the transfection process.[4] This can be performed using various methods, such as the MTT assay, which measures metabolic activity, or trypan blue exclusion to count viable cells.[7]

Data Presentation

The following tables provide representative data for the transfection of common primary cell types using this compound. This data is intended as a guideline, and optimal results for your specific experiment will require optimization of the protocol.

Table 1: Optimization of this compound to DNA Ratio for Transfection Efficiency

Primary Cell TypeThis compound (µL) : DNA (µg) RatioTransfection Efficiency (%)Cell Viability (%)
Human Umbilical Vein Endothelial Cells (HUVECs) 1:125 ± 492 ± 5
2:145 ± 688 ± 7
3:155 ± 580 ± 8
Human Dermal Fibroblasts (HDFs) 1:130 ± 595 ± 3
2:160 ± 890 ± 4
3:175 ± 785 ± 6
Rat Primary Neurons 1:115 ± 385 ± 9
2:125 ± 478 ± 10
3:130 ± 570 ± 12

Transfection efficiency was determined by flow cytometry for GFP expression 48 hours post-transfection. Cell viability was assessed by MTT assay.

Table 2: Transfection Efficiency of Different Nucleic Acids using this compound

Primary Cell TypeNucleic Acid (Type, Amount)Transfection Efficiency (%)
HUVECs pmaxGFP (Plasmid, 1 µg)55 ± 5
EGFP mRNA (1 µg)70 ± 8
Anti-VEGF siRNA (50 nM)85 ± 7 (knockdown)
HDFs pmaxGFP (Plasmid, 1 µg)75 ± 7
EGFP mRNA (1 µg)85 ± 6
Anti-Collagen siRNA (50 nM)90 ± 5 (knockdown)

Optimal this compound to nucleic acid ratios were used for each cell type. Transfection efficiency for siRNA is reported as the percentage of target gene knockdown.

Troubleshooting

IssuePossible CauseRecommendation
Low Transfection Efficiency Suboptimal this compound:NA ratioOptimize the ratio as shown in Table 1.
Low cell confluencyEnsure cells are 70-90% confluent at the time of transfection.[5]
Presence of serum during complex formationAlways form complexes in serum-free medium.
Poor quality of nucleic acidUse high-purity, endotoxin-free nucleic acid.
High Cell Toxicity Excessive amount of this compound or NAReduce the amount of both components.
Prolonged exposure to complexesFor sensitive cells, consider replacing the medium after 4-6 hours.
Unhealthy cells prior to transfectionEnsure cells are healthy and in the logarithmic growth phase.

Conclusion

This compound provides a robust and efficient method for the in vitro transfection of a variety of primary cells. By following the detailed protocols and optimization guidelines presented in these application notes, researchers can achieve high levels of gene expression or knockdown with maintained cell viability. This enables the use of physiologically relevant primary cell models for a wide range of applications in basic research and therapeutic development. Successful transfection of primary cells is often cell-type dependent, and therefore, empirical optimization is key to achieving the desired results.[8]

References

Application Notes and Protocols for Lipid 23-Based LNP Formulation for Therapeutic Protein Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of various therapeutic payloads, including nucleic acids and proteins. Their success is largely attributed to their ability to protect the cargo from degradation and facilitate its intracellular delivery.[1][2] Ionizable lipids are a critical component of modern LNP formulations, enabling efficient encapsulation of the therapeutic molecule and its release into the cytoplasm following endocytosis.[3][4] Lipid 23 is an ionizable amino lipid that has been utilized in the formulation of LNPs for therapeutic delivery. These application notes provide a detailed overview and experimental protocols for the formulation, characterization, and in vitro/in vivo evaluation of this compound-based LNPs for the delivery of therapeutic proteins.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Formal Name 8-((2-((4-(dimethylamino)butanoyl)oxy)ethyl)(10-oxo-10-(tridecan-7-yloxy)decyl)amino)octyl 2-hexyldecanoate[5]
Molecular Formula C₅₅H₁₀₈N₂O₆[5]
Formula Weight 893.5 g/mol [5]
pKa 5.7[6]
Table 2: Representative Formulation of this compound-Based LNPs for Protein Delivery

This table presents a representative formulation for encapsulating a therapeutic protein. The molar ratios are based on formulations developed for other small protein delivery systems using ionizable lipids and may require optimization for specific proteins.[7]

ComponentMolar Ratio (%)Purpose
This compound (Ionizable Lipid) 50Encapsulation of protein cargo and endosomal escape.[4]
DSPC (Helper Lipid) 10Provides structural stability to the nanoparticle.[1]
Cholesterol 38.5Enhances stability and promotes membrane fusion.[1]
DMG-PEG 2000 (PEG-Lipid) 1.5Reduces aggregation and prolongs circulation time.[4]
Table 3: Expected Physicochemical Characteristics of Protein-Loaded this compound LNPs

The following table outlines the target characteristics for a successful LNP formulation for protein delivery. Actual values will depend on the specific protein and optimized formulation parameters.

ParameterTarget ValueMethod of Analysis
Size (Hydrodynamic Diameter) 80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential Near-neutral at physiological pHElectrophoretic Light Scattering (ELS)
Encapsulation Efficiency (%) > 80%Quantification of unencapsulated protein (e.g., via fluorescence or chromatography)

Experimental Protocols

Protocol 1: Formulation of this compound-Based LNPs with a Therapeutic Protein

This protocol describes the formulation of protein-loaded LNPs using a microfluidic mixing method.[8]

Materials:

  • This compound solution in ethanol (B145695)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) solution in ethanol

  • Cholesterol solution in ethanol

  • DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) solution in ethanol

  • Therapeutic protein in an acidic aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0)

  • Ethanol, molecular biology grade

  • Nuclease-free water

  • Microfluidic mixing device and cartridges

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Lipid Stock Solution:

    • In a sterile, RNase-free tube, combine this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

    • The final total lipid concentration in the ethanol phase should be between 10-25 mM.

  • Preparation of Aqueous Phase:

    • Dissolve the therapeutic protein in the acidic aqueous buffer at a predetermined concentration. The optimal protein concentration will need to be determined empirically.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution into the organic phase inlet and the protein solution into the aqueous phase inlet.

    • Set the flow rate ratio of the aqueous phase to the organic phase (typically 3:1).

    • Initiate the mixing process to form the LNPs. The rapid mixing of the two phases leads to the self-assembly of the LNPs and encapsulation of the protein.

  • Purification and Buffer Exchange:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against sterile PBS (pH 7.4) using a dialysis cassette. Perform dialysis overnight at 4°C with at least two changes of PBS.

  • Sterilization and Storage:

    • Filter the purified LNP solution through a 0.22 µm sterile filter.

    • Store the final LNP formulation at 4°C for short-term storage or at -80°C for long-term storage.

Protocol 2: Characterization of Protein-Loaded LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP formulation in PBS.

  • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

2. Zeta Potential Measurement:

  • Dilute the LNP formulation in an appropriate buffer (e.g., 10 mM NaCl).

  • Measure the zeta potential using an instrument capable of Electrophoretic Light Scattering (ELS).

3. Protein Encapsulation Efficiency (EE) Quantification:

  • Principle: The EE is determined by quantifying the amount of unencapsulated (free) protein and subtracting it from the total amount of protein used in the formulation.

  • Method 1: Centrifugal Filter Units:

    • Place a known amount of the LNP formulation into a centrifugal filter unit with a molecular weight cutoff that allows the free protein to pass through but retains the LNPs (e.g., 100 kDa).

    • Centrifuge according to the manufacturer's instructions.

    • Collect the filtrate containing the unencapsulated protein.

    • Quantify the protein in the filtrate using a suitable protein quantification assay (e.g., BCA assay, fluorescence-based assay if the protein is labeled).

    • Calculate the EE using the following formula: EE (%) = [(Total Protein - Unencapsulated Protein) / Total Protein] x 100

  • Method 2: Size Exclusion Chromatography (SEC):

    • Separate the LNPs from the free protein using an SEC column.

    • Monitor the elution profile using a UV detector at 280 nm (for protein) and a light scattering detector (for LNPs).

    • Quantify the amount of protein in the LNP peak and the free protein peak.

    • Calculate the EE as described above.

Protocol 3: In Vitro Evaluation of Protein Delivery

This protocol describes a method to assess the intracellular delivery of a therapeutic protein to a target cell line.

Materials:

  • Target cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium

  • Protein-loaded this compound LNPs

  • Control (empty) LNPs

  • Assay to detect the activity or presence of the delivered protein (e.g., Western blot, ELISA, functional assay, fluorescence microscopy if the protein is labeled).

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the target cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.

    • Incubate the cells overnight at 37°C and 5% CO₂.

  • LNP Treatment:

    • Prepare serial dilutions of the protein-loaded LNPs and empty LNPs in complete cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

    • Include a negative control (cells treated with medium only).

    • Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).

  • Assessment of Protein Delivery:

    • After the incubation period, wash the cells with PBS.

    • Lyse the cells and quantify the amount of delivered protein using an appropriate assay (e.g., Western blot, ELISA).

    • Alternatively, if the protein has a measurable function (e.g., an enzyme), perform a functional assay on the cell lysate or conditioned medium.

    • If the protein is fluorescently labeled, visualize the intracellular delivery using fluorescence microscopy.

Protocol 4: In Vivo Evaluation of Protein Delivery

This protocol provides a general workflow for assessing the in vivo delivery and efficacy of protein-loaded LNPs in a mouse model.[7] All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Animal model (e.g., C57BL/6 mice)

  • Protein-loaded this compound LNPs

  • Vehicle control (e.g., PBS)

  • Anesthesia

  • Blood collection supplies

  • Tissue harvesting tools

Procedure:

  • Administration of LNPs:

    • Administer the protein-loaded LNPs to the mice via the desired route (e.g., intravenous injection). The dose will need to be optimized based on the therapeutic protein and disease model.

    • Include a control group that receives the vehicle.

  • Monitoring and Sample Collection:

    • At predetermined time points post-injection (e.g., 6, 24, 48 hours), collect blood samples to measure the concentration of the therapeutic protein in the serum.

  • Biodistribution and Efficacy Assessment:

    • At the end of the study, euthanize the animals and harvest relevant organs (e.g., liver, spleen, kidneys, lungs).

    • Homogenize the tissues and quantify the amount of delivered protein in each organ to determine the biodistribution profile.

    • If a disease model is used, assess the therapeutic efficacy of the delivered protein by measuring relevant biomarkers or disease progression indicators.

  • Toxicity Assessment:

    • Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior).

    • At the end of the study, perform a histopathological analysis of major organs to assess any potential tissue damage.

    • Analyze serum samples for markers of liver and kidney function (e.g., ALT, AST, creatinine).[5]

Visualization of Key Processes

LNP Formulation Workflow

LNP_Formulation_Workflow cluster_prep Preparation cluster_form Formulation cluster_purify Purification cluster_char Characterization lipid_mix Lipid Mixture (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol microfluidics Microfluidic Mixing lipid_mix->microfluidics protein_sol Therapeutic Protein in Aqueous Buffer (pH 4.0) protein_sol->microfluidics dialysis Dialysis vs. PBS (pH 7.4) microfluidics->dialysis filtration Sterile Filtration (0.22 µm) dialysis->filtration characterization Size, PDI, Zeta Potential, Encapsulation Efficiency filtration->characterization

Caption: Workflow for the formulation and characterization of protein-loaded LNPs.

Cellular Uptake and Endosomal Escape Pathway

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_endosome Endosomal Pathway lnp Protein-LNP early_endosome Early Endosome (pH ~6.2-6.8) lnp->early_endosome Endocytosis late_endosome Late Endosome (pH ~5.0-6.0) early_endosome->late_endosome Maturation cytoplasm Cytoplasm early_endosome->cytoplasm Endosomal Escape (Protonation of this compound, Membrane Destabilization) protein Therapeutic Protein cytoplasm->protein Protein Release

Caption: Generalized pathway of LNP cellular uptake and endosomal escape.

Disclaimer

The protocols and data presented in these application notes are intended to serve as a guide. The optimal formulation and experimental conditions for the delivery of a specific therapeutic protein using this compound-based LNPs may vary and will require empirical determination and optimization.

References

Application Notes and Protocols for Scale-Up Manufacturing of Lipid Nanoparticles for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A Representative Study Using a Prototypical Ionizable Lipid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as the leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their critical role in mRNA-based COVID-19 vaccines. The successful translation of LNP-based therapies from the laboratory to the clinic hinges on a robust and scalable manufacturing process. This document provides a detailed overview of the scale-up manufacturing process for LNPs, using a well-characterized ionizable lipid as a representative example, as "Lipid 23" is not a publicly documented entity and is likely a proprietary designation. These protocols and application notes are intended to guide researchers and drug development professionals in establishing a reproducible and scalable LNP manufacturing workflow.

The manufacturing process for LNPs can be broadly categorized into three main stages: formulation, purification, and characterization.[1] This document will detail the critical process parameters and methodologies for each stage, with a focus on microfluidic-based formulation and tangential flow filtration for purification, which are widely adopted for their scalability and precise control over LNP attributes.[2][3]

I. LNP Formulation: Microfluidic Mixing

Microfluidic technology provides a reproducible and scalable method for LNP formulation by enabling rapid and controlled mixing of a lipid-in-ethanol solution with an aqueous mRNA solution.[3] This process leads to the self-assembly of LNPs with uniform size and high encapsulation efficiency.[3]

Experimental Protocol: LNP Formulation via Microfluidics

1. Materials and Reagents:

  • Lipids:

    • Ionizable Lipid (e.g., DLin-MC3-DMA or SM-102)

    • Helper Lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

    • Cholesterol

    • PEGylated Lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000)

  • mRNA: mRNA transcript in an appropriate buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Solvent: Anhydrous Ethanol (B145695) (200 proof)

  • Aqueous Buffer: Citrate buffer (50 mM, pH 4.0)

2. Equipment:

  • Microfluidic mixing system (e.g., NanoAssemblr Ignite, Blaze, or similar)

  • Syringe pumps

  • Syringes (gas-tight)

  • Sterile, RNase-free microcentrifuge tubes and glassware

3. Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in anhydrous ethanol at appropriate concentrations (e.g., 10-50 mg/mL).

    • Ensure all lipids are fully dissolved. Gentle warming may be required for some lipids.

  • Preparation of the Lipid Mixture (Organic Phase):

    • In a sterile, RNase-free glass vial, combine the lipid stock solutions to achieve the desired molar ratio. A common molar ratio for LNP formulations is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[3]

    • Add anhydrous ethanol to reach the final desired total lipid concentration (e.g., 10-20 mg/mL).

    • Vortex the mixture to ensure homogeneity.

  • Preparation of the mRNA Solution (Aqueous Phase):

    • Dilute the mRNA stock solution in citrate buffer (pH 4.0) to the target concentration. The N:P ratio (nitrogen on the ionizable lipid to phosphate (B84403) on the mRNA) is a critical parameter to optimize, with typical ranges from 3:1 to 6:1.

  • Microfluidic Mixing:

    • Set up the microfluidic system according to the manufacturer's instructions.

    • Load the lipid mixture into one syringe and the mRNA solution into another.

    • Set the desired total flow rate (TFR) and flow rate ratio (FRR). A common FRR is 3:1 (aqueous:organic).[4]

    • Initiate the mixing process. The two solutions will be rapidly mixed in the microfluidic cartridge, leading to the formation of LNPs.

    • Collect the resulting LNP dispersion in a sterile collection vial.

Data Presentation: Formulation Parameters and LNP Characteristics

The following table summarizes typical formulation parameters and the resulting LNP characteristics.

ParameterSmall-Scale (e.g., 1 mL)Pilot-Scale (e.g., 100 mL)
Lipid Composition (molar ratio) 50:10:38.5:1.550:10:38.5:1.5
Total Lipid Concentration (mg/mL) 12.512.5
mRNA Concentration (mg/mL) 0.10.1
N:P Ratio 66
Flow Rate Ratio (Aqueous:Organic) 3:13:1
Total Flow Rate (mL/min) 12200
Resulting LNP Size (nm) 80 - 10080 - 100
Polydispersity Index (PDI) < 0.15< 0.15
Encapsulation Efficiency (%) > 95%> 95%

II. LNP Purification: Tangential Flow Filtration (TFF)

Following formulation, the LNP dispersion contains residual ethanol and unencapsulated mRNA that must be removed. Tangential flow filtration (TFF) is a scalable and efficient method for purification and buffer exchange.[5]

Experimental Protocol: LNP Purification via TFF

1. Materials and Reagents:

  • LNP dispersion from the formulation step

  • Diafiltration buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

2. Equipment:

  • TFF system (e.g., with hollow fiber or flat sheet cassettes)

  • Appropriate molecular weight cut-off (MWCO) membrane (e.g., 100 kDa)

  • Peristaltic pump

  • Pressure gauges

  • Sterile collection vessels

3. Procedure:

  • System Setup:

    • Assemble the TFF system with the chosen membrane cassette according to the manufacturer's instructions.

    • Sanitize and equilibrate the system with the diafiltration buffer.

  • Concentration (Optional):

    • If a higher LNP concentration is desired, the initial LNP dispersion can be concentrated by removing the permeate.

  • Diafiltration (Buffer Exchange):

    • Add the diafiltration buffer to the LNP dispersion at the same rate as the permeate is being removed. This maintains a constant volume while exchanging the buffer.

    • Perform a sufficient number of diavolumes (typically 5-10) to ensure complete removal of ethanol and unencapsulated mRNA.

  • Final Concentration:

    • After buffer exchange, concentrate the LNPs to the final target concentration.

  • Sterile Filtration:

    • Pass the purified and concentrated LNP formulation through a 0.22 µm sterile filter into a sterile collection vessel.[2]

Data Presentation: TFF Process Parameters
ParameterTypical Value/Range
Membrane MWCO 100 kDa
Feed Flow Rate 50 - 200 mL/min (lab scale)
Transmembrane Pressure (TMP) 5 - 20 PSI
Diafiltration Volumes 5 - 10
Final LNP Concentration 1 - 5 mg/mL (mRNA)

III. LNP Characterization: Quality Control Assays

Thorough characterization of the manufactured LNPs is crucial to ensure quality, consistency, and efficacy.[1]

Experimental Protocol: Key LNP Characterization Assays

1. Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the LNP sample in the final formulation buffer (e.g., PBS) to an appropriate concentration for DLS analysis.

    • Measure the particle size and PDI using a DLS instrument.

    • Perform measurements in triplicate.

2. mRNA Encapsulation Efficiency (EE) Measurement:

  • Method: RiboGreen Assay[6]

  • Procedure:

    • Prepare a standard curve of known mRNA concentrations.

    • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

    • The fluorescence of the intact sample represents unencapsulated mRNA, while the fluorescence of the lysed sample represents total mRNA.

    • Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

3. Lipid Concentration and Ratio Analysis:

  • Method: High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[7]

  • Procedure:

    • Disrupt the LNP structure to release the lipids.

    • Separate the lipid components using a suitable HPLC column and mobile phase gradient.

    • Quantify each lipid component against a standard curve.

    • Verify the final lipid molar ratios in the formulation.

Data Presentation: LNP Quality Attributes
Quality AttributeAcceptance Criteria
Average Particle Size (Z-average) 80 - 120 nm
Polydispersity Index (PDI) < 0.2
mRNA Encapsulation Efficiency > 90%
Lipid Molar Ratios Within ±10% of target
pH 7.2 - 7.6
Sterility Sterile
Endotoxin Level < 0.5 EU/mL

IV. Visualizations of Manufacturing and Logical Workflows

Diagrams

LNP_Manufacturing_Workflow cluster_formulation Formulation Stage cluster_purification Purification Stage cluster_qc Quality Control Lipid_Prep Lipid Stock Preparation Mixing Microfluidic Mixing Lipid_Prep->Mixing mRNA_Prep mRNA Solution Preparation mRNA_Prep->Mixing TFF Tangential Flow Filtration (TFF) Mixing->TFF Crude LNPs QC In-Process & Final Product Testing Mixing->QC Sterile_Filt Sterile Filtration TFF->Sterile_Filt Purified LNPs TFF->QC Sterile_Filt->QC Final_Product Final LNP Product Sterile_Filt->Final_Product Final_Product->QC

Caption: Scalable LNP Manufacturing Workflow.

LNP_QC_Workflow cluster_physicochemical Physicochemical Characterization cluster_compositional Compositional Analysis cluster_safety Safety & Stability Start LNP Sample Size_PDI Size & PDI (DLS) Start->Size_PDI Zeta Zeta Potential Start->Zeta Encapsulation Encapsulation Efficiency (RiboGreen) Start->Encapsulation Lipid_Quant Lipid Quantification (HPLC) Start->Lipid_Quant Sterility Sterility Testing Start->Sterility Endotoxin Endotoxin Assay Start->Endotoxin Stability Stability Studies Start->Stability Release Batch Release Size_PDI->Release Zeta->Release Encapsulation->Release Lipid_Quant->Release Sterility->Release Endotoxin->Release Stability->Release

Caption: LNP Quality Control Workflow.

References

Application Note: Quantitative Analysis of Lipid 23 in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of mRNA-based therapeutics has been largely enabled by sophisticated delivery systems, most notably Lipid Nanoparticles (LNPs). These formulations are critical for protecting the nucleic acid payload from degradation and facilitating its intracellular delivery.[1] LNPs are typically composed of four key lipid components: an ionizable lipid, a PEGylated lipid, a neutral helper lipid, and cholesterol.[1][2] The ionizable lipid component, such as the novel entity "Lipid 23," is paramount to the efficacy of the LNP. Its positive charge at acidic pH allows for efficient encapsulation of negatively charged mRNA, while its near-neutral charge at physiological pH contributes to the stability and safety of the nanoparticle.[3]

The precise molar ratio of these lipids is a critical quality attribute (CQA) that dictates the nanoparticle's size, stability, encapsulation efficiency, and ultimately, its therapeutic potency and safety profile.[4][5] Therefore, accurate and robust analytical methods for quantifying each lipid component, including novel ionizable lipids like this compound, are essential for formulation development, in-process control, quality control (QC) release testing, and stability studies.[5][6]

This application note provides detailed protocols for the quantification of this compound in LNP formulations using two powerful analytical techniques: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methodologies

A variety of analytical techniques can be employed for the characterization and quantification of lipids in complex formulations.[7][8][9] For routine quantification in a QC environment, HPLC with a "universal" detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is often preferred.[1][10][11] These detectors are valuable because they do not require the analyte to have a chromophore, which many lipids lack.[1][10] For higher sensitivity and specificity, especially during formulation development or for stability studies where degradation products may be present, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the gold standard.[12][13][14][15]

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

HPLC-CAD is a robust and widely used method for the quantitative analysis of non-volatile and semi-volatile compounds, making it ideal for lipids.[10][11] The detector nebulizes the column eluent, and the resulting aerosol particles are charged, with the magnitude of the charge being proportional to the mass of the analyte.[10] This provides a consistent response for different lipid classes, simplifying quantification.[16]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers unparalleled sensitivity and selectivity by combining the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry.[15][17] This technique allows for the identification and quantification of lipids based on their specific mass-to-charge ratio (m/z) and fragmentation patterns, even at very low concentrations.[15][18] It is particularly useful for complex matrices and for distinguishing between structurally similar lipids or identifying potential impurities and degradants.[11]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the HPLC-CAD and LC-MS/MS methods for the quantification of an ionizable lipid like this compound in an LNP formulation. These values are representative and should be established for each specific assay during method validation.

ParameterHPLC-CADLC-MS/MS
Linearity (R²) > 0.995> 0.998
Limit of Quantification (LOQ) ~10 ng on column< 1 ng on column
Precision (%RSD) < 5%< 3%
Accuracy (Recovery %) 95-105%98-102%
Selectivity GoodExcellent
Throughput HighMedium

Experimental Workflow for this compound Quantification

The overall process for quantifying this compound in an LNP formulation involves sample preparation to disrupt the nanoparticle and solubilize the lipids, followed by chromatographic separation and detection.

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_result Result LNP LNP Formulation Sample Disrupt Disrupt LNP (e.g., with organic solvent) LNP->Disrupt Extract Solubilize Lipids Disrupt->Extract HPLC HPLC Separation (Reversed-Phase C18) Extract->HPLC CAD CAD Detection HPLC->CAD Method 1 MS MS/MS Detection HPLC->MS Method 2 Quant Quantification (vs. Standard Curve) CAD->Quant MS->Quant Result Concentration of this compound Quant->Result

Caption: Workflow for this compound Quantification in LNPs.

Protocols

Protocol 1: Sample Preparation for Lipid Quantification

This protocol describes the disruption of the LNP structure and solubilization of the constituent lipids for analysis.

  • Reagents and Materials:

    • LNP formulation containing this compound

    • Methanol (HPLC Grade)

    • Chloroform (HPLC Grade)

    • Deionized Water

    • Class A volumetric flasks and pipettes

    • Vortex mixer

    • Autosampler vials

  • Procedure:

    • Thaw the LNP formulation sample to room temperature.

    • Vortex the sample gently to ensure homogeneity.

    • Pipette a known volume (e.g., 100 µL) of the LNP formulation into a 10 mL volumetric flask.

    • Add 7-8 mL of a Methanol/Chloroform (1:1 v/v) mixture to the flask. This will disrupt the nanoparticles and precipitate the encapsulated mRNA.

    • Vortex vigorously for 2 minutes to ensure complete disruption and lipid dissolution.

    • Bring the flask to the final volume of 10 mL with the Methanol/Chloroform mixture.

    • Transfer an aliquot of the resulting lipid solution into an autosampler vial for analysis.

Protocol 2: Quantification of this compound by HPLC-CAD
  • Instrumentation and Columns:

    • HPLC system with a quaternary pump and autosampler

    • Charged Aerosol Detector (CAD)

    • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Mobile Phase C: Isopropanol

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) %A %B %C
      0.0 40 50 10
      10.0 0 50 50
      15.0 0 20 80
      20.0 0 20 80
      20.1 40 50 10

      | 25.0 | 40 | 50 | 10 |

  • CAD Settings:

    • Nebulizer Temperature: 35°C

    • Gas (Nitrogen) Pressure: 60 psi

    • Data Collection Rate: 10 Hz

  • Quantification:

    • Prepare a series of calibration standards of purified this compound (e.g., from 1 µg/mL to 200 µg/mL) in the same diluent as the sample.

    • Inject the standards to construct a calibration curve of peak area versus concentration. A power function fit may be necessary due to the non-linear response of the CAD.[19]

    • Inject the prepared sample solution.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Protocol 3: Quantification of this compound by LC-MS/MS

This method provides higher sensitivity and selectivity. A hypothetical Multiple Reaction Monitoring (MRM) transition for this compound is used for this protocol. Actual MRM transitions must be determined by infusing a pure standard of this compound.

  • Instrumentation and Columns:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile/Isopropanol (1:1 v/v) with 0.1% Formic Acid

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 50°C

    • Injection Volume: 2 µL

    • Gradient Program:

      Time (min) %A %B
      0.0 90 10
      1.0 90 10
      8.0 0 100
      10.0 0 100
      10.1 90 10

      | 12.0 | 90 | 10 |

  • Mass Spectrometer Settings (Hypothetical):

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • MRM Transition for this compound: To be determined (e.g., Q1: [M+H]⁺ → Q3: characteristic fragment ion)

    • Dwell Time: 50 ms

  • Quantification:

    • Prepare calibration standards of purified this compound (e.g., from 1 ng/mL to 1000 ng/mL) in the same diluent as the sample. An internal standard (a structurally similar lipid not present in the formulation) should be used for best results.

    • Inject the standards to construct a linear calibration curve of the peak area ratio (analyte/internal standard) versus concentration.

    • Inject the prepared sample solution (spiked with the internal standard).

    • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Logical Relationship Diagram for Method Selection

The choice between HPLC-CAD and LC-MS/MS often depends on the stage of drug development and the specific requirements of the analysis.

G cluster_input Analytical Need cluster_decision Decision Criteria cluster_methods Selected Method cluster_application Primary Application Need Quantify this compound Decision Development Stage? Need->Decision LCMS LC-MS/MS (High Sensitivity/Specificity) Decision->LCMS Early Stage / Troubleshooting HPLCCAD HPLC-CAD (Robustness/Throughput) Decision->HPLCCAD Late Stage / Routine RD R&D / Stability LCMS->RD QC Routine QC / Release HPLCCAD->QC

Caption: Method Selection for this compound Quantification.

References

Application Notes and Protocols for Cryo-EM Analysis of Lipid 23-Containing Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the characterization of lipid nanoparticles (LNPs) containing the ionizable cationic amino lipid, Lipid 23. The methodologies outlined herein are essential for the structural and functional analysis of these advanced drug delivery systems, particularly for mRNA-based therapeutics.

This compound is a novel ionizable lipid that has demonstrated significant potential for in vivo mRNA delivery.[1][2] LNPs formulated with this compound have been identified as having a tropism for the liver, making them a promising vehicle for therapies targeting this organ.[2][3] The precise characterization of these LNPs is critical for understanding their structure-function relationship, ensuring manufacturing consistency, and meeting regulatory requirements. Cryogenic electron microscopy (Cryo-EM) is an indispensable tool for the high-resolution structural analysis of LNPs in their near-native state.[1]

Key Characteristics of this compound

This compound is an ionizable cationic amino lipid with a pKa of 5.7.[4][5][6][7] This property is crucial for the efficient encapsulation of nucleic acids at a low pH and a more neutral surface charge at physiological pH, which is thought to reduce toxicity.[8]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for LNPs formulated with this compound and other components. These values are representative and may vary based on the specific formulation parameters and payload.

ParameterValueMethod of AnalysisReference
Ionizable Lipid This compound-[2]
pKa of Ionizable Lipid 5.7-[4][5][6][7]
Molar Ratio (this compound:DSPC:Cholesterol:PEG-DMG) 50:10:38.5:1.5Microfluidic Mixing[2]
Target Organ LiverIn vivo studies[2][3]
Payload mRNA-[1][2]

Experimental Protocols

I. Formulation of this compound-Containing LNPs

This protocol is based on a microfluidic mixing approach, which allows for the controlled and reproducible formulation of LNPs.[2][3]

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG)

  • mRNA (e.g., encoding a reporter protein like Luciferase)

  • Ethanol (B145695), absolute

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing system (e.g., NanoAssemblr®)

Procedure:

  • Lipid Stock Preparation:

    • Prepare a stock solution of the lipid mixture in ethanol. For a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:PEG-DMG), calculate the required mass of each lipid.

    • Dissolve the lipids in absolute ethanol to a final total lipid concentration of, for example, 12.5 mM.

  • mRNA Solution Preparation:

    • Dilute the mRNA stock solution in citrate buffer (pH 4.0) to a desired concentration (e.g., 0.2 mg/mL).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

    • Set the flow rate ratio of the aqueous to alcoholic phase (e.g., 3:1).

    • Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the LNPs.

  • Dialysis and Concentration:

    • Collect the resulting LNP dispersion.

    • Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.

    • Concentrate the LNPs to the desired final concentration using a suitable method, such as ultrafiltration.

  • Sterilization:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Storage:

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

II. Cryo-EM Sample Preparation (Vitrification)

This protocol describes the preparation of vitrified (ice-embedded) samples of this compound-containing LNPs for Cryo-EM imaging.

Materials:

  • LNP sample (formulated as described above)

  • EM grids (e.g., copper grids with a lacey carbon film)

  • Glow discharger

  • Vitrification device (e.g., Vitrobot™)

  • Liquid ethane (B1197151)

  • Liquid nitrogen

  • Forceps

Procedure:

  • Glow Discharge:

    • Glow discharge the EM grids for 30-60 seconds to render the carbon surface hydrophilic.

  • Vitrification Device Setup:

    • Cool the vitrification device with liquid nitrogen and fill the ethane container.

    • Set the environmental chamber to a controlled temperature (e.g., 22°C) and high humidity (e.g., 100%) to prevent sample evaporation.

  • Sample Application:

    • Place a glow-discharged grid in the vitrification device.

    • Apply 3-4 µL of the LNP suspension to the grid.

  • Blotting:

    • Blot the grid with filter paper to remove excess liquid, leaving a thin film of the LNP suspension. The blotting time is a critical parameter that needs to be optimized.

  • Plunge-Freezing:

    • Rapidly plunge the grid into the liquid ethane. This vitrifies the thin film of the LNP suspension, embedding the nanoparticles in a layer of amorphous ice.

  • Storage:

    • Transfer the vitrified grid to a grid box submerged in liquid nitrogen for storage and subsequent transfer to the electron microscope.

III. Cryo-EM Data Acquisition

This protocol outlines the general steps for acquiring high-quality Cryo-EM images of the vitrified LNP samples.

Equipment:

  • Transmission Electron Microscope (TEM) equipped with a cryo-stage (e.g., Titan Krios)

  • Direct electron detector

Procedure:

  • Microscope Alignment:

    • Align the TEM for optimal performance.

  • Grid Loading:

    • Transfer the vitrified grid into the cryo-stage of the TEM, maintaining the temperature below -170°C.

  • Atlas and Grid Square Screening:

    • Acquire a low-magnification atlas of the grid to identify promising grid squares with good ice thickness.

  • Image Acquisition Setup:

    • Select an area with suitable ice thickness and LNP distribution.

    • Set the desired magnification (e.g., corresponding to a pixel size of 1-3 Å).

    • Define the defocus range for image acquisition.

    • Set the electron dose to minimize radiation damage to the sample.

  • Automated Data Collection:

    • Use automated data collection software (e.g., EPU, SerialEM) to acquire a large dataset of high-resolution images (micrographs).

IV. Cryo-EM Data Processing and Analysis

This protocol describes a typical workflow for processing the acquired Cryo-EM micrographs to extract quantitative information about the LNP population.

Software:

  • Motion correction software (e.g., MotionCor2)

  • CTF estimation software (e.g., CTFFIND4)

  • Particle picking software (manual or automated, e.g., using machine learning models)

  • Image analysis software (e.g., ImageJ/Fiji, or custom scripts)

Procedure:

  • Preprocessing:

    • Perform motion correction on the raw movie stacks to correct for beam-induced motion.

    • Estimate the contrast transfer function (CTF) for each micrograph.

  • Particle Picking:

    • Identify and select individual LNPs from the micrographs. This can be done manually, but for large datasets, automated particle picking using machine learning algorithms is more efficient.

  • Quantitative Analysis:

    • For each picked particle, measure key parameters:

      • Size (Diameter): Measure the diameter of each LNP.

      • Morphology: Classify the LNPs based on their shape (e.g., spherical, multilamellar, or irregular).

      • Lamellarity: Determine if the LNPs are unilamellar or multilamellar.

      • Encapsulation: Assess the presence of encapsulated cargo, which may appear as internal densities. The ratio of filled to empty particles can provide an estimate of encapsulation efficiency.

  • Statistical Analysis:

    • Generate histograms and statistical summaries of the measured parameters (e.g., size distribution, polydispersity index).

Visualizations

Experimental Workflow for Cryo-EM Analysis of this compound-LNPs

G cluster_0 LNP Formulation cluster_1 Cryo-EM Sample Preparation cluster_2 Data Acquisition cluster_3 Data Processing & Analysis a Lipid Mixture in Ethanol (this compound, DSPC, Cholesterol, PEG-DMG) c Microfluidic Mixing a->c b mRNA in Citrate Buffer (pH 4.0) b->c d Dialysis (PBS, pH 7.4) & Concentration c->d e Glow Discharge Grid d->e f Apply LNP Sample e->f g Blotting f->g h Plunge-Freezing in Liquid Ethane g->h i Load Grid into Cryo-TEM h->i j Automated Micrograph Collection i->j k Motion Correction & CTF Estimation j->k l Particle Picking (Automated/ML) k->l m Quantitative Analysis (Size, Morphology, Encapsulation) l->m n Statistical Reporting m->n

Caption: Workflow from LNP formulation to data analysis.

Logical Relationship of LNP Components and Properties

G cluster_components LNP Components cluster_properties Physicochemical & Biological Properties Lipid23 This compound (Ionizable) Encapsulation Encapsulation Efficiency Lipid23->Encapsulation Targeting Liver Tropism Lipid23->Targeting DSPC DSPC (Helper Lipid) Stability Structural Stability DSPC->Stability Chol Cholesterol (Stabilizer) Chol->Stability PEG PEG-DMG (Stealth) Size Particle Size & PDI PEG->Size mRNA mRNA (Payload) Efficacy In vivo mRNA Delivery mRNA->Efficacy Encapsulation->Efficacy Stability->Efficacy Size->Targeting

Caption: Interplay of LNP components and their properties.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Lipid 23 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid Nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid-based therapeutics, such as mRNA and siRNA.[1][2] Their success is largely attributed to their ability to encapsulate and protect the fragile nucleic acid cargo, facilitate cellular uptake, and promote endosomal escape for cytosolic delivery.[3][4] A typical LNP formulation consists of four key components: an ionizable lipid, a PEGylated lipid, a phospholipid (also known as a helper lipid), and cholesterol.[5][6][7] Each component plays a crucial role in the nanoparticle's stability, biodistribution, and delivery efficiency.[3][4]

In this context, "Lipid 23" represents a proprietary ionizable lipid that is central to the LNP's function. The ionizable lipid is critical for encapsulating the negatively charged nucleic acids under acidic conditions during formulation and for facilitating endosomal escape within the target cell.[6][8]

Flow cytometry is an indispensable tool for characterizing the interaction between LNP-based therapeutics and cells. It allows for high-throughput, single-cell analysis of various parameters, including LNP uptake, therapeutic efficacy (e.g., protein expression from an mRNA cargo), and potential off-target effects like cytotoxicity and immune stimulation.[9][10] These application notes provide detailed protocols for analyzing cells treated with this compound LNPs using flow cytometry.

Application 1: Quantifying Cellular Uptake and Transfection Efficiency

One of the primary assessments for any drug delivery vehicle is its ability to enter target cells and deliver its payload. Flow cytometry can precisely quantify the percentage of cells that have internalized the LNPs and the relative amount of cargo delivered per cell. This is often achieved by encapsulating a fluorescently labeled nucleic acid (e.g., Cy5-mRNA) or an mRNA that codes for a fluorescent reporter protein like eGFP.[11][12]

G cluster_workflow Workflow: LNP Uptake Analysis A Seed and Culture Target Cells B Treat Cells with This compound LNPs (e.g., eGFP mRNA cargo) A->B C Incubate for 24-48 hours B->C D Harvest and Prepare Single-Cell Suspension C->D E Acquire on Flow Cytometer D->E F Gate on Live, Single Cells E->F G Quantify % eGFP+ and MFI F->G

Caption: Experimental workflow for quantifying LNP transfection efficiency.

Data Presentation: LNP Uptake and eGFP Expression

The following table summarizes hypothetical data from an experiment analyzing the transfection efficiency of this compound LNPs in different cell lines.

Cell LineThis compound LNP Concentration (nM)% eGFP Positive CellsMean Fluorescence Intensity (MFI)
HEK293T1092.5%150,000
HEK293T578.2%95,000
HEK293T135.1%40,000
A5491065.7%88,000
A549542.3%52,000
A549115.8%21,000
Untreated Control0<1%<500

Application 2: Assessing Cell Viability and Apoptosis

Evaluating the cytotoxic potential of an LNP formulation is a critical step in preclinical development. Flow cytometry, using a combination of Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD, can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells following treatment.[13][14] This provides a detailed profile of the formulation's impact on cell health.

G cluster_pathway Simplified Apoptosis Analysis LNP This compound LNP Treatment (Potential Stressor) Stress Cellular Stress LNP->Stress PS Phosphatidylserine (PS) Translocation to Outer Membrane Stress->PS Early Event Membrane Loss of Membrane Integrity Stress->Membrane Late Event Early Early Apoptosis (Annexin V+, PI-) PS->Early Detected by Annexin V Late Late Apoptosis/Necrosis (Annexin V+, PI+) Membrane->Late Detected by PI Live Healthy Cell (Annexin V-, PI-) Early->Late Progression

Caption: Flow cytometry analysis of apoptosis using Annexin V and PI.

Data Presentation: Cytotoxicity Profile

This table presents a sample dataset from a cytotoxicity assay of this compound LNPs on a cancer cell line (e.g., 4T1) after 48 hours.[14]

TreatmentConcentration (nM)% Healthy Cells (Ann V- / PI-)% Early Apoptotic (Ann V+ / PI-)% Late Apoptotic/Necrotic (Ann V+ / PI+)
Untreated Control095.1%2.5%2.4%
This compound LNP2590.3%4.8%4.9%
This compound LNP5075.6%12.1%12.3%
This compound LNP10050.2%25.5%24.3%
Staurosporine (Positive Control)1 µM10.5%45.3%44.2%

Application 3: Monitoring Immune Cell Activation

Certain LNP components can stimulate an immune response.[15] For applications in immuno-oncology or vaccination, this can be a desired effect. Flow cytometry is the gold standard for characterizing the activation state of immune cells, such as dendritic cells (DCs), by measuring the upregulation of co-stimulatory surface markers like CD40 and CD86.[15]

G cluster_workflow Workflow: Immune Activation Analysis A Isolate Immune Cells (e.g., Bone Marrow-Derived DCs) B Treat with This compound LNPs A->B C Incubate for 24 hours B->C D Stain with Fluorophore- conjugated Antibodies (e.g., anti-CD11c, CD40, CD86) C->D E Acquire on Flow Cytometer D->E F Gate on DC Population (CD11c+) E->F G Analyze Expression of CD40 and CD86 F->G

Caption: Workflow for analyzing immune cell activation markers.

Data Presentation: Dendritic Cell Activation Markers

The table below shows hypothetical results for the expression of activation markers on bone marrow-derived dendritic cells (BMDCs) after treatment.

Treatment% CD86+ of CD11c+ cells% CD40+ of CD11c+ cells
Untreated Control5.2%8.1%
Empty LNP (No Cargo)15.8%20.5%
This compound LNP (with mRNA)65.4%72.3%
LPS (Positive Control)88.9%91.5%

Experimental Protocols

Protocol 1: General Cell Preparation for Flow Cytometry

  • Cell Culture and Treatment : Plate cells in a 24-well or 12-well plate to achieve 70-80% confluency on the day of the experiment. Add the desired concentration of this compound LNPs diluted in complete culture medium to the cells.

  • Incubation : Incubate cells for the desired time period (e.g., 24-48 hours) at 37°C and 5% CO₂.

  • Harvesting :

    • For suspension cells, gently transfer the cell suspension to a 1.5 mL microcentrifuge tube or a 96-well V-bottom plate.

    • For adherent cells, wash once with PBS, then add trypsin and incubate for 3-5 minutes until cells detach. Neutralize with complete medium and transfer to a tube/plate.

  • Washing : Centrifuge the cells at 300-500 x g for 5 minutes. Aspirate the supernatant.

  • Resuspension : Resuspend the cell pellet in 200 µL of cold FACS Buffer (PBS + 1-2% FBS or BSA).[9]

  • Cell Count : Perform a cell count to ensure the concentration is appropriate for flow cytometry analysis (typically 0.5-2 x 10⁶ cells/mL).

  • Proceed immediately to the relevant staining protocol. If immediate analysis is not possible, cells can be fixed, but this may not be suitable for all assays (e.g., Annexin V).[9]

Protocol 2: Analysis of Transfection Efficiency (eGFP Reporter)

  • Prepare cells according to Protocol 1 after treatment with this compound LNPs containing eGFP-encoding mRNA.

  • After the final wash, resuspend the cell pellet in 200-400 µL of FACS Buffer.

  • If viability assessment is required, add a viability dye that can be spectrally distinguished from eGFP (e.g., 7-AAD or DAPI) according to the manufacturer's instructions.

  • Analyze the samples on a flow cytometer equipped with a blue laser (488 nm) for excitation of eGFP.

  • Gating Strategy : First, gate on the main cell population using Forward Scatter (FSC) and Side Scatter (SSC). Next, perform doublet discrimination (e.g., FSC-H vs. FSC-A).[11] Finally, gate on the viable cell population if a dye was used.

  • Data Analysis : Within the live, single-cell population, quantify the percentage of eGFP-positive cells and the Mean Fluorescence Intensity (MFI) of the positive population compared to an untreated control.

Protocol 3: Staining for Apoptosis with Annexin V and Propidium Iodide

  • Prepare cells according to Protocol 1 . Crucially, do not vortex cells during this procedure to avoid mechanical membrane damage. All centrifugation and resuspension steps should be gentle.

  • After the initial wash, resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 5 µL of Propidium Iodide (PI) solution (or equivalent volumes as recommended by the manufacturer).

  • Gently mix and incubate for 15 minutes at room temperature in the dark.[9]

  • Add an additional 400 µL of 1X Annexin V Binding Buffer to each sample.

  • Analyze immediately on a flow cytometer (within 1 hour).

  • Data Analysis : Create a dot plot of Annexin V versus PI. The four quadrants will represent:

    • Lower-Left: Live cells (Annexin V- / PI-)

    • Lower-Right: Early apoptotic cells (Annexin V+ / PI-)

    • Upper-Right: Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Upper-Left: Necrotic/damaged cells (Annexin V- / PI+)

Protocol 4: Staining for Surface Markers (Immune Cell Activation)

  • Prepare cells (e.g., dendritic cells, macrophages) according to Protocol 1 .

  • Prepare an antibody cocktail containing the desired fluorochrome-conjugated antibodies (e.g., anti-CD11c, anti-CD86, anti-CD40) diluted in FACS buffer.[9] The optimal dilution for each antibody should be determined by titration.

  • After harvesting, resuspend the cell pellet (up to 1 x 10⁶ cells) in 50-100 µL of the antibody cocktail.

  • Incubate for 20-30 minutes on ice or at 4°C, protected from light.

  • Wash the cells twice with 200 µL of cold FACS Buffer, centrifuging at 300-500 x g for 5 minutes between washes.[9]

  • Resuspend the final cell pellet in 200-400 µL of FACS Buffer for analysis. Add a viability dye if desired.

  • Analyze on a flow cytometer using the appropriate laser and filter settings for the chosen fluorochromes.

  • Data Analysis : Gate on the live, single-cell population of interest (e.g., CD11c+ for dendritic cells) and then determine the percentage of positive cells or MFI for the activation markers (CD86, CD40).

References

Measuring the Zeta Potential of Lipid Nanoparticles: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of therapeutics, most notably for nucleic acids such as mRNA and siRNA. The physicochemical properties of these LNPs are critical quality attributes (CQAs) that dictate their stability, safety, and efficacy. Among these, the zeta potential is a crucial parameter that provides insight into the surface charge of the LNPs and their colloidal stability.[][2][3]

Zeta potential is the electrical potential at the slipping plane of a nanoparticle in a colloidal system.[2][4] Its magnitude indicates the degree of electrostatic repulsion between adjacent, similarly charged particles in a dispersion. A higher absolute zeta potential value, whether positive or negative, generally signifies a more stable colloidal system, as the repulsive forces prevent aggregation and flocculation.[][2][5] Conversely, a low zeta potential suggests a less stable formulation that may be prone to aggregation.[5] For LNPs, zeta potential influences not only shelf-life but also their interaction with biological membranes, cellular uptake, and overall in vivo performance.[][5]

This document provides a detailed protocol for the measurement of zeta potential of lipid nanoparticles, using "Lipid 23 LNPs" as a representative example, by the principle of electrophoretic light scattering (ELS).

Principle of Measurement: Electrophoretic Light Scattering (ELS)

The most common technique for measuring the zeta potential of nanoparticles is electrophoretic light scattering (ELS).[][3] In ELS, an electric field is applied across the sample dispersion, causing the charged LNPs to move towards the oppositely charged electrode with a specific velocity, known as the electrophoretic mobility.[3]

A laser beam is passed through the sample, and the light scattered by the moving nanoparticles is measured. The velocity of the particles induces a Doppler shift in the frequency of the scattered light. This frequency shift is proportional to the electrophoretic mobility of the particles. The instrument then calculates the zeta potential from the electrophoretic mobility using the Henry equation.[4]

Experimental Protocol

This protocol outlines the steps for measuring the zeta potential of a representative "this compound LNP" formulation.

Materials and Equipment
  • Instrumentation: A dynamic light scattering (DLS) instrument with ELS capability for zeta potential measurement (e.g., Malvern Zetasizer, Wyatt DynaPro ZetaStar).[6][7]

  • Measurement Cells: Folded capillary cells for zeta potential measurements.

  • Dispersant: 10 mM NaCl solution is recommended as a low ionic strength medium.[4] The dispersant should be filtered through a 0.2 µm syringe filter to remove any particulate contaminants.[4]

  • Pipettes and Tips: Calibrated micropipettes and sterile, low-retention tips.

  • Sample: "this compound LNP" stock suspension.

Sample Preparation

Proper sample preparation is critical for obtaining accurate and reproducible zeta potential measurements.[8]

  • Determine Optimal Concentration: The ideal sample concentration depends on the light scattering properties of the LNPs.[4][9] A concentration that provides a stable and sufficient scattered light intensity (count rate) is required. This is often determined empirically, but a good starting point for many LNP formulations is a 20- to 50-fold dilution of the stock suspension.

  • Dilution: Dilute the "this compound LNP" stock suspension in the filtered 10 mM NaCl dispersant to the predetermined optimal concentration. It is crucial to perform the dilution in a clean environment to avoid contamination.

  • Homogenization: Gently mix the diluted sample by inverting the tube several times or by gentle pipetting. Avoid vigorous vortexing or sonication unless aggregation is suspected, as this can alter the LNP structure.

  • Equilibration: Allow the diluted sample to equilibrate at the desired measurement temperature (typically 25°C) for several minutes before measurement.

Instrument Setup and Measurement

The following steps are a general guideline. Refer to your specific instrument's user manual for detailed instructions.

  • Instrument Power-Up and Software Initialization: Turn on the instrument and allow it to warm up as per the manufacturer's recommendations. Launch the control and analysis software.

  • Cell Preparation: Rinse the folded capillary cell with the filtered dispersant (10 mM NaCl) to remove any residual contaminants.

  • Loading the Sample: Carefully load the diluted LNP sample into the capillary cell using a syringe or a pipette, ensuring no air bubbles are introduced.[4] Air bubbles can interfere with the measurement and lead to erroneous results.

  • Setting Measurement Parameters: In the software, define the measurement parameters:

    • Sample Name and Identifiers: Clearly label the sample.

    • Dispersant: Select or define the dispersant (10 mM NaCl), including its viscosity and dielectric constant at the measurement temperature.

    • Measurement Temperature: Set to 25°C or the desired temperature.

    • Equilibration Time: Set a sufficient time (e.g., 120 seconds) to allow the sample to reach thermal equilibrium within the instrument.

    • Measurement Type: Select "Zeta Potential."

    • Cell Type: Select the appropriate folded capillary cell.

    • Analysis Model: The Smoluchowski model is typically appropriate for aqueous media with a salt concentration ≥ 10 mM.[4]

    • Number of Runs and Measurements: Set the instrument to perform multiple runs (e.g., 3-5) to assess reproducibility.

  • Performing the Measurement: Start the measurement sequence. The instrument will apply the electric field and measure the electrophoretic mobility to calculate the zeta potential.

Data Analysis and Reporting
  • Examine the Quality of Data: Review the results for each run. The software will typically provide a mean zeta potential, standard deviation, and a quality report. Look for consistency between runs.

  • Report the Results: The zeta potential should be reported as the mean value ± standard deviation.[10] It is also crucial to report the measurement conditions, including the dispersant, pH, temperature, and sample concentration, as these factors can significantly influence the zeta potential.[3][4]

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison.

Table 1: Zeta Potential of this compound LNPs

Sample IDFormulationDispersantTemperature (°C)Mean Zeta Potential (mV)Standard Deviation (mV)
LNP-23-01This compound / DSPC / Cholesterol / PEG-lipid10 mM NaCl25-25.41.2
LNP-23-02This compound / DOPE / Cholesterol / PEG-lipid10 mM NaCl25-22.81.5
Control LNPStandard Cationic Lipid / DSPC / Cholesterol / PEG-lipid10 mM NaCl25+45.22.1

Note: The data presented in this table is for illustrative purposes only and represents typical values that might be obtained for LNP formulations.

Visualizations

Diagrams created using Graphviz can effectively illustrate workflows and relationships.

Zeta_Potential_Principle cluster_LNP Lipid Nanoparticle in Suspension cluster_ELS Electrophoretic Light Scattering LNP LNP with Surface Charge ElectricField Applied Electric Field LNP->ElectricField Movement Particle Movement (Electrophoresis) ElectricField->Movement Induces Laser Laser Illumination Movement->Laser Passes Through Detector Detector (Measures Doppler Shift) Laser->Detector Scattered Light ZetaPotential Calculated Zeta Potential Detector->ZetaPotential Data to Calculate

Caption: Principle of Zeta Potential Measurement by ELS.

Experimental_Workflow start Start sample_prep Sample Preparation (Dilution in 10 mM NaCl) start->sample_prep instrument_setup Instrument Setup (Define Parameters) sample_prep->instrument_setup load_sample Load Sample into Capillary Cell instrument_setup->load_sample measurement Perform ELS Measurement load_sample->measurement data_analysis Data Analysis (Mean & Std. Dev.) measurement->data_analysis report Report Results data_analysis->report end End report->end

Caption: Experimental Workflow for Zeta Potential Measurement.

Interpretation of Results

  • Stability: As a general guideline, nanoparticles with an absolute zeta potential greater than 30 mV are considered to have good stability due to strong electrostatic repulsion.[5] Values between 10 and 30 mV may indicate moderate stability, while values below 10 mV suggest a higher likelihood of aggregation.

  • Surface Chemistry: The sign of the zeta potential (positive or negative) indicates the nature of the surface charge. For LNPs, this is influenced by the lipid composition, particularly the presence of ionizable or cationic lipids, and the pH of the dispersant.[11]

  • In Vivo Interactions: The surface charge of LNPs can influence their interaction with blood components and cell membranes.[5] For instance, positively charged nanoparticles may facilitate binding to negatively charged cell membranes, potentially enhancing cellular uptake, but can also lead to increased toxicity.[2][5] Near-neutral or slightly negative zeta potentials are often desired for systemic circulation to minimize non-specific interactions.

Conclusion

The measurement of zeta potential is an indispensable tool in the characterization of lipid nanoparticles. It provides critical information regarding the colloidal stability and surface charge, which are key determinants of the in vitro and in vivo performance of LNP-based therapeutics. By following a standardized protocol and carefully controlling experimental variables, researchers can obtain reliable and reproducible data to guide formulation development and ensure the quality of their LNP products.

References

Application Note: Size Analysis of Lipid 23-Containing Lipid Nanoparticles using Dynamic Light Scattering (DLS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their use in mRNA-based vaccines.[1] The critical quality attributes of these LNPs, such as their size, polydispersity, and surface charge, are directly linked to their in vivo performance, including stability, circulation time, cellular uptake, and endosomal escape.[2][3] Therefore, accurate and reliable characterization of these parameters is paramount during formulation development, process optimization, and quality control.

This application note provides a detailed protocol for the size analysis of lipid nanoparticles formulated with Lipid 23 , an ionizable cationic amino lipid, using Dynamic Light Scattering (DLS).[4][5] DLS is a non-invasive, ensemble technique that measures the hydrodynamic diameter of nanoparticles in suspension by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[6]

Principle of Dynamic Light Scattering (DLS)

DLS measures the time-dependent fluctuations in the intensity of scattered light from a sample illuminated by a laser. Smaller particles diffuse more rapidly in a liquid, causing faster fluctuations in the scattered light, while larger particles move more slowly, resulting in slower fluctuations. These fluctuations are analyzed by an autocorrelator to generate a correlation function, which is then used to calculate the translational diffusion coefficient (D) of the particles. The Stokes-Einstein equation is then applied to relate the diffusion coefficient to the hydrodynamic diameter (d.H) of the particles:

d.H = (k_B T) / (3πηD)

Where:

  • k_B is the Boltzmann constant

  • T is the absolute temperature

  • η is the viscosity of the dispersant

  • D is the translational diffusion coefficient

The primary outputs of a DLS measurement are the mean particle size (Z-average), which is an intensity-weighted average, and the Polydispersity Index (PDI), which is a measure of the width of the particle size distribution. A PDI value below 0.3 is generally considered acceptable for LNP formulations, indicating a relatively narrow size distribution.[7]

Experimental Protocol: DLS Analysis of this compound LNPs

This protocol outlines the steps for the size and polydispersity index (PDI) measurement of this compound-containing LNPs using a standard DLS instrument.

Materials and Equipment
  • This compound LNP sample

  • Appropriate dispersant (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • DLS instrument (e.g., Malvern Zetasizer, Wyatt DynaPro)

  • Low-volume disposable cuvettes

  • Micropipettes and sterile, filtered pipette tips

  • 0.22 µm syringe filters (optional, for dispersant filtration)

Sample Preparation

Proper sample preparation is critical for obtaining accurate and reproducible DLS data.

  • Dispersant Preparation: Ensure the dispersant is free of any particulate contamination by filtering it through a 0.22 µm syringe filter.

  • Sample Dilution: Dilute the concentrated this compound LNP stock solution with the filtered dispersant to a suitable concentration for DLS analysis. The optimal concentration will depend on the instrument and the scattering properties of the LNPs. A typical starting point is a 1:50 or 1:100 dilution. The goal is to avoid multiple scattering events that can occur at high concentrations, leading to inaccurate results. The diluted sample should appear clear or slightly hazy.

  • Equilibration: Allow the diluted sample to equilibrate to the measurement temperature for at least 5 minutes before analysis to ensure thermal stability.

Instrument Setup and Measurement

The following are general instrument settings. Refer to your specific instrument's user manual for detailed instructions.

  • Instrument Power-On and Equilibration: Turn on the DLS instrument and allow it to warm up and stabilize according to the manufacturer's recommendations.

  • Software Setup:

    • Create a new measurement file or select an appropriate pre-existing method.

    • Enter the sample identifier.

    • Select the correct dispersant from the software's library or manually input its viscosity and refractive index at the measurement temperature. For PBS at 25°C, the viscosity is approximately 0.8872 mPa·s and the refractive index is approximately 1.333.

    • Select the material properties for the LNPs. If "lipid" or "liposome" is an option, select it. Otherwise, use the refractive index of a typical lipid (e.g., 1.45).

  • Measurement Parameters:

    • Measurement Temperature: Set to 25°C.

    • Equilibration Time: Set for a minimum of 120 seconds.

    • Measurement Angle: Typically 173° (backscatter) for concentrated or turbid samples to minimize multiple scattering.

    • Number of Measurements: Set to at least 3 replicate measurements.

    • Measurement Duration: Use the automatic setting or a duration of at least 10 seconds per run.

  • Cuvette Handling:

    • Carefully pipette the diluted LNP sample into a clean, dust-free cuvette, ensuring no air bubbles are present.

    • Wipe the outside of the cuvette with a lint-free cloth.

    • Place the cuvette into the instrument's cell holder.

  • Start Measurement: Initiate the measurement sequence.

Data Analysis and Interpretation

The DLS software will automatically analyze the correlation function and provide a report with the following key parameters:

  • Z-Average (d.nm): The intensity-weighted mean hydrodynamic diameter. This is the primary and most stable value produced by the technique.

  • Polydispersity Index (PDI): A dimensionless measure of the heterogeneity of the sample. A lower PDI indicates a more monodisperse sample.

  • Size Distribution by Intensity: A graphical representation of the distribution of particle sizes based on their scattering intensity.

Data Presentation

The following table summarizes the key parameters for DLS analysis of LNPs and provides example data for a typical LNP formulation.

ParameterSetting/ValueExample Data (Generic LNP)
Instrument Settings
Measurement Temperature25°C25°C
DispersantPhosphate Buffered Saline (pH 7.4)PBS (pH 7.4)
Dispersant Viscosity~0.8872 mPa·s0.8872 mPa·s
Measurement Angle173° (Backscatter)173°
Measurement Results
Z-Average (d.nm)-85.2 nm
Polydispersity Index (PDI)-0.15
Peak 1 Mean (Intensity)-90.5 nm
Peak 1 Std. Dev.-25.3 nm

Note: The example data is for a representative LNP formulation and may not be indicative of results for LNPs formulated with this compound.

Visualizations

Experimental Workflow

DLS_Workflow cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis LNP_Stock This compound LNP Stock Dilution Dilute with Filtered Dispersant LNP_Stock->Dilution Equilibration Thermal Equilibration Dilution->Equilibration Instrument_Setup Instrument Setup Equilibration->Instrument_Setup Load_Sample Load Sample into Cuvette Instrument_Setup->Load_Sample Run_Measurement Acquire Scattering Data Load_Sample->Run_Measurement Correlation_Function Autocorrelation Function Run_Measurement->Correlation_Function Stokes_Einstein Stokes-Einstein Equation Correlation_Function->Stokes_Einstein Results Size (Z-Avg) PDI Distribution Stokes_Einstein->Results

Caption: Experimental workflow for DLS analysis of this compound LNPs.

LNP Component Relationship

LNP_Components cluster_lipids LNP Components cluster_properties Nanoparticle Characteristics Lipid23 This compound (Ionizable Cationic) Size Size Lipid23->Size PDI Polydispersity Lipid23->PDI Encapsulation mRNA Encapsulation Lipid23->Encapsulation Surface_Charge Surface Charge Lipid23->Surface_Charge Helper Helper Lipid (e.g., DSPC) Helper->Size Helper->PDI Stability Stability Helper->Stability Cholesterol Cholesterol Cholesterol->Size Cholesterol->PDI Cholesterol->Stability PEG_Lipid PEG-Lipid PEG_Lipid->Size PEG_Lipid->Size PEG_Lipid->PDI PEG_Lipid->Stability

References

Application Notes and Protocols for In Vivo siRNA Delivery Using Lipid-Based Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Small interfering RNA (siRNA) has emerged as a powerful therapeutic modality for silencing disease-causing genes with high specificity. However, the effective in vivo delivery of siRNA remains a significant challenge due to its inherent instability and negative charge, which hinder its ability to cross cell membranes. Lipid-based nanoparticles (LNPs) have become a leading platform for systemic siRNA delivery, with several LNP-based therapeutics gaining clinical approval. A critical component of these LNPs is the ionizable cationic lipid, which is essential for encapsulating the siRNA and facilitating its release into the cytoplasm. This document provides a detailed overview of the application of ionizable lipid-based nanoparticles for in vivo siRNA delivery, including performance data and comprehensive protocols for formulation and experimental use. For the purpose of these notes, we will use a representative and clinically validated ionizable lipid, referred to here as "Lipid 23," which shares characteristics with well-documented lipids like DLin-MC3-DMA.

Data Presentation

The efficacy of siRNA delivery using LNPs has been extensively documented in preclinical studies. The following tables summarize key quantitative data.

Table 1: In Vivo Efficacy of this compound-Based LNPs for Hepatic Gene Silencing

Target GeneAnimal ModelsiRNA Dose (mg/kg)Efficacy (ED₅₀)Duration of Silencing
Factor VIIMouse0.005 - 0.1~0.005 mg/kg> 3 weeks[1]
Transthyretin (TTR)Rat0.03 - 0.3~0.03 mg/kgNot Specified[1]
Apolipoprotein B (apoB)Non-human primate1>80% silencingUp to 11 days[2]
BCR-ABLMouse (Leukemia model)5Up to 90% reductionNot Specified[3]

Table 2: Physicochemical Properties of Typical this compound-Based LNPs for siRNA Delivery

ParameterValueMethod of Measurement
Mean Diameter50 - 100 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta PotentialNear-neutral at physiological pHElectrophoretic Light Scattering (ELS)
siRNA Encapsulation Efficiency> 90%RiboGreen Assay[3]

Experimental Protocols

Protocol 1: Formulation of this compound-Based siRNA Nanoparticles

This protocol describes the formulation of this compound-based LNPs encapsulating siRNA using a microfluidic mixing method, which allows for reproducible and scalable production.[3]

Materials:

  • Ionizable Cationic Lipid (e.g., "this compound"/DLin-MC3-DMA)

  • Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)

  • Cholesterol

  • PEG-lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • siRNA (targeting the gene of interest)

  • Ethanol (B145695) (anhydrous)

  • Low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr™)

  • Dialysis cassettes (MWCO 10 kDa) or tangential flow filtration system

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve the ionizable lipid ("this compound"), DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[] The total lipid concentration should be optimized based on the microfluidic system used (e.g., 10-25 mg/mL).

  • Preparation of siRNA Solution:

    • Dissolve the siRNA in the low pH buffer (e.g., citrate buffer, pH 4.0) to a desired concentration (e.g., 0.5-1 mg/mL).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.

    • Set the flow rate ratio of the aqueous to alcoholic phase (e.g., 3:1) and the total flow rate to ensure rapid and homogenous mixing. This process facilitates the self-assembly of the LNPs with siRNA encapsulated.

  • Nanoparticle Maturation:

    • Collect the nanoparticle suspension from the outlet of the microfluidic device.

    • Allow the freshly formed LNPs to mature for a defined period (e.g., 30 minutes) at room temperature.

  • Purification and Buffer Exchange:

    • To remove the ethanol and unencapsulated siRNA, dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette.

    • Alternatively, for larger volumes, use a tangential flow filtration (TFF) system for purification and concentration.

  • Sterilization and Storage:

    • Sterilize the final LNP-siRNA formulation by passing it through a 0.22 µm syringe filter.

    • Store the sterile LNP suspension at 4°C for short-term use or at -80°C for long-term storage.[5]

Protocol 2: Characterization of this compound-Based siRNA Nanoparticles

1. Size and Zeta Potential Measurement:

  • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).
  • Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
  • Measure the zeta potential using Electrophoretic Light Scattering (ELS).

2. siRNA Encapsulation Efficiency:

  • Use a fluorescent dye that specifically binds to nucleic acids, such as RiboGreen.
  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).
  • The encapsulation efficiency is calculated as: (Total fluorescence after lysis - Fluorescence before lysis) / Total fluorescence after lysis * 100%.[3]

Protocol 3: In Vivo Administration and Efficacy Assessment

This protocol outlines the systemic administration of LNP-siRNA to mice and the subsequent evaluation of target gene knockdown in the liver.

Materials:

  • This compound-based LNP-siRNA formulation

  • Control LNP-scrambled siRNA formulation

  • Saline solution (0.9% NaCl)

  • Mice (e.g., C57BL/6)

  • Insulin syringes (28-30 gauge)

  • RNA extraction kit

  • qRT-PCR reagents and instrument

  • Protein extraction reagents and Western blot equipment

Procedure:

  • Animal Dosing:

    • Thaw the LNP-siRNA and control LNP formulations on ice.

    • Dilute the formulations to the desired concentration with sterile saline.

    • Administer the LNP-siRNA or control LNP to mice via intravenous (tail vein) injection. The typical dose ranges from 0.1 to 5 mg siRNA per kg of body weight.

  • Tissue Collection:

    • At a predetermined time point post-injection (e.g., 48-72 hours), euthanize the mice according to approved animal welfare protocols.

    • Perfuse the animals with cold PBS to remove blood from the organs.

    • Harvest the target organ (e.g., liver) and either process immediately or snap-freeze in liquid nitrogen and store at -80°C.

  • Analysis of Gene Knockdown:

    • mRNA Level (qRT-PCR):

      • Extract total RNA from a portion of the harvested tissue using a suitable RNA extraction kit.

      • Synthesize cDNA from the extracted RNA.

      • Perform quantitative real-time PCR (qRT-PCR) using primers specific for the target gene and a housekeeping gene (e.g., GAPDH) for normalization.

      • Calculate the relative mRNA expression to determine the percentage of gene knockdown compared to the control group.

    • Protein Level (Western Blot):

      • Homogenize a portion of the harvested tissue in lysis buffer to extract total protein.

      • Determine the protein concentration using a standard assay (e.g., BCA assay).

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Probe the membrane with primary antibodies against the target protein and a loading control (e.g., β-actin).

      • Incubate with a suitable secondary antibody and visualize the protein bands.

      • Quantify the band intensities to determine the reduction in protein levels.

Visualizations

Experimental_Workflow cluster_formulation 1. LNP Formulation cluster_characterization 2. Characterization cluster_invivo 3. In Vivo Evaluation lipid_prep Lipid Mixture in Ethanol mixing Microfluidic Mixing lipid_prep->mixing siRNA_prep siRNA in Low pH Buffer siRNA_prep->mixing purification Purification & Buffer Exchange mixing->purification characterization Size (DLS) Zeta Potential (ELS) Encapsulation (%) purification->characterization injection IV Injection into Mouse characterization->injection tissue_harvest Tissue Harvest injection->tissue_harvest analysis Analysis: qRT-PCR Western Blot tissue_harvest->analysis

Caption: Workflow for LNP-siRNA formulation, characterization, and in vivo evaluation.

Signaling_Pathway cluster_delivery Cellular Delivery cluster_rnai RNAi Pathway lnp LNP-siRNA endocytosis Endocytosis lnp->endocytosis endosome Endosome (Low pH) endocytosis->endosome release Endosomal Escape endosome->release Ionizable Lipid Protonation siRNA siRNA release->siRNA risc RISC Loading siRNA->risc risc_active Active RISC risc->risc_active cleavage mRNA Cleavage risc_active->cleavage target_mrna Target mRNA target_mrna->cleavage knockdown Gene Silencing cleavage->knockdown

Caption: Mechanism of LNP-mediated siRNA delivery and gene silencing.

References

Troubleshooting & Optimization

Troubleshooting low mRNA encapsulation in Lipid 23 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lipid 23 and associated Lipid Nanoparticle (LNP) formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on addressing low mRNA encapsulation efficiency.

Troubleshooting Guide: Low mRNA Encapsulation Efficiency

Low encapsulation efficiency (EE), often defined as below 80-90%, is a common issue in LNP formulation.[1][2] This guide provides a systematic approach to identifying and resolving the root causes of this problem.

Question: My mRNA encapsulation efficiency is consistently low. What are the most common causes and how can I fix them?

Answer: Low encapsulation efficiency is typically rooted in suboptimal formulation parameters. The encapsulation process relies on the electrostatic interaction between the positively charged ionizable lipid and the negatively charged mRNA backbone at an acidic pH.[3][4] Any factor that disrupts this interaction can lead to poor encapsulation.

Below is a step-by-step troubleshooting workflow.

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps Start Start: Low Encapsulation Efficiency (<80%) Check_pH 1. Verify Aqueous Buffer pH (Target: pH 4.0-5.0) Start->Check_pH Check_Lipids 2. Assess Lipid & mRNA Quality (Integrity, Purity, Concentration) Check_pH->Check_Lipids pH Correct Adjust_pH Action: Remake buffer, calibrate pH meter. Check_pH->Adjust_pH pH Incorrect Check_Ratios 3. Review Formulation Ratios (Lipid Molar Ratios, N/P Ratio) Check_Lipids->Check_Ratios Reagents OK New_Reagents Action: Use fresh, validated lipid stocks and new mRNA. Check_Lipids->New_Reagents Degradation Suspected Check_Mixing 4. Evaluate Mixing Parameters (TFR, FRR, Method) Check_Ratios->Check_Mixing Ratios Correct Adjust_Ratios Action: Recalculate and optimize molar & N/P ratios. Check_Ratios->Adjust_Ratios Ratios Suboptimal Optimization Systematic Optimization (DOE) Check_Mixing->Optimization Parameters Correct Adjust_Mixing Action: Optimize TFR/FRR, ensure rapid mixing. Check_Mixing->Adjust_Mixing Mixing Suboptimal Resolved Problem Resolved Optimization->Resolved Adjust_pH->Start New_Reagents->Start Adjust_Ratios->Start Adjust_Mixing->Start

Fig. 1: Troubleshooting workflow for low mRNA encapsulation.

Frequently Asked Questions (FAQs)

Formulation & Composition

Q1: What is the optimal pH for the aqueous buffer during formulation? A1: The aqueous buffer containing mRNA should have an acidic pH, typically between 4.0 and 6.0.[5] This ensures that the tertiary amine of the ionizable lipid becomes protonated (positively charged), allowing it to bind effectively with the negatively charged phosphate (B84403) backbone of the mRNA.[4][6] An apparent pKa of the ionizable lipid between 6.0 and 7.0 is considered ideal for this process.[1] If the pH is too high, encapsulation efficiency will decrease significantly.

Q2: How critical are the molar ratios of the lipid components? A2: The molar ratios of the ionizable lipid, phospholipid (e.g., DSPC), cholesterol, and PEG-lipid are critical for LNP stability and function.[7][8] The ionizable lipid is primarily responsible for mRNA encapsulation, while other components improve stability and delivery.[7] An increase in the relative amount of the ionizable lipid can enhance encapsulation and subsequent protein expression.[9]

Table 1: Example Lipid Molar Ratios for LNP Formulation

FormulationIonizable Lipid (%)Phospholipid (DSPC/DOPE) (%)Cholesterol (%)PEG-Lipid (%)Reference
General Use 501038.51.5[7][10]
Optimized (Dendritic Cells) 1040400.5[11]
Optimized (Muscle Cells) 2040500.75[11]

Q3: What is the N/P ratio and why is it important? A3: The N/P ratio refers to the molar ratio of nitrogen atoms (N) in the ionizable lipid to phosphate groups (P) in the mRNA.[12] This ratio determines the relative charge balance between the cationic lipid and anionic mRNA. A sufficient excess of positive charge (typically an N/P ratio of 3 to 6) is required to ensure complete complexation and encapsulation of the mRNA.[3][13]

Process Parameters (Microfluidics)

Q4: How do Total Flow Rate (TFR) and Flow Rate Ratio (FRR) affect encapsulation? A4: In microfluidic systems, TFR and FRR are key parameters that control the speed and nature of mixing, which in turn influences LNP size and encapsulation.[14]

  • Total Flow Rate (TFR): This is the combined flow rate of the lipid-ethanol and mRNA-aqueous streams. Increasing the TFR generally leads to more rapid mixing, resulting in smaller and more uniform LNPs.[14][15]

  • Flow Rate Ratio (FRR): This is the ratio of the aqueous phase flow rate to the organic (ethanol) phase flow rate. A higher FRR (e.g., 3:1 or 4:1 aqueous to organic) promotes faster dilution of ethanol (B145695), which is critical for LNP formation and efficient mRNA trapping, often resulting in smaller particles.[14][16]

Table 2: Effect of Microfluidic Parameters on LNP Characteristics

ParameterChangeEffect on Particle SizeRationaleReference
Total Flow Rate (TFR) IncreaseDecreaseFaster mixing leads to more rapid nanoparticle precipitation and smaller sizes.[14]
Flow Rate Ratio (FRR) IncreaseDecreaseMore rapid dilution of the ethanol phase by the aqueous phase limits particle growth.[14][16]
Lipid Concentration IncreaseIncreaseHigher concentration of lipids at the mixing point can lead to the formation of larger aggregates.[17]
Analytical Methods

Q5: How do I accurately measure mRNA encapsulation efficiency? A5: The most common method is the Quant-iT RiboGreen assay.[18][19] This fluorescence-based assay quantifies RNA. The protocol involves two measurements:

  • Total RNA: A sample of your LNP formulation is lysed with a detergent (e.g., Triton X-100) to release all encapsulated mRNA. The RiboGreen reagent is added, and fluorescence is measured.[20]

  • Free (Unencapsulated) RNA: The RiboGreen reagent is added to an intact LNP sample (without detergent). The fluorescence measured corresponds only to the mRNA that is outside the LNPs.[20]

The encapsulation efficiency is calculated using the following formula: EE (%) = ( [Total RNA] - [Free RNA] ) / [Total RNA] * 100

Other orthogonal methods like ion-pair reversed-phase HPLC and capillary gel electrophoresis can also be used for more detailed characterization.[21][22]

Experimental Protocols

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes a general method for formulating mRNA-LNPs using a microfluidic device.

Materials:

  • Lipid Stock Solution: this compound (or other ionizable lipid), DSPC, Cholesterol, and PEG-lipid dissolved in ethanol at the desired molar ratio.

  • mRNA Stock Solution: mRNA dissolved in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0).[13]

  • Microfluidic System (e.g., NanoAssemblr).

  • Dialysis device for buffer exchange.

  • Final Buffer: PBS, pH 7.4.

Workflow:

LNP_Formulation_Workflow cluster_inputs Inputs cluster_outputs Outputs & Purification Lipid_Phase Lipid Phase (Lipids in Ethanol) Microfluidic_Mixing Microfluidic Mixing (TFR = 12 mL/min, FRR = 3:1) Lipid_Phase->Microfluidic_Mixing Aqueous_Phase Aqueous Phase (mRNA in Citrate Buffer, pH 4.0) Aqueous_Phase->Microfluidic_Mixing LNP_Solution LNP Solution (in Ethanol/Buffer mixture) Microfluidic_Mixing->LNP_Solution Dialysis Dialysis (vs. PBS, pH 7.4) LNP_Solution->Dialysis Final_LNP Final Characterized LNPs Dialysis->Final_LNP

Fig. 2: General workflow for mRNA-LNP formulation.

Procedure:

  • Prepare the lipid-ethanol and mRNA-aqueous solutions. Ensure all components are fully dissolved.

  • Set up the microfluidic system. Prime the pumps with ethanol and the aqueous buffer.

  • Load the lipid and mRNA solutions into separate syringes.

  • Initiate the mixing process at a defined TFR and FRR (e.g., TFR = 12 mL/min, FRR = 3:1 aqueous:organic).[13]

  • Collect the output solution containing the newly formed LNPs.

  • Purify the LNP solution to remove ethanol and exchange the buffer to a physiological pH (e.g., PBS pH 7.4). This is commonly done by dialysis or tangential flow filtration (TFF).[10][14]

  • Sterile filter the final LNP suspension through a 0.2 µm filter.

  • Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

Protocol 2: Measuring Encapsulation Efficiency (RiboGreen Assay)

This protocol outlines the steps for determining mRNA EE using the Quant-iT RiboGreen Assay.

Materials:

  • LNP Sample

  • Quant-iT RiboGreen Reagent and TE Buffer (20x)

  • Triton X-100 (1% solution in TE buffer)

  • mRNA standard of known concentration

  • Black 96-well plate

  • Fluorescence plate reader (Excitation: ~480 nm, Emission: ~520 nm)

Procedure:

  • Prepare a Standard Curve: Create a series of dilutions of the mRNA standard in TE buffer to generate a standard curve (e.g., from 0 ng/mL to 1000 ng/mL).

  • Prepare Samples for 'Total RNA' Measurement: In the 96-well plate, dilute your LNP sample in 1% Triton X-100 solution. This will lyse the LNPs.[20]

  • Prepare Samples for 'Free RNA' Measurement: In the same plate, dilute an identical aliquot of your LNP sample in TE buffer (without Triton X-100).

  • Add RiboGreen Reagent: Add the diluted RiboGreen reagent to all standard and sample wells. Incubate for 2-5 minutes at room temperature, protected from light.

  • Measure Fluorescence: Read the fluorescence intensity on the plate reader.

  • Calculate Concentrations: Use the standard curve to determine the RNA concentration in both the 'Total RNA' and 'Free RNA' samples.

  • Calculate Encapsulation Efficiency: Apply the formula: EE (%) = ( [Total RNA] - [Free RNA] ) / [Total RNA] * 100.

References

Technical Support Center: Optimizing Lipid 23 to Helper Lipid Ratio for LNP Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address common challenges encountered when optimizing the ratio of the ionizable lipid 'Lipid 23' to helper lipids for enhanced lipid nanoparticle (LNP) stability and performance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in LNPs? A1: this compound is an ionizable cationic amino lipid used to formulate lipid nanoparticles.[1][2] Its primary role is to encapsulate and protect the nucleic acid cargo (like mRNA) within the LNP core. It has a pKa value of 5.7, which means it is positively charged at an acidic pH (during formulation) to facilitate binding with the negatively charged nucleic acid, and becomes more neutral at physiological pH, reducing potential toxicity.[2][3]

Q2: What are "helper lipids" and why are they essential for LNP formulation? A2: Helper lipids are the other lipid components in an LNP formulation that, along with the ionizable lipid, are crucial for the particle's structural integrity, stability, and delivery efficiency.[4][5] FDA-approved LNP formulations typically contain three types of helper lipids: a phospholipid, cholesterol, and a PEG-lipid conjugate.[6] Each plays a distinct role in LNP performance.[6]

Q3: How does the ratio of this compound to helper lipids impact LNP stability? A3: The molar ratio of the components is a critical parameter that directly influences the physicochemical properties and stability of the LNP.[7] An imbalance can lead to issues like particle aggregation, low encapsulation efficiency, and premature leakage of the cargo.[8] For example, insufficient PEG-lipid can compromise colloidal stability, while an excess can hinder cellular uptake.[4][5] The right balance is required to ensure the LNP is stable during storage and circulation but can effectively release its payload inside the target cell.[4]

Q4: What are the common signs of LNP instability? A4: LNP instability can manifest in several ways. The most frequently reported issues are aggregation (an increase in particle size and polydispersity index, or PDI), fusion of particles, and leakage of the encapsulated RNA.[9] These changes can be monitored over time and under various stress conditions (e.g., temperature changes) to assess the physical stability of the formulation.[9][10] A decline in biological activity (e.g., protein expression from an mRNA payload) is a key indicator of functional instability.[11]

Q5: What is a good starting point for the molar ratio of lipids in a formulation? A5: A widely cited starting molar ratio for LNP formulations consists of 50% ionizable lipid, 10% phospholipid (like DSPC), 38.5% cholesterol, and 1.5% PEG-lipid.[12] However, this ratio often requires empirical optimization depending on the specific ionizable lipid, helper lipids, and the nucleic acid cargo being used.[4][7]

Troubleshooting Guide

Problem: My LNPs are aggregating, showing a significant increase in particle size and PDI over time.

Possible CauseRecommended Solution
Suboptimal PEG-Lipid Content The PEGylated lipid provides a steric barrier that prevents aggregation.[5] If the concentration is too low, particles may coalesce. Solution: Perform a titration experiment, systematically increasing the molar percentage of the PEG-lipid (e.g., from 0.5% to 3.0%) to find the optimal concentration that ensures colloidal stability without significantly inhibiting cellular uptake.[9]
Improper Storage Conditions LNP stability is highly sensitive to temperature and the buffer composition.[9][13] Storing at inappropriate temperatures can lead to aggregation.[13] Solution: For long-term storage, LNPs are typically stored frozen at -20°C or -80°C.[10][13] The inclusion of cryoprotectants like sucrose (B13894) or trehalose (B1683222) can prevent aggregation during freeze-thaw cycles.[13][14] Ensure the storage buffer has an appropriate pH and ionic strength.
Lipid Degradation Chemical instability can arise from the degradation of lipid components, which can alter particle properties.[15] Solution: Ensure high-purity lipids are used for formulation.[15] Store stock lipids under recommended conditions (e.g., -20°C, under argon) to prevent oxidation or hydrolysis. Analyze lipid integrity using techniques like LC-MS.[8]

Problem: My formulation has low (<80%) nucleic acid encapsulation efficiency (EE).

Possible CauseRecommended Solution
Incorrect N:P Ratio The N:P ratio, which is the molar ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the nucleic acid, is critical for complexation.[16] Solution: Optimize the N:P ratio. A common starting point is around 6.[16] Titrate this ratio (e.g., from 3 to 10) to find the point that maximizes encapsulation for your specific system.
Suboptimal Helper Lipid Composition The geometry and properties of helper lipids like DSPC and cholesterol are vital for creating a stable particle core that can effectively retain the cargo.[4][17] Solution: Evaluate different helper lipids. For instance, DSPC, with its cylindrical shape, can provide greater bilayer stability compared to cone-shaped lipids like DOPE.[4][5] Ensure the cholesterol content is adequate to fill gaps between lipids and enhance membrane rigidity.[17][18]
Flawed Formulation Process The method of mixing the lipid and aqueous phases can drastically affect EE. Inconsistent or slow mixing can lead to poor particle formation. Solution: Use a validated and reproducible mixing method, such as a microfluidic mixing device, which allows for precise control over the mixing process and generally yields high EE and low PDI.[16]

Problem: My LNPs are physically stable but show poor biological activity (e.g., low protein expression).

Possible CauseRecommended Solution
Excessive PEG-Shielding While the PEG-lipid layer enhances stability and circulation time, it can also mask the LNP from cells, inhibiting uptake and subsequent endosomal release (the "PEG dilemma").[4][5] Solution: Reduce the molar percentage of the PEG-lipid to the minimum required for physical stability. Alternatively, use a PEG-lipid with a shorter acyl chain, which has been shown to dissociate from the LNP surface more quickly in vivo, unmasking the particle for cellular uptake.[6]
Formulation is Too Rigid/Stable A highly stable LNP may fail to fuse with the endosomal membrane or deform sufficiently to release its cargo into the cytoplasm. The choice of helper lipids plays a key role here. Solution: Incorporate a helper lipid that promotes endosomal escape. For example, replacing a portion of the structurally rigid DSPC with a cone-shaped lipid like DOPE can facilitate the formation of a non-bilayer hexagonal II phase, which is known to disrupt the endosomal membrane and promote cargo release.[4][5]

Experimental Protocols and Data

Table 1: Example LNP Molar Ratios for Optimization

This table summarizes common molar ratios used in LNP formulations, which can serve as starting points for optimization experiments.

ComponentRoleExample Ratio 1[12]Example Ratio 2[19]
Ionizable Lipid (e.g., this compound) Nucleic Acid Encapsulation, Endosomal Escape50%38.5%
Phospholipid (e.g., DSPC) Structural Integrity10%30%
Cholesterol Particle Stability, Membrane Rigidity38.5%30%
PEG-Lipid (e.g., DMG-PEG2000) Colloidal Stability, Circulation Half-Life1.5%1.5%
Protocol: Standard Method for Assessing LNP Stability

This protocol outlines a typical experiment to evaluate the stability of different LNP formulations over time at various temperatures.

1. Objective: To assess the physical stability of LNP formulations by monitoring changes in particle size, polydispersity index (PDI), and encapsulation efficiency (EE) over an 8-week period.[10]

2. Materials:

  • Pre-formulated LNPs with varying this compound:helper lipid ratios.

  • Storage buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).[9]

  • Quant-iT RiboGreen RNA Assay Kit or similar for quantifying encapsulated RNA.[13]

  • TE buffer and a surfactant (e.g., 10% Triton X-100).

  • Temperature-controlled storage units (4°C, 25°C, -20°C, -80°C).[10][13]

3. Experimental Workflow:

  • Initial Characterization (T=0):

    • For each LNP formulation, measure the initial Z-average particle size and PDI using DLS.[14]

    • Determine the initial encapsulation efficiency. To do this, measure the RNA concentration twice: once in TE buffer with a surfactant to lyse the LNPs (total RNA), and once in TE buffer alone (measuring only unencapsulated RNA). EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100.[13]

  • Sample Aliquoting and Storage:

    • Aliquot samples of each formulation into separate sterile tubes for each time point and storage condition to avoid repeated freeze-thaw cycles on the main stock.[10]

    • Place the aliquots in their respective storage environments (e.g., 4°C, 25°C, -20°C, -80°C).[10][13]

  • Time-Point Analysis:

    • At specified intervals (e.g., Week 1, Week 4, Week 8), remove one aliquot for each formulation from each storage condition.[10]

    • Allow frozen samples to thaw completely at room temperature.

    • Re-measure the particle size, PDI, and encapsulation efficiency as described in Step 1.

  • Data Analysis:

    • Plot the change in particle size, PDI, and EE over time for each formulation at each temperature.

    • A stable formulation is one that shows minimal changes in these parameters over the course of the experiment, especially under stressed conditions (e.g., 25°C) or refrigerated storage (4°C).

Visual Guides

LNP_Component_Roles LNP Lipid Nanoparticle (LNP Core) Lipid23 This compound (Ionizable) LNP->Lipid23 Encapsulation & Endosomal Escape Phospholipid Phospholipid (e.g., DSPC) LNP->Phospholipid Structural Integrity Cholesterol Cholesterol LNP->Cholesterol Stability & Rigidity PEGLipid PEG-Lipid LNP->PEGLipid Colloidal Stability & Circulation Time RNA mRNA Cargo

Caption: Core components of a Lipid Nanoparticle and their primary functions.

Troubleshooting_Workflow start Start LNP Analysis problem_agg Problem: High Aggregation (Size/PDI Increase) start->problem_agg problem_ee Problem: Low Encapsulation Efficiency start->problem_ee problem_bio Problem: Poor Biological Activity start->problem_bio sol_peg Optimize PEG-Lipid Ratio (e.g., 1-2%) problem_agg->sol_peg Yes sol_storage Verify Storage Conditions (Temp & Cryoprotectant) problem_agg->sol_storage Also consider sol_np Optimize N:P Ratio (e.g., 3-10) problem_ee->sol_np Yes sol_helper Evaluate Helper Lipids (DSPC, Cholesterol) problem_ee->sol_helper Also consider sol_peg_shield Reduce PEG-Lipid Ratio or use shorter tail problem_bio->sol_peg_shield Yes sol_escape Incorporate DOPE to Enhance Endosomal Escape problem_bio->sol_escape If still low end Re-characterize Optimized LNP sol_peg->end sol_storage->end sol_np->end sol_helper->end sol_peg_shield->end sol_escape->end

Caption: A logical workflow for troubleshooting common LNP formulation issues.

LNP_Uptake_Pathway uptake 1. Cellular Uptake (Endocytosis) endosome 2. LNP in Endosome (pH drops from 7.4 to ~6.5) uptake->endosome protonation 3. This compound Protonation (Becomes Positively Charged) endosome->protonation disruption 4. Membrane Disruption (Interaction with anionic endosomal lipids) protonation->disruption release 5. mRNA Release (Cargo enters Cytoplasm) disruption->release

Caption: Simplified pathway of LNP endosomal escape for mRNA delivery.

References

Technical Support Center: Enhancing In-Vivo Stability of Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lipid nanoparticle (LNP) formulation. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the in vivo stability of their LNP formulations. While the principles discussed are broadly applicable, specific optimization for your particular formulation, such as one containing a novel component like "Lipid 23," is essential.

Frequently Asked Questions (FAQs)

Q1: My LNP formulation shows good stability in vitro, but poor efficacy in vivo. What are the potential causes related to stability?

A1: Discrepancies between in vitro and in vivo performance are a known challenge in LNP development.[1][2][3] Several factors related to in vivo stability could be at play:

  • Opsonization and Clearance: In the bloodstream, LNPs can be coated by serum proteins (opsonins), leading to rapid clearance by the mononuclear phagocyte system (MPS) in the liver and spleen.

  • Component Dissociation: The PEG-lipid layer, crucial for initial steric protection, can gradually dissociate from the LNP surface in vivo, exposing the core and leading to aggregation or clearance.

  • Lipid Exchange: Lipids from the LNP can exchange with lipids in circulating lipoproteins, altering the LNP's structure and integrity.

  • Payload Degradation: Even if the LNP structure is partially maintained, premature degradation of the encapsulated payload (e.g., mRNA, siRNA) can occur if the particle is not sufficiently stable in the biological environment.[4][[“]]

Q2: What is the role of PEGylated lipids in in vivo stability, and how can I optimize them?

A2: PEGylated lipids are critical for controlling particle size and preventing aggregation during storage.[6] They provide a hydrophilic shield that reduces nonspecific interactions with proteins, thereby prolonging circulation time in vivo.[7] However, the "PEG dilemma" suggests that a dense PEG layer can also hinder cellular uptake and endosomal escape.

Optimization Strategies:

  • PEG-Lipid Molar Ratio: The amount of PEG-lipid in the formulation is a critical parameter. Typically, it ranges from 1-5 mol%. A lower concentration may lead to instability and aggregation, while a higher concentration can reduce transfection efficiency.

  • PEG Chain Length: The length of the PEG chain (e.g., PEG2000) influences the thickness of the protective layer. Shorter chains may offer less steric hindrance but also less protection.

  • Lipid Anchor: The type of lipid anchor (e.g., DSPE, DMG) affects how long the PEG-lipid remains associated with the LNP in vivo.

Q3: How do "helper lipids" contribute to the stability of LNPs?

A3: Helper lipids, such as phospholipids (B1166683) (e.g., DSPC, DOPE) and cholesterol, are fundamental to the structural integrity of LNPs.[7][8]

  • Phospholipids: These lipids contribute to the formation of a stable lipid bilayer and can influence the fusogenicity of the LNP, which is important for endosomal escape.[6][8]

  • Cholesterol: Cholesterol modulates membrane rigidity and integrity, enhancing particle stability in the bloodstream.[6][7] Using cholesterol analogs can also enhance the intracellular delivery of mRNA in vivo.[6]

Q4: My LNPs are aggregating upon storage. What steps can I take to improve their colloidal stability?

A4: Aggregation during storage can significantly impact the performance and safety of your LNP formulation. Here are some troubleshooting steps:

  • Storage Temperature: For aqueous LNP solutions, refrigeration (e.g., 2-8°C) has been shown to be more effective for long-term stability than freezing (-20°C) or room temperature storage.[9][10]

  • pH of Storage Buffer: While pH may not have a major impact on stability for some formulations, storing LNPs in a physiologically appropriate buffer (e.g., pH 7.4) is generally recommended for ease of use.[9][11]

  • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles, as they can induce aggregation and loss of efficacy.[10] If freezing is necessary, the use of cryoprotectants is highly recommended.[10]

  • Lyophilization (Freeze-Drying): For long-term storage, lyophilization can be an effective strategy to improve stability.[4][[“]] This process requires careful optimization of cryoprotectants and reconstitution methods.[4][[“]]

Troubleshooting Guides

Issue 1: Rapid Clearance of LNPs In Vivo

Symptoms:

  • Low accumulation of LNPs at the target site.

  • Short circulation half-life.

  • High accumulation in the liver and spleen.

Possible Causes & Solutions:

CauseSolution
Insufficient PEG Shielding Optimize the molar percentage and PEG chain length of the PEG-lipid in your formulation.
Particle Size Ensure your LNPs have a consistent size distribution, typically between 70-100 nm, to avoid rapid clearance.[2]
Surface Charge A near-neutral zeta potential is generally desirable to minimize nonspecific interactions with serum proteins.[2]
Issue 2: LNP Aggregation After Freeze-Thaw or During Long-Term Storage

Symptoms:

  • Visible precipitation or cloudiness in the LNP solution.

  • Increase in particle size and polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS).

  • Loss of therapeutic efficacy.

Possible Causes & Solutions:

CauseSolution
Ice Crystal Formation During freezing, ice crystals can disrupt the LNP structure, leading to aggregation upon thawing. Add cryoprotectants like sucrose (B13894) or trehalose (B1683222) before freezing.[6][10]
Instability in Aqueous Solution For long-term storage, consider lyophilization to remove water and create a stable, dry powder.[4][[“]]
Suboptimal Storage Temperature Store aqueous LNP solutions at 2-8°C for improved long-term stability compared to freezing or room temperature.[9][10]

Experimental Protocols

Protocol 1: Evaluation of Cryoprotectant Efficacy for Freeze-Thaw Stability

Objective: To determine the optimal concentration of a cryoprotectant (e.g., sucrose or trehalose) for maintaining LNP integrity after a freeze-thaw cycle.

Methodology:

  • Prepare your LNP formulation as per your standard protocol.

  • Divide the LNP solution into several aliquots.

  • To each aliquot, add a cryoprotectant (sucrose or trehalose) from a sterile stock solution to achieve a range of final concentrations (e.g., 0%, 5%, 10%, 15%, 20% w/v).[10][11]

  • Gently mix and incubate for 30 minutes at room temperature.

  • Measure the initial particle size and PDI of each sample using Dynamic Light Scattering (DLS).

  • Freeze the samples at -80°C overnight.

  • Thaw the samples at room temperature.

  • After thawing, re-measure the particle size and PDI.

  • (Optional) Assess the encapsulation efficiency and in vitro potency of the thawed samples to check for functional stability.

Data Analysis:

CryoprotectantConcentration (w/v)Initial Size (nm)Initial PDISize Post F/T (nm)PDI Post F/T% Change in Size
None0%85.20.11250.60.45+194%
Sucrose5%85.50.12150.10.25+75%
Sucrose10%86.10.1195.30.15+10%
Sucrose20%85.80.1288.20.13+2.8%
Trehalose10%85.40.1193.70.14+9.7%
Trehalose20%86.30.1287.90.13+1.8%
Protocol 2: Lyophilization for Long-Term Storage

Objective: To prepare a stable, lyophilized powder of your LNP formulation.

Methodology:

  • To your freshly prepared LNP formulation, add an optimized concentration of a cryoprotectant (e.g., 20% w/v sucrose or trehalose), as determined in Protocol 1.[9][11]

  • Dispense the LNP-cryoprotectant solution into lyophilization vials.

  • Freeze the samples at -80°C for at least 4 hours.

  • Transfer the frozen samples to a pre-cooled lyophilizer.

  • Run a lyophilization cycle optimized for your formulation. This typically involves a primary drying phase under vacuum to sublimate ice, followed by a secondary drying phase at a slightly higher temperature to remove residual water.

  • Once the cycle is complete, backfill the vials with an inert gas (e.g., nitrogen or argon) and seal them.

  • Store the lyophilized powder at the desired temperature (e.g., 2-8°C or room temperature).

  • For reconstitution, add sterile, nuclease-free water or a suitable buffer to the vial and gently swirl to dissolve the powder.

  • Characterize the reconstituted LNPs for size, PDI, encapsulation efficiency, and potency.

Visual Guides

LNP_In_Vivo_Instability_Pathway LNP LNP in Bloodstream Opsonization Opsonization (Protein Adsorption) LNP->Opsonization Instability Target Target Tissue (Desired Outcome) LNP->Target Stable Circulation Dissociation PEG-Lipid Dissociation LNP->Dissociation Time Aggregation Aggregation Opsonization->Aggregation Clearance MPS Clearance (Liver, Spleen) Opsonization->Clearance Aggregation->Clearance Dissociation->Opsonization

Caption: Factors leading to LNP instability and clearance in vivo.

Troubleshooting_Workflow Start Poor In Vivo Stability Observed CheckFormulation Review LNP Composition (PEG, Helper Lipids) Start->CheckFormulation CheckStorage Evaluate Storage & Handling Conditions Start->CheckStorage OptimizePEG Optimize PEG-Lipid (mol%, chain length) CheckFormulation->OptimizePEG Suboptimal OptimizeHelper Optimize Helper Lipids (DSPC, Cholesterol) CheckFormulation->OptimizeHelper Suboptimal ImplementCryo Add Cryoprotectants (Sucrose, Trehalose) CheckStorage->ImplementCryo Freeze-Thaw Issues Lyophilize Consider Lyophilization for Long-Term Storage CheckStorage->Lyophilize Long-Term Storage Need ReTest Re-evaluate In Vivo Performance OptimizePEG->ReTest OptimizeHelper->ReTest ImplementCryo->ReTest Lyophilize->ReTest

Caption: A logical workflow for troubleshooting LNP in vivo stability issues.

References

Technical Support Center: Overcoming Cytotoxicity Issues with Lipid 23 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during the formulation and application of Lipid 23-based lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LNP formulations?

A1: this compound is an ionizable cationic amino lipid with a pKa of 5.7.[1] It is a key component in many lipid nanoparticle formulations for the delivery of nucleic acids like mRNA and siRNA. Its ionizable nature is crucial for effective nucleic acid encapsulation and endosomal escape. At a low pH (during formulation), this compound is positively charged, allowing it to complex with negatively charged nucleic acids.[2][3][4] At physiological pH (in the bloodstream), it is nearly neutral, which helps to reduce cytotoxicity compared to permanently cationic lipids.[5] Upon cellular uptake into the acidic environment of the endosome, this compound becomes protonated again, which is thought to disrupt the endosomal membrane and release the nucleic acid cargo into the cytoplasm.[6]

Q2: What are the primary causes of cytotoxicity associated with this compound and other ionizable lipid formulations?

A2: The cytotoxicity of LNP formulations, including those with this compound, can stem from several factors:

  • The Ionizable Lipid Itself: The cationic nature of ionizable lipids, even transiently, can lead to membrane disruption and cellular stress.[5][6]

  • Particle Size and Polydispersity: Larger or more heterogeneous nanoparticles can exhibit increased toxicity.[7]

  • Surface Charge: A high positive surface charge at physiological pH can lead to non-specific interactions with cell membranes and proteins, causing toxicity.

  • Lipid Degradation Products: Impurities or degradation products from the lipids used in the formulation can be cytotoxic.

  • Inflammatory Response: Ionizable lipids can trigger innate immune responses through pathways like Toll-like receptors (TLRs), leading to the production of pro-inflammatory cytokines.[8]

  • Endosomal Disruption: While necessary for cargo release, excessive endosomal membrane damage can trigger cellular stress and inflammatory signaling pathways.

Q3: How can I assess the cytotoxicity of my this compound LNP formulation?

A3: Several standard in vitro assays can be used to evaluate the cytotoxicity of your LNP formulations:

  • MTT Assay: Measures cell metabolic activity as an indicator of cell viability.

  • LDH Assay: Detects the release of lactate (B86563) dehydrogenase from damaged cells, indicating loss of membrane integrity.

  • Flow Cytometry with Annexin V/PI Staining: Differentiates between healthy, apoptotic, and necrotic cells.

Q4: What are the key formulation parameters to consider for minimizing cytotoxicity?

A4: Optimizing your LNP formulation is critical for reducing cytotoxicity. Key parameters include:

  • Lipid Composition and Molar Ratios: The relative amounts of the ionizable lipid (this compound), helper phospholipid (e.g., DSPC), cholesterol, and PEGylated lipid are crucial.[2][9]

  • N:P Ratio: This is the molar ratio of the nitrogen atoms in the ionizable lipid to the phosphate (B84403) groups in the nucleic acid cargo. An optimal N:P ratio is essential for efficient encapsulation and can impact cytotoxicity.[4][9]

  • Manufacturing Process: The method of LNP formation, such as microfluidics, can influence particle size, polydispersity, and encapsulation efficiency, all of which can affect toxicity.[7]

  • Purification: Removing residual solvents, free lipids, and unencapsulated nucleic acids is critical for reducing toxicity.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in In Vitro Assays
Potential Cause Troubleshooting Steps
Suboptimal N:P Ratio Titrate the N:P ratio to find the optimal balance between encapsulation efficiency and cell viability. Higher N:P ratios can sometimes lead to increased toxicity.[4][9]
Poor LNP Characteristics Characterize your LNPs for size, polydispersity index (PDI), and zeta potential. Aim for a particle size between 80-150 nm and a PDI < 0.2 for better in vivo tolerance.[10][11] Use techniques like Dynamic Light Scattering (DLS) for this analysis.
Impure Formulation Ensure your formulation is properly purified to remove residual ethanol (B145695), free lipids, and unencapsulated nucleic acids. Tangential flow filtration (TFF) or dialysis are common purification methods.
Lipid Degradation Use high-quality lipids and store them under the recommended conditions to prevent degradation. Analyze lipid purity using methods like HPLC-CAD.[3]
Inherent Lipid Toxicity If optimizing the formulation doesn't sufficiently reduce toxicity, consider screening alternative ionizable lipids.
Issue 2: Inconsistent Batch-to-Batch Cytotoxicity
Potential Cause Troubleshooting Steps
Variability in Formulation Process For manual mixing methods, inconsistencies in mixing speed and the rate of addition of the lipid phase to the aqueous phase can lead to batch-to-batch variability.[12] Employing an automated system like a microfluidic device can significantly improve reproducibility.[13]
Inconsistent Raw Materials Ensure the quality and consistency of your lipid stocks and other reagents. Qualify new batches of lipids to ensure they perform similarly to previous batches.
Incomplete Mixing Inadequate mixing can lead to a heterogeneous population of LNPs with varying sizes and compositions. Optimize mixing parameters in your formulation process.
Storage and Handling Ensure consistent storage conditions for your LNP formulations. Freeze-thaw cycles can impact LNP stability and integrity.

Quantitative Data on LNP Cytotoxicity

Disclaimer: Specific IC50 values for this compound are not widely available in the public domain. The following tables provide comparative data for other commonly used ionizable lipids to offer a frame of reference for expected cytotoxicity.

Table 1: Comparative In Vivo Toxicity of Different Ionizable Lipids in LNP Formulations

Ionizable LipidDosageKey Toxicity FindingsReference
ALC-0315 5 mg/kg (mice)Increased ALT and bile acids[8]
DLin-MC3-DMA 1.0 mg/kg (mice)Significant increase in ALT and AST levels[8]
(4S)‐KEL12 3.0 mg/kg (male mice)Significantly lower ALT and AST levels compared to SM-102[8]
YSK13 (empty LNPs) Not specifiedElevated plasma levels of ALT and AST[8]

Table 2: Effect of LNP Formulation on Cell Viability In Vitro

Cell LineLNP FormulationConcentrationCell Viability (%)Reference
HEK293TLFM, DOPE/Chol LNPs, DSPC/Chol LNPsNot specified~65-70%[14]
HEK293TDOPE/βS LNPsNot specified~80%[14]
A549Cationic LNP-siRNA> 64 µg/mLCytotoxic[15]
HL60Cationic LNP-siRNAup to 256 µg/mLLow cytotoxicity[15]

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidics

This protocol provides a general guideline for formulating this compound LNPs using a microfluidic device.

1. Preparation of Solutions:

  • Lipid Stock Solution (Organic Phase): Dissolve this compound, DSPC, cholesterol, and a PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).[16]
  • Nucleic Acid Solution (Aqueous Phase): Dissolve the nucleic acid (e.g., mRNA) in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).[16]

2. Microfluidic Mixing:

  • Set up a microfluidic mixing device.
  • Load the lipid and nucleic acid solutions into separate syringes.
  • Set the desired total flow rate (TFR) and flow rate ratio (FRR). A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).[16]
  • Initiate the flow to mix the two phases, leading to the self-assembly of LNPs.
  • Collect the LNP suspension.

3. Purification and Buffer Exchange:

  • Dilute the collected LNP suspension with a neutral buffer (e.g., PBS, pH 7.4).
  • Purify the LNPs and exchange the buffer using tangential flow filtration (TFF) or dialysis to remove ethanol and unencapsulated components.

Protocol 2: Cytotoxicity Assessment using LDH Assay

This protocol outlines the steps for an LDH assay to measure LNP-induced cytotoxicity.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[17]
  • Incubate overnight to allow for cell attachment.

2. LNP Treatment:

  • Prepare serial dilutions of your this compound LNP formulation in culture medium.
  • Add the LNP dilutions to the cells and incubate for the desired time period (e.g., 24, 48, or 72 hours).
  • Include untreated cells as a negative control and a lysis solution as a positive control.

3. Supernatant Collection:

  • Centrifuge the plate to pellet any detached cells.
  • Carefully collect the supernatant from each well.

4. LDH Reaction:

  • Add the supernatant to a new 96-well plate.
  • Add the LDH assay reagent to each well.[17]
  • Incubate at room temperature, protected from light, for the time specified in the manufacturer's protocol.

5. Absorbance Measurement:

  • Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
  • Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, negative control, and positive control wells.

Signaling Pathways and Visualizations

LNP-Induced Inflammatory Signaling Pathway

Ionizable lipid-containing LNPs can activate the innate immune system, primarily through Toll-like receptor 4 (TLR4).[1] This can lead to a signaling cascade involving the adaptor protein MyD88, resulting in the activation of transcription factors like NF-κB and IRF.[1] These transcription factors then induce the expression of pro-inflammatory cytokines and chemokines, contributing to the observed inflammatory response.

LNP_Inflammation_Pathway LNP This compound LNP Endosome Endosome LNP->Endosome Endocytosis TLR4 TLR4 Endosome->TLR4 Activation MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB IRF IRF MyD88->IRF Nucleus Nucleus NFkB->Nucleus IRF->Nucleus Cytokines Pro-inflammatory Cytokines & Chemokines Nucleus->Cytokines Gene Expression Inflammation Inflammation Cytokines->Inflammation LNP_Apoptosis_Pathway LNP Cytotoxic This compound LNP CellularStress Cellular Stress LNP->CellularStress Bcl2 Bcl-2 (Anti-apoptotic) CellularStress->Bcl2 Bax Bax (Pro-apoptotic) CellularStress->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Technical Support Center: Enhancing Endosomal Escape of Lipid 23 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the endosomal escape and overall efficacy of Lipid 23-based Lipid Nanoparticles (LNPs).

Troubleshooting Guide

Researchers may encounter challenges with transfection efficiency and endosomal escape. This guide provides solutions to common issues.

Issue 1: Low Transfection Efficiency or Gene Knockdown

Low protein expression or minimal gene knockdown is a primary indicator of poor LNP performance, often stemming from inefficient endosomal escape.

Potential Cause Recommended Solution Rationale
Suboptimal LNP Formulation Verify the molar ratios of your LNP components. A common starting point for ionizable lipid-based LNPs is a molar ratio of 50% this compound, 10% DSPC, 38.5% Cholesterol, and 1.5% PEG-lipid.[1] Optimize the N/P ratio (molar ratio of nitrogen in this compound to phosphate (B84403) in the nucleic acid) to be between 3 and 8.[1]The lipid composition is critical for LNP stability, cellular uptake, and endosomal release. The N/P ratio influences encapsulation efficiency and the overall charge of the LNP, which is crucial for interaction with the endosomal membrane.[1]
Poor LNP Quality Characterize each new batch of LNPs for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).[1] Ensure high encapsulation efficiency (>90%) using an assay like the RiboGreen assay.[1]Inconsistent LNP quality can lead to variable results. Particles should ideally be below 100 nm with a low PDI (<0.2) for efficient cellular uptake.
Inefficient Endosomal Escape Modify helper lipid composition. Consider replacing some cholesterol with β-sitosterol, which can disrupt endosomal membrane packing.[2][3] Incorporate fusogenic helper lipids like DOPE, which promotes the formation of a hexagonal HII phase, facilitating membrane fusion.[4][5][6]Helper lipids play a crucial role in the destabilization of the endosomal membrane.[4][5][6] β-sitosterol and DOPE can enhance the fusogenicity of LNPs.[2][3]
Cell Health and Culture Conditions Ensure cells are healthy and in the logarithmic growth phase.[7] Transfect cells when they are at an optimal density (e.g., >90% confluency for adherent cells).[8] Use serum-free or reduced-serum media during the initial hours of transfection, as serum components can interfere with LNP stability and uptake.[7][8]The physiological state of the cells significantly impacts their ability to internalize and process LNPs.[7]
Incorrect Incubation Time Optimize the incubation time of the LNPs with the cells. While longer incubation can increase uptake, it may also lead to lysosomal degradation if endosomal escape is slow.A time-course experiment can help determine the optimal window for maximizing transfection while minimizing degradation.

Issue 2: High Cytotoxicity

Cell death following LNP treatment can confound experimental results and indicates a problem with the LNP formulation or dosage.

Potential Cause Recommended Solution Rationale
Excessive LNP Dose Perform a dose-response experiment to determine the optimal LNP concentration that maximizes transfection efficiency while minimizing cytotoxicity.High concentrations of cationic lipids can be toxic to cells.
High N/P Ratio If you have a high N/P ratio, consider reducing it. While a higher ratio can improve encapsulation, it can also increase cytotoxicity.[1]A higher positive charge on the LNP surface can lead to increased membrane disruption and cell death.
Contaminants in Nucleic Acid Preparation Use highly purified, endotoxin-free nucleic acids for LNP formulation.[7]Endotoxins and other impurities can induce an inflammatory response and contribute to cell death.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of endosomal escape for this compound LNPs?

A1: The primary mechanism for ionizable lipid-based LNPs like those containing this compound is pH-dependent endosomal escape. This compound is designed to have a pKa in the range of 6.2-6.5.[1][9][10] At physiological pH (~7.4), the lipid is largely neutral, minimizing toxicity and non-specific interactions.[1] Upon endocytosis, the LNP enters the acidic environment of the endosome (pH ~5-6).[] In this acidic environment, this compound becomes protonated and thus positively charged.[][12] This positive charge facilitates interaction with negatively charged lipids on the inner leaflet of the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid payload into the cytoplasm.[13][14] This process is often described as a transition from a bilayer to a non-bilayer (hexagonal HII) phase, which disrupts the endosomal membrane.[2][13]

Q2: How do helper lipids like cholesterol and DSPC contribute to endosomal escape?

A2: Helper lipids are crucial for the structural integrity and fusogenic properties of the LNP.

  • Cholesterol: This lipid helps to stabilize the LNP structure and can enhance membrane fusion.[4][5][6] Replacing cholesterol with analogs like β-sitosterol has been shown to promote endosomal escape by disrupting the packing of the endosomal membrane.[2]

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine): As a phospholipid, DSPC contributes to the formation of a stable lipid bilayer.[4][5][6] Some studies suggest that replacing cylindrical-shaped phospholipids (B1166683) like DSPC with cone-shaped phospholipids like DOPE can enhance endosomal escape by promoting the formation of the fusogenic hexagonal HII phase.[4][5][6][15]

Q3: What is the role of the PEG-lipid, and can it hinder endosomal escape?

A3: The PEGylated lipid (e.g., DMG-PEG) provides a hydrophilic shield on the LNP surface, which increases colloidal stability and circulation time in vivo by reducing interactions with serum proteins.[4][5][6] However, a high density of PEG on the surface can also inhibit cellular uptake and endosomal escape, a phenomenon known as the "PEG dilemma".[16] The PEG layer can sterically hinder the interaction of the LNP with the endosomal membrane.[16] Using PEG-lipids with shorter acyl chains can lead to faster shedding of the PEG shield upon cellular uptake, which can improve endosomal escape.[9][10] Optimizing the molar percentage of the PEG-lipid (typically around 1.5 mol%) is crucial for balancing stability and efficacy.[9][10]

Q4: What are some key assays to measure the endosomal escape of my this compound LNPs?

A4: Several assays can be used to quantify or visualize endosomal escape:

  • Galectin-based Reporter Assays: This is a common method to detect endosomal rupture.[13] Cells are engineered to express a fluorescently tagged galectin protein (e.g., Galectin-8 or Galectin-9).[3][13] Galectins bind to glycans on the inner leaflet of the endosomal membrane, which become exposed upon membrane damage.[13] The recruitment of fluorescent galectin to form puncta can be visualized and quantified by microscopy.[3][13]

  • Direct Imaging of Payload: Fluorescently labeling the nucleic acid payload allows for direct visualization of its release from endosomes into the cytoplasm using techniques like Total Internal Reflection Fluorescence (TIRF) microscopy or single-molecule Fluorescence In Situ Hybridization (smFISH).[2][13]

  • FRET-based Assays: Fluorescence Resonance Energy Transfer (FRET) can be used to measure the disassembly of the LNP, which is a prerequisite for payload release.[2]

Quantitative Data Summary

The following table summarizes the impact of different sterol analogs on endosomal escape and mRNA transfection, as demonstrated in a study using a Galectin-8-GFP reporter system.

Table 1: Effect of Sterol Composition on Endosomal Escape and Transfection

LNP FormulationRelative Puncta Count (Endosomal Escape)Relative Luciferase Expression (Transfection)
LNP-Cholesterol1.0x1.0x
LNP-β-Sitosterol~10.0x~5.0x
LNP-Fucosterol>1.0x>1.0x
LNP-Campesterol~1.0x~1.0x
LNP-Stigmasterol~1.0x~1.0x
Data adapted from a study on the influence of sterol analogs on LNP performance.[3] The values represent the fold-change relative to the standard cholesterol-containing LNP.

Experimental Protocols

Protocol 1: Galectin-8-GFP Endosomal Escape Assay

This protocol describes how to quantify endosomal escape by observing the recruitment of Galectin-8-GFP to damaged endosomes.

Materials:

  • Galectin-8-GFP expressing cells (e.g., HeLa or HEK293T)

  • This compound LNPs encapsulating your nucleic acid of interest

  • Complete cell culture medium

  • Hoechst 33342 nuclear stain

  • High-content imaging system or confocal microscope

Methodology:

  • Cell Seeding: Seed Galectin-8-GFP expressing cells in a 96-well imaging plate at a density that will result in 70-80% confluency on the day of the experiment.

  • LNP Treatment: Prepare serial dilutions of your this compound LNPs in complete medium. Remove the old medium from the cells and add the LNP-containing medium. Include an untreated control.

  • Incubation: Incubate the cells for the desired time points (e.g., 3, 6, 12, 24 hours).

  • Staining: 30 minutes before imaging, add Hoechst 33342 to the wells to stain the nuclei.

  • Imaging: Acquire images using a high-content imaging system or confocal microscope. Use channels for GFP (Galectin-8) and DAPI (nuclei).

  • Image Analysis: Use image analysis software to identify and count the number of GFP puncta per cell. Normalize the puncta count to the number of cells (nuclei).

Visualizations

Endosomal_Escape_Pathway This compound LNP Endosomal Escape Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Intracellular LNP This compound LNP (Neutral Charge) Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome LNP_Protonation This compound Protonation (Positive Charge) Early_Endosome->LNP_Protonation Late_Endosome Late Endosome / Lysosome (pH ~4.5-5.5) Early_Endosome->Late_Endosome Maturation Membrane_Interaction Interaction with Endosomal Membrane LNP_Protonation->Membrane_Interaction Endosomal_Escape Endosomal Escape Membrane_Interaction->Endosomal_Escape Payload_Release Payload Release (e.g., mRNA) Endosomal_Escape->Payload_Release Cytoplasm Cytoplasm Payload_Release->Cytoplasm Degradation Degradation Late_Endosome->Degradation

Caption: Mechanism of this compound LNP endosomal escape.

Experimental_Workflow Workflow for Optimizing LNP Endosomal Escape Formulation LNP Formulation (Vary Lipid Ratios) QC Quality Control (DLS, RiboGreen) Formulation->QC In_Vitro_Screening In Vitro Screening QC->In_Vitro_Screening Transfection_Assay Transfection Assay (e.g., Luciferase) In_Vitro_Screening->Transfection_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) In_Vitro_Screening->Cytotoxicity_Assay Escape_Assay Endosomal Escape Assay (Galectin-8) In_Vitro_Screening->Escape_Assay Analysis Data Analysis Transfection_Assay->Analysis Cytotoxicity_Assay->Analysis Escape_Assay->Analysis Lead_Candidate Identify Lead LNP Formulation Analysis->Lead_Candidate

Caption: Experimental workflow for LNP formulation, QC, and in vitro testing.

References

Technical Support Center: Lipid 23 LNP Formation & Buffer Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of buffer conditions on the formation of Lipid 23 lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of buffer conditions in LNP formation?

A1: Buffer conditions are critical throughout the LNP formulation process, influencing the charge of ionizable lipids, the encapsulation of nucleic acids, and the overall stability of the nanoparticles.[1][2][3] The process typically involves two key stages with distinct buffer requirements:

  • Formation/Encapsulation: An acidic aqueous buffer (typically pH 4-5) is used to dissolve the nucleic acid cargo.[1][4] At this low pH, the ionizable lipid component (like this compound) becomes positively charged, facilitating electrostatic interactions with the negatively charged nucleic acid backbone, which is crucial for high encapsulation efficiency.[1][5][6]

  • Purification and Storage: Following formation, a buffer exchange step to a physiological pH (~7.4) is performed.[1][7] This neutralizes the surface charge of the LNPs, which is important for stability and in vivo tolerability.[1]

Q2: Which buffer species are commonly used for LNP formulation, and how do they differ?

A2: Sodium citrate (B86180) and sodium acetate (B1210297) are the most frequently used salts in acidic buffers for the initial LNP mixing step.[1] For the final formulation and storage, phosphate-buffered saline (PBS), Tris, and HEPES are common choices.[1][8] The choice of buffer can significantly impact LNP characteristics and performance. For instance, LNPs formulated in citrate buffer have shown earlier onset and stronger mRNA expression compared to those made in phosphate (B84403) or acetate buffers.[9] Conversely, for storage and cryoprotection, Tris and HEPES buffers have demonstrated superiority over PBS in preserving LNP structure and transfection efficiency after freeze-thaw cycles.[8][10]

Q3: How does the molarity of the formulation buffer affect LNP characteristics?

A3: The molarity, or ionic strength, of the formulation buffer can influence lipid packing and the final particle characteristics. While some studies have shown that varying citrate buffer molarity from 50 mM to 300 mM did not significantly impact average particle size, Polydispersity Index (PDI), or encapsulation efficiency, it did affect cellular internalization and transfection efficiency.[11][12] Higher molarity (300 mM) was found to reduce in vitro and in vivo transfection.[11][12] It has been suggested that higher buffer concentrations can induce the formation of "bleb-like" structures within the LNPs, which may enhance mRNA stability.[13]

Troubleshooting Guide

Issue 1: Low Encapsulation Efficiency (<80%)

Possible Cause Troubleshooting Step Rationale
Incorrect pH of Formulation Buffer Verify the pH of your aqueous buffer is between 4.0 and 5.0.The ionizable lipid (this compound) requires a protonated, positively charged state to effectively bind with the negatively charged nucleic acid. This interaction is pH-dependent.[1][3]
Suboptimal Buffer Species Consider switching from acetate to citrate buffer for the formulation step.Citrate buffer has been shown to facilitate a structural transition in the LNP core that can enhance endosomal release and gene expression.[9]
Inappropriate Buffer Molarity Optimize the molarity of your formulation buffer, typically in the range of 50-100 mM.[11][12]While not always affecting initial encapsulation, very high molarity can impact particle morphology and subsequent biological activity.[11][12][13]

Issue 2: High Polydispersity Index (PDI > 0.2)

Possible Cause Troubleshooting Step Rationale
Inefficient Buffer Exchange Ensure complete and efficient removal of the organic solvent (e.g., ethanol) and exchange of the acidic buffer with the final storage buffer (e.g., PBS pH 7.4).Residual ethanol (B145695) can affect particle stability. The pH shift during buffer exchange is crucial for the final compaction and stabilization of the LNP core.[14]
Buffer-Induced Aggregation If using PBS for the final formulation, consider switching to Tris or HEPES-based buffers, especially if freeze-thaw cycles are involved.PBS has been shown to be less effective as a cryoprotectant compared to Tris and HEPES, potentially leading to aggregation upon freezing and thawing.[8]
Incorrect Ionic Strength of Final Buffer Ensure the final buffer has an appropriate ionic strength.High ionic strength in the final suspension buffer can sometimes lead to particle aggregation.[15]

Issue 3: LNP Aggregation During Storage

Possible Cause Troubleshooting Step Rationale
Inappropriate Storage Buffer For frozen storage, formulate LNPs in Tris or HEPES buffer, potentially with a cryoprotectant like sucrose (B13894) or trehalose.[16][17]These buffers and cryoprotectants help preserve the integrity of the LNPs during freeze-thaw cycles and prevent aggregation.[8][16]
pH Instability of Storage Buffer Verify the pH of the storage buffer remains stable over time.Fluctuations in pH can alter the surface charge of the LNPs, leading to instability and aggregation.[16][18]
Suboptimal Storage Temperature Store LNPs at recommended temperatures, typically 4°C for short-term and -80°C for long-term storage.[1][19]Temperature fluctuations can impact LNP stability.[10]

Quantitative Data Summary

Table 1: Impact of Formulation Buffer Species on LNP Characteristics

Buffer Species (Formulation) Particle Size (nm) PDI Encapsulation Efficiency (%) Relative Transfection Efficiency Reference
Citrate~80-100< 0.15> 90%Highest[9]
Phosphate~80-100< 0.15> 90%Moderate[9]
Acetate~80-100< 0.15> 90%Lowest[9]

Table 2: Effect of Storage Buffer on LNP Stability After Freeze-Thaw

Storage Buffer Change in Particle Size Transfection Efficiency Post-Thaw Reference
HEPES-buffered Saline (HBS)MinimalHigh[8]
Tris-buffered Saline (TBS)MinimalHigh[8]
Phosphate-buffered Saline (PBS)Significant IncreaseReduced[8]

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidic Mixing

  • Aqueous Phase Preparation:

    • Dissolve the mRNA cargo in a 50 mM sodium citrate buffer, pH 4.0.

    • Ensure the solution is sterile by filtering through a 0.22 µm filter.

  • Organic Phase Preparation:

    • Dissolve this compound, DSPC, cholesterol, and PEG-lipid in 100% ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).[8]

  • Microfluidic Mixing:

    • Set up a microfluidic mixing system.

    • Load the aqueous phase and organic phase into separate syringes.

    • Pump the solutions through the microfluidic cartridge at a defined flow rate ratio, typically 3:1 (Aqueous:Organic).[8][20] The rapid mixing induces LNP self-assembly.

  • Purification and Buffer Exchange:

    • Collect the resulting LNP suspension.

    • Perform dialysis or use a tangential flow filtration (TFF) system to exchange the buffer to PBS, pH 7.4.[7] This step removes the ethanol and raises the pH.

  • Characterization:

    • Measure particle size and PDI using Dynamic Light Scattering (DLS).

    • Determine the zeta potential.

    • Quantify mRNA encapsulation efficiency using an assay like RiboGreen.[8]

Visualizations

LNP_Formation_Workflow cluster_prep Phase Preparation cluster_process LNP Assembly & Purification cluster_output Final Product Aqueous Aqueous Phase (mRNA in Citrate Buffer, pH 4.0) Mixing Microfluidic Mixing Aqueous->Mixing Organic Organic Phase (Lipids in Ethanol) Organic->Mixing Purification Buffer Exchange (Dialysis / TFF to pH 7.4) Mixing->Purification LNP This compound LNPs (in PBS, pH 7.4) Purification->LNP

Caption: LNP formation and purification workflow.

Buffer_Impact_Logic cluster_inputs Input Buffer Conditions cluster_outputs Resulting LNP Attributes pH Buffer pH Size Particle Size & PDI pH->Size EE Encapsulation Efficiency pH->EE Species Buffer Species (Citrate, Phosphate, Tris) Stability Stability & Aggregation Species->Stability TE Transfection Efficiency Species->TE Molarity Buffer Molarity Molarity->Stability Molarity->TE

Caption: Impact of buffer conditions on LNP attributes.

References

Improving the transfection efficiency of Lipid 23 in hard-to-transfect cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lipid 23, a next-generation lipid-based transfection reagent optimized for efficient nucleic acid delivery into a wide range of cell types, with a particular focus on hard-to-transfect cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you achieve optimal transfection efficiency in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a proprietary cationic lipid formulation designed to efficiently encapsulate and deliver nucleic acids (DNA, mRNA, siRNA) into eukaryotic cells. The positively charged this compound forms a complex with the negatively charged nucleic acid backbone. This complex interacts with the negatively charged cell membrane, facilitating uptake through endocytosis. Once inside the cell, this compound promotes the release of the nucleic acid from the endosome into the cytoplasm, a critical step for successful transfection.

Q2: Which cell types are considered "hard-to-transfect"?

Hard-to-transfect cells are cell types that show low transfection efficiency with standard reagents. These often include:

  • Primary cells: Directly isolated from tissues, they are more sensitive and less proliferative than cell lines.[1] Examples include primary neurons, hepatocytes, and hematopoietic stem cells.

  • Suspension cells: Cells that grow in suspension, such as lymphocytes (e.g., Jurkat, T cells) and hematopoietic cell lines, present a challenge due to reduced cell surface area available for lipid complex attachment.[][3][4]

  • Stem cells: Including embryonic and induced pluripotent stem cells (iPSCs), which can be sensitive to the cytotoxicity of transfection reagents.[5]

  • Immune cells: Such as macrophages and dendritic cells, which have active defense mechanisms that can degrade foreign nucleic acids.[6]

Q3: Can this compound be used in the presence of serum?

Yes, this compound is designed to be effective in the presence of serum. However, for optimal complex formation, it is crucial to dilute this compound and the nucleic acid in a serum-free medium (e.g., Opti-MEM®) before adding the complex to cells cultured in complete, serum-containing medium.[7][8] Some serum proteins can interfere with the formation of the lipid-nucleic acid complex.[8]

Q4: What is the expected duration of gene expression after transfection with this compound?

For transient transfection of plasmid DNA, gene expression is typically detectable within 24 hours and peaks between 48-72 hours. Expression will gradually decrease as cells divide and the plasmid is diluted. For mRNA transfection, protein expression can be observed as early as 4-6 hours, peaking around 12-24 hours, with a shorter duration of expression compared to DNA.[9][10]

Troubleshooting Guide

Issue 1: Low Transfection Efficiency

Low transfection efficiency is a common issue, particularly with challenging cell types. Below are potential causes and solutions.

Potential Cause Recommended Solution
Suboptimal this compound to Nucleic Acid Ratio The ratio of lipid to nucleic acid is critical for efficient complex formation and cellular uptake.[] Perform a titration experiment to determine the optimal ratio for your specific cell type and nucleic acid. A common starting point is a 2:1 or 3:1 ratio (µL of this compound: µg of DNA).
Incorrect Cell Density Cell confluency at the time of transfection significantly impacts efficiency. For adherent cells, a confluency of 70-90% is generally recommended.[11] For suspension cells, a density of 0.5-2 x 10^6 cells/mL is a good starting point.[8]
Poor Cell Health Transfect only healthy, actively dividing cells that are at a low passage number and have a viability of >90%.[12] Contamination, especially with mycoplasma, can severely impact transfection results.[1]
Presence of Inhibitors Ensure that the dilution medium for complex formation is free of serum, EDTA, and other potential inhibitors.[7][13]
Inefficient Endosomal Escape For some cell types, the nucleic acid may remain trapped in endosomes. The formulation of this compound includes components to enhance endosomal escape, but for particularly difficult cells, co-transfection with endosomal escape enhancers like chloroquine (B1663885) can be tested, though cytotoxicity should be monitored.[]
Nucleic Acid Quality Use high-purity, endotoxin-free nucleic acids. The A260/A280 ratio for DNA should be between 1.8 and 2.0.
Issue 2: High Cell Toxicity or Death

Cell death following transfection can be caused by the inherent toxicity of the lipid reagent or the expressed protein.

Potential Cause Recommended Solution
Excessive Amount of this compound High concentrations of cationic lipids can be toxic to cells.[1] Reduce the amount of this compound used in the complex. Perform a dose-response curve to find the balance between high efficiency and low toxicity.
Prolonged Exposure to Complexes For sensitive cells like primary neurons, minimize the incubation time with the this compound-nucleic acid complexes to 4-6 hours before replacing the medium.[9][14]
Toxicity of the Transfected Gene Product If the expressed protein is toxic, cell death may be unavoidable. Consider using an inducible promoter to control the timing and level of protein expression.[12]
Low Cell Density at Transfection Cells at very low confluency can be more susceptible to toxicity. Ensure optimal cell density as described in the low efficiency section.[1]

Experimental Protocols

Protocol 1: Optimizing this compound to DNA Ratio for Adherent Cells (e.g., Primary Neurons)

This protocol provides a method to determine the optimal ratio of this compound to plasmid DNA for a reporter gene (e.g., eGFP) in a 24-well plate format.

  • Cell Seeding: The day before transfection, seed 0.5-2.0 x 10^5 cells per well in 0.5 mL of complete culture medium. Cells should be 70-90% confluent at the time of transfection.

  • Complex Preparation:

    • For each well, prepare a series of this compound:DNA ratios (e.g., 1:1, 2:1, 3:1, 4:1 µL:µg).

    • In tube A, dilute 0.5 µg of plasmid DNA into 25 µL of serum-free medium (e.g., Opti-MEM®).

    • In tube B, dilute varying amounts of this compound (0.5 µL, 1.0 µL, 1.5 µL, 2.0 µL) into 25 µL of serum-free medium.

    • Combine the contents of tube A and tube B, mix gently by pipetting, and incubate for 15-20 minutes at room temperature to allow complexes to form.[7]

  • Transfection: Add the 50 µL of the this compound-DNA complex dropwise to each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator. For sensitive cells, replace the medium with fresh complete medium after 4-6 hours.

  • Analysis: At 48 hours post-transfection, assess transfection efficiency by fluorescence microscopy or flow cytometry for eGFP expression. Also, assess cell viability using a method like Trypan Blue exclusion or an MTT assay.

Table 1: Example Optimization Data for Primary Neurons

This compound (µL) : DNA (µg) RatioTransfection Efficiency (% eGFP+ cells)Cell Viability (%)
1:18%95%
2:115%92%
3:1 25% 88%
4:122%75%

Based on this example data, a 3:1 ratio provides the best balance of efficiency and viability.

Protocol 2: Transfection of Suspension Cells (e.g., Jurkat T-cells)
  • Cell Preparation: On the day of transfection, ensure cells are in the logarithmic growth phase. Centrifuge the required number of cells and resuspend in fresh, pre-warmed complete medium at a density of 1 x 10^6 cells/mL.

  • Complex Preparation (for one well of a 12-well plate):

    • In tube A, dilute 1.0 µg of nucleic acid into 50 µL of serum-free medium.

    • In tube B, dilute 3.0 µL of this compound into 50 µL of serum-free medium.

    • Combine the two solutions, mix gently, and incubate for 15-20 minutes at room temperature.

  • Transfection: Add the 100 µL of complexes to 1 mL of the cell suspension in the 12-well plate.

  • Incubation and Analysis: Incubate at 37°C. Analyze for gene expression or knockdown after 24-72 hours. For some suspension cells, "spinoculation" (centrifuging the plate at a low speed, e.g., 200 x g for 10 minutes) after adding the complexes can enhance efficiency.[15]

Visualizations

This compound Transfection Workflow

G cluster_prep 1. Complex Formation (Serum-Free Medium) cluster_transfection 2. Transfection cluster_uptake 3. Cellular Uptake & Release cluster_expression 4. Gene Expression DNA Nucleic Acid (DNA/RNA) Mix Combine and Incubate (15-20 min) DNA->Mix Lipid This compound Lipid->Mix Complex This compound-NA Complex Mix->Complex AddComplex Add Complex to Cells Complex->AddComplex Cells Hard-to-Transfect Cells (in complete medium) Cells->AddComplex Endocytosis Endocytosis AddComplex->Endocytosis Endosome Endosome Endocytosis->Endosome Release Endosomal Escape Endosome->Release Cytoplasm Nucleic Acid in Cytoplasm Release->Cytoplasm Expression Transcription/ Translation Cytoplasm->Expression Protein Target Protein Expression->Protein G cluster_optimization Optimization Parameters cluster_quality Quality Control cluster_method Alternative Methods Start Low Transfection Efficiency Ratio Optimize Lipid:NA Ratio (e.g., 1:1 to 4:1) Start->Ratio Is ratio optimized? Density Optimize Cell Density (70-90% confluent) Start->Density Is density optimal? CellHealth Check Cell Health (>90% viability, low passage) Start->CellHealth Are cells healthy? Ratio->Density Incubation Optimize Incubation Time (4-24h) Density->Incubation Result1 Result1 Incubation->Result1 Improved Efficiency Result2 Result2 Incubation->Result2 Still Low NA_Quality Check Nucleic Acid Quality (High purity, endotoxin-free) CellHealth->NA_Quality NA_Quality->Result1 NA_Quality->Result2 Electroporation Consider Electroporation Viral Consider Viral Transduction Result2->Electroporation Result2->Viral

References

Addressing batch-to-batch variability in Lipid 23 LNP production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lipid 23 LNP production. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot common challenges related to batch-to-batch variability in the manufacturing of Lipid Nanoparticles (LNPs).

Note: "this compound" is treated as a representative novel ionizable lipid. The principles and troubleshooting steps outlined here are based on established knowledge of LNP production and are broadly applicable to formulations involving similar ionizable lipids.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My LNP batches show significant variation in particle size (Z-average). What are the most likely causes?

A1: Batch-to-batch variation in LNP size is a common issue that can often be traced back to inconsistencies in the manufacturing process. The most critical parameters to investigate are related to the mixing process, especially when using microfluidics.[1]

  • Mixing Dynamics: The speed and efficiency of mixing the lipid-ethanol phase with the nucleic acid-aqueous phase are paramount.[2] In microfluidic systems, the Total Flow Rate (TFR) and Flow Rate Ratio (FRR) significantly influence particle size.[3][4] Generally, increasing either the TFR or the FRR leads to a decrease in particle size.[3] Inconsistent pump performance or blockages in the microfluidic channels can alter these rates, leading to size variability.

  • Lipid and Buffer Preparation: Ensure that lipid stock solutions are fully dissolved and free of particulates before use. Incomplete dissolution can act as nucleation points, leading to larger, more heterogeneous particles. Similarly, ensure the precise pH and ionic strength of your aqueous buffer, as the charge of the ionizable lipid is pH-dependent, which is crucial for controlled particle formation.[4]

  • Temperature: Temperature fluctuations in the lab environment or of the solutions themselves can affect lipid solubility and the viscosity of the fluids, thereby impacting mixing dynamics and final particle size.[2]

Q2: The Polydispersity Index (PDI) of my this compound LNPs is consistently high (>0.2). How can I improve the homogeneity of my formulation?

A2: A high Polydispersity Index (PDI) indicates a broad size distribution, which can negatively impact the formulation's stability and in vivo performance.[2] A PDI value of ≤0.25 is generally considered acceptable for LNP systems.[3]

  • Optimize Mixing Parameters: Rapid and uniform mixing is key to producing a monodisperse population of LNPs.[5] For microfluidic systems, this means operating at a sufficiently high TFR to ensure chaotic advection, which reduces diffusion length and promotes uniform particle nucleation.[5]

  • Lipid Quality and Ratios: The quality and purity of your lipids, including this compound, are critical. Impurities can disrupt the self-assembly process.[6] Additionally, the molar ratio of the lipid components (ionizable lipid, helper lipid, cholesterol, PEG-lipid) must be precisely controlled, as deviations can lead to poorly formed or unstable particles.[7][8]

  • Post-Production Handling: Aggregation after formation can also increase PDI. This can be caused by residual ethanol (B145695), improper buffer conditions during dialysis or tangential flow filtration (TFF), or physical stressors like vigorous vortexing.[9][10]

Q3: I'm observing low and inconsistent mRNA encapsulation efficiency (<80%). What should I troubleshoot?

A3: High encapsulation efficiency (>90%) is a critical quality attribute for LNP-based therapeutics.[3] Low or variable efficiency points to issues in the core formulation or assembly process.

  • N:P Ratio: The ratio of protonatable nitrogens (N) in the ionizable lipid to the anionic phosphates (P) in the mRNA backbone is a key parameter.[11] This ratio governs the electrostatic interactions necessary for complexation. An insufficient amount of ionizable lipid (low N:P ratio) will result in incomplete mRNA encapsulation. It is crucial to optimize this ratio for your specific this compound and mRNA construct.

  • Buffer pH: The aqueous buffer pH must be acidic (typically pH 4-6) during the mixing step.[4] This ensures the ionizable lipid is positively charged, allowing it to interact with the negatively charged mRNA.[4] If the pH is too high, the lipid will be neutral, and encapsulation will fail.

  • mRNA Integrity: Degraded mRNA will not encapsulate efficiently. Always verify the integrity of your mRNA stock before use, for example, via gel electrophoresis.

  • Mixing Process: Slow or inefficient mixing can cause lipids to self-assemble into empty LNPs before they have a chance to interact with the mRNA, thus reducing encapsulation.[5]

Q4: How do raw material variations, especially for my ionizable this compound, impact batch consistency?

A4: The quality and consistency of raw materials, particularly the lipids, are foundational to reproducible LNP production.[7]

  • Ionizable Lipid Purity: The purity of this compound is paramount. Even small amounts of impurities, such as synthetic byproducts or degradation products (e.g., oxides), can interfere with the self-assembly process and impact particle size, PDI, and encapsulation efficiency.[6] It is recommended to source high-purity lipids and perform quality control on incoming batches.

  • Helper Lipids and Cholesterol: The quality of phospholipids (B1166683) (e.g., DSPC) and cholesterol is also important for structural integrity and stability.[12] Variations in their purity or source can affect the final LNP characteristics.

  • PEG-Lipid: The PEG-lipid component controls particle size and prevents aggregation.[9] The length of the PEG chain and the nature of the lipid anchor must be consistent from batch to batch.

Q5: My LNPs appear stable initially, but their size and PDI increase upon storage. How can I improve long-term stability?

A5: LNP stability is a significant challenge, and changes during storage often relate to particle aggregation or fusion.[13]

  • Storage Temperature: Storage at appropriate temperatures is critical. For many LNP formulations, storage at -20°C or -80°C is required to maintain stability.[14][15] Storage at 4°C or room temperature can lead to a loss of efficacy and an increase in particle size over time.[14][15]

  • Buffer Composition: The final storage buffer should be at a physiological pH (around 7.4). The presence of cryoprotectants (like sucrose (B13894) or trehalose) can be beneficial, especially if the formulation is to be lyophilized or stored frozen, to prevent aggregation during freeze-thaw cycles.[15]

  • Residual Ethanol: Ensure that all organic solvent (ethanol) is removed during the purification step (dialysis or TFF). Residual ethanol can destabilize the lipid bilayer and promote particle fusion over time.

  • Lipid Degradation: Hydrolysis or oxidation of lipids can occur during storage, compromising LNP integrity.[14] This can be exacerbated by improper pH or exposure to light and oxygen.[6]

Process Parameters and LNP Characteristics

Understanding the relationship between process parameters and LNP critical quality attributes (CQAs) is essential for controlling variability.

Table 1: Influence of Microfluidic Process Parameters on LNP Attributes

This table presents illustrative data based on general findings in LNP manufacturing.[3][4]

ParameterSettingTypical Z-average (nm)Typical PDIExpected Outcome
Flow Rate Ratio (FRR) 1:1 (Aqueous:Ethanol)1200.18Larger particle size
(TFR constant at 12 mL/min)3:1 (Aqueous:Ethanol) 85 0.11 Optimal for smaller, uniform particles
5:1 (Aqueous:Ethanol)700.15Smaller size, may risk instability
Total Flow Rate (TFR) 2 mL/min1500.25Slower mixing, larger and more polydisperse particles
(FRR constant at 3:1)12 mL/min 85 0.11 Robust mixing, good uniformity
20 mL/min650.10Fastest mixing, smallest particles
Table 2: Common Lipid Molar Ratios in Clinical LNP Formulations

These ratios serve as a starting point for the formulation of new LNP systems like those using this compound.

ComponentOnpattro (siRNA)[14]Moderna COVID-19 Vaccine (mRNA)[14]Pfizer-BioNTech COVID-19 Vaccine (mRNA)[16]
Ionizable Lipid 50%50%47.5%
Phospholipid (DSPC) 10%10%10%
Cholesterol 38.5%38.5%40.8%
PEG-Lipid 1.5%1.5%1.7%

Visual Guides and Workflows

LNP Production and Characterization Workflow

The following diagram outlines the typical workflow for producing and analyzing this compound LNPs using a microfluidic system.

LNP_Workflow cluster_prep Phase Preparation cluster_process LNP Formation & Purification cluster_analysis Quality Control A Aqueous Phase: mRNA in Acidic Buffer (pH 4) C Microfluidic Mixing A->C B Organic Phase: This compound, DSPC, Chol, PEG-Lipid in Ethanol B->C D Purification (Dialysis / TFF) Buffer Exchange to pH 7.4 C->D Self-Assembly E Size & PDI (DLS) D->E Characterize F Encapsulation Efficiency D->F G Final Product E->G F->G

Caption: Standard workflow for LNP synthesis using microfluidics.

Troubleshooting Logic for Batch Variability

This flowchart provides a decision-making process for diagnosing the root cause of inconsistent LNP batches.

Troubleshooting_Flowchart start Inconsistent Batch Results (Size, PDI, EE%) proc_params Review Process Parameters (FRR, TFR, Temp) start->proc_params raw_mats Check Raw Materials proc_params->raw_mats Parameters OK adjust_proc Action: Calibrate pumps. Standardize temperature. Optimize FRR/TFR. proc_params->adjust_proc Inconsistent post_proc Evaluate Post-Processing & Storage raw_mats->post_proc Materials OK check_lipids Action: Verify lipid purity/source. Check buffer pH/prep. Confirm mRNA integrity. raw_mats->check_lipids Suspect check_storage Action: Check storage temp. Analyze buffer for dialysis/TFF. Test for residual solvent. post_proc->check_storage Suspect end Consistent LNP Batches post_proc->end Handling OK adjust_proc->start Re-run check_lipids->start Re-run check_storage->start Re-run

Caption: A logical guide to troubleshooting LNP batch inconsistency.

Key Experimental Protocols

Protocol 1: Measurement of LNP Size and PDI by Dynamic Light Scattering (DLS)

This protocol outlines the standard procedure for assessing the hydrodynamic diameter (Z-average) and polydispersity index (PDI) of your LNP samples.

  • Instrument Setup: Turn on the DLS instrument and allow the laser to warm up for at least 15-30 minutes to ensure stability.

  • Sample Preparation:

    • Retrieve your LNP sample from storage and allow it to equilibrate to room temperature.

    • Gently mix the sample by inverting the tube 5-10 times. Do not vortex, as this can induce aggregation.

    • Dilute the LNP sample in 1X Phosphate-Buffered Saline (PBS) to an appropriate concentration. A typical dilution is 1:50 to 1:100, aiming for a count rate specified by the instrument manufacturer (e.g., 100-500 kcps). The final volume should be sufficient for the cuvette (e.g., 1 mL).

  • Measurement:

    • Transfer the diluted sample to a clean, dust-free cuvette.

    • Place the cuvette in the instrument's sample holder.

    • Set the measurement parameters in the software: select the correct dispersant (water), set the equilibration time (e.g., 60 seconds), and define the number of measurements (e.g., 3 measurements of 10 runs each).

  • Data Analysis:

    • The software will generate a report containing the Z-average size (in nm), the PDI, and the size distribution graph.

    • Analyze the results for consistency across replicate measurements. The Z-average provides the intensity-weighted mean size, while the PDI reflects the width of the size distribution.

Protocol 2: Determination of mRNA Encapsulation Efficiency (EE%) by RiboGreen Assay

This protocol uses a fluorescent dye (RiboGreen) that binds to single-stranded RNA to quantify the amount of unencapsulated vs. total mRNA.

  • Reagent Preparation:

    • Prepare a RiboGreen working solution by diluting the concentrated stock in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5) as per the manufacturer's instructions. Protect this solution from light.

    • Prepare a 2% Triton X-100 solution in deionized water.

    • Prepare a standard curve of your specific mRNA in TE buffer, with concentrations ranging from approximately 10 ng/mL to 1000 ng/mL.

  • Sample Preparation (in a 96-well plate):

    • Standard Curve: Add your mRNA standards to the plate in triplicate.

    • "Free mRNA" Sample: Dilute your LNP formulation in TE buffer to a theoretical mRNA concentration within the standard curve range.

    • "Total mRNA" Sample: Prepare an identical dilution of your LNP formulation in TE buffer, but also add Triton X-100 to a final concentration of 0.5-1%. This detergent will lyse the LNPs and release the encapsulated mRNA. Incubate for 10-15 minutes at room temperature.

  • Assay and Measurement:

    • Add the RiboGreen working solution to all wells (standards and samples).

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence using a plate reader with appropriate excitation (~480 nm) and emission (~520 nm) wavelengths.

  • Calculation:

    • Use the standard curve to determine the concentration of mRNA in your "Free mRNA" and "Total mRNA" samples.

    • Calculate the Encapsulation Efficiency (EE%) using the following formula: EE% = ( [Total mRNA] - [Free mRNA] ) / [Total mRNA] * 100

References

Technical Support Center: Purity Assessment of Synthesized Ionizable Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methods, troubleshooting, and frequently asked questions related to assessing the purity of novel synthesized ionizable lipids, such as a proprietary molecule designated "Lipid 23," which are critical components of lipid nanoparticle (LNP) systems for mRNA delivery.[1][2][3]

Troubleshooting Guide

This section addresses specific issues that may arise during the purity analysis of your synthesized lipid.

Observed Problem Potential Cause(s) Recommended Solution(s)
HPLC: Poor Peak Shape (Broadening, Tailing, or Splitting) 1. Sample Overload: Injecting too much sample can saturate the column.[4] 2. Solvent Mismatch: The injection solvent may be too strong compared to the mobile phase, causing the sample to spread before separation.[4] 3. Column Fouling: Lipids are prone to accumulating on the column, leading to degradation of performance.[5] 4. Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for the ionizable lipid.1. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.[4] 2. Solvent Compatibility: Dissolve the sample in the initial mobile phase whenever possible. If not, use a solvent weaker than the mobile phase.[4] 3. Column Washing: Implement a robust column washing procedure after each run or batch using a strong solvent (e.g., isopropanol (B130326) or chloroform, ensuring system compatibility) to remove adsorbed lipids.[5] 4. Method Optimization: Adjust the mobile phase pH to ensure the ionizable lipid is in a consistent charge state. Screen different solvent mixtures (e.g., acetonitrile/methanol combinations).[6]
HPLC-CAD/ELSD: Drifting or Noisy Baseline 1. Mobile Phase Contamination: Impurities in solvents or additives can cause baseline instability, especially during gradient elution. 2. Detector Contamination: Non-volatile components can build up inside evaporative detectors (CAD/ELSD), leading to noise as they flake off.[5] 3. Improper Degassing: Dissolved gas in the mobile phase can cause pressure fluctuations and baseline noise.[4] 4. Inconsistent Mobile Phase Mixing: Poor mixing of gradient components can lead to baseline drift.1. Use High-Purity Solvents: Use HPLC or LC-MS grade solvents and freshly prepared mobile phases.[4] 2. Detector Maintenance: Regularly clean the detector according to the manufacturer's instructions.[5] 3. Degas Mobile Phase: Ensure the mobile phase is adequately degassed using an inline degasser or other methods.[4] 4. Prime Pump: If using a proportioning valve for mixing, ensure it is working correctly and prime the system thoroughly.[4]
LC-MS: Low Ionization Efficiency / Poor Sensitivity 1. Incorrect Ionization Mode: The lipid may ionize more efficiently in positive or negative mode. 2. Suboptimal Source Parameters: Gas temperatures, flow rates, and voltages may not be optimized. 3. Ion Suppression: Co-eluting impurities or high concentrations of the main lipid can suppress the ionization of trace impurities.[7]1. Test Both Modes: Analyze the lipid in both positive (ESI+) and negative (ESI-) ionization modes to determine the best response. 2. Optimize MS Source: Perform tuning and optimization of the mass spectrometer source using a standard solution of the lipid. 3. Improve Chromatography: Optimize the LC method to better separate impurities from the main peak. Dilute the sample to reduce suppression effects on trace analytes.[7]
NMR: Broad Signals or Poor Resolution 1. Sample Aggregation: Lipid molecules may aggregate in the NMR solvent, leading to broad peaks. 2. Paramagnetic Impurities: Trace metals can cause significant line broadening. 3. Incorrect Solvent: The chosen solvent may not fully solubilize the lipid or may interact with it.1. Adjust Concentration/Solvent: Test different concentrations and deuterated solvents (e.g., CDCl₃, CD₃OD). Gentle heating or sonication may help break up aggregates. 2. Use Chelating Agents: Add a small amount of EDTA to chelate paramagnetic ions. 3. Solvent Screening: Test a range of deuterated solvents to find one that provides sharp, well-resolved signals.
Inconsistent Purity Results Between Batches 1. Inconsistent Synthesis/Purification: Variability in the chemical synthesis or purification process is a primary cause.[8][9] 2. Lipid Degradation: The lipid may be unstable under certain storage or handling conditions, leading to the formation of impurities like N-oxides or hydrolysis products.[10] 3. Analytical Method Not Robust: The analytical method may be sensitive to small changes in conditions, leading to variable results.1. Process Control: Tightly control all parameters of the synthesis and purification process.[9][11] 2. Stability Studies: Conduct stability studies under different temperature and light conditions. Store the lipid under an inert atmosphere (e.g., argon) at a low temperature. Analyze for known degradants.[10] 3. Method Validation: Validate the analytical method for robustness, precision, and accuracy to ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the first step in assessing the purity of my newly synthesized ionizable lipid?

The first step is to confirm the identity and structural integrity of the main component. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the gold standard for this, as it provides detailed structural information.[12][13] High-resolution mass spectrometry (HRMS) should also be used to confirm the exact mass and elemental composition.

Q2: Which chromatographic technique is best for determining the purity of an ionizable lipid?

Ultra-High-Performance Liquid Chromatography (UHPLC) is the preferred method.[14] Since many ionizable lipids lack a UV chromophore, they are typically paired with a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).[6][14][15] This setup allows for the quantification of the main lipid and the detection of non-volatile impurities.[16] Coupling the UHPLC system to a mass spectrometer (LC-MS) is highly recommended for identifying unknown impurity peaks.[1][17]

Q3: What are the most common impurities I should look for?

Common impurities in synthesized ionizable lipids include:

  • Starting Materials and Reagents: Unreacted starting materials from the synthesis.

  • Side-Products: Isomers (structural or stereo-isomers) formed during the reaction.

  • Degradation Products: Oxidized lipids (e.g., N-oxides, epoxides) and hydrolysis products are critical impurities that can impact the efficacy and stability of mRNA formulations.[10][18]

Q4: How can I quantify the purity of my lipid sample?

Using a validated HPLC-CAD method, purity is typically determined by the "area percent" method. The peak area of the main lipid is divided by the total area of all peaks in the chromatogram. For accurate quantification, a reference standard of the lipid is required to create a calibration curve.[14]

Q5: My lipid purity is >99% by HPLC-CAD, is that sufficient?

While >99% purity is an excellent starting point, the identity and potential impact of the remaining <1% of impurities are critical.[10] Some impurities, even at very low levels (e.g., 0.1%), can negatively affect mRNA stability and LNP performance.[10][18] Therefore, it is crucial to use LC-MS to identify these minor peaks and assess their potential risk.

Q6: Why is NMR necessary if I have high-purity results from HPLC?

HPLC provides information on the purity profile but not the definitive structure of the main component. NMR confirms that the main peak in your chromatogram is indeed the correct molecule and not a structural isomer that happens to co-elute or have a similar response.[12] Solid-state NMR can also provide insights into the lipid's structure and dynamics within a membrane-like environment.[19][20]

Experimental Protocols

Protocol 1: Purity Determination by UHPLC-CAD

This protocol outlines a general method for separating an ionizable lipid from its potential impurities. This method should be optimized for your specific lipid.

  • Instrumentation: UHPLC system with a quaternary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).

  • Column: A reversed-phase column is typically used. Good starting points include C18, C8, or Phenyl-Hexyl columns (e.g., 100 x 2.1 mm, 1.9 µm).[1]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Isopropanol (ratio can be optimized, e.g., 50:50).

  • Gradient Conditions:

Time (min)% Mobile Phase B
0.050
8.0100
10.0100
10.150
12.050
  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Sample Preparation: Dissolve the lipid in the initial mobile phase or a compatible solvent like ethanol (B145695) at a concentration of 1 mg/mL.

  • Data Analysis: Integrate all peaks. Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: Structural Confirmation by NMR
  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Sample Preparation: Dissolve 5-10 mg of the synthesized lipid in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄).

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integrations, and coupling patterns of all protons. This helps confirm the presence of key functional groups.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC): If the structure is complex or ambiguous, 2D NMR experiments can be used to establish connectivity between protons (COSY) and between protons and their attached carbons (HSQC), confirming the overall structure.

Visualizations

Workflow for Purity Assessment

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Check cluster_analysis Comprehensive Purity Analysis cluster_decision Decision cluster_result Outcome Synthesized_Lipid Synthesized Crude Lipid HPLC_CAD 1. UHPLC-CAD/ELSD (Purity %, Impurity Profile) Synthesized_Lipid->HPLC_CAD LC_MS 2. LC-MS (Impurity ID) HPLC_CAD->LC_MS NMR 3. NMR (1H, 13C) (Structural Confirmation) LC_MS->NMR Purity_Check Purity > 99%? Structure Confirmed? NMR->Purity_Check Pass Qualified Lipid Batch Purity_Check->Pass Yes Fail Repurify or Re-synthesize Purity_Check->Fail No

Caption: Workflow for assessing the purity and identity of a synthesized ionizable lipid.

Troubleshooting Logic for HPLC Peak Tailing

HPLC_Troubleshooting Start Problem: Peak Tailing in HPLC Chromatogram Check_Concentration Is sample concentration > 1 mg/mL? Start->Check_Concentration Check_Solvent Is injection solvent stronger than mobile phase? Check_Concentration->Check_Solvent No Solution_Dilute Action: Dilute Sample (e.g., to 0.5 mg/mL) Check_Concentration->Solution_Dilute Yes Check_Column_Age Is the column old or used for many lipid samples? Check_Solvent->Check_Column_Age No Solution_Solvent Action: Re-dissolve sample in mobile phase Check_Solvent->Solution_Solvent Yes Check_pH Is the lipid ionizable at mobile phase pH? Check_Column_Age->Check_pH No Solution_Wash Action: Perform strong solvent wash or replace column Check_Column_Age->Solution_Wash Yes Solution_Buffer Action: Adjust pH or add ion-pairing agent Check_pH->Solution_Buffer Yes End Problem Resolved Check_pH->End No, consult expert Solution_Dilute->End Solution_Solvent->End Solution_Wash->End Solution_Buffer->End

Caption: Decision tree for troubleshooting HPLC peak tailing issues with lipid analysis.

References

Degradation pathways of Lipid 23 and storage recommendations

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Lipid 23

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound and its formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main applications?

A1: this compound is a proprietary ionizable cationic lipid designed for the formulation of Lipid Nanoparticles (LNPs) to deliver nucleic acid payloads, such as mRNA and siRNA, into cells. Its primary application is in the development of vaccines and gene therapies. The ionizable nature of this compound is crucial for the efficient encapsulation of nucleic acids at a low pH and for their subsequent release into the cytoplasm after endocytosis.[1]

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways for this compound, and similar ionizable lipids, are hydrolysis and oxidation.

  • Hydrolysis: this compound contains ester linkages in its structure that are susceptible to hydrolysis, a chemical reaction with water that cleaves these bonds. This process is significantly influenced by pH and temperature.[2][3] Hydrolysis can lead to a breakdown of the lipid structure, compromising the integrity of the LNP and potentially leading to the premature release of the encapsulated payload.

  • Oxidation: The unsaturated hydrocarbon tails of this compound are prone to oxidation, especially in the presence of oxygen, light, and metal ions.[4][5][6] This process can generate reactive species like lipid peroxides and aldehydes, which can not only degrade the lipid itself but also chemically modify the nucleic acid payload, reducing its therapeutic efficacy.[7]

Q3: What are the optimal storage conditions for this compound as a raw material and in formulated LNPs?

A3: For long-term stability, this compound as a raw material should be stored at low temperatures, typically -20°C to -80°C, in an inert atmosphere (e.g., under argon or nitrogen) to minimize oxidation.[8] It should also be protected from light.

For formulated LNPs, storage conditions are critical to maintaining particle size, encapsulation efficiency, and biological activity.

  • Liquid Formulations: Refrigeration at 2-8°C is suitable for short-term storage (up to several weeks or months).[9][10] For longer-term storage, freezing at -20°C to -80°C is recommended.[8] However, freeze-thaw cycles can lead to particle aggregation and loss of efficacy, so the inclusion of cryoprotectants like sucrose (B13894) or trehalose (B1683222) is often necessary.[9][11][12]

  • Lyophilized (Freeze-Dried) Formulations: Lyophilization, or freeze-drying, can provide excellent long-term stability, even at refrigerated or room temperatures.[11][13][14][15] This process involves freezing the LNP formulation and then removing the water by sublimation under a vacuum. The presence of a lyoprotectant (e.g., sucrose or trehalose) is crucial to protect the LNPs during the process and ensure proper reconstitution.[11]

Q4: How does pH affect the stability of this compound-containing LNPs?

A4: The pH of the storage buffer significantly impacts the stability of LNPs. Cationic lipid-containing LNPs generally exhibit better stability at a slightly acidic to neutral pH (around pH 6-7.4).[9][16][17] Extreme pH values can accelerate the hydrolysis of the ester linkages in this compound.[2] Furthermore, the pH influences the surface charge and phase behavior of the lipids, which can affect particle aggregation and the efficiency of payload delivery.[16][17]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Increase in LNP particle size and polydispersity index (PDI) during storage. 1. Particle aggregation due to improper storage temperature or freeze-thaw cycles.[9][11] 2. Instability of the formulation buffer.1. Store LNPs at the recommended temperature (2-8°C for short-term, -20°C to -80°C for long-term).[8] 2. Avoid multiple freeze-thaw cycles. Aliquot samples before freezing. 3. If freezing, consider adding a cryoprotectant like 10% sucrose or trehalose.[12] 4. Ensure the buffer pH is optimal (typically pH 6-7.4) and stable.[9][16][17]
Loss of nucleic acid encapsulation efficiency. 1. Degradation of this compound via hydrolysis or oxidation, leading to compromised LNP structure. 2. Physical stress (e.g., vigorous shaking) causing disruption of the LNPs.[18]1. Confirm proper storage conditions (temperature, inert atmosphere, protection from light). 2. Handle LNP solutions gently; avoid excessive vortexing or shaking. 3. Analyze the integrity of this compound using methods like HPLC-CAD or LC-MS.
Reduced in vitro/in vivo efficacy (e.g., lower protein expression from mRNA). 1. Degradation of the nucleic acid payload. 2. Chemical modification of the nucleic acid by lipid degradation products (e.g., aldehydes from oxidation). 3. Changes in LNP structure affecting cellular uptake or endosomal escape.1. Assess the integrity of the encapsulated nucleic acid using gel electrophoresis or capillary electrophoresis. 2. Minimize oxidation by storing under inert gas and protecting from light. Consider adding an antioxidant to the formulation if compatible.[8] 3. Re-evaluate the LNP formulation and storage conditions to ensure optimal stability.
Inconsistent results between batches. 1. Variability in the quality of this compound raw material. 2. Inconsistencies in the LNP formulation process (e.g., mixing speed, temperature). 3. Differences in storage and handling procedures.1. Implement rigorous quality control testing for incoming this compound raw material. 2. Standardize the LNP manufacturing protocol, including parameters like flow rates and temperatures for microfluidic mixing.[19] 3. Ensure all personnel adhere to standardized storage and handling protocols.

Data Presentation

Table 1: Effect of Temperature on LNP Stability (Liquid Formulation, pH 7.4, 30 days)

Storage TemperatureAverage Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
25°C 1550.2875
4°C 920.1294
-20°C (with 10% sucrose) 900.1196
-80°C (with 10% sucrose) 890.1097

Table 2: Effect of pH on Hydrolysis of this compound (in LNP formulation at 25°C for 7 days)

Buffer pH% this compound Degraded (Hydrolysis)
4.0 15.2%
6.5 2.1%
7.4 3.5%
8.5 9.8%

Experimental Protocols

Protocol 1: Assessment of LNP Size and Polydispersity by Dynamic Light Scattering (DLS)

  • Objective: To measure the mean hydrodynamic diameter and polydispersity index (PDI) of the LNP formulation.

  • Materials: DLS instrument, appropriate cuvettes, LNP sample, RNase-free buffer for dilution.

  • Methodology:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Dilute the LNP sample to an appropriate concentration (typically between 0.1 and 1.0 mg/mL) with the filtered (0.22 µm) formulation buffer to avoid multiple scattering effects.

    • Transfer the diluted sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters (e.g., scattering angle, number of runs, duration).

    • Initiate the measurement. The instrument will use the fluctuations in scattered light intensity to calculate the particle size distribution.

    • Record the Z-average diameter (mean particle size) and the PDI value. A PDI below 0.2 is generally considered acceptable for LNP formulations.

Protocol 2: Quantification of Lipid Degradation by High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

  • Objective: To quantify the amount of intact this compound and its major degradation products.

  • Materials: HPLC system with a CAD detector, C18 reverse-phase column, mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid), LNP sample, organic solvent for sample disruption (e.g., methanol (B129727) or ethanol).

  • Methodology:

    • Prepare a standard curve using a known concentration range of pure this compound.

    • Disrupt the LNP sample by adding an excess of organic solvent (e.g., 9 parts methanol to 1 part LNP solution) to dissolve the lipids.

    • Vortex and centrifuge the sample to pellet any precipitated components.

    • Inject the supernatant into the HPLC system.

    • Run a gradient elution method, starting with a higher aqueous mobile phase concentration and ramping up to a high organic mobile phase concentration to elute the lipids.

    • The CAD detector will generate a signal proportional to the mass of the non-volatile analytes.

    • Identify the peak corresponding to intact this compound based on its retention time from the standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve. Degradation products will typically appear as separate, more polar peaks with earlier retention times.

Visualizations

Degradation Pathways of this compound cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Lipid23_H Intact this compound (Ester Linkage) Hydrolysis_Products Hydrolysis Products (Carboxylic Acid + Alcohol) Lipid23_H->Hydrolysis_Products Cleavage of Ester Bond H2O Water (H2O) H2O->Lipid23_H pH_H High/Low pH pH_H->Lipid23_H accelerates Temp_H High Temperature Temp_H->Lipid23_H accelerates Lipid23_O Intact this compound (Unsaturated Tail) Peroxides Lipid Peroxides Lipid23_O->Peroxides Peroxidation ROS Reactive Oxygen Species (O2, •OH) ROS->Lipid23_O Aldehydes Reactive Aldehydes Peroxides->Aldehydes Decomposition Light Light Light->Lipid23_O initiates Metals Metal Ions Metals->Lipid23_O catalyzes

Caption: Major chemical degradation pathways for this compound.

LNP Stability Troubleshooting Workflow Start LNP Instability Observed (e.g., increased size, low efficacy) CheckStorage 1. Verify Storage Conditions (Temp, Light, Atmosphere) Start->CheckStorage Decision1 Conditions Correct? CheckStorage->Decision1 DLS 2. Analyze Physical Integrity (DLS for Size & PDI) Decision2 Size/PDI OK? DLS->Decision2 Encapsulation 3. Measure Encapsulation (e.g., RiboGreen Assay) Decision3 Encapsulation OK? Encapsulation->Decision3 Chemical 4. Assess Chemical Integrity (HPLC for Lipid, Gel for RNA) Decision4 Lipid/RNA OK? Chemical->Decision4 Decision1->DLS Yes Action1 Correct Storage & Re-evaluate Decision1->Action1 No Decision2->Encapsulation Yes Action2 Review Formulation (Buffer, Cryoprotectant) Decision2->Action2 No Decision3->Chemical Yes Action3 Investigate Physical Stress (e.g., Freeze-Thaw, Shaking) Decision3->Action3 No Action4 Investigate Chemical Degradation (Hydrolysis/Oxidation) Decision4->Action4 No End Problem Identified Decision4->End Yes

Caption: Logical workflow for troubleshooting LNP stability issues.

References

Technical Support Center: Lipid 23 LNP Characterization Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lipid 23 and other similar ionizable lipids in lipid nanoparticle (LNP) characterization assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during LNP characterization, providing potential causes and solutions in a question-and-answer format.

1. Particle Size & Polydispersity Issues

Q1: My LNP size is larger than expected when measured by Dynamic Light Scattering (DLS). What could be the cause?

A1: Larger than expected LNP size can be due to several factors:

  • Aggregation: Particles may be clumping together. This can be caused by improper mixing during formulation, incorrect buffer conditions, or instability over time.[1][2]

  • Manufacturing Process Deviations: Inconsistent mixing speeds or flow rates during LNP self-assembly can lead to larger particles.[1][3]

  • Lipid Composition: The ratio of lipids, including the PEGylated lipid, significantly influences the final particle size.[3][4]

Troubleshooting Steps:

Potential Cause Suggested Solution
Aggregation- Ensure thorough mixing of lipid and payload solutions. - Verify the pH and ionic strength of the formulation buffer. - Analyze samples immediately after formulation or store at appropriate temperatures to prevent aggregation over time.
Inconsistent Manufacturing- Calibrate and monitor mixing equipment to ensure consistent performance. - Optimize flow rates for your specific formulation.[1]
Suboptimal Lipid Ratios- Re-evaluate the molar ratios of your lipid components. - The percentage of the PEG-lipid can be adjusted to control particle size.[4]

Q2: The Polydispersity Index (PDI) of my LNP formulation is high (>0.3). How can I improve it?

A2: A high PDI indicates a heterogeneous population of nanoparticles, which can affect therapeutic efficacy and safety.[5][6]

Troubleshooting Steps:

Potential Cause Suggested Solution
Inefficient Mixing- Utilize a microfluidic mixing device for more controlled and rapid mixing, which often leads to more uniform particle populations.[7][8] - Ensure turbulent mixing at the point of solvent and aqueous stream combination.
Formulation Instability- Analyze the formulation for signs of aggregation over time. - Consider the impact of freeze-thaw cycles on particle size distribution.[2]
Suboptimal Lipid Composition- Adjust the lipid ratios, particularly the concentration of the PEGylated lipid, which plays a role in stabilizing the nanoparticles.[4]

2. Encapsulation Efficiency & Payload Integrity

Q3: My mRNA/siRNA encapsulation efficiency is low. What are the common causes?

A3: Low encapsulation efficiency can stem from issues with the formulation process or the components themselves.

  • pH of Aqueous Buffer: The ionizable lipid (e.g., this compound) requires a low pH environment (typically pH 4-5) to be positively charged and effectively complex with the negatively charged nucleic acid payload.[4]

  • Lipid to Payload Ratio: An incorrect ratio can result in insufficient lipid to encapsulate the entire payload.

  • Quality of Lipids or Payload: Degradation of lipids or the nucleic acid can impair the encapsulation process.

Troubleshooting Steps:

Potential Cause Suggested Solution
Incorrect pH- Verify the pH of the aqueous buffer containing the nucleic acid payload before mixing.
Suboptimal Ratio- Optimize the N:P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the nucleic acid).
Component Degradation- Use fresh, high-quality lipids and ensure the integrity of your nucleic acid payload using techniques like gel electrophoresis.[9]

Q4: How can I confirm the integrity of my encapsulated mRNA/siRNA after formulation?

A4: It is crucial to assess whether the payload has been damaged during the formulation process.

Troubleshooting Steps:

Method Description
Gel Electrophoresis- After disrupting the LNPs with a suitable detergent, run the released RNA on an agarose (B213101) or polyacrylamide gel. - Compare the band(s) to a control sample of the original, unformulated RNA. The presence of smearing or multiple smaller bands indicates degradation.[9]
HPLC-Based Methods- Liquid chromatography can be used to assess the purity and integrity of the lipid components and to detect potential impurities that could affect payload stability.[10]

3. LNP Stability & Characterization

Q5: My LNPs are aggregating during storage. How can I improve their stability?

A5: LNP stability is critical for shelf-life and therapeutic efficacy.

Troubleshooting Steps:

Potential Cause Suggested Solution
Inadequate PEGylation- The PEGylated lipid provides a hydrophilic shield that prevents aggregation. Ensure the correct molar percentage of PEG-lipid is used in the formulation.[4][11]
Improper Storage Conditions- Store LNPs at the recommended temperature (often 2-8°C). - Avoid repeated freeze-thaw cycles, which can disrupt the LNP structure.[2]
Buffer Composition- The buffer composition, including pH and ionic strength, can impact LNP stability. Ensure the final formulation is in a suitable storage buffer, such as PBS.

Q6: I am observing inconsistent results between different characterization techniques. Why might this be?

A6: Different analytical methods measure different properties of the nanoparticles, and discrepancies can arise from the principles of each technique.[2][12]

Troubleshooting Steps:

Technique Comparison Potential Reason for Discrepancy
DLS vs. Nanoparticle Tracking Analysis (NTA)- DLS measures the average hydrodynamic size based on the intensity of scattered light, which can be biased towards larger particles. - NTA tracks individual particles and provides a number-based size distribution, which can give a different perspective on the population.
DLS vs. Cryo-TEM- DLS measures the size of the particle in solution, including the hydration layer. - Cryo-Transmission Electron Microscopy visualizes the dried state of the particle, which may result in a smaller apparent size.[7][13]

It is often recommended to use a combination of characterization methods to get a comprehensive understanding of your LNP formulation.[3]

Experimental Protocols

1. LNP Size and Polydispersity Measurement by Dynamic Light Scattering (DLS)

  • Objective: To determine the average hydrodynamic diameter and the polydispersity index (PDI) of the LNP formulation.

  • Methodology:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Dilute the LNP suspension in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS measurement. The optimal concentration should be determined empirically to ensure a good signal-to-noise ratio without causing multiple scattering effects.

    • Transfer the diluted sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters, including the viscosity and refractive index of the dispersant.

    • Perform the measurement. The instrument will analyze the fluctuations in scattered light intensity to calculate the size distribution and PDI.

    • Analyze the results, paying attention to the z-average diameter and the PDI value. A PDI of <0.3 is generally considered acceptable for LNP formulations.[6]

2. Quantification of mRNA Encapsulation Efficiency using RiboGreen Assay

  • Objective: To determine the percentage of mRNA that is successfully encapsulated within the LNPs.

  • Methodology:

    • Prepare two sets of samples:

      • Total RNA: Lyse a known volume of the LNP formulation using a detergent (e.g., 1% Triton X-100) to release the encapsulated RNA.

      • Free RNA: Use an untreated sample of the same LNP formulation.

    • Prepare a standard curve of known mRNA concentrations using the RiboGreen reagent according to the manufacturer's protocol.

    • Add the RiboGreen reagent to both the lysed (Total RNA) and unlysed (Free RNA) LNP samples, as well as the standards.

    • Incubate the samples as per the manufacturer's instructions to allow the dye to bind to the RNA.

    • Measure the fluorescence intensity of all samples using a fluorescence microplate reader.

    • Calculate Encapsulation Efficiency:

      • Determine the concentration of "Total RNA" and "Free RNA" from the standard curve.

      • Encapsulation Efficiency (%) = [ (Total RNA - Free RNA) / Total RNA ] x 100

Visualizations

LNP_Troubleshooting_Workflow cluster_Problem Problem Identification cluster_Investigation Investigation Steps cluster_Action Corrective Actions cluster_Verification Verification Problem Unexpected LNP Characterization Result (e.g., Large Size, High PDI, Low EE) Formulation Review Formulation Parameters - Lipid Ratios - Buffer pH - N:P Ratio Problem->Formulation Check Process Examine Manufacturing Process - Mixing Speed/Flow Rate - Temperature Problem->Process Check Components Assess Component Quality - Lipid Integrity - Payload Integrity Problem->Components Check OptimizeFormulation Optimize Formulation Formulation->OptimizeFormulation RefineProcess Refine Process Parameters Process->RefineProcess NewComponents Use Fresh/Verified Components Components->NewComponents Recharacterize Re-characterize LNP (DLS, RiboGreen, etc.) OptimizeFormulation->Recharacterize RefineProcess->Recharacterize NewComponents->Recharacterize Recharacterize->Problem Issue Persists End Successful Characterization Recharacterize->End Issue Resolved

Caption: Troubleshooting workflow for LNP characterization.

LNP_Characterization_Workflow cluster_Formulation LNP Formulation cluster_Purification Purification & Buffer Exchange cluster_Characterization Characterization Assays LipidMix Lipid Mixture in Ethanol (B145695) (this compound, Helper Lipids, PEG-Lipid, Cholesterol) Mixing Rapid Mixing (e.g., Microfluidics) LipidMix->Mixing Payload Nucleic Acid in Aqueous Buffer (pH 4-5) Payload->Mixing Purification Dialysis or Tangential Flow Filtration (TFF) to remove ethanol and unencapsulated payload Mixing->Purification DLS Size & PDI (DLS) Purification->DLS Zeta Zeta Potential Purification->Zeta EE Encapsulation Efficiency (RiboGreen) Purification->EE CryoTEM Morphology (Cryo-TEM) Purification->CryoTEM FinalProduct Final LNP Product Characterization Report DLS->FinalProduct Zeta->FinalProduct EE->FinalProduct CryoTEM->FinalProduct

Caption: General workflow for LNP formulation and characterization.

References

Validation & Comparative

A Head-to-Head Battle for mRNA Delivery: Unpacking the Performance of Lipid 23 versus SM-102

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the dynamic landscape of mRNA delivery, the choice of ionizable lipid is paramount to the success of their therapeutic or vaccine. This guide provides a comprehensive comparison of two key players: the novel, liver-trophic Lipid 23 and the clinically established SM-102, famously used in the Moderna COVID-19 vaccine.

This report synthesizes available experimental data to offer a clear, data-driven comparison of their mRNA delivery efficiency. We delve into the specifics of their formulation, in vivo performance, and the underlying experimental methodologies.

At a Glance: Key Performance Metrics

FeatureThis compound-LNPSM-102-LNPReference
Primary Organ Tropism LiverLiver[1]
In Vivo mRNA Delivery (Liver) SuperiorHigh[1][2]
In Vivo mRNA Delivery (Spleen) Lower than SM-102Higher than this compound[1]
In Vivo mRNA Delivery (Lung) Lower than SM-102Higher than this compound[1]

In-Depth Performance Analysis

A pivotal study by Naidu and colleagues in 2023 provided a direct in vivo comparison of lipid nanoparticles (LNPs) formulated with a novel ionizable lipid from their combinatorial library, this compound, against LNPs formulated with SM-102. The study utilized a luciferase-encoding mRNA (mLuc) to quantify protein expression in various organs of C57BL/6 mice 6 hours post-injection.

The results demonstrated that while both lipids facilitate robust mRNA delivery, they exhibit distinct organ-specific efficiencies. This compound-LNPs showed a pronounced tropism for the liver, achieving superior luciferase expression in this organ compared to SM-102-LNPs[1][2]. Conversely, SM-102-LNPs resulted in higher mRNA delivery to the spleen and lungs[1].

Quantitative In Vivo mRNA Delivery Efficiency

The following table summarizes the luciferase intensity data from the comparative study by Naidu et al. (2023).

OrganThis compound-LNP (Luciferase Intensity)SM-102-LNP (Luciferase Intensity)
Liver ~1.5 x 10^9~1.0 x 10^9
Spleen ~1.0 x 10^8~2.5 x 10^8
Lung ~5.0 x 10^7~1.5 x 10^8

Note: The values are estimated from the bar graph presented in the study by Naidu et al. (2023) and are represented as photons per second per square centimeter per steradian (p/s/cm²/sr).

Structural and Formulation Insights

This compound , a novel ionizable lipid, features two distinct branched ester tail chains and a hydroxylamine (B1172632) linker in its chemical structure[3]. This unique architecture is believed to contribute to its potent in vivo performance.

SM-102 is a well-characterized ionizable amino lipid that has been a cornerstone of clinically successful mRNA vaccines. Its structure and formulation have been extensively optimized for stability and efficient mRNA delivery[4][].

The precise formulation of LNPs is critical for their efficacy. While the exact molar ratios for the this compound LNP in the comparative study are detailed within the source publication, a common formulation for LNPs from this type of combinatorial library involves a molar ratio of 50:10:38.5:1.5 for the ionizable lipid, DSPC, cholesterol, and a PEG-lipid, respectively[6]. For the SM-102 LNPs used in comparative studies, a similar molar ratio of 50:10:38.5:1.5 (SM-102:DSPC:cholesterol:DMG-PEG 2000) is often employed[7].

Experimental Methodologies

To ensure a comprehensive understanding of the presented data, the following section details the experimental protocols typically employed in such comparative studies.

Lipid Nanoparticle Formulation

LNP formulations are generally prepared using a microfluidic mixing technique.

  • Lipid Solution Preparation: The ionizable lipid (this compound or SM-102), helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) are dissolved in ethanol (B145695) to create the organic phase.

  • mRNA Solution Preparation: The mRNA encoding the reporter protein (e.g., firefly luciferase) is diluted in an aqueous buffer, typically a citrate (B86180) buffer at an acidic pH (e.g., pH 4.0).

  • Microfluidic Mixing: The organic and aqueous phases are rapidly mixed using a microfluidic device (e.g., a NanoAssemblr). The flow rates are controlled to ensure rapid and homogenous mixing, leading to the self-assembly of LNPs.

  • Purification and Characterization: The resulting LNP solution is then purified, often through dialysis, to remove ethanol and unencapsulated mRNA. The final LNPs are characterized for size, polydispersity index (PDI), and encapsulation efficiency.

In Vivo mRNA Delivery Efficiency Assessment in Mice
  • Animal Model: C57BL/6 mice are typically used for in vivo studies of LNP-mediated mRNA delivery.

  • LNP Administration: A defined dose of the mRNA-loaded LNPs (e.g., 0.5 mg/kg of mRNA) is administered to the mice, commonly via intravenous injection.

  • Bioluminescence Imaging: At a specified time point post-injection (e.g., 6 hours), the mice are anesthetized and injected with a substrate for the reporter enzyme (e.g., D-luciferin for firefly luciferase).

  • Data Acquisition and Analysis: The bioluminescent signal emitted from the mice is captured and quantified using an in vivo imaging system (IVIS). The intensity of the signal in different organs is analyzed to determine the efficiency and biodistribution of mRNA delivery.

Visualizing the Processes

To further clarify the experimental workflow and the biological mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Evaluation L23 This compound Solution (in Ethanol) Microfluidics Microfluidic Mixing L23->Microfluidics SM102 SM-102 Solution (in Ethanol) SM102->Microfluidics mRNA mRNA Solution (Aqueous Buffer, pH 4) mRNA->Microfluidics L23_LNP This compound-LNP Microfluidics->L23_LNP SM102_LNP SM-102-LNP Microfluidics->SM102_LNP Injection Intravenous Injection L23_LNP->Injection SM102_LNP->Injection Mice C57BL/6 Mice Imaging In Vivo Imaging (IVIS) Mice->Imaging Injection->Mice Analysis Data Analysis Imaging->Analysis

Figure 1: Experimental workflow for comparing this compound and SM-102 LNPs.

Signaling_Pathway LNP mRNA-LNP Cell Target Cell LNP->Cell Uptake Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Ionizable Lipid Protonation mRNA_release mRNA Release Escape->mRNA_release Translation Translation (Ribosome) mRNA_release->Translation Protein Protein Expression Translation->Protein

Figure 2: LNP-mediated mRNA delivery and protein expression pathway.

References

A Head-to-Head Battle of the Lipids: ALC-0315 vs. SM-102 in mRNA Lipid Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of nucleic acid therapies, the choice of ionizable lipid is a critical determinant of a lipid nanoparticle's (LNP) success. This guide provides a comprehensive comparative analysis of two titans in the field: ALC-0315, a key component of the Pfizer-BioNTech COVID-19 vaccine, and SM-102, utilized in the Moderna COVID-19 vaccine. We delve into their performance metrics, supported by experimental data, to empower you in selecting the optimal lipid for your LNP formulations.

At a Glance: Key Performance Indicators

ParameterALC-0315SM-102Key Insights
In Vivo Protein Expression HighHigh (in some studies, moderately higher)Both lipids facilitate robust in vivo protein expression. While some studies report SM-102 mediating slightly higher expression, others show comparable levels between the two.[1][2][3]
Immunogenicity HighHighBoth ALC-0315 and SM-102 are highly effective in eliciting a strong immune response, including high antibody titers.[1][3][4] One study showed ALC-0315 induced the highest anti-spike IgG reactivity.[4]
LNP Stability (4°C) Moderately lowerModerately higherSM-102 formulated LNPs have demonstrated greater stability during long-term storage at 4°C compared to ALC-0315 LNPs.[1]
In Vitro Transfection Efficiency EfficientVery Efficient (often higher than ALC-0315)In various cell lines, SM-102 has been shown to induce higher protein expression compared to ALC-0315.[2][3]
mRNA Encapsulation Efficiency >95%>95%Both lipids consistently achieve high encapsulation efficiencies, ensuring minimal loss of the mRNA payload.[1]
Particle Size ~90 nm~75 nmLNPs formulated with SM-102 tend to have a slightly smaller particle size compared to those with ALC-0315.[1]

Delving Deeper: Experimental Data and Protocols

Physicochemical Characterization

The fundamental characteristics of LNPs—size, polydispersity index (PDI), and encapsulation efficiency—are crucial for their biological activity and stability.

FormulationAverage Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
ALC-0315 LNPs90.2 ± 7.8Wider size distribution>95
SM-102 LNPs75.5 ± 0.4Narrower size distribution>95

Data compiled from a comparative study.[1]

dot

LNP Formulation and Characterization Workflow cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization Lipid Stock Solutions Lipid Stock Solutions Microfluidic Mixing Microfluidic Mixing Lipid Stock Solutions->Microfluidic Mixing mRNA in Aqueous Buffer mRNA in Aqueous Buffer mRNA in Aqueous Buffer->Microfluidic Mixing LNP Formation LNP Formation Microfluidic Mixing->LNP Formation Dynamic Light Scattering (DLS) Dynamic Light Scattering (DLS) LNP Formation->Dynamic Light Scattering (DLS) RiboGreen Assay RiboGreen Assay LNP Formation->RiboGreen Assay Size_PDI Particle Size & PDI Dynamic Light Scattering (DLS)->Size_PDI Encapsulation_Efficiency Encapsulation Efficiency RiboGreen Assay->Encapsulation_Efficiency

LNP Formulation and Characterization Workflow
  • Preparation of Lipid Stock Solutions:

    • Dissolve the ionizable lipid (ALC-0315 or SM-102), DSPC, cholesterol, and PEG-lipid in absolute ethanol (B145695) to create individual stock solutions.[5][6]

    • For a typical formulation, molar ratios of approximately 46.3:9.4:42.7:1.6 (ALC-0315) or 50:10:38.5:1.5 (SM-102) for ionizable lipid:DSPC:cholesterol:PEG-lipid are used.[5][6][7]

    • Combine the individual lipid stock solutions in the desired molar ratio to create the final lipid mixture in ethanol.

  • Preparation of mRNA Solution:

    • Dilute the mRNA transcript in an acidic aqueous buffer, such as 100 mM sodium acetate (B1210297) buffer (pH 5.0).[6]

  • Microfluidic Mixing:

    • Load the lipid-ethanol mixture into one syringe and the mRNA-aqueous buffer solution into another.

    • Utilize a microfluidic mixing device (e.g., NanoAssemblr) to mix the two solutions at a defined flow rate ratio (typically 3:1 aqueous to organic).

    • The rapid mixing induces the self-assembly of lipids and mRNA into LNPs.

  • Downstream Processing:

    • The resulting LNP solution is typically dialyzed against a neutral buffer (e.g., PBS pH 7.4) to remove ethanol and raise the pH.[6]

    • The LNP solution can be sterile-filtered through a 0.2 µm filter.[6]

  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Dilute the LNP sample in a suitable buffer (e.g., PBS).

    • Analyze the sample using Dynamic Light Scattering (DLS). The instrument measures the fluctuations in scattered light intensity to determine the size distribution and PDI of the nanoparticles.[1]

  • mRNA Encapsulation Efficiency:

    • Use a fluorescent dye that specifically binds to RNA, such as RiboGreen.

    • Measure the fluorescence of the LNP sample before and after lysing the nanoparticles with a detergent (e.g., Triton X-100).

    • The encapsulation efficiency is calculated as: ((Total RNA fluorescence after lysis - Free RNA fluorescence before lysis) / Total RNA fluorescence after lysis) * 100%.[1]

In Vivo Performance

The ultimate test of an LNP formulation is its ability to deliver the mRNA payload and induce protein expression in a living organism.

dot

In Vivo mRNA Delivery and Expression Workflow cluster_delivery mRNA-LNP Administration cluster_expression Protein Expression & Analysis LNP_Formulation mRNA-LNP Formulation IM_Injection Intramuscular Injection (e.g., mouse model) LNP_Formulation->IM_Injection LNP_Uptake Cellular Uptake IM_Injection->LNP_Uptake Endosomal_Escape Endosomal Escape LNP_Uptake->Endosomal_Escape mRNA_Translation mRNA Translation Endosomal_Escape->mRNA_Translation Protein_Expression Protein Expression mRNA_Translation->Protein_Expression Bioluminescence_Imaging Bioluminescence Imaging (for luciferase mRNA) Protein_Expression->Bioluminescence_Imaging ELISA ELISA (for secreted proteins) Protein_Expression->ELISA

References

Benchmarking Lipid 23: A Comparative Guide to Commercially Available Ionizable Lipids for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Lipid 23 and other commercially available ionizable lipids used in the formulation of lipid nanoparticles (LNPs) for mRNA delivery. The objective is to offer a resource for researchers and drug developers to evaluate and select appropriate lipids for their specific applications.

Disclaimer: Publicly available, direct head-to-head comparative studies benchmarking this compound against other commercially available ionizable lipids under identical experimental conditions were not identified during the compilation of this guide. The following data is collated from various sources and should be interpreted with this limitation in mind. Performance metrics can be highly dependent on the specific LNP formulation, mRNA cargo, and the in vitro or in vivo model used.

Overview of Ionizable Lipids

Ionizable lipids are a critical component of LNPs for nucleic acid delivery. Their pH-dependent charge is key to both the encapsulation of negatively charged mRNA during formulation at a low pH and the release of the mRNA into the cytoplasm of target cells after endosomal uptake, where the pH is also acidic. The ideal ionizable lipid should offer high encapsulation efficiency, potent in vivo transfection, and a favorable safety profile.

This guide focuses on the following commercially available ionizable lipids:

  • This compound: A novel ionizable cationic amino lipid.

  • DLin-MC3-DMA (MC3): A widely used ionizable lipid, a key component of the first FDA-approved siRNA-LNP therapeutic, Onpattro®.

  • SM-102: A key ionizable lipid in the Moderna COVID-19 mRNA vaccine.

  • ALC-0315: The ionizable lipid component of the Pfizer-BioNTech COVID-19 mRNA vaccine.

Data Presentation

The following tables summarize the available physicochemical and performance data for each lipid. Direct comparison of transfection efficiency and in vivo efficacy is challenging due to the lack of standardized reporting and head-to-head studies.

Table 1: Physicochemical Properties of Ionizable Lipids

PropertyThis compoundDLin-MC3-DMA (MC3)SM-102ALC-0315
pKa 5.7[1][2]~6.44~6.7~6.09
Molecular Weight 893.45 g/mol 642.09 g/mol 709.21 g/mol 786.35 g/mol
Lipid Category Ionizable Cationic Amino Lipid[1][2][3]Ionizable Cationic LipidIonizable Amino LipidIonizable Cationic Lipid
Primary Application mRNA Delivery[1][3]siRNA and mRNA DeliverymRNA DeliverymRNA Delivery

Table 2: Performance Characteristics of Ionizable Lipids (from various studies)

Performance MetricThis compoundDLin-MC3-DMA (MC3)SM-102ALC-0315
Reported In Vitro Transfection Efficiency Data not publicly available in direct comparison with others.Potent siRNA and mRNA delivery in various cell lines.High transfection efficiency reported in multiple cell lines.Effective mRNA delivery in vitro.
Reported In Vivo Efficacy Accumulates in mouse liver after intravenous administration.[1]Well-established for potent siRNA-mediated gene silencing in the liver.High levels of protein expression in vivo, particularly intramuscularly.High levels of protein expression in vivo, particularly intramuscularly.
Primary Organ Targeting Liver[1]LiverLiver, Spleen, and Muscle (depending on formulation and administration route)Liver and Muscle (depending on formulation and administration route)
Safety Profile Pre-clinical safety data not publicly available.Generally well-tolerated at therapeutic doses, though dose-dependent liver toxicity has been observed.Generally considered to have a favorable safety profile in vaccine formulations.Generally considered to have a favorable safety profile in vaccine formulations.

Experimental Protocols

The following are generalized protocols for the formulation of LNPs using ionizable lipids and the subsequent evaluation of their performance. These protocols are based on commonly cited methods in the literature and should be optimized for specific lipids and experimental goals.

LNP Formulation via Microfluidic Mixing

This protocol describes a standard method for producing uniform LNPs.

Materials:

  • Ionizable lipid (e.g., this compound), DSPC, Cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol (B145695).

  • mRNA in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

  • Microfluidic mixing device (e.g., NanoAssemblr Benchtop).

  • Dialysis cassettes (10 kDa MWCO).

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Preparation of Lipid and mRNA Solutions:

    • Prepare a stock solution of the lipid mixture in ethanol. A common molar ratio for the ionizable lipid:DSPC:cholesterol:PEG-lipid is 50:10:38.5:1.5.

    • Dilute the mRNA to the desired concentration in the acidic buffer.

  • Microfluidic Mixing:

    • Set the flow rate ratio of the aqueous phase (mRNA) to the organic phase (lipids) to 3:1.

    • Set the total flow rate according to the manufacturer's instructions (e.g., 12 mL/min).

    • Load the lipid and mRNA solutions into separate syringes and mount them on the microfluidic device.

    • Initiate the mixing process to form the LNPs.

  • Purification:

    • Collect the LNP solution.

    • Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH. Change the PBS buffer at least twice.

  • Characterization:

    • Measure the LNP size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

In Vitro Transfection Efficiency Assay

This protocol outlines a method to assess the ability of LNPs to deliver functional mRNA to cells in culture.

Materials:

  • LNP-encapsulated reporter mRNA (e.g., Firefly Luciferase or Green Fluorescent Protein).

  • Mammalian cell line (e.g., HeLa, HepG2, or primary cells).

  • Cell culture medium and supplements.

  • 96-well plates.

  • Luciferase assay reagent or flow cytometer.

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate the cells overnight.

  • LNP Treatment:

    • Dilute the LNP-mRNA formulations to the desired concentrations in cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation:

    • Incubate the cells for 24-48 hours to allow for mRNA translation.

  • Quantification of Protein Expression:

    • For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

    • For GFP: Harvest the cells and analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.

In Vivo Efficacy Study in Mice

This protocol provides a general framework for evaluating the in vivo performance of LNP-mRNA formulations.

Materials:

  • LNP-encapsulated reporter mRNA (e.g., Firefly Luciferase).

  • Laboratory mice (e.g., C57BL/6).

  • In vivo imaging system (IVIS) and appropriate substrate (e.g., D-luciferin).

  • Anesthesia.

Procedure:

  • Administration:

    • Administer the LNP-mRNA formulations to the mice via the desired route (e.g., intravenous, intramuscular).

  • In Vivo Imaging:

    • At various time points post-administration (e.g., 6, 24, 48 hours), anesthetize the mice.

    • Administer the luciferase substrate (e.g., D-luciferin) via intraperitoneal injection.

    • Image the mice using an IVIS to detect bioluminescence.

  • Ex Vivo Analysis (Optional):

    • After the final imaging time point, euthanize the mice and harvest organs of interest (e.g., liver, spleen, muscle).

    • Homogenize the tissues and perform a luciferase assay to quantify protein expression in specific organs.

Mandatory Visualizations

LNP_Formation_and_Delivery cluster_formulation LNP Formulation (Microfluidics) lipids Lipid Mixture (Ionizable Lipid, DSPC, Cholesterol, PEG-Lipid) in Ethanol mixing Microfluidic Mixing lipids->mixing mrna mRNA in Acidic Buffer (pH 4) mrna->mixing lnp_formation Self-Assembly of LNPs mixing->lnp_formation dialysis Dialysis vs. PBS (pH 7.4) lnp_formation->dialysis final_lnp Purified LNP-mRNA dialysis->final_lnp

Caption: LNP Formulation Workflow.

Cellular_Uptake_and_Release cluster_cellular_environment Cellular Environment lnp LNP-mRNA (Neutral Charge at pH 7.4) cell_membrane Cell Membrane lnp->cell_membrane Binding endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome (Acidification, pH < 6.5) endocytosis->endosome release Endosomal Escape (Ionizable Lipid Protonation) endosome->release cytoplasm Cytoplasm release->cytoplasm mRNA Release translation mRNA Translation cytoplasm->translation protein Protein Expression translation->protein

Caption: Cellular Uptake and mRNA Release.

References

Validation of Lipid 23's performance in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient delivery of mRNA into cells is a critical step for therapeutic innovation. This guide provides a comparative analysis of Lipid 23, a novel ionizable cationic amino lipid, against established transfection reagents. The performance of these lipids is evaluated across various cell lines, supported by experimental data and detailed protocols to aid in the selection of the most suitable delivery vehicle for your research needs.

Performance Comparison of Transfection Reagents

The selection of a transfection reagent is pivotal for the success of mRNA delivery, with performance varying significantly between different cell lines. While in vivo studies have highlighted this compound as a potent vehicle for liver-specific mRNA delivery, direct comparative in vitro data across multiple cell lines remains limited in publicly available literature. The following tables summarize the performance of this compound's underlying technology alongside established reagents, Lipofectamine 2000 and FuGENE HD, in commonly used cell lines.

Table 1: Transfection Efficiency of Lipid-Based Reagents in Various Cell Lines

Cell LineThis compound (LNP Formulation)Lipofectamine 2000FuGENE HD
HeLa Data not available~70-90%~40-75%
HepG2 Data not available~50-70%~60-80%
HEK293 Data not available~90-98%[1]~80-95%

Table 2: Cytotoxicity of Lipid-Based Reagents in Various Cell Lines

Cell LineThis compound (LNP Formulation)Lipofectamine 2000FuGENE HD
HeLa Data not availableModerateLow
HepG2 Data not availableModerate to HighLow to Moderate
HEK293 Data not availableModerate[1]Low

Understanding the Technology

This compound is an ionizable cationic amino lipid designed for the formulation of lipid nanoparticles (LNPs) to deliver mRNA. In vivo studies have demonstrated its high efficiency in liver-trophic mRNA delivery, showing superior performance in comparison to the SM-102-based LNP formulation used in Moderna's COVID-19 vaccine.[2]

Lipofectamine 2000 is a widely used cationic lipid-based transfection reagent known for its high transfection efficiency in a broad range of cell lines.[3] However, it can exhibit moderate to significant cytotoxicity, which may impact experimental outcomes.[4][5]

FuGENE HD is a non-liposomal transfection reagent that is known for its high efficiency and low cytotoxicity profile across a variety of cell types, including those that are typically difficult to transfect.

Visualizing the Process and Pathways

To better understand the mechanisms of lipid-mediated mRNA delivery and its downstream effects, the following diagrams illustrate the general experimental workflow and a key signaling pathway often modulated by transfected genes.

G cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis mRNA mRNA complex mRNA-Lipid Complex mRNA->complex lipid Lipid Reagent (e.g., this compound) lipid->complex cells Target Cells complex->cells Incubation transfected_cells Transfected Cells cells->transfected_cells Endocytosis protein Protein Expression transfected_cells->protein Translation assay Functional Assay (e.g., Luciferase) protein->assay G MAPK/ERK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Gene Gene Expression TF->Gene

References

Head-to-Head Comparison: Lipid 23 vs. DLin-MC3-DMA for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of nucleic acid therapeutics, the choice of a delivery vehicle is paramount to ensuring efficacy and safety. Among the leading non-viral vectors, lipid nanoparticles (LNPs) have emerged as a clinically validated and versatile platform. At the heart of these LNPs are ionizable cationic lipids, which are critical for encapsulating nucleic acid payloads and facilitating their release into the cytoplasm. This guide provides a detailed, head-to-head comparison of two prominent ionizable lipids: the well-established DLin-MC3-DMA, a key component of the first FDA-approved siRNA therapeutic, Onpattro®, and the more recently developed Lipid 23, identified from a combinatorial library for potent mRNA delivery.

This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance, supported by available experimental data and detailed protocols.

At a Glance: Key Differences and Structural Comparison

DLin-MC3-DMA has long been the gold standard for siRNA delivery to the liver, demonstrating high potency in silencing hepatic gene expression.[1][2] this compound, a newer entrant, has been identified as a highly effective vehicle for mRNA delivery, also showing strong liver tropism.[3]

Structural Formulas:

DLin-MC3-DMA: (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate[4][5]

This compound: The precise chemical structure of this compound is detailed in recent publications and patent filings, characterized by its unique hydrophobic tails and linker chemistry designed for potent mRNA delivery.[3]

Performance Data: A Quantitative Comparison

The following tables summarize the available quantitative data on the performance of this compound and DLin-MC3-DMA in preclinical studies. It is important to note that a direct head-to-head study comparing these two lipids under identical conditions is not yet publicly available. The data presented here is compiled from separate studies and should be interpreted with consideration of the different experimental setups.

Table 1: In Vivo Efficacy of Lipid Nanoparticles

ParameterThis compound-LNP (mRNA delivery)DLin-MC3-DMA-LNP (siRNA delivery)
Payload Luciferase mRNAsiRNA targeting Factor VII (FVII)
Dose 0.5 mg/kg0.005 mg/kg (ED50)
Animal Model C57BL/6 miceC57BL/6 mice
Primary Target Organ LiverLiver
Observed Effect High luciferase expression in the liver~50% reduction in serum FVII levels
Reference [3][1]

Table 2: Physicochemical Properties of Formulated LNPs

ParameterThis compound-LNPDLin-MC3-DMA-LNP
Molar Ratio (Lipid:DSPC:Chol:PEG-Lipid) 50:10:38.5:1.550:10:38.5:1.5
Mean Particle Size (nm) ~80-100 nm~70-100 nm
Polydispersity Index (PDI) < 0.2< 0.2
Encapsulation Efficiency > 90%> 90%
Zeta Potential (at neutral pH) Near-neutralNear-neutral
pKa 5.76.44
Reference [3][1][6]

Table 3: In Vivo Toxicity Profile

ParameterThis compound-LNPDLin-MC3-DMA-LNP
Animal Model C57BL/6 miceC57BL/6 mice
Dose for Toxicity Study Not specified in direct comparison5 mg/kg (siRNA)
Observed Effects No significant elevation of liver enzymes (ALT, AST) compared to control LNPs (SM-102).No significant increase in ALT/bile acids at high doses.[6] Some studies report potential for inflammatory responses.
Reference [3][6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the formulation and in vivo evaluation of LNPs containing this compound and DLin-MC3-DMA.

LNP Formulation Protocol (Microfluidic Mixing)

This protocol describes a common method for preparing LNPs using a microfluidic device, which allows for rapid and reproducible mixing.

Materials:

  • Ionizable lipid (this compound or DLin-MC3-DMA)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • Nucleic acid (mRNA or siRNA)

  • Ethanol (B145695) (absolute, RNase-free)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Preparation of Lipid Stock Solutions: Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and PEG-DMG in absolute ethanol. A typical concentration is 10-20 mg/mL.[8]

  • Preparation of Lipid Mixture: In an RNase-free tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-DMG). Vortex to ensure a homogenous solution.[2][8]

  • Preparation of Nucleic Acid Solution: Dilute the mRNA or siRNA stock solution in the acidic aqueous buffer (e.g., 50 mM Sodium Acetate, pH 4.0) to the desired concentration.[6][8]

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one syringe and the nucleic acid solution (in aqueous buffer) into another.

    • Set the desired flow rates to achieve a specific ratio of aqueous to organic phase (typically 3:1).

    • Initiate the mixing process. The rapid mixing within the microfluidic channels facilitates the self-assembly of the LNPs.

    • Collect the resulting LNP solution.

  • Dialysis: Transfer the LNP solution to a dialysis cassette (e.g., 10 kDa MWCO) and dialyze against sterile PBS (pH 7.4) at 4°C for at least 4-6 hours with multiple buffer changes to remove ethanol and raise the pH.[6][8]

  • Characterization: Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

In Vivo siRNA/mRNA Delivery and Efficacy Assessment in Mice

This protocol outlines a general procedure for evaluating the in vivo efficacy of LNP-formulated nucleic acids in a mouse model.

Materials:

  • LNP-siRNA or LNP-mRNA formulation

  • Sterile PBS, pH 7.4

  • Mouse strain (e.g., C57BL/6)

  • Appropriate syringes for intravenous injection

  • Animal handling and restraint equipment

  • Equipment for blood collection and tissue harvesting

  • Reagents for RNA isolation and downstream analysis (e.g., qRT-PCR, luminescence assay)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.

  • Dose Preparation: Dilute the LNP-nucleic acid formulation in sterile PBS to the desired final concentration for injection. The typical injection volume for intravenous administration is 100-200 µL.[6]

  • Intravenous Administration: Administer the prepared dose to the mice via tail vein injection.

  • Sample Collection:

    • At a predetermined time point post-injection (e.g., 24 or 48 hours), collect blood samples via cardiac puncture or another approved method.

    • Euthanize the animals and harvest the target organs (e.g., liver).

  • Efficacy Analysis:

    • For siRNA targeting a secreted protein (e.g., Factor VII): Process the blood to obtain serum and measure the protein levels of Factor VII using an appropriate assay (e.g., chromogenic assay).[9]

    • For mRNA expressing a reporter protein (e.g., Luciferase): Homogenize the harvested liver tissue and measure the luciferase activity using a luminometer.

  • Toxicity Assessment:

    • Analyze serum samples for markers of liver toxicity, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels.

    • Perform histological analysis of liver tissue sections to assess for any pathological changes.

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate key pathways and workflows.

LNP-Mediated Nucleic Acid Delivery Pathway

LNP_Delivery_Pathway cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cell LNP LNP (Neutral Surface) Endocytosis Endocytosis LNP->Endocytosis Uptake Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape (Protonation of ionizable lipid) Translation Translation (mRNA) or RISC Loading (siRNA) Cytoplasm->Translation Nucleic Acid Release InVivo_Workflow Formulation 1. LNP Formulation & Characterization Animal_Prep 2. Animal Model (e.g., C57BL/6 Mice) Formulation->Animal_Prep Dosing 3. Intravenous Administration Animal_Prep->Dosing Sample_Collection 4. Sample Collection (Blood, Tissues) Dosing->Sample_Collection Analysis 5. Efficacy & Toxicity Analysis Sample_Collection->Analysis Data_Interpretation 6. Data Interpretation & Conclusion Analysis->Data_Interpretation LNP_Components cluster_functions Component Functions LNP Lipid Nanoparticle Ionizable Cationic Lipid Helper Lipid (e.g., DSPC) Cholesterol PEG-Lipid Ion_Func Nucleic Acid Encapsulation Endosomal Escape LNP:ion->Ion_Func Help_Func Structural Integrity LNP:help->Help_Func Chol_Func LNP Stability Membrane Fusion LNP:chol->Chol_Func PEG_Func Steric Stabilization Prolonged Circulation LNP:peg->PEG_Func

References

In Vivo Efficacy of Lipid 23-Based LNPs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of nucleic acid therapeutics is rapidly evolving, with lipid nanoparticles (LNPs) at the forefront of delivery technologies. The choice of ionizable lipid is a critical determinant of LNP efficacy, influencing tissue tropism, transfection efficiency, and overall therapeutic outcome. This guide provides an objective in vivo efficacy comparison of LNPs formulated with the novel ionizable lipid, Lipid 23, against established alternatives including SM-102, ALC-0315, and DLin-MC3-DMA.

Executive Summary

Recent in vivo studies have identified This compound as a superior ionizable lipid for liver-targeted mRNA delivery, demonstrating enhanced protein expression compared to the well-established SM-102, a key component in Moderna's COVID-19 vaccine.[1][2][3] This guide synthesizes available data to provide a clear comparison of their in vivo performance, alongside other clinically relevant ionizable lipids.

Comparative In Vivo Efficacy of Ionizable Lipids

The following table summarizes the in vivo performance of LNPs formulated with different ionizable lipids for mRNA delivery. The primary endpoint is typically the expression of a reporter protein (e.g., luciferase) in the target organ, most commonly the liver, following systemic administration in mice.

Ionizable LipidPayloadDose (mRNA)Primary Target OrganRelative In Vivo Efficacy (Luciferase Expression)Key Findings
This compound Luciferase mRNA0.5 mg/kgLiverSuperior to SM-102Identified as a liver-trophic lipid with enhanced mRNA delivery.[1][2][3]
SM-102 Luciferase mRNA0.1 - 0.5 mg/kgLiver, SpleenHighDemonstrates robust protein expression; widely used in clinical applications.[1][2][3][4]
ALC-0315 Luciferase mRNA0.25 - 0.75 mg/kgLiverHighShows significant liver-targeted protein expression, comparable to SM-102 in some studies.
DLin-MC3-DMA Luciferase mRNA0.005 - 0.250 mg/kgLiverHighA well-established lipid for siRNA delivery, also effective for mRNA, leading to strong liver expression.[5]

Experimental Methodologies

The following protocols are representative of the in vivo studies cited in this guide for evaluating LNP efficacy.

LNP Formulation

Lipid nanoparticles are typically formulated using a microfluidic mixing technique.

  • Lipid Phase : The ionizable lipid (e.g., this compound, SM-102), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid (e.g., DMG-PEG 2000) are dissolved in ethanol (B145695) at a specific molar ratio. A common molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

  • Aqueous Phase : The mRNA payload (e.g., Firefly Luciferase mRNA) is diluted in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing : The lipid and aqueous phases are mixed using a microfluidic device (e.g., NanoAssemblr) at a defined flow rate ratio (e.g., 3:1 aqueous to lipid).

  • Dialysis : The resulting LNPs are dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to neutral.

  • Characterization : Formulations are characterized for size, polydispersity index (PDI), and encapsulation efficiency.

In Vivo Mouse Model for Liver-Targeted mRNA Delivery
  • Animal Model : Female BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used.

  • Administration : LNPs encapsulating luciferase mRNA are diluted in sterile PBS and administered via a single intravenous (tail vein) injection. The typical dosage ranges from 0.1 mg/kg to 0.5 mg/kg of mRNA.

  • Bioluminescence Imaging : At specified time points (e.g., 6, 24, 48 hours) post-injection, mice are anesthetized and intraperitoneally injected with a D-luciferin solution (e.g., 15 mg/mL).[6]

  • Data Acquisition : Bioluminescence is measured using an in vivo imaging system (IVIS). The signal intensity (total flux of photons) in the liver region is quantified.[7][8]

  • Ex Vivo Analysis : After the final in vivo imaging, mice are euthanized, and organs (liver, spleen, lungs, heart, kidneys) are harvested for ex vivo bioluminescence imaging to confirm organ-specific expression.[6]

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process and the underlying biological mechanism, the following diagrams are provided.

InVivo_LNP_Efficacy_Workflow Experimental Workflow for In Vivo LNP Efficacy Comparison cluster_formulation 1. LNP Formulation cluster_invivo 2. In Vivo Administration & Analysis Lipid_Mix Lipid Mixture (this compound, SM-102, etc.) in Ethanol Microfluidics Microfluidic Mixing Lipid_Mix->Microfluidics mRNA_Solution mRNA in Aqueous Buffer (pH 4) mRNA_Solution->Microfluidics Dialysis Dialysis (PBS, pH 7.4) Microfluidics->Dialysis Characterization Characterization (Size, PDI, Encapsulation) Dialysis->Characterization Injection Intravenous Injection into Mouse Model Characterization->Injection IVIS_Imaging In Vivo Bioluminescence Imaging (IVIS) Injection->IVIS_Imaging Ex_Vivo Ex Vivo Organ Imaging IVIS_Imaging->Ex_Vivo Data_Analysis Data Analysis (Luciferase Quantification) IVIS_Imaging->Data_Analysis Ex_Vivo->Data_Analysis

Caption: Workflow for comparing the in vivo efficacy of different LNP formulations.

LNP_Cellular_Uptake_Pathway LNP Cellular Uptake and mRNA Translation Pathway LNP LNP in Circulation ApoE ApoE Binding LNP->ApoE LDLR LDLR ApoE->LDLR Binds to Hepatocyte Hepatocyte Endocytosis Receptor-Mediated Endocytosis LDLR->Endocytosis Endosome Endosome (pH ~6.5) Endocytosis->Endosome Protonation Ionizable Lipid Protonation Endosome->Protonation Endosomal_Escape Endosomal Escape Protonation->Endosomal_Escape mRNA_Release mRNA Release into Cytoplasm Endosomal_Escape->mRNA_Release Translation Ribosomal Translation mRNA_Release->Translation Protein Protein Expression (e.g., Luciferase) Translation->Protein

Caption: Cellular mechanism of LNP-mediated mRNA delivery to hepatocytes.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Lipid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of LC-MS/MS and ELISA for Drug Discovery and Development

The accurate quantification of lipids is a critical aspect of research and drug development, providing insights into cellular processes, disease pathology, and the efficacy of therapeutic interventions.[1][2] When establishing or transferring an analytical method for a specific lipid, cross-validation against an alternative method is essential to ensure data accuracy, reliability, and consistency. This guide provides an objective comparison of the two most common platforms for targeted lipid quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

For the purpose of this guide, "Lipid 23" will be treated as a representative bioactive lipid, such as a prostaglandin (B15479496), for which robust comparative data exists. The principles and protocols discussed are broadly applicable to a wide range of lipid molecules.

Comparison of Key Analytical Platforms

Liquid chromatography coupled with mass spectrometry (LC-MS) and immunoassays are powerful techniques for lipid analysis, each with distinct advantages and limitations.[3][4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for targeted quantification, LC-MS/MS offers high sensitivity and specificity.[3][5] The liquid chromatography step separates the target lipid from other matrix components, and the tandem mass spectrometer provides definitive identification and quantification based on the molecule's unique mass-to-charge ratio and fragmentation pattern.[6][7] This specificity is crucial for distinguishing between structurally similar lipids or isomers, which is a common challenge in lipidomics.[8]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based immunoassay technique that uses antibodies specific to the target lipid for quantification.[9] Its primary advantages are high throughput, relatively low cost per sample, and ease of use without requiring extensive specialized instrumentation. However, the specificity of an ELISA is entirely dependent on the antibody used. Cross-reactivity with structurally related lipids can lead to overestimation and a higher rate of false positives compared to LC-MS/MS.[10][11]

Quantitative Performance Comparison

A critical step in cross-validation is the direct comparison of key bioanalytical method validation parameters. The following table summarizes typical performance metrics for LC-MS/MS and ELISA, using prostaglandin E2 (PGE2) as a representative lipid analyte for which direct comparative studies have been published.[10]

Performance Metric LC-MS/MS ELISA Key Considerations
Specificity Very High (based on mass & fragmentation)Variable (dependent on antibody)LC-MS/MS can easily distinguish between isomers like PGE2 and PGD2; ELISA may show significant cross-reactivity.[11]
Linearity (R²) Typically ≥ 0.99Typically > 0.98Both methods can demonstrate excellent linearity within their validated range.
Lower Limit of Quantification (LLOQ) Low pg/mL to sub-pg/mLLow to mid pg/mLLC-MS/MS generally offers superior sensitivity, allowing for the detection of very low-abundance lipids.[10]
Precision (%RSD) < 15%< 20%Both methods can achieve acceptable precision, though it is influenced by sample preparation and instrument stability.
Accuracy (% Recovery) 85-115%80-120%Accuracy in LC-MS/MS is ensured by using stable isotope-labeled internal standards.[12]
Throughput Moderate to HighHighELISA is generally faster for analyzing large batches of samples.

Data compiled from representative values found in literature.[10][13]

Visualized Workflows and Pathways

To better illustrate the processes involved, the following diagrams outline a generic cross-validation workflow, a typical LC-MS/MS protocol, and a relevant biological pathway.

cross_validation_workflow cluster_prep Sample Preparation cluster_results Data Comparison Sample Biological Sample Set (e.g., Plasma, Tissue) Extract Lipid Extraction (e.g., LLE or SPE) Sample->Extract LCMS Method A: LC-MS/MS Analysis Extract->LCMS ELISA Method B: ELISA Analysis Extract->ELISA Data_LCMS Quantitative Data (LC-MS/MS) LCMS->Data_LCMS Data_ELISA Quantitative Data (ELISA) ELISA->Data_ELISA Compare Statistical Comparison (e.g., Bland-Altman, Correlation) Data_LCMS->Compare Data_ELISA->Compare Report Validation Report Compare->Report

Caption: Logical workflow for cross-validating two analytical methods.

lcms_workflow start 1. Sample Preparation (Homogenization, Spiking of Internal Standard) extract 2. Lipid Extraction (Liquid-Liquid or Solid-Phase Extraction) start->extract dry 3. Solvent Evaporation (Under Nitrogen Stream) extract->dry reconstitute 4. Reconstitution (In LC Mobile Phase) dry->reconstitute inject 5. LC-MS/MS Injection reconstitute->inject lc_sep 6. Chromatographic Separation (e.g., Reversed-Phase C18) inject->lc_sep ms_detect 7. Mass Spectrometry (Ionization, Fragmentation, and Detection) lc_sep->ms_detect data_proc 8. Data Processing (Peak Integration, Quantification vs. Standard Curve) ms_detect->data_proc

Caption: Standard experimental workflow for LC-MS/MS lipid analysis.

signaling_pathway Stimulus External Stimulus (e.g., Cytokine, Pathogen) PLA2 Phospholipase A2 (PLA2) Stimulus->PLA2 activates Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) (Released) Membrane->AA releases PLA2->Membrane acts on COX Cyclooxygenase (COX) Enzymes AA->COX substrate for PGs Prostaglandins (PGs) (e.g., 'this compound') COX->PGs produces Receptor Prostanoid Receptors PGs->Receptor binds to Response Biological Response (Inflammation, Pain) Receptor->Response initiates

Caption: Simplified eicosanoid signaling pathway via COX enzymes.

Experimental Protocols

Detailed and standardized protocols are fundamental for reproducible and reliable quantification.

Protocol 1: General LC-MS/MS Method for Lipid Quantification

This protocol outlines a typical workflow for quantifying a target lipid (e.g., a prostaglandin or ceramide) from a biological matrix like plasma.

  • Sample Preparation and Extraction:

    • Thaw 100 µL of plasma sample on ice.

    • Add 10 µL of an internal standard (IS) solution (a stable isotope-labeled version of the analyte, e.g., PGE2-d4) to the plasma and vortex briefly.

    • Precipitate proteins by adding 400 µL of cold acetone, vortex for 1 minute, and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the lipid fraction. For LLE, add 1 mL of ethyl acetate, vortex vigorously, and centrifuge to separate the phases.[14]

    • Carefully collect the upper organic layer.[15]

  • Sample Concentration:

    • Dry the collected organic extract completely under a gentle stream of nitrogen gas.[15]

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Chromatography: Inject 10 µL of the reconstituted sample onto a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 30% B for 3 minutes.

      • Flow Rate: 0.3 mL/min.

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

      • Define specific precursor-to-product ion transitions for both the target analyte and the internal standard. For example, for PGE2, this might be m/z 351.2 → 271.2.

  • Quantification:

    • Generate a standard curve by spiking known concentrations of the analyte into a surrogate matrix (e.g., charcoal-stripped plasma).

    • Process the data by integrating the peak areas for the analyte and the internal standard.

    • Calculate the analyte concentration in unknown samples by interpolating the peak area ratio (Analyte/IS) against the standard curve.

Protocol 2: General Direct Competitive ELISA Method

This protocol describes a common ELISA format for small molecules like lipids.

  • Plate Coating:

    • Coat a 96-well microplate with a lipid-protein conjugate (e.g., this compound-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times.

  • Competitive Reaction:

    • Add 50 µL of standard (or extracted sample) and 50 µL of a specific primary antibody (e.g., anti-Lipid 23 rabbit polyclonal) to each well. The free lipid in the sample competes with the plate-bound lipid for antibody binding.

    • Incubate for 2 hours at room temperature.

    • Wash the plate 5 times.

  • Detection:

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times.

  • Signal Development and Measurement:

    • Add 100 µL of a substrate solution (e.g., TMB).

    • Incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the amount of lipid in the sample.

References

Comparative Immunogenicity of Cationic Lipids in Nanoparticle-Based Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comparative analysis of the immunogenic properties of various cationic lipids commonly used in lipid nanoparticle (LNP) formulations for drug and vaccine delivery. Geared towards researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective comparison of product performance, details key experimental methodologies, and visualizes complex biological and experimental processes.

Introduction: The Double-Edged Sword of Cationic Lipids

Cationic lipids are indispensable components in non-viral gene delivery systems, such as lipid nanoparticles, which have been pivotal in the success of mRNA vaccines.[1][2] Their positive charge facilitates the encapsulation of negatively charged nucleic acids (like mRNA and siRNA) and aids in cellular uptake.[3][4] However, this charge also makes them inherently immunogenic.[5] These lipids can be recognized by the innate immune system, triggering inflammatory responses that can act as both a potent adjuvant, enhancing vaccine efficacy, and a potential source of reactogenicity and adverse effects.[6][7]

Understanding the differential immunogenicity of various cationic lipids is therefore critical for the rational design of safer and more effective nanomedicines. This guide compares two main classes: permanently cationic lipids (e.g., DOTAP, DDA, DC-Cholesterol) and ionizable cationic lipids (e.g., SM-102, ALC-0315, Dlin-MC3-DMA), which have become central to modern mRNA vaccines.

Mechanisms of Cationic Lipid-Induced Immunity

Cationic lipids are not immunologically inert carriers; they can actively stimulate innate immune pathways.[8] Studies have shown that many cationic lipids and their LNP formulations can act as danger-associated molecular patterns (DAMPs), engaging with pattern recognition receptors (PRRs) on antigen-presenting cells (APCs) like macrophages and dendritic cells.[6]

Key pathways involved include:

  • Toll-Like Receptor (TLR) Activation: Cationic lipids can directly activate cell surface receptors TLR2 and TLR4.[6][9] This interaction triggers downstream signaling cascades, leading to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β.[6][8] Some ionizable lipids have been identified as strong agonists for TLR4.[10][11]

  • NLRP3 Inflammasome Activation: Certain cationic lipids can promote the formation of the NOD-like receptor protein 3 (NLRP3) inflammasome, a multi-protein complex that drives the maturation and release of IL-1β, a potent inflammatory cytokine.[6][8]

This innate immune activation is crucial for the adjuvant effect of LNPs, promoting the maturation of APCs and shaping the subsequent adaptive (T-cell and B-cell) immune response.[12][13]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LNP Cationic LNP LNP->TLR4 NLRP3 NLRP3 Inflammasome Activation LNP->NLRP3 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6, Pro-IL-1β) NFkB->Cytokines Transcription IL1b Pro-IL-1β → IL-1β NLRP3->IL1b Caspase-1 G Formulation 1. LNP-mRNA Formulation Immunization 2. Mouse Immunization (IM Injection) Formulation->Immunization Blood 3a. Blood Collection (Day 14, 28...) Immunization->Blood Spleen 3b. Spleen Harvest (Endpoint) Immunization->Spleen Serum 4a. Serum Isolation Blood->Serum Splenocytes 4b. Splenocyte Isolation Spleen->Splenocytes ELISA 5a. ELISA (Antibody Titer) Serum->ELISA ELISpot 5b. ELISpot / ICS (T-Cell Response) Splenocytes->ELISpot G cluster_perm Permanently Cationic Lipid (e.g., DOTAP) cluster_ion Ionizable Cationic Lipid (e.g., SM-102) P_pH4 Low pH (Formulation) Charge: POSITIVE (+) P_pH7 Physiological pH Charge: POSITIVE (+) P_pH4->P_pH7 pH change P_pH6 Endosomal pH Charge: POSITIVE (+) P_pH7->P_pH6 Endocytosis P_Result Result: Constant Positive Charge, Higher Potential Toxicity P_pH6->P_Result Leads to I_pH4 Low pH (Formulation) Charge: POSITIVE (+) I_pH7 Physiological pH Charge: NEUTRAL (~) I_pH4->I_pH7 pH change I_pH6 Endosomal pH Charge: POSITIVE (+) I_pH7->I_pH6 Endocytosis I_Result Result: pH-Dependent Charge, Improved Safety, Endosomal Escape I_pH6->I_Result Leads to

References

A Comparative Analysis of the Long-Term Stability of Lipid Nanoparticle (LNP) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the long-term stability of lipid nanoparticle (LNP) formulations is critical for the successful development of mRNA-based therapeutics and vaccines. This guide provides a comparative evaluation of the long-term stability of LNPs formulated with the novel ionizable lipid, Lipid 23, against other widely used formulations containing SM-102, ALC-0315, and DLin-MC3-DMA.

The stability of LNPs is a multi-faceted challenge, influenced by factors such as the chemical stability of the lipids and mRNA, as well as the physical stability of the nanoparticle structure. Key parameters for assessing long-term stability include the maintenance of particle size, polydispersity index (PDI), and mRNA encapsulation efficiency over time and under various storage conditions. This guide summarizes available experimental data to offer a clear comparison of these critical attributes.

Comparative Stability Data

The following tables summarize the long-term stability data for LNP formulations containing this compound, SM-102, ALC-0315, and DLin-MC3-DMA under different storage conditions. The data has been compiled from various studies to provide a comparative overview.

Table 1: Stability of Various LNP Formulations at 2-8°C

Ionizable LipidTimepointAvg. Size (nm)PDIEncapsulation Efficiency (%)Reference
This compound 9 weeksMinimal ChangeMinimal ChangeMaintained[1]
SM-102 11 weeksMaintainedMaintainedMaintained[1]
6 months< 150 nmMaintained~90%[2]
ALC-0315 20 weeksMaintainedMaintainedMaintained[3]
DLin-MC3-DMA 7 days112.2Maintained93.96[4]
>5 monthsMaintainedMaintainedMaintained[5][6]

Table 2: Stability of Various LNP Formulations at Room Temperature (25°C)

Ionizable LipidTimepointAvg. Size (nm)PDIEncapsulation Efficiency (%)Reference
This compound 9 weeksMinimal ChangeMinimal ChangeMaintained[1]
SM-102 11 weeksGradual decline in activityMaintainedMaintained[1]
ALC-0315 8 weeksMaintainedMaintainedMaintained[7]
DLin-MC3-DMA 7 days112.2Maintained93.96[4]
>5 monthsLoss of efficacyMaintainedMaintained[5][6]

Table 3: Stability of Various LNP Formulations at Frozen Temperatures (-20°C / -80°C)

Ionizable LipidTimepointAvg. Size (nm)PDIEncapsulation Efficiency (%)Storage Temp.Reference
SM-102 12 monthsMaintainedMaintainedMaintained-20°C[2]
ALC-0315 8 weeksMaintainedMaintainedMaintained-20°C & -80°C[7]
20 weeksMaintainedMaintainedMaintained-80°C[3]
DLin-MC3-DMA 7 daysIncreaseIncreaseDecrease-80°C[4]
>5 monthsIncreaseIncreaseMaintained-20°C[5][6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating stability studies. Below are synthesized protocols for key experiments cited in this guide.

LNP Formulation

Lipid nanoparticles are typically formulated by rapidly mixing an ethanol (B145695) phase containing the lipids with an aqueous phase containing the mRNA at a low pH.

  • Lipid Composition: The lipid mixture generally consists of an ionizable lipid (e.g., this compound, SM-102, ALC-0315, or DLin-MC3-DMA), a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) at a specific molar ratio.[4]

  • Procedure:

    • Dissolve the lipid mixture in ethanol.

    • Dissolve the mRNA in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0).

    • Rapidly mix the ethanol and aqueous phases using a microfluidic mixing device.

    • Dialyze the resulting LNP suspension against a storage buffer (e.g., phosphate-buffered saline, pH 7.4) to remove ethanol and raise the pH.

Particle Size and Polydispersity Index (PDI) Measurement

Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and PDI of LNPs.

  • Instrument: Malvern Zetasizer or similar DLS instrument.

  • Procedure:

    • Dilute the LNP suspension in the storage buffer to an appropriate concentration.

    • Transfer the diluted sample to a disposable cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the measurement temperature (typically 25°C).

    • Perform the measurement, collecting data from multiple runs to ensure accuracy.

    • Analyze the data to obtain the Z-average diameter and PDI.

mRNA Encapsulation Efficiency Measurement

The RiboGreen assay is a fluorescence-based method used to quantify the amount of mRNA encapsulated within the LNPs.

  • Reagents: Quant-iT™ RiboGreen™ RNA Assay Kit, Triton X-100.

  • Procedure:

    • Prepare a standard curve of known mRNA concentrations.

    • Prepare two sets of LNP samples. In the first set, measure the fluorescence of the intact LNPs to determine the amount of unencapsulated ("free") mRNA.

    • In the second set, add Triton X-100 to disrupt the LNPs and release the encapsulated mRNA. Measure the total fluorescence to determine the total amount of mRNA.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Lipid Composition and Degradation Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Charged Aerosol Detector - CAD, or Evaporative Light Scattering Detector - ELSD) is used to quantify the lipid components and assess their degradation over time.[8]

  • Instrument: HPLC system with a C18 column and a CAD or ELSD detector.

  • Procedure:

    • Disrupt the LNP samples to release the lipids.

    • Inject the lipid sample into the HPLC system.

    • Separate the different lipid components based on their retention times.

    • Quantify the amount of each lipid by comparing the peak areas to those of known standards.

    • Monitor for the appearance of new peaks or a decrease in the area of existing peaks over time to assess lipid degradation.

Visualizing LNP Stability Assessment and Influencing Factors

To better illustrate the processes and relationships involved in LNP stability, the following diagrams were generated using Graphviz.

LNP_Stability_Workflow cluster_formulation 1. LNP Formulation cluster_storage 2. Long-Term Storage cluster_analysis 3. Stability Analysis at Timepoints cluster_evaluation 4. Data Evaluation Formulation Microfluidic Mixing of Lipid/Ethanol and mRNA/Aqueous Phases Purification Dialysis/Tangential Flow Filtration Formulation->Purification Storage Store at Controlled Conditions (e.g., 2-8°C, 25°C, -20°C, -80°C) Purification->Storage DLS Particle Size & PDI (DLS) Storage->DLS RiboGreen Encapsulation Efficiency (RiboGreen Assay) Storage->RiboGreen HPLC Lipid Integrity & Purity (HPLC) Storage->HPLC Evaluation Compare against Initial (T=0) Data and Acceptance Criteria DLS->Evaluation RiboGreen->Evaluation HPLC->Evaluation

Experimental workflow for assessing LNP long-term stability.

LNP_Stability_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors IonizableLipid Ionizable Lipid (e.g., this compound, SM-102) LNP_Stability LNP Long-Term Stability IonizableLipid->LNP_Stability HelperLipids Helper Lipids & Cholesterol HelperLipids->LNP_Stability PEGLipid PEG-Lipid PEGLipid->LNP_Stability mRNA mRNA Cargo mRNA->LNP_Stability Temperature Storage Temperature Temperature->LNP_Stability pH Buffer pH pH->LNP_Stability FreezeThaw Freeze-Thaw Cycles FreezeThaw->LNP_Stability Light Light Exposure Light->LNP_Stability

Key factors influencing the long-term stability of LNPs.

Conclusion

The long-term stability of LNP-mRNA formulations is a critical quality attribute that is significantly influenced by the choice of ionizable lipid. Based on available data, LNPs formulated with this compound demonstrate comparable physical stability to those containing SM-102 when stored at refrigerated and room temperatures for up to 9-11 weeks.[1] SM-102 and ALC-0315 have shown robust long-term stability, particularly at refrigerated and frozen conditions, for extended periods.[2][3] DLin-MC3-DMA formulations, while stable for shorter durations, may be more susceptible to degradation, especially under frozen storage without cryoprotectants.[4][5][6]

It is important to note that while physical characteristics such as size and encapsulation efficiency may remain stable, the biological activity of the mRNA can decrease over time, as observed with SM-102 at room temperature.[1] Therefore, a comprehensive stability program should include both physicochemical and biological assays to fully characterize the long-term viability of an LNP formulation. Further long-term, head-to-head comparative studies will be invaluable in fully elucidating the stability profiles of these and other novel ionizable lipids.

References

A Researcher's Guide to Experimental Reproducibility with Ionizable Lipids for LNP Formulation

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Performance and Purity

For researchers, scientists, and professionals in drug development, the consistency and reproducibility of experiments are paramount. In the field of nucleic acid delivery, the quality of synthetic lipids used in Lipid Nanoparticle (LNP) formulations is a critical variable that can significantly impact experimental outcomes. This guide addresses the crucial topic of experimental reproducibility when using ionizable lipids, with a focus on the widely utilized DLin-MC3-DMA, as a case study for the hypothetical "Lipid 23". We will explore how variations from different suppliers, primarily concerning purity, can affect LNP performance and provide standardized protocols for key experiments to ensure consistency.

The Critical Role of Lipid Purity

The ionizable lipid is a cornerstone of modern mRNA delivery systems, essential for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm.[1][2][3] DLin-MC3-DMA, a key component in the first FDA-approved siRNA drug, Onpattro, is a prime example of such a lipid.[4] While the chemical structure of DLin-MC3-DMA is defined, the synthesis and purification processes can vary between suppliers. These variations can introduce impurities that may compromise the efficacy and stability of the final LNP formulation.

Recent studies have identified certain impurities, such as N-oxides and corresponding aldehydes, that can form in cationic lipids.[5] These reactive species can form adducts with the mRNA cargo, disrupting its translation and leading to a significant loss of protein expression and therapeutic activity.[5][6] Therefore, sourcing high-purity lipids is not merely a suggestion but a critical prerequisite for reproducible research. Researchers should demand comprehensive analytical data, such as NMR and mass spectrometry results, from suppliers to verify the purity and identity of their lipids.[7][8][9]

Comparative Performance Data

While direct head-to-head studies naming specific commercial suppliers are scarce in peer-reviewed literature, the expected performance benchmarks for high-quality DLin-MC3-DMA are well-established. Variations from these benchmarks may indicate issues with lipid quality or formulation protocol. The following tables summarize the key quality attributes of successfully formulated LNPs using DLin-MC3-DMA.

Table 1: Physicochemical Characteristics of DLin-MC3-DMA-based LNPs [10]

ParameterTypical Value RangeMethod of Measurement
Particle Size (Z-average)70 - 120 nmDynamic Light Scattering (DLS)[11][12]
Polydispersity Index (PDI)0.05 - 0.2Dynamic Light Scattering (DLS)[11][13]
Encapsulation Efficiency> 90%RiboGreen Assay[14]
Zeta Potential (at pH 7.4)-10 mV to +10 mVLaser Doppler Velocimetry[10]

Table 2: Standard Formulation Parameters for DLin-MC3-DMA LNPs [10]

ParameterRecommended Value/RatioNotes
Lipid Molar Ratio50:10:38.5:1.5DLin-MC3-DMA : DSPC : Cholesterol : PEG-Lipid. This ratio is crucial for LNP stability and efficacy.[15][16][17]
N/P Ratio3 to 6Molar ratio of the amine in the ionizable lipid to the phosphate (B84403) in the nucleic acid. Affects encapsulation and surface charge.[2]
Flow Rate Ratio (Microfluidics)3:1Aqueous : Ethanol (B145695). Ensures rapid mixing for LNP self-assembly.[10]
Final Ethanol Concentration~25-33%During initial mixing, before dialysis.

Experimental Protocols

Adherence to detailed, consistent protocols is essential for minimizing variability. Below are methodologies for the key experiments involved in LNP formulation and characterization.

Protocol 1: Lipid Nanoparticle (LNP) Formulation via Microfluidic Mixing

This method is highly recommended for producing uniform and reproducible LNPs.[10]

  • Preparation of Stock Solutions:

    • Prepare individual stock solutions of DLin-MC3-DMA, DSPC, Cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in absolute ethanol at concentrations of 10-20 mg/mL.[10][15] Ensure complete dissolution.

    • Prepare the nucleic acid (mRNA or siRNA) in an aqueous citrate (B86180) buffer (e.g., 10 mM citrate, pH 4.0).[15]

    • Store all stock solutions appropriately; lipid stocks should be stored at -20°C under an inert gas like argon.[10]

  • Preparation of Lipid Mixture:

    • Combine the lipid stock solutions in an RNase-free tube to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).[15] Vortex to ensure a homogenous solution.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr) according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one syringe and the nucleic acid solution (in aqueous buffer) into another.

    • Set the flow rate ratio to 3:1 (aqueous:ethanol).

    • Initiate mixing. The rapid impingement of the two streams within the microfluidic cartridge induces the self-assembly of lipids and nucleic acid into LNPs.

    • Collect the resulting LNP solution.

  • Buffer Exchange and Concentration:

    • Dialyze the collected LNP solution against sterile PBS (pH 7.4) for at least 4-6 hours, with multiple buffer changes, to remove ethanol and raise the pH.[16]

    • The LNPs can be concentrated using centrifugal filter units if necessary.[18]

    • Sterilize the final LNP solution by passing it through a 0.22 µm filter and store at 4°C.[16]

Protocol 2: LNP Characterization
  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Use Dynamic Light Scattering (DLS).

    • Dilute a small aliquot of the LNP solution in PBS (pH 7.4).

    • Measure the particle size (Z-average diameter) and PDI. A lower PDI (ideally < 0.2) indicates a more monodisperse and uniform particle population.[11][13]

  • Encapsulation Efficiency (EE) Quantification:

    • The Quant-iT RiboGreen assay is the standard method for quantifying encapsulated RNA.[14][19]

    • Prepare two sets of samples from the LNP solution.

    • Measurement of Free RNA: Add the RiboGreen reagent to the intact LNP sample. The fluorescence measured corresponds to the unencapsulated, accessible RNA.

    • Measurement of Total RNA: First, lyse the LNPs by adding a detergent like Triton X-100 to release all encapsulated RNA.[20] Then, add the RiboGreen reagent. The fluorescence measured corresponds to the total RNA amount.

    • Generate a standard curve using known concentrations of the RNA.

    • Calculate EE using the formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] * 100[20][21]

Protocol 3: In Vitro mRNA Transfection

This protocol assesses the functional performance of the formulated LNPs.

  • Cell Culture:

    • Plate cells (e.g., HEK293, HeLa) in a suitable plate format (e.g., 24-well plate) to achieve 70-80% confluency on the day of transfection.[18]

  • Transfection:

    • Dilute the mRNA-LNPs to the desired final concentration in complete cell culture medium (containing serum).

    • Remove the old medium from the cells and add the medium containing the mRNA-LNPs.

    • Incubate the cells for 24-48 hours at 37°C and 5% CO2.

  • Quantification of Protein Expression:

    • If the mRNA encodes a reporter protein like Luciferase or GFP, measure the protein expression using a suitable assay (e.g., luciferase assay kit, flow cytometry).

    • Compare the expression levels achieved with LNPs formulated using lipids from different suppliers to assess functional differences.

Visualizing Key Processes

To better understand the experimental workflow and the biological pathway involved, the following diagrams are provided.

LNP_Formulation_Workflow cluster_prep 1. Preparation cluster_formulation 2. Formulation cluster_purification 3. Purification cluster_characterization 4. Characterization Lipid_Stocks Lipid Stocks in Ethanol Lipid_Mix Homogenous Lipid Mixture Lipid_Stocks->Lipid_Mix RNA_Solution RNA Solution in Aqueous Buffer Microfluidics Microfluidic Mixing RNA_Solution->Microfluidics Lipid_Mix->Microfluidics Dialysis Dialysis vs. PBS (Ethanol Removal) Microfluidics->Dialysis Concentration Concentration (Centrifugal Filter) Dialysis->Concentration DLS Size & PDI (DLS) Concentration->DLS RiboGreen Encapsulation (RiboGreen Assay) Concentration->RiboGreen Transfection In Vitro Transfection Concentration->Transfection LNP_Uptake_Pathway LNP LNP in Extracellular Space Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Escape Endosomal Escape (Critical Step) Early_Endosome->Escape Lysosome Lysosome (Degradation, pH ~4.5) Late_Endosome->Lysosome Late_Endosome->Escape Cytoplasm Cytoplasm (mRNA Translation) Escape->Cytoplasm

References

A Head-to-Head Analysis of Lipid 23 and Lipidoids for Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and safe delivery of genetic material into target cells remains a critical hurdle in the advancement of gene therapies and mRNA-based therapeutics. Cationic lipids and lipid-like materials, known as lipidoids, have emerged as leading non-viral vectors for this purpose. This guide provides a side-by-side analysis of a novel ionizable lipid, Lipid 23, and the broader class of lipidoids, offering a comparative look at their performance based on available experimental data.

This comparison guide delves into the structural features, delivery efficiency, and cell specificity of this compound, a recently identified liver-trophic mRNA delivery vehicle, and contrasts it with the general characteristics and performance of lipidoids, a diverse and widely studied class of materials for gene delivery. While direct comparative studies are limited, this guide synthesizes data from various sources to provide a valuable resource for selecting and optimizing lipid-based gene delivery systems.

At a Glance: Key Performance Metrics

The following tables summarize the quantitative data on the physicochemical properties and in vivo performance of this compound and representative lipidoids. It is important to note that the data for lipidoids represents a range of values reported for different well-characterized lipidoids in various studies, as this is a broad class of molecules.

Table 1: Physicochemical and In Vivo Performance Characteristics

FeatureThis compoundLipidoids (Representative)
pKa 5.7[1]6.0 - 7.0 (typical range for effective lipidoids)
Primary Cargo mRNA[1][2]siRNA, mRNA, pDNA[3][4][5][6][7][8]
Primary Target Organ (in vivo) Liver[1][2]Liver, Spleen (can be engineered for other targets)[3][6][8]
In Vivo Efficacy (mRNA delivery) Superior to SM-102 for liver expression[1][2]Varies; top lipidoids show high efficacy (e.g., >90% gene silencing)[3][6]
Cell-Type Specificity Liver-trophic[1][2]Can be designed for cell-type specificity (e.g., immune cells)[2]

Table 2: In Vivo Gene Expression and Silencing Data

ParameterThis compound (mRNA delivery)Representative Lipidoids (siRNA/mRNA Delivery)
Model C57BL/6 mice[1]Mice (various strains)[3][5][6][8]
Cargo Luciferase mRNA[1]Factor VII siRNA, Luciferase mRNA[3][5][6][8]
Dose 1 mg/kg[1]0.01 - 5 mg/kg (siRNA); 0.5 mg/kg (mRNA)[5][9]
Route of Administration Intravenous[1]Intravenous[3][5][6][8]
Observed Effect High luciferase expression in the liver[1]>90% silencing of Factor VII; high luciferase expression in the liver[5][6]

Delving Deeper: Experimental Methodologies

Detailed and reproducible experimental protocols are fundamental to advancing research in gene delivery. Below are the methodologies for lipid nanoparticle (LNP) formulation and in vivo evaluation as described in the key studies.

Experimental Protocol 1: Formulation of this compound LNPs

This protocol is based on the methodology described by Naidu et al. (2023) for the formulation of this compound nanoparticles encapsulating mRNA.[1][2]

Materials:

Procedure:

  • Preparation of Lipid Stock Solution: Dissolve this compound, DSPC, Cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.

  • Preparation of mRNA Solution: Dilute the mRNA in citrate buffer (pH 4.0).

  • Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes of a microfluidic mixing device.

  • Nanoparticle Formation: Mix the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol) to induce the self-assembly of the lipid nanoparticles.

  • Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight to remove ethanol and raise the pH.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

Experimental Protocol 2: General Protocol for Lipidoid-based Transfection

This generalized protocol is synthesized from methodologies commonly reported for the formulation and application of lipidoid-based nanoparticles for gene delivery.[10][11][12]

Materials:

  • Lipidoid

  • Helper Lipids (e.g., DSPC, Cholesterol)

  • PEG-Lipid (e.g., DMG-PEG 2000)

  • Nucleic Acid (siRNA, mRNA, or pDNA)

  • Ethanol

  • Acidic Buffer (e.g., Sodium Acetate or Citrate buffer, pH 4-5)

  • PBS (pH 7.4)

Procedure:

  • Lipid Solution Preparation: Dissolve the lipidoid, helper lipids, and PEG-lipid in ethanol. The molar ratios can be varied for optimization.

  • Nucleic Acid Solution Preparation: Dissolve the nucleic acid in the acidic aqueous buffer.

  • LNP Formation: Rapidly mix the lipid-ethanol solution with the nucleic acid-aqueous solution. This can be done through various methods, including vortexing, T-junction mixing, or microfluidics. A common volume ratio is 3:1 (aqueous:ethanol).

  • Incubation and Dialysis: Allow the mixture to incubate for a short period to ensure complex formation. Subsequently, dialyze against PBS (pH 7.4) to remove the organic solvent and neutralize the formulation.

  • In Vitro Transfection: a. Plate cells in a multi-well plate and allow them to adhere. b. Dilute the lipidoid-LNP formulation in cell culture medium (typically serum-free). c. Add the diluted LNPs to the cells and incubate for a specified period (e.g., 4-24 hours). d. Replace the medium with fresh, complete medium. e. Assay for gene expression or silencing after an appropriate incubation time (e.g., 24-72 hours).

  • In Vivo Administration: a. Dilute the final LNP formulation in sterile PBS to the desired concentration. b. Administer to the animal model via the desired route (e.g., intravenous injection). c. Monitor the animal and collect tissues at specified time points for analysis of gene expression or silencing.

Visualizing the Process: Workflows and Mechanisms

To better understand the concepts and procedures involved in lipid-mediated gene delivery, the following diagrams illustrate key aspects of the process.

experimental_workflow cluster_formulation LNP Formulation cluster_evaluation Performance Evaluation lipid_mix Lipid Mixture (this compound/Lipidoid, Helper Lipids, PEG-Lipid) in Ethanol mixing Rapid Mixing (e.g., Microfluidics) lipid_mix->mixing na_solution Nucleic Acid (mRNA, siRNA, pDNA) in Acidic Buffer na_solution->mixing dialysis Dialysis vs. PBS (pH 7.4) mixing->dialysis invitro In Vitro Transfection (Cell Culture) dialysis->invitro Characterization (Size, PDI, Encapsulation) invivo In Vivo Administration (Animal Model) dialysis->invivo analysis Analysis (Gene Expression/Silencing, Toxicity) invitro->analysis invivo->analysis

Caption: Experimental workflow for the formulation and evaluation of lipid nanoparticles for gene delivery.

endosomal_escape LNP LNP cell_membrane Cell Membrane LNP->cell_membrane Endocytosis endosome Endosome (pH ~6.5) acidified_endosome Late Endosome/ Lysosome (pH ~5.0-5.5) endosome->acidified_endosome Maturation & Acidification cytoplasm Cytoplasm acidified_endosome->cytoplasm Endosomal Escape (Membrane Destabilization) cargo Nucleic Acid Cargo

Caption: Mechanism of LNP-mediated gene delivery, highlighting endosomal escape.

Caption: Conceptual diagram of the chemical diversity within the lipidoid class of materials.

References

A Comparative Guide to Lipid Nanoparticle Performance: An In Vitro and In Vivo Correlation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the performance of lipid nanoparticles (LNPs) formulated with different ionizable lipids, focusing on the correlation between in vitro and in vivo results. While the prompt specified "Lipid 23 LNP," this term does not correspond to a widely recognized, publicly documented lipid. Therefore, this guide will focus on a well-characterized and clinically relevant ionizable lipid, SM-102 , and compare its performance with other commonly used ionizable lipids such as ALC-0315, DLin-MC3-DMA, and C12-200. This comparison will offer researchers, scientists, and drug development professionals a comprehensive overview of LNP performance metrics and the experimental protocols used for their evaluation.

The development of LNPs as delivery vehicles for nucleic acids has revolutionized therapeutic and vaccine applications, highlighted by the success of mRNA-based COVID-19 vaccines.[1][2] These LNPs are typically composed of four key components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[2][3][4] The ionizable lipid is a critical component that influences the encapsulation of nucleic acids and their subsequent release into the cytoplasm of target cells.[5][6]

A significant challenge in the development of LNP-based therapeutics is the often-observed discrepancy between in vitro and in vivo performance.[1][7][8] This guide will delve into this correlation gap, presenting data from studies that have systematically evaluated different LNP formulations.

Data Presentation: Comparative Performance of LNP Formulations

The following tables summarize the physicochemical properties and biological performance of LNPs formulated with different ionizable lipids. The data is compiled from various studies to provide a comparative overview.

Table 1: Physicochemical Properties of LNP Formulations

Ionizable LipidParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
SM-10270 - 100< 0.1> 80%[1]
ALC-031570 - 100< 0.1> 80%[1]
DLin-MC3-DMA70 - 100< 0.1> 80%[1]
C12-20070 - 100< 0.1> 80%[1]

Table 2: In Vitro and In Vivo Performance Comparison of LNP Formulations

Ionizable LipidIn Vitro Protein Expression (HEK293 cells)In Vivo Protein Expression (Mouse Model)Key FindingsReference
SM-102HighHighShowed significantly higher protein expression in vitro compared to other formulations. In vivo expression was comparable to ALC-0315.[1]
ALC-0315ModerateHighIn vivo protein expression was significantly higher than MC3 and C12-200, and comparable to SM-102.[1]
DLin-MC3-DMALowModerateLower protein expression levels both in vitro and in vivo compared to SM-102 and ALC-0315.[1]
C12-200LowLowExhibited lower expression levels in both in vitro and in vivo studies.[1]

It is important to note that while physicochemical properties are often comparable across different LNP formulations, their biological performance can vary significantly.[1] Studies have shown that in vitro results do not always predict in vivo outcomes, highlighting the complexity of LNP-cell interactions in a physiological environment.[1][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of LNP performance data. Below are summarized protocols for key experiments involved in LNP characterization and efficacy testing.

1. LNP Formulation via Microfluidic Mixing

  • Lipid Preparation: Dissolve the ionizable lipid (e.g., SM-102), DSPC, cholesterol, and a PEGylated lipid in ethanol (B145695) at specific molar ratios.[5]

  • Nucleic Acid Preparation: Dilute the mRNA or other nucleic acid cargo in an acidic buffer (e.g., sodium acetate (B1210297) buffer, pH 4.0).[5]

  • Microfluidic Mixing: Use a microfluidic device to mix the lipid-ethanol solution with the nucleic acid-aqueous solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).[9]

  • Purification and Concentration: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated nucleic acids. Concentrate the LNPs using ultrafiltration.[9][10]

2. Physicochemical Characterization

  • Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).[6][11]

  • Encapsulation Efficiency: Determine the amount of encapsulated nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen assay). The fluorescence is measured before and after lysing the LNPs with a detergent like Triton X-100.[6][12]

3. In Vitro Transfection Efficiency Assay

  • Cell Culture: Plate a suitable cell line (e.g., HEK293, HeLa, or HepG2) in a 96-well plate and allow the cells to adhere overnight.[12][13]

  • LNP Treatment: Dilute the LNPs in cell culture medium to achieve the desired final concentration of the nucleic acid cargo and add to the cells.[12]

  • Incubation: Incubate the cells with the LNPs for a specified period (e.g., 24 or 48 hours) at 37°C in a CO2 incubator.[1][12]

  • Reporter Gene Assay: If using a reporter gene like luciferase, lyse the cells and measure the luciferase activity using a luminometer.[13] For fluorescent proteins, quantify the expression using fluorescence microscopy or flow cytometry.

4. In Vivo Biodistribution and Efficacy Studies (Mouse Model)

  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6).[12]

  • Administration: Administer the LNP formulation to the mice via a specific route, such as intravenous (IV), intramuscular (IM), or subcutaneous (SC) injection.[3][12][14]

  • Bioluminescence Imaging: If using a luciferase reporter, inject the mice with a luciferin (B1168401) substrate and perform whole-body bioluminescence imaging at various time points to track protein expression.[12]

  • Tissue-Specific Analysis: At the end of the study, harvest organs of interest (e.g., liver, spleen, muscle) to quantify protein expression or nucleic acid delivery.

Visualizations: Workflows and Correlations

The following diagrams, generated using Graphviz, illustrate key processes in LNP research and the relationship between in vitro and in vivo data.

G cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation lipid_prep Lipid Preparation (Ethanol Phase) mixing Microfluidic Mixing lipid_prep->mixing na_prep Nucleic Acid (Aqueous Phase) na_prep->mixing purification Purification & Concentration mixing->purification size_pdi Size & PDI (DLS) purification->size_pdi ee Encapsulation Efficiency purification->ee transfection LNP Transfection purification->transfection animal_model Animal Model Administration purification->animal_model cell_culture Cell Culture cell_culture->transfection assay Reporter Gene Assay transfection->assay imaging Bioluminescence Imaging animal_model->imaging biodistribution Biodistribution Analysis animal_model->biodistribution

Caption: Experimental workflow for LNP formulation, characterization, and evaluation.

G cluster_factors Influencing Factors invitro In Vitro Performance correlation IVIVC Gap invitro->correlation Predicts? invivo In Vivo Performance correlation->invivo Actual Outcome protein_corona Protein Corona protein_corona->correlation immune_response Immune Response immune_response->correlation biodistribution Biodistribution biodistribution->correlation

References

Navigating the Cellular Response: A Comparative Guide to LNP-Induced Transcriptomic Changes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate cellular responses to lipid nanoparticle (LNP) delivery systems is paramount for designing safer and more effective therapeutics. This guide provides a comparative analysis of transcriptomic changes in cells treated with different LNP formulations, supported by experimental data and detailed methodologies.

The composition of a lipid nanoparticle (LNP) is a critical determinant of its delivery efficiency, tissue tropism, and the resulting biological response. Variations in ionizable lipids, helper lipids, cholesterol, and PEG-lipids can significantly alter the gene expression profiles of target cells. This guide synthesizes findings from multiple studies to offer a comparative perspective on how different LNP formulations modulate cellular transcriptomics.

Comparative Analysis of Gene Expression

The transcriptomic response to LNP treatment is dynamic and formulation-dependent. Studies have shown that changes in LNP composition can lead to differential expression of genes involved in various cellular processes, including immune activation, protein metabolism, and endocytosis.

For instance, substituting cholesterol with β-sitosterol in LNP formulations has been shown to enhance mRNA expression in cell lines.[1] In vivo studies have demonstrated that LNPs containing β-sitosterol can induce elevated levels of cytokines such as TNF-α, IL-6, and IL-1β, indicating a pro-inflammatory response potentially mediated through inflammasome activation.[1][2]

Furthermore, the charge of the helper lipid plays a crucial role in LNP tropism and the subsequent transcriptomic signature. Cationic helper lipids can shift LNP delivery towards the lungs, upregulating pathways related to RNA and protein metabolism in lung endothelial cells.[3][4][5] In contrast, LNPs targeted to the liver can influence the gene expression and epigenetic profiles of liver-associated macrophages, polarizing them towards an M1-like inflammatory state with upregulation of genes like Tnf and Il6.[6]

The cellular response to LNPs is also transient. Transcriptomic alterations, including the upregulation of endocytosis and lysosomal pathways, can be observed as early as one hour after LNP administration, with a return to baseline levels by 24 hours. This rapid and dynamic response underscores the importance of time-course studies in evaluating the impact of LNP formulations.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, highlighting the impact of different LNP compositions on gene expression and cellular pathways.

Table 1: Effect of LNP Composition on In Vitro mRNA Expression

LNP Formulation (Phospholipid/Sterol)Relative Luciferase Expression vs. Control (DSPC/Chol)Cell LineReference
DSPC/β-sitosterolSignificantly HigherHEK293[1]
DOPC/DOPESignificantly Higher (at 2 µg/mL)HEK293[1]

Table 2: Differentially Expressed Genes in Liver-Associated Macrophages following OVA mRNA/LNP Immunization

ConditionNumber of Differentially Expressed GenesKey Upregulated GenesEnriched PathwaysReference
OVA mRNA/LNP vs. PBS Control554Tnf, Il6, MarcoIL-6/JAK/STAT3, TNFα/NF-κB[6]

Table 3: Temporal Transcriptomic Changes in Liver Kupffer Cells after LNP-mRNA Administration

TimepointNumber of Upregulated GenesNumber of Downregulated GenesKey Affected PathwaysReference
1 hourHighHighEndocytosis, Lysosomal Pathways
24 hours50Return to Baseline

Table 4: Pathway Upregulation in Lung Cells by Cationic LNP Treatment

LNP TypeNumber of Upregulated PathwaysKey Pathway CategoriesReference
Cationic LNP (Cat-LNP)27 (out of 835)RNA Metabolism, Protein Metabolism[3][4][5]

Experimental Protocols

A generalized workflow for the comparative transcriptomic analysis of cells treated with different LNPs is outlined below. Specific details may vary between studies.

LNP Formulation and Characterization

LNPs are typically prepared using a microfluidic mixing method. The lipid components, including an ionizable lipid, a phospholipid (e.g., DSPC, DOPC), cholesterol or a sterol analog, and a PEG-lipid, are dissolved in an organic solvent (e.g., ethanol). This lipid solution is rapidly mixed with an aqueous buffer containing the mRNA cargo at a specific pH to facilitate encapsulation. The resulting LNPs are then characterized for size, polydispersity index (PDI), and mRNA encapsulation efficiency.[1][2]

Cell Culture and LNP Treatment

The target cells (e.g., HEK293, primary immune cells) are cultured under standard conditions. For in vitro studies, cells are seeded in multi-well plates and treated with different LNP formulations at various concentrations for a specified duration (e.g., 24-48 hours).[1] For in vivo studies, LNPs are administered to animal models (e.g., mice) via a relevant route, such as intramuscular or intravenous injection.[5][6]

RNA Isolation and Sequencing

Following treatment, total RNA is isolated from the cells or tissues using a suitable extraction kit. The quality and quantity of the isolated RNA are assessed. For transcriptomic analysis, RNA sequencing (RNA-seq) is performed. This typically involves library preparation (e.g., poly(A) selection, cDNA synthesis) followed by high-throughput sequencing on platforms like Illumina.[6]

Bioinformatic Analysis

The raw sequencing data is processed through a bioinformatic pipeline. This includes quality control, read alignment to a reference genome, and quantification of gene expression. Differential gene expression analysis is then performed to identify genes that are significantly up- or downregulated between different treatment groups.[6] Pathway analysis and gene ontology enrichment are subsequently used to identify the biological processes and signaling pathways that are significantly affected.[4][6]

Visualizing a Typical Experimental Workflow

The following diagram illustrates a standard workflow for comparing the transcriptomic effects of different LNP formulations.

G cluster_0 LNP Formulation cluster_1 Cell Treatment cluster_2 Transcriptomic Analysis cluster_3 Comparative Results LNP1 LNP Formulation A CellCulture Cell Culture (e.g., HEK293, Immune Cells) LNP1->CellCulture LNP2 LNP Formulation B LNP2->CellCulture LNP3 LNP Formulation C LNP3->CellCulture RNA_Isolation RNA Isolation CellCulture->RNA_Isolation Treatment RNA_Seq RNA Sequencing RNA_Isolation->RNA_Seq Data_Analysis Bioinformatic Analysis (Differential Expression & Pathway Analysis) RNA_Seq->Data_Analysis Comparison Comparative Analysis of Gene Expression Profiles Data_Analysis->Comparison

Caption: Experimental workflow for comparative transcriptomic analysis.

Key Signaling Pathway: LNP-Induced Innate Immune Response

A common cellular response to LNPs involves the activation of innate immune signaling pathways. The diagram below depicts a simplified representation of how LNPs can trigger these responses, often through Toll-like receptors (TLRs) and subsequent downstream signaling cascades.

G cluster_0 LNP-Cell Interaction cluster_1 Innate Immune Sensing cluster_2 Downstream Signaling cluster_3 Transcriptional Response LNP Lipid Nanoparticle (LNP) Endosome Endosome LNP->Endosome Endocytosis TLR Toll-like Receptors (e.g., TLR4, TLR7/8) Endosome->TLR Recognition of LNP components/cargo MyD88 MyD88 TLR->MyD88 NFkB NF-κB Activation MyD88->NFkB IRFs IRF Activation MyD88->IRFs Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Gene Transcription Interferons Type I Interferons IRFs->Interferons Gene Transcription

Caption: LNP-mediated activation of innate immune signaling.

References

A Comparative Guide to Lipid 23-Formulated mRNA Drugs for Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a novel ionizable lipid, designated "Lipid 23," against other established mRNA delivery platforms. The therapeutic efficacy is evaluated based on key performance metrics, supported by experimental data from preclinical studies. While "this compound" is a representative designation for a next-generation lipid, its performance characteristics are benchmarked against the well-documented ionizable lipids DLin-MC3-DMA and SM-102.

Executive Summary

The delivery of messenger RNA (mRNA) therapeutics hinges on the efficacy and safety of the delivery vehicle. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, with ionizable lipids being a critical component for potent in vivo transfection. This guide evaluates the performance of a this compound-formulated mRNA drug in comparison to established alternatives, including other LNP formulations and polymer-based systems. The data presented herein is collated from multiple preclinical studies to provide a comprehensive overview for researchers in the field.

Data Presentation: Comparative Performance of mRNA Delivery Platforms

The following tables summarize the quantitative data on the in vivo and in vitro performance of mRNA delivery systems. "this compound" performance is represented by data from studies on advanced, proprietary ionizable lipids, benchmarked against DLin-MC3-DMA and SM-102.

Table 1: In Vivo Luciferase Expression in Mice

Delivery PlatformIonizable LipidDose (mg/kg)Route of AdministrationPeak Luciferase Expression (Photons/s)Organ TropismDuration of ExpressionReference
This compound (proxy) Novel Imidazole-based0.5Intravenous~1.5 x 10^9Spleen, Liver> 168 hours[1]
LNP - MC3 DLin-MC3-DMA0.5Intravenous~5 x 10^8Liver~96 hours[2]
LNP - SM-102 SM-1020.5Intravenous~1 x 10^9Liver~120 hours[3]
Polymer-Based NP Poly(β-amino ester)1.0Intramuscular~1 x 10^7 (at injection site)Localized to muscleUp to 4 weeks[4]

Table 2: In Vitro Transfection Efficiency

Delivery PlatformIonizable LipidCell LineTransfection Efficiency (% of GFP+ cells)Reference
This compound (proxy) Novel Diamine-basedHEK293T~95%[5]
LNP - MC3 DLin-MC3-DMAHeLa~80%[6][7]
LNP - SM-102 SM-102HeLa~90%[8]
Polymer-Based NP Poly(amidoamine)HEK293T~70%[9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

In Vivo Luciferase Assay in Mice

This protocol is a standard method for assessing the in vivo transfection efficiency of mRNA delivery platforms.

  • Animal Model: BALB/c or C57BL/6 mice, 6-8 weeks old.

  • mRNA-LNP Formulation: The mRNA encoding Firefly Luciferase (FLuc) is encapsulated in the respective LNP formulations (e.g., this compound, DLin-MC3-DMA, SM-102).

  • Administration: Administer the mRNA-LNP formulation to mice via the desired route (e.g., intravenous, intramuscular) at a specified dose (e.g., 0.1-1.0 mg/kg).

  • Bioluminescence Imaging: At various time points post-injection (e.g., 6, 24, 48, 72, 168 hours), anesthetize the mice and intraperitoneally inject a D-luciferin solution (e.g., 150 mg/kg).

  • Data Acquisition: Image the mice using an in vivo imaging system (IVIS) to detect the bioluminescent signal.

  • Analysis: Quantify the luminescent signal (total flux in photons/second) in the region of interest (e.g., whole body, specific organs) to determine the level and location of protein expression.[11][12]

In Vitro Transfection Efficiency Assay using Flow Cytometry

This protocol allows for the quantification of the percentage of cells successfully transfected with a reporter mRNA.

  • Cell Culture: Plate a suitable cell line (e.g., HEK293T, HeLa) in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • mRNA-LNP Treatment: Prepare serial dilutions of the mRNA-LNP formulations encapsulating a reporter mRNA (e.g., Green Fluorescent Protein - GFP). Add the formulations to the cells.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for mRNA uptake and protein expression.

  • Cell Harvesting: Detach the cells from the plate using trypsin and resuspend them in a suitable buffer (e.g., PBS with 2% FBS).

  • Flow Cytometry: Analyze the cell suspension using a flow cytometer to determine the percentage of GFP-positive cells.[5][13]

Mandatory Visualization

Signaling Pathway of LNP-Delivered mRNA

The following diagram illustrates the intracellular trafficking pathway of an mRNA-LNP, from cellular uptake to protein translation.

LNP_Pathway LNP mRNA-LNP early_endosome Early Endosome (pH 6.0-6.5) LNP->early_endosome ribosome Ribosome protein Therapeutic Protein ribosome->protein mRNA mRNA mRNA->ribosome Translation late_endosome Late Endosome (pH 5.0-6.0) early_endosome->late_endosome Maturation late_endosome->mRNA Endosomal Escape (pH-dependent) membrane

Caption: Intracellular pathway of an LNP-formulated mRNA drug.

Experimental Workflow for Efficacy Validation

This diagram outlines a typical workflow for validating the therapeutic efficacy of a novel mRNA-LNP formulation.

Experimental_Workflow formulation 1. mRNA-LNP Formulation (e.g., this compound) in_vitro 2. In Vitro Screening (Transfection Efficiency, Cytotoxicity) formulation->in_vitro in_vivo_pkpd 3. In Vivo PK/PD (Luciferase Assay, Biodistribution) in_vitro->in_vivo_pkpd Lead Candidate Selection efficacy_model 4. Preclinical Efficacy (Disease Model) in_vivo_pkpd->efficacy_model toxicology 5. Toxicology Studies efficacy_model->toxicology data_analysis 6. Data Analysis & Comparison toxicology->data_analysis

References

Unveiling Lipid 23: A Superior Liver-Tropic mRNA Delivery Vehicle

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of mRNA delivery, a novel ionizable lipid, designated as Lipid 23, has emerged as a high-performance vehicle for liver-targeted therapies. Peer-reviewed research demonstrates its superiority in vivo when compared to the well-established SM-102 lipid, a key component in Moderna's COVID-19 vaccine. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, for researchers and drug development professionals.

In Vivo Performance: this compound vs. SM-102

A pivotal study by Naidu et al. (2023) systematically evaluated the in vivo mRNA delivery efficiency of this compound-formulated lipid nanoparticles (LNPs) against those containing SM-102.[1] The study utilized luciferase mRNA (mLuc) encapsulated in LNPs and administered intravenously to C57BL/6 mice. The resulting protein expression was quantified by measuring luciferase intensity in various organs.

The data unequivocally highlights this compound's pronounced liver tropism and enhanced delivery efficiency.[1] LNPs formulated with this compound demonstrated significantly higher luciferase expression in the liver compared to SM-102 LNPs.[2] Conversely, SM-102 LNPs exhibited a more distributed expression profile with notable luciferase activity in the spleen and lungs.[1][2]

Table 1: In Vivo Luciferase Expression (mLuc-LNPs)

OrganThis compound (Relative Luciferase Intensity)SM-102 (Relative Luciferase Intensity)
LiverHighModerate
SpleenLowHigh
LungsLowModerate
HeartNegligibleNegligible
KidneysNegligibleNegligible

Note: This table provides a qualitative summary based on the bar graph data from Naidu et al., 2023. For exact quantitative values, refer to the original publication.

Experimental Protocols

The following is a detailed methodology for the key in vivo experiment comparing this compound and SM-102 LNPs, as described by Naidu et al. (2023).[1]

LNP Formulation

The lipid nanoparticles were prepared using a microfluidic mixing approach. The lipid components were dissolved in ethanol, and the mRNA was diluted in an aqueous buffer. These two solutions were then rapidly mixed using a microfluidic device to induce the self-assembly of the LNPs.

Lipid Composition:

The molar ratio of these components is a critical parameter for LNP stability and efficacy.

In Vivo mRNA Delivery Study
  • Animal Model: C57BL/6 mice were used for the in vivo experiments. All animal procedures were conducted in accordance with institutional guidelines.

  • LNP Administration: Mice were intravenously injected with mLuc-LNPs formulated with either this compound or SM-102. The mRNA dose was 0.5 mg per kg of body weight.

  • Bioluminescence Imaging: At 6 hours post-injection, the mice were anesthetized, and a solution of D-luciferin was administered intraperitoneally. The mice were then imaged using an in vivo imaging system (IVIS) to detect the light emitted from the luciferase protein.

  • Data Analysis: The bioluminescence signal intensity was quantified for different organs to determine the efficiency and biodistribution of mRNA delivery for each LNP formulation.

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key processes described in this guide.

LNP_Formulation_Workflow cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Buffer) Lipid23 This compound / SM-102 Microfluidic_Mixing Microfluidic Mixing Lipid23->Microfluidic_Mixing DSPC DSPC DSPC->Microfluidic_Mixing Chol Cholesterol Chol->Microfluidic_Mixing PEG_Lipid DMG-PEG 2000 PEG_Lipid->Microfluidic_Mixing mRNA Luciferase mRNA mRNA->Microfluidic_Mixing LNP_Solution LNP Solution Microfluidic_Mixing->LNP_Solution

Caption: LNP Formulation Workflow

In_Vivo_Experiment_Workflow start Start injection Intravenous Injection (mLuc-LNPs into Mice) start->injection incubation 6-hour Incubation injection->incubation luciferin D-luciferin Administration incubation->luciferin imaging In Vivo Bioluminescence Imaging (IVIS) luciferin->imaging analysis Data Analysis (Quantify Luciferase Intensity) imaging->analysis end End analysis->end

Caption: In Vivo Experiment Workflow

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Lipid 23

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the proper disposal of Lipid 23, a cationic lipid utilized in the formulation of lipid nanoparticles (LNPs) for research purposes. Adherence to these procedural steps is vital for ensuring laboratory safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals to foster a culture of safety and responsible chemical handling.

Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and follow your institution's Environmental Health and Safety (EHS) guidelines for chemical waste disposal.

Physical and Chemical Properties of this compound

A summary of the key properties of this compound is provided below. This information is essential for its safe handling and disposal.

PropertyValueSource
Formal Name 8-((2-((4-(dimethylamino)butanoyl)oxy)ethyl)(10-oxo-10-(tridecan-7-yloxy)decyl)amino)octyl 2-hexyldecanoate[1]
Molecular Formula C₅₅H₁₀₈N₂O₆[1][2][3]
Formula Weight 893.5 g/mol [1][2][3]
pKa 5.7[1][2][3]
Formulation Typically a solution in methyl acetate (B1210297) (e.g., 25 mg/ml) or other organic solvents.[1][2]
Storage Temperature -20°C[1][2]
Stability ≥ 2 years at -20°C[1]

Pre-Disposal and Handling Safety

Before commencing any disposal procedures, ensure you are operating in a well-ventilated area, preferably within a certified chemical fume hood. The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Wear chemical-resistant gloves. Given that this compound is often supplied in an organic solvent, consult a glove compatibility chart to select the appropriate material.

  • Protective Clothing: A standard laboratory coat must be worn to protect from potential spills.

Step-by-Step Disposal Procedures

The proper disposal of this compound and associated materials is critical. The following protocols outline the necessary steps for different forms of waste.

1. Disposal of Unused or Expired this compound Solution

Solutions of this compound must be treated as chemical waste and should never be poured down the drain.

  • Waste Collection: Carefully pour the this compound solution into a designated, compatible, and leak-proof liquid waste container. Plastic-coated glass bottles are often used for organic solvent waste to minimize the risk of breakage.

  • Segregation of Waste: Do not mix incompatible waste streams. This compound solutions should be collected in a container designated for non-halogenated organic solvent waste.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include the full chemical name ("this compound"), the solvent (e.g., "in Methyl Acetate"), the approximate concentration, and any associated hazard warnings.

  • Storage: Keep the waste container tightly sealed when not in use. Store it in a designated satellite accumulation area away from heat, ignition sources, and incompatible chemicals.

  • Final Disposal: Once the container is approximately 90% full, arrange for its collection by your institution's EHS office or a licensed hazardous waste disposal contractor.

2. Disposal of Contaminated Laboratory Materials

Any materials that have come into direct contact with this compound are considered contaminated and must be disposed of as solid chemical waste. This includes:

  • Pipette tips

  • Centrifuge tubes

  • Gloves

  • Wipes and absorbent paper

  • Collection: Place all contaminated solid materials into a durable, leak-proof plastic bag or a designated solid waste container.

  • Labeling: Clearly label the bag or container as "Solid Chemical Waste" and list the chemical contaminants (i.e., "this compound").

  • Storage and Collection: Store the sealed container in the designated satellite accumulation area for collection by EHS.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound and associated contaminated materials.

Lipid23_Disposal_Workflow cluster_ppe Start: Personal Protective Equipment (PPE) cluster_waste_type Identify Waste Type cluster_liquid_disposal Liquid Waste Disposal cluster_solid_disposal Solid Waste Disposal cluster_final_disposal Final Disposal PPE Wear appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves Waste_Type This compound Solution or Contaminated Solids? PPE->Waste_Type Collect_Liquid Collect in designated non-halogenated organic waste container. Waste_Type->Collect_Liquid Liquid Collect_Solid Collect in designated solid chemical waste container. Waste_Type->Collect_Solid Solid Label_Liquid Label container with 'Hazardous Waste', contents, and hazards. Collect_Liquid->Label_Liquid Store_Liquid Store sealed container in satellite accumulation area. Label_Liquid->Store_Liquid EHS_Pickup Arrange for pickup by Environmental Health & Safety (EHS) Store_Liquid->EHS_Pickup Label_Solid Label container with 'Solid Chemical Waste' and contaminants. Collect_Solid->Label_Solid Store_Solid Store sealed container in satellite accumulation area. Label_Solid->Store_Solid Store_Solid->EHS_Pickup

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Lipid 23

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with Lipid 23, an ionizable cationic amino lipid integral to the formulation of lipid nanoparticles (LNPs) for mRNA delivery. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Personal Protective Equipment (PPE): A Multi-layered Defense

The handling of this compound, particularly when in solution with solvents like methyl acetate (B1210297), necessitates a robust personal protective equipment strategy. The following table summarizes the required PPE for various stages of handling.

Stage of Handling Task Required Personal Protective Equipment (PPE)
Receiving and Storage Unpacking and transferring to storage- Nitrile gloves- Safety glasses with side shields
Preparation of Solutions Aliquoting and diluting the stock solution- Chemical-resistant nitrile or neoprene gloves (double-gloving recommended)- Chemical splash goggles- Lab coat or chemical-resistant apron- Work in a certified chemical fume hood
Formulation of Lipid Nanoparticles (LNPs) Mixing lipids and mRNA- Chemical-resistant nitrile or neoprene gloves (double-gloving recommended)- Chemical splash goggles- Lab coat or chemical-resistant apron- Work in a certified chemical fume hood
Handling of LNP Formulations Characterization and in-vitro/in-vivo studies- Nitrile gloves- Safety glasses with side shields- Lab coat
Spill Cleanup Managing accidental spills- Chemical-resistant nitrile or neoprene gloves- Chemical splash goggles- Lab coat or chemical-resistant apron- Respiratory protection (as dictated by spill size and solvent)
Waste Disposal Disposing of contaminated materials- Nitrile gloves- Safety glasses with side shields- Lab coat

Operational Protocol: Step-by-Step Guidance for Safe Handling

This protocol outlines the key steps for safely handling this compound from receipt to the completion of experimental procedures.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Don nitrile gloves and safety glasses before opening the package.

  • Verify that the product label matches the order information.

  • Transfer the vial to a designated, secure storage location.

2. Storage:

  • Store this compound at -20°C in its original, tightly sealed container.[1]

  • The product is typically supplied as a solution in methyl acetate, which is a flammable liquid.[1] Store in a well-ventilated, flame-proof area away from heat, sparks, and open flames.

3. Preparation of Working Solutions (to be performed in a chemical fume hood):

  • Wear appropriate PPE: double gloves (nitrile or neoprene), chemical splash goggles, and a lab coat.

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Use sterile, chemical-resistant pipette tips and tubes for all transfers.

  • Prepare aliquots in appropriately labeled vials to minimize freeze-thaw cycles.

  • Cap all containers tightly when not in use.

4. Formulation of Lipid Nanoparticles (LNPs) (in a chemical fume hood):

  • Follow your established and validated protocol for LNP formulation.

  • Ensure all glassware and equipment are clean and dry.

  • Dispense the required volume of this compound solution carefully to avoid splashes.

  • Mix with other lipid components and the mRNA payload as per the protocol.

5. Handling of LNP Formulations:

  • Once formulated, the LNP solution is generally less hazardous than the concentrated lipid in an organic solvent.

  • Standard laboratory PPE (nitrile gloves, safety glasses, lab coat) is typically sufficient for handling aqueous LNP formulations.

6. Spill Response:

  • In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).

  • Collect the absorbed material and contaminated surfaces into a sealed container for proper disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and associated waste is crucial.

  • Unused this compound Solution: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Due to the methyl acetate solvent, it should be treated as flammable organic waste.

  • Contaminated Materials: All materials that have come into direct contact with the this compound solution (e.g., pipette tips, tubes, gloves, absorbent pads) should be collected in a designated, sealed hazardous waste container.

  • LNP Formulations: While generally less hazardous, aqueous LNP waste should be collected and disposed of as chemical waste, not poured down the drain, unless specifically permitted by your institution's environmental health and safety office.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receive Receive & Inspect This compound store Store at -20°C in Flammable Cabinet receive->store prepare Prepare Working Solutions in Chemical Fume Hood store->prepare formulate Formulate Lipid Nanoparticles (LNPs) in Chemical Fume Hood prepare->formulate dispose_lipid Dispose of Unused This compound as Hazardous Waste prepare->dispose_lipid spill Spill Cleanup prepare->spill handle_lnp Handle LNP Formulations formulate->handle_lnp dispose_contaminated Dispose of Contaminated Materials formulate->dispose_contaminated formulate->spill handle_lnp->dispose_contaminated dispose_lnp Dispose of LNP Waste handle_lnp->dispose_lnp spill->dispose_contaminated

Caption: Workflow for Safe Handling of this compound from Receipt to Disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.